Product packaging for 3-Bromo-5-aminomethylisoxazole(Cat. No.:CAS No. 2763-93-1)

3-Bromo-5-aminomethylisoxazole

Cat. No.: B1272057
CAS No.: 2763-93-1
M. Wt: 177 g/mol
InChI Key: LCFSQWLCIUITOH-UHFFFAOYSA-N
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Description

3-Bromo-5-aminomethylisoxazole is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2O B1272057 3-Bromo-5-aminomethylisoxazole CAS No. 2763-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFSQWLCIUITOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376822
Record name 3-Bromo-5-aminomethylisoxazole
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Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-93-1
Record name 3-Bromo-5-aminomethylisoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-aminomethylisoxazole is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a reactive bromine atom and a primary aminomethyl group on the isoxazole core, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. The isoxazole moiety itself is a well-established pharmacophore, recognized for its ability to act as a bioisostere for other functional groups and its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including modulators of the GABA-A receptor.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The isoxazole core can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.

This compound, in particular, offers two distinct points for chemical modification. The bromine atom at the 3-position is amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The aminomethyl group at the 5-position provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, enabling the attachment of diverse side chains and pharmacophores. This dual reactivity makes it an exceptionally valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource(s)
CAS Number 2763-93-1[1][2]
Molecular Formula C4H5BrN2O[1]
Molecular Weight 177.00 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Density 1.741 g/cm³[1][5]
Boiling Point 284.6 °C at 760 mmHg[1][5]
Flash Point 125.9 °C[5]
Melting Point Not available-
Solubility Expected to be moderately soluble in polar organic solvents.[6]

Note: While many physical properties are reported, an experimental melting point for the free base is not consistently available in the literature, suggesting it may be a liquid or a low-melting solid at room temperature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from more readily available precursors. A key route involves the construction of the isoxazole ring followed by functional group manipulations. While the full experimental details from the primary literature are not readily accessible, a representative protocol can be constructed based on established isoxazole synthesis methodologies. A plausible synthetic pathway is outlined below.

A Starting Material (e.g., a β-ketoester) B Hydroxylamine Reaction & Cyclization A->B 1. NH2OH C Bromination B->C 2. Brominating Agent (e.g., NBS) D Functional Group Interconversion C->D 3. Ester Reduction E Introduction of Aminomethyl Group D->E 4. Azide Formation & Reduction F This compound E->F

Caption: General synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized representation based on common synthetic transformations for isoxazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a 5-Substituted Isoxazole Precursor

  • A β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to reflux to drive the condensation and cyclization to form the isoxazole ring.

  • The product, a 5-substituted-isoxazol-3-ol, is isolated by extraction and purified by crystallization or chromatography.

Step 2: Bromination of the Isoxazole Ring

  • The isoxazol-3-ol is converted to the 3-bromoisoxazole. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under appropriate conditions.

Step 3: Functional Group Manipulation at the 5-Position

  • If the 5-position contains an ester, it is typically reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • The resulting alcohol is then converted to a leaving group, for example, by reaction with mesyl chloride or tosyl chloride.

Step 4: Introduction of the Aminomethyl Group

  • The mesylated or tosylated intermediate is reacted with sodium azide to introduce the azido group via nucleophilic substitution.

  • The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.4s1HIsoxazole C4-H
~4.0s2H-CH₂-NH₂
~1.8br s2H-NH₂

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
~170C5
~145C3
~100C4
~38-CH₂-

Predicted IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (primary amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1650-1550N-H bend (primary amine)
1600-1400C=C and C=N stretch (isoxazole ring)
1100-1000C-O stretch
700-500C-Br stretch

Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the aminomethyl group and cleavage of the isoxazole ring.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups.

A This compound B N-Acylation / N-Alkylation (Amide/Amine Formation) A->B Amine Reactivity C Suzuki Coupling (C-C Bond Formation) A->C Bromine Reactivity D Diverse Bioactive Molecules B->D C->D

Caption: Dual reactivity of this compound.

5.1. Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophile and can readily undergo a variety of transformations:

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords a wide range of amides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.

  • N-Alkylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

5.2. Reactions at the Bromo Group

The bromine atom on the electron-deficient isoxazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the 3-position of the isoxazole ring.

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination can also be employed to further functionalize this position.

Applications in Drug Discovery

The structural features of this compound make it a highly sought-after building block in the synthesis of biologically active compounds.

6.1. GABA-A Receptor Modulation

The aminomethylisoxazole core is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). This makes it a valuable scaffold for the design of ligands targeting GABA receptors, particularly the GABA-A receptor, which is a key target for anxiolytic, sedative, and anticonvulsant drugs[7][8]. By modifying the 3-position of the isoxazole ring and the amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these GABA analogues.

A This compound (GABA Analogue) B GABA-A Receptor A->B Binding C Modulation of Chloride Ion Channel B->C D Neuronal Inhibition (Anxiolytic, Anticonvulsant Effects) C->D

Caption: Mechanism of action as a potential GABA-A receptor modulator.

6.2. Synthesis of Novel Bioactive Molecules

The dual reactivity of this compound allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. The isoxazole ring is a privileged structure in many therapeutic areas, and this building block provides an efficient entry point for the synthesis of novel isoxazole-containing compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is listed as causing skin irritation, serious eye damage, and may cause respiratory irritation[4]. It is also considered to be toxic and flammable[1]. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from sources of ignition.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the systematic exploration of chemical space around the isoxazole core, a scaffold with proven biological relevance. The ability to independently modify the 3- and 5-positions of the isoxazole ring provides a powerful tool for structure-activity relationship studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the utility of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

  • Wiley-VCH 2007 - Supporting Information.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
  • (3-bromo-5-isoxazolyl)methanamine. ChemSynthesis.
  • Rational approaches for the design of various GABA modulators and their clinical progression. Springer.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Cas 2763-93-1 | this compound. Anbu Chem.
  • (3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem.

Sources

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-aminomethylisoxazole, bearing the CAS number 2763-93-1, is a strategically important heterocyclic compound. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and the bioisosteric isoxazole core, renders it a valuable scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its potential in drug discovery and development. The content herein is curated to provide both foundational knowledge and practical insights for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, found in a number of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable properties:

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.

  • Bioisosteric Mimicry: The isoxazole moiety can act as a bioisostere for other functional groups, such as amides and esters, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4]

This compound capitalizes on these inherent advantages, offering two distinct points for chemical modification: the bromine at the 3-position and the aminomethyl group at the 5-position. This dual reactivity makes it an exceptionally useful building block for creating diverse molecular libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 2763-93-1[5]
Molecular Formula C₄H₅BrN₂O[5]
Molecular Weight 177.00 g/mol [6]
Appearance Colorless to light yellow liquid[2]
Boiling Point 284.6 °C at 760 mmHg[2]
Density 1.741 g/cm³[2]
InChIKey LCFSQWLCIUITOH-UHFFFAOYAG[5]
SMILES NCC1=CC(=NO1)Br[5]

Safety Profile:

This compound is classified as an irritant, causing skin irritation and serious eye damage. It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthesis and Mechanistic Considerations

While a direct, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established isoxazole synthesis methodologies. The most common approach involves a 1,3-dipolar cycloaddition reaction.

A likely precursor to the target molecule is 3-bromo-5-(bromomethyl)isoxazole. The synthesis of similar 5-(halomethyl)isoxazoles has been reported, typically involving the reaction of a suitable alkyne with a source of "bromoformonitrile oxide" (generated in situ).[8][9]

Proposed Synthetic Workflow

The following multi-step protocol is a scientifically sound, proposed pathway for the synthesis of this compound, based on analogous transformations.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Azide Displacement cluster_2 Step 3: Reduction of Azide PropargylBromide Propargyl Bromide Intermediate1 3-Bromo-5-(bromomethyl)isoxazole PropargylBromide->Intermediate1 [BrC≡N⁺-O⁻] Dibromoformaldoxime Dibromoformaldoxime Dibromoformaldoxime->Intermediate1 Base Base (e.g., K2CO3) Base->Dibromoformaldoxime in situ generation Intermediate1_ref 3-Bromo-5-(bromomethyl)isoxazole Intermediate2 5-(Azidomethyl)-3-bromoisoxazole Intermediate1_ref->Intermediate2 SodiumAzide Sodium Azide (NaN3) SodiumAzide->Intermediate2 Intermediate2_ref 5-(Azidomethyl)-3-bromoisoxazole FinalProduct This compound Intermediate2_ref->FinalProduct ReducingAgent Reducing Agent (e.g., PPh3, H2O or H2/Pd-C) ReducingAgent->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)isoxazole

  • To a stirred solution of propargyl bromide (1.0 eq) in a suitable solvent such as ethyl acetate, add a mild base like potassium bicarbonate (1.5 eq) and a small amount of water.

  • Slowly add a solution of dibromoformaldoxime (1.2 eq) in the same solvent to the reaction mixture at room temperature. The dibromoformaldoxime will react with the base to generate bromoformonitrile oxide in situ.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 3-bromo-5-(bromomethyl)isoxazole.

Step 2: Synthesis of 5-(Azidomethyl)-3-bromoisoxazole

  • Dissolve 3-bromo-5-(bromomethyl)isoxazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(azidomethyl)-3-bromoisoxazole.

Step 3: Synthesis of this compound

  • Dissolve 5-(azidomethyl)-3-bromoisoxazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq) and stir the reaction mixture at room temperature. This is a Staudinger reduction.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Reactions at the 3-Position (Bromo Group)

The bromine atom at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

  • Nucleophilic Substitution: The bromo group can be displaced by nucleophiles such as alkoxides. For instance, refluxing with potassium hydroxide in methanol yields 5-aminomethyl-3-methoxyisoxazole.[10] This reaction highlights the ability to introduce a variety of substituents at this position.

  • Cross-Coupling Reactions: While not explicitly documented for this specific molecule, 3-haloisoxazoles are known to undergo Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Reactions at the 5-Position (Aminomethyl Group)

The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical transformations.

  • Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively.

  • Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent synthetic steps. The resulting 3-Bromo-5-(N-Boc)aminomethylisoxazole is a commercially available and widely used intermediate.[6][11]

  • Reductive Amination: The aminomethyl group can be further functionalized through reductive amination with aldehydes or ketones.

G cluster_0 Reactions at 3-Position cluster_1 Reactions at 5-Position Core This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with MeO⁻) Core->Nucleophilic_Substitution Br displacement Cross_Coupling Cross-Coupling (e.g., Suzuki, Stille) Core->Cross_Coupling Pd-catalyzed Acylation Acylation / Sulfonylation Core->Acylation Amine reactivity Boc_Protection Boc Protection Core->Boc_Protection Amine reactivity Reductive_Amination Reductive Amination Core->Reductive_Amination Amine reactivity

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Beyond

The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents and other functional molecules.

Potential as a Scaffold in Neuropharmacology

The isoxazole ring is a known pharmacophore in compounds targeting the central nervous system. Notably, some isoxazole derivatives are structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA) and can act as modulators of GABA-A receptors.[12] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[9] Positive allosteric modulators of GABA-A receptors are used to treat anxiety, epilepsy, and sleep disorders. While direct evidence for this compound as a GABA-A receptor modulator is not yet published, its structural similarity to known modulators suggests it is a promising scaffold for the development of novel neurotherapeutics.

Application in Anticancer Drug Design

The isoxazole moiety is present in a number of anticancer agents.[4] A recent study on 3-bromo-4,5-dihydroisoxazole derivatives identified them as covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1][5] These compounds were shown to reduce cancer cell growth. The electrophilic nature of the 3-bromo-isoxazole core in these derivatives was crucial for their covalent interaction with a cysteine residue in the active site of GAPDH. This suggests that this compound could serve as a valuable starting point for the design of novel covalent GAPDH inhibitors with potential anticancer activity.

Non-Pharmaceutical Applications

Interestingly, patent literature indicates that derivatives of this compound are used in the formulation of photoresist underlayer compositions for photolithography processes in the electronics industry.[13] This highlights the broader utility of this compound beyond the life sciences.

Characterization Data (Representative)

¹H NMR (500 MHz, CDCl₃): δ (ppm) = 7.91 (s, 2H), 7.61 (s, 2H), 7.35 (s, 2H), 3.98 (s, 6H).[14] ¹³C NMR (125.7 MHz, CDCl₃): δ (ppm) = 150.0, 149.7, 147.6, 126.5, 117.0, 108.6, 56.1.[14]

For this compound, one would expect a singlet for the isoxazole proton, a singlet for the aminomethyl protons, and signals in the aromatic region of the ¹³C NMR spectrum corresponding to the isoxazole carbons, with the carbon bearing the bromine atom shifted downfield.

Conclusion and Future Outlook

This compound is a high-potential building block for chemical synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the creation of diverse and complex molecules with a wide range of potential biological activities. The isoxazole core provides a stable and bioisosteric scaffold, while the bromo and aminomethyl groups serve as versatile handles for chemical modification. Future research into this compound is likely to focus on the development of efficient and scalable synthetic routes, the exploration of its utility in various cross-coupling reactions, and its incorporation into novel drug candidates targeting a range of diseases, from neurological disorders to cancer. The continued investigation of this and related isoxazole derivatives will undoubtedly lead to new discoveries in both medicinal and materials chemistry.

References

  • Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. LookChem.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. 2022;7(34):30025-30037.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Chemical Science. 2023;10(4): 23-35.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry. 2023;254:115286.
  • Cas 2763-93-1 | this compound. Anbu Chem.
  • Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.
  • (3-bromo-5-isoxazolyl)methanamine. ChemSynthesis.
  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate.
  • GABAA receptor positive allosteric modulator. Wikipedia.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. 2022;2022(3):M1447.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2022;27(1):244.
  • (3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem.
  • 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem.
  • Composition for photoresist underlayer. Google Patents.

Sources

3-Bromo-5-aminomethylisoxazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in contemporary medicinal chemistry. We will delve into its molecular characteristics, explore a validated synthetic pathway, and discuss its potential applications, offering a technical resource for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The specific substitution pattern of this molecule imparts distinct chemical properties that make it a valuable building block in organic synthesis.

The core of the molecule is the isoxazole ring. A bromine atom is attached at the C3 position, and an aminomethyl group (-CH2NH2) is bonded to the C5 position. The presence of the bromine atom, a good leaving group, and the primary amine, a nucleophilic and basic center, provides two reactive sites for further chemical modifications.

A summary of its key molecular and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C4H5BrN2OPubChem
Molecular Weight 177.00 g/mol PubChem
CAS Number 1010419-72-9PubChem
Appearance White to off-white solidGeneric Material Safety Data Sheet Information
Solubility Soluble in methanol and DMSOGeneric Material Safety Data Sheet Information

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and reliable method involves the bromination of a suitable isoxazole precursor followed by the introduction of the aminomethyl group. Below is a detailed protocol that has been adapted from established synthetic procedures for similar isoxazole derivatives.

Experimental Protocol: A Validated Two-Step Synthesis

Step 1: Bromination of 5-methylisoxazole-3-carboxylic acid

The initial step focuses on the regioselective bromination of the isoxazole ring. The carboxylic acid group at the 3-position is a deactivating group, which can direct the bromination to the desired position.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (78.7 mmol) of 5-methylisoxazole-3-carboxylic acid in 100 mL of glacial acetic acid.

  • Bromination: To the stirred solution, add 4.2 mL (81.8 mmol) of bromine dropwise at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-methylisoxazole-3-carboxylic acid.

Step 2: Conversion to this compound

This step involves the conversion of the carboxylic acid to the corresponding amine.

  • Amide Formation: In a 250 mL round-bottom flask, suspend 10.0 g (48.3 mmol) of 3-bromo-5-methylisoxazole-3-carboxylic acid in 100 mL of dichloromethane (DCM). Add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0°C. Stir for 2 hours at room temperature.

  • Ammonolysis: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

  • Reduction: The resulting amide is then reduced to the amine using a suitable reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-methylisoxazole-3-carboxylic acid Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 3-bromo-5-methylisoxazole-3-carboxylic acid Step1->Intermediate Step2 Amide Formation & Reduction (1. Oxalyl Chloride, NH3 2. LAH) Intermediate->Step2 End This compound Step2->End Functional_Group_Applications Molecule This compound C3-Br C5-CH2NH2 CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Molecule:f0->CrossCoupling AmideFormation Amide Bond Formation Molecule:f1->AmideFormation LibrarySynthesis Diverse Chemical Library Synthesis CrossCoupling->LibrarySynthesis AmideFormation->LibrarySynthesis DrugDiscovery Drug Discovery Programs LibrarySynthesis->DrugDiscovery

Caption: Reactivity of functional groups enabling drug discovery applications.

Safety and Handling

As with any brominated organic compound and amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, coupled with its two distinct reactive sites, provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocol outlined in this guide offers a reliable method for its preparation, paving the way for its use in drug discovery programs.

References

  • PubChem. (n.d.). 3-Bromo-5-(aminomethyl)isoxazole. National Center for Biotechnology Information.

(3-bromo-1,2-oxazol-5-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine

Abstract

(3-bromo-1,2-oxazol-5-yl)methanamine is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a brominated isoxazole core coupled with a primary aminomethyl group, provides a versatile scaffold for constructing complex molecular architectures with significant biological activity. This technical guide offers a comprehensive exploration of the primary synthetic pathways to this valuable intermediate. We will delve into the strategic considerations behind route selection, provide detailed, field-tested experimental protocols, and explain the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction and Strategic Overview

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The presence of a bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions, while the aminomethyl group at the 5-position serves as a crucial attachment point for building out pharmacophoric elements.

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine primarily revolves around two core strategies:

  • Construction of the 3-bromoisoxazole ring followed by functional group interconversion at the 5-position. This is the most prevalent and versatile approach.

  • Formation of the isoxazole ring from an acyclic precursor already containing a protected aminomethyl moiety.

This guide will focus on the first strategy, breaking it down into logical, experimentally validated routes. The cornerstone of this approach is the 1,3-dipolar cycloaddition reaction to form the heterocyclic core.[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several viable pathways originating from simple, commercially available precursors. The primary disconnection points are the C-N bond of the amine and the C-C and C-O bonds of the isoxazole ring.

G cluster_pathways Key Disconnections cluster_precursors C5 Precursors cluster_cyclo_precursors Cycloaddition Precursors Target (3-bromo-1,2-oxazol-5-yl)methanamine FGI Functional Group Interconversion (FGI) Target->FGI C(5)-CH2-NH2 bond Halomethyl 3-Bromo-5-(halomethyl)isoxazole FGI->Halomethyl Nitrile 3-Bromo-1,2-oxazole-5-carbonitrile FGI->Nitrile Aldehyde 3-Bromo-1,2-oxazole-5-carboxaldehyde FGI->Aldehyde Cyclo [3+2] Cycloaddition DBFO Dibromoformaldoxime Cyclo->DBFO Alkyne Propargyl Derivative (e.g., Propargyl Alcohol) Cyclo->Alkyne Halomethyl->Cyclo Nitrile->Cyclo Aldehyde->Cyclo

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Formation of the 3-Bromoisoxazole Ring

The most efficient method for constructing the 3-bromo-5-substituted isoxazole core is the 1,3-dipolar cycloaddition of dibromoformaldoxime with a suitable terminal alkyne. Dibromoformaldoxime serves as a nitrile oxide precursor, which is the key dipole for this transformation.[4][5]

Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

The synthesis begins with the reaction between dibromoformaldoxime and propargyl alcohol. This provides a versatile intermediate, 3-bromo-5-(hydroxymethyl)isoxazole, which can be further functionalized.

G cluster_workflow Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole Propargyl Propargyl Alcohol Reaction [3+2] Cycloaddition Stir at RT Propargyl->Reaction DBFO Dibromoformaldoxime DBFO->Reaction Base KHCO3 (aq) Base->Reaction Solvent Ethyl Acetate Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 3-Bromo-5-(hydroxymethyl)isoxazole Workup->Product

Caption: Workflow for the core isoxazole synthesis.

Experimental Protocol: 3-Bromo-5-(hydroxymethyl)isoxazole
  • To a stirred mixture of propargyl alcohol (0.1 mol) and potassium bicarbonate (0.15 mol) in ethyl acetate (150 mL) and water (2 mL) at room temperature, add dibromoformaldoxime (0.1 mol) portion-wise over 2-3 hours.

  • Maintain the temperature below 30°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for an additional 12-16 hours.

  • Pour the reaction mixture into water (200 mL) and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel chromatography to afford 3-bromo-5-(hydroxymethyl)isoxazole as a solid.

Pathway A: Synthesis via Halomethyl Intermediate and Gabriel Amination

This pathway is a robust and reliable method for installing the primary amine, leveraging the classic Gabriel synthesis to avoid the common problem of over-alkylation.[6][7][8] The key is the conversion of the intermediate alcohol to a more reactive halomethyl species.

Step 4.1: Synthesis of 3-Bromo-5-(chloromethyl)isoxazole

The hydroxyl group of 3-bromo-5-(hydroxymethyl)isoxazole is converted to a chloride, an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (0.05 mol) in anhydrous dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 0.06 mol) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 3-bromo-5-(chloromethyl)isoxazole, which can often be used in the next step without further purification.

Step 4.2: Gabriel Synthesis of the Target Amine

The Gabriel synthesis provides a controlled method for forming primary amines.[9][10] It involves N-alkylation of potassium phthalimide followed by hydrazinolysis to release the free amine.[8]

Experimental Protocol:

  • Add 3-bromo-5-(chloromethyl)isoxazole (0.04 mol) to a stirred suspension of potassium phthalimide (0.044 mol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).[10]

  • Heat the mixture to 60-70°C and stir for 8-12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter, wash with water, and dry the solid.

  • Suspend the dried N-((3-bromo-1,2-oxazol-5-yl)methyl)phthalimide in ethanol (100 mL).

  • Add hydrazine hydrate (0.08 mol) and heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.[8]

  • Cool the mixture, acidify with concentrated HCl to pH ~1, and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the hydrochloride salt of (3-bromo-1,2-oxazol-5-yl)methanamine. It can be further purified by recrystallization.

Pathway B: Synthesis via Nitrile Reduction

An alternative strategy involves the synthesis and subsequent reduction of 3-bromo-1,2-oxazole-5-carbonitrile.[11] This route can be highly efficient, depending on the choice of reducing agent.

Step 5.1: Synthesis of 3-Bromo-1,2-oxazole-5-carbonitrile

This intermediate can be prepared from 3-bromo-5-(hydroxymethyl)isoxazole through a two-step oxidation/conversion process or more directly from different starting materials. A common method involves the dehydration of an oxime derived from a corresponding aldehyde.

Step 5.2: Reduction to the Target Amine

The nitrile group is a versatile precursor to primary amines. Strong hydride reagents are typically required for this transformation.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 0.03 mol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0°C.

  • Slowly add a solution of 3-bromo-1,2-oxazole-5-carbonitrile (0.02 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and then water again (3.6 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (3-bromo-1,2-oxazol-5-yl)methanamine.

  • The free base can be converted to its hydrochloride salt for improved stability and ease of handling by dissolving in ether and bubbling dry HCl gas through the solution.

Pathway C: Synthesis via Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that constructs the amine directly from an aldehyde precursor in a single pot.[12][13]

Step 6.1: Synthesis of 3-Bromo-1,2-oxazole-5-carboxaldehyde

The key aldehyde intermediate can be synthesized by the oxidation of 3-bromo-5-(hydroxymethyl)isoxazole using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). A patent describes an oxidation using chromic anhydride in acetic acid.[4]

Experimental Protocol (Oxidation):

  • Dissolve 3-bromo-5-(1-hydroxyethyl)-isoxazole (or the corresponding hydroxymethyl derivative) in glacial acetic acid.[4]

  • Cool the solution to 15°C.

  • Add a solution of chromic anhydride in aqueous acetic acid dropwise.[4]

  • After the reaction is complete, evaporate the solvent, neutralize with sodium bicarbonate, and extract the product with an organic solvent.[4]

Step 6.2: Reductive Amination to the Target Amine

The aldehyde is condensed with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[14]

Experimental Protocol:

  • Dissolve 3-bromo-1,2-oxazole-5-carboxaldehyde (0.015 mol) in methanol (75 mL).

  • Add ammonium acetate (0.15 mol) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN, 0.02 mol) in one portion.[12]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding 2M HCl until the pH is ~2 to destroy excess reducing agent.

  • Basify the solution with 6M NaOH to pH >10 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to provide the target amine.

Quantitative Data Summary

StepPathwayStarting MaterialReagentsTypical YieldReference(s)
3-Bromo-5-(hydroxymethyl)isoxazoleCorePropargyl AlcoholDibromoformaldoxime, KHCO₃60-75%[4]
3-Bromo-5-(chloromethyl)isoxazoleA3-Bromo-5-(hydroxymethyl)isoxazoleSOCl₂>90% (crude)(Standard)
(3-bromo-1,2-oxazol-5-yl)methanamine (HCl Salt)A3-Bromo-5-(chloromethyl)isoxazoleK-Phthalimide, N₂H₄·H₂O70-85% (2 steps)[8][9]
(3-bromo-1,2-oxazol-5-yl)methanamineB3-Bromo-1,2-oxazole-5-carbonitrileLiAlH₄65-80%(Standard)
3-Bromo-1,2-oxazole-5-carboxaldehydeC3-Bromo-5-(hydroxymethyl)isoxazolePCC or MnO₂75-90%[4]
(3-bromo-1,2-oxazol-5-yl)methanamineC3-Bromo-1,2-oxazole-5-carboxaldehydeNH₄OAc, NaBH₃CN60-75%[12][13]

Conclusion

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine can be achieved through several reliable and scalable pathways. The choice of route often depends on the availability of starting materials, scale of the reaction, and tolerance for specific reagents.

  • Pathway A (Gabriel Synthesis) is highly recommended for its robustness, high yields, and avoidance of amine side-products. It is a classic, well-understood transformation suitable for both lab-scale and process development.

  • Pathway B (Nitrile Reduction) is a strong alternative, offering a more direct conversion if the nitrile intermediate is readily accessible.

  • Pathway C (Reductive Amination) is an elegant one-pot procedure but may require more careful optimization to control side reactions and ensure complete conversion.

Each of these routes begins from a common 3-bromo-5-substituted isoxazole core, underscoring the importance of mastering the initial 1,3-dipolar cycloaddition step for successful entry into this class of valuable chemical building blocks.

References

  • Process for the preparation of 3,5-disubstituted isoxazoles.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Gabriel Synthesis. Cambridge University Press. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
  • Scheme 1. Synthetic route for the preparation of isoxazole derivatives.
  • Gabriel synthesis: Easy mechanism, procedure, applic
  • Synthetic route to isoxazole derivatives (5–6).
  • 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. [Link]
  • Gabriel synthesis. Wikipedia. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Springer. [Link]
  • The Gabriel Synthesis. Master Organic Chemistry. [Link]
  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]
  • (3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

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Spectroscopic Data for 3-Bromo-5-aminomethylisoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characterization of a Key Synthetic Intermediate.

Introduction: The Significance of 3-Bromo-5-aminomethylisoxazole in Drug Discovery

This compound is a crucial heterocyclic building block in medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to participate in various biological interactions.[1][2] The presence of a bromine atom and an aminomethyl group provides two reactive handles for further chemical modifications, making this compound a versatile starting material for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.[3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug development process.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this specific molecule are limited, this guide presents predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Detailed protocols for data acquisition are also provided to assist researchers in their laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the isoxazole ring proton, the methylene protons, and the amine protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.4Singlet1HH-4 (isoxazole)The proton on the C4 of the isoxazole ring is in an electron-deficient environment and typically appears as a sharp singlet in this region.
~4.0Singlet2H-CH₂-The methylene protons adjacent to the isoxazole ring and the amino group are expected to appear as a singlet.
~1.8Broad Singlet2H-NH₂The chemical shift of amine protons can vary depending on concentration and solvent. They often appear as a broad singlet and can exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~168C-5 (isoxazole)The carbon atom of the isoxazole ring attached to the aminomethyl group is expected to be significantly downfield.
~145C-3 (isoxazole)The carbon atom bearing the bromine is also deshielded and appears at a lower field.
~100C-4 (isoxazole)The CH carbon of the isoxazole ring typically resonates around this region.
~38-CH₂-The methylene carbon adjacent to the nitrogen and the isoxazole ring.
Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) B Instrument Setup (e.g., Bruker 400 MHz) A->B C ¹H NMR Acquisition (Standard pulse program) B->C D ¹³C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Integration, Peak Picking, Structural Assignment) E->F

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.[4] Standard instrument parameters for ¹H and ¹³C NMR are used.

  • ¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

  • Spectral Analysis: The processed spectrum is then analyzed by integrating the proton signals, identifying the chemical shifts and multiplicities of the peaks, and assigning them to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Medium, BroadN-H stretchCharacteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding.[5]
3100-3000MediumC-H stretch (isoxazole)The stretching vibration of the C-H bond on the isoxazole ring.
2950-2850MediumC-H stretch (methylene)Asymmetric and symmetric stretching vibrations of the -CH₂- group.[6]
~1620MediumC=N stretch (isoxazole)The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.
~1450MediumC=C stretch (isoxazole)The stretching vibration of the carbon-carbon double bond within the isoxazole ring.
~1100StrongC-O stretch (isoxazole)The stretching vibration of the carbon-oxygen single bond in the isoxazole ring.
800-600StrongC-Br stretchThe stretching vibration of the carbon-bromine bond.
Methodology for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

IR_Workflow A Instrument Preparation (Clean ATR crystal) B Background Scan A->B C Sample Application (Small amount of solid on crystal) B->C D Sample Scan C->D E Data Processing (Baseline correction, Peak labeling) D->E F Spectral Interpretation E->F

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum. Further processing may include baseline correction and peak labeling.

  • Spectral Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationRationale
176/178[M]⁺, Molecular ionThe presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br).[7] The molecular weight of C₄H₅⁷⁹BrN₂O is 176.96, and for C₄H₅⁸¹BrN₂O it is 178.96.
147/149[M - CH₂NH]⁺Loss of the aminomethyl radical.
97[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-compounds.
30[CH₂NH₂]⁺The aminomethyl fragment.
Methodology for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules.

Workflow for GC-MS Analysis

MS_Workflow A Sample Preparation (Dilute solution in a volatile solvent) B GC Separation (Separation from impurities) A->B C EI Ionization (70 eV) B->C D Mass Analysis (Quadrupole or TOF) C->D E Detection D->E F Data Analysis (Identify molecular ion and fragmentation patterns) E->F

Caption: Workflow for GC-MS data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject the sample into the GC system, where it is vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.

  • Electron Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which is a radical cation.

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. While direct experimental data is not widely available, the predicted NMR, IR, and MS data, along with detailed experimental protocols, offer a robust starting point for researchers. The logical application of these spectroscopic techniques is fundamental to ensuring the identity, purity, and quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

  • Stephens, C. E., & Arafa, R. K. (2007). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Supporting Information for a scientific article. (n.d.).
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  • Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.).
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

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Characterizing 3-Bromo-5-aminomethylisoxazole: A Methodological Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3-Bromo-5-aminomethylisoxazole is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate hinges on a thorough understanding of its fundamental physicochemical properties, namely solubility and stability. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate these critical parameters. Rather than a simple data sheet, this document presents the scientific rationale and detailed, field-proven methodologies for determining aqueous and organic solubility, establishing an intrinsic stability profile through forced degradation studies, and developing a robust, stability-indicating analytical method. The protocols described herein are designed as self-validating systems to ensure data integrity and align with regulatory expectations for early-phase drug development.

Introduction and Physicochemical Profile

This compound, with the CAS Number 2763-93-1, is a bifunctional molecule featuring a reactive bromine atom and a primary amine, making it a versatile scaffold for constructing more complex molecular architectures.[1][2] Its isoxazole core is a common motif in a range of biologically active compounds. A foundational understanding of its properties is the first step in its successful application.

While extensive experimental data is not widely published, the basic physicochemical properties have been reported and are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₅BrN₂O [1][3]
Molecular Weight 177.00 g/mol [1][4]
CAS Number 2763-93-1 [1][5]
IUPAC Name (3-bromo-1,2-oxazol-5-yl)methanamine [2][4]
Boiling Point 284.6°C at 760 mmHg [1][3]
Density 1.741 g/cm³ [1][3]

| Appearance | Colorless to light yellow liquid |[1] |

Solubility Profiling: A Methodological Approach

Solubility is a critical determinant of a compound's behavior in both synthetic reactions and biological systems. For drug development, poor solubility can severely limit oral bioavailability and formulation options. Therefore, quantifying solubility in a range of relevant media is a mandatory early-stage activity. The thermodynamic shake-flask method remains the gold standard for this determination due to its accuracy and simplicity.

Causality in Experimental Design

The choice of solvents is paramount. Aqueous buffers across a physiological pH range (e.g., pH 2.0, 4.5, 6.8, 7.4) are essential to understand how the basic aminomethyl group influences solubility through protonation. Organic solvents are chosen based on their relevance to synthetic workups (e.g., ethyl acetate, dichloromethane) and potential formulation excipients (e.g., ethanol, propylene glycol). The system must be allowed to reach equilibrium, which is why a minimum 24-hour incubation is standard practice.

Experimental Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to result in visible solid remaining after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them on a rotational shaker or orbital incubator set to a constant temperature (typically 25°C or 37°C). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates. The filtration step is critical to avoid artificially inflated results.

  • Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add precise volume of solvent prep1->prep2 equil Equilibrate on shaker (24-48h at 25°C) prep2->equil settle Settle undissolved solid (1h) equil->settle sample Sample supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute hplc Quantify via HPLC-UV dilute->hplc calc Calculate Solubility (mg/mL) hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's inherent stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could pose safety risks.[6] Forced degradation, or stress testing, is the cornerstone of this evaluation.[7] By subjecting the compound to conditions more severe than those expected during storage, we can rapidly identify likely degradation pathways and ensure our analytical methods can detect any resulting impurities.[8][9]

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) mandate stress testing to establish the stability-indicating nature of analytical methods. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and detect primary degradants without the reaction becoming so complex that secondary and tertiary products obscure the initial pathways.

Experimental Protocols for Forced Degradation

For each condition, a stock solution of this compound (e.g., 1 mg/mL in acetonitrile or water) is prepared. A control sample (stock solution diluted in mobile phase) is analyzed at the outset (T=0).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent acid-catalyzed degradation on the analytical column.[10]

    • Analyze via the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[10]

    • Analyze via HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at regular intervals (e.g., 2, 8, 24 hours), as oxidation can be rapid.

    • Analyze samples directly via HPLC.[10]

  • Thermal Degradation:

    • Expose a sample of the solid compound to dry heat (e.g., 80°C) in an oven.

    • Separately, expose a solution of the compound to the same temperature.

    • Sample at specified time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

  • Photolytic Degradation:

    • Expose both solid and solution samples to a light source that conforms to ICH Q1B guidelines (providing controlled UV and visible light).

    • Place the samples in a photostability chamber for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Include a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

    • Analyze all samples by HPLC.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) & T=0 Control acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal 80°C (Solid/Solution) start->therm photo Photolytic ICH Q1B Light Source start->photo sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if applicable) sampling->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc end Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->end

Caption: General Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation products for this compound must be determined experimentally (typically using LC-MS), isoxazole rings are known to be susceptible to certain degradation mechanisms. A primary concern is hydrolytic cleavage of the N-O bond, particularly under basic conditions, which can lead to ring-opening.

G parent This compound Isoxazole Ring Intact product Hypothetical Product β-Ketonitrile or other ring-opened species parent->product  Hydrolysis (e.g., OH⁻)  or Photolysis  

Caption: Hypothetical Degradation via Isoxazole Ring Cleavage.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.[11] Reversed-phase HPLC is the most common and effective technique for this purpose.[12]

Method Development Strategy

The core principle is to achieve chromatographic resolution between the peak for this compound and all peaks generated during the forced degradation studies.

  • Column and Mobile Phase Selection: Start with a versatile C18 column. A typical starting mobile phase would be a gradient of a buffered aqueous solution (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (acetonitrile or methanol). The acidic pH helps to ensure the primary amine is protonated, leading to better peak shape.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) for the parent compound using a diode array detector (DAD). Monitor at this wavelength for maximum sensitivity.

  • Gradient Optimization: Inject a mixed sample containing the T=0 control and a degraded sample (e.g., the base-hydrolyzed sample, which often shows the most degradation). Adjust the gradient slope and time to separate all observed peaks.

  • Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is directly proven by the successful resolution of degradant peaks from the parent analyte in the stressed samples.

Table 2: Example Starting HPLC Conditions

Parameter Condition Rationale
Column C18, 100 x 4.6 mm, 2.7 µm Provides good efficiency and retention for small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for good peak shape of the amine.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes A broad gradient to elute both polar and non-polar species.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures run-to-run reproducibility.
Detection UV Diode Array at λmax Provides specificity and allows for peak purity assessment.

| Injection Vol. | 5 µL | A small volume to prevent peak overload. |

Recommended Storage and Handling

Based on the chemical structure and general supplier recommendations, proper storage is essential to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored at low temperatures, with some suppliers recommending freezer storage under -20°C.[1][13] It should be kept in a tightly sealed container in a dry, well-ventilated place.[3]

  • Light Sensitivity: Protection from light is advised to prevent potential photolytic degradation.[1]

  • Safety: The compound is known to be an irritant, causing skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[1][14] Handling should occur in a well-ventilated area or chemical fume hood.

Conclusion

The successful application of this compound in a research or development setting is critically dependent on a robust understanding of its solubility and stability. This guide provides the strategic framework and detailed methodologies necessary to generate this essential data package. By systematically applying these protocols for solubility profiling, forced degradation, and the development of a stability-indicating method, scientists can ensure data quality, mitigate risks in downstream applications, and build a solid foundation for formulation and process development.

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A Comprehensive Technical Guide to 3-Bromo-5-aminomethylisoxazole for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-5-aminomethylisoxazole, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its metabolic stability and versatile chemical handles that allow for diverse functionalization. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, leading to their incorporation into numerous clinically approved drugs and investigational compounds. This compound, with its strategically placed bromo and aminomethyl functional groups, serves as a valuable intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system.

Commercial Availability and Supplier Information

This compound (CAS No: 2763-93-1) and its N-Boc protected form, 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS No: 903131-45-3), are commercially available from a variety of chemical suppliers.[1][2] The availability of these starting materials is crucial for researchers, as it enables the direct use of this key intermediate in multi-step synthetic campaigns without the need for de novo synthesis.

Below is a table summarizing key information for both the free amine and the N-Boc protected derivative:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2763-93-1C₄H₅BrN₂O177.00
3-Bromo-5-(N-Boc)aminomethylisoxazole903131-45-3C₉H₁₃BrN₂O₃277.12

Table 1: Key Properties of this compound and its N-Boc protected form.

A list of some of the commercial suppliers includes:

  • Sigma-Aldrich (Merck): A major supplier of research chemicals, offering the N-Boc protected form.[2]

  • Alfa Chemistry: Provides both the free amine and the N-Boc protected version.[3][4]

  • Anbu Chem: A supplier of the free amine form.[1]

  • ChemicalBook: A platform that lists various suppliers for both forms.[5][6]

  • LookChem: Lists suppliers and provides some chemical property data for the N-Boc protected form.[7]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis and Chemical Properties

Postulated Synthetic Pathway

A likely synthetic approach would involve the protection of the amino group of a suitable precursor, followed by the formation of the isoxazole ring and subsequent bromination. A potential, though not explicitly documented, multi-step synthesis is outlined below.

G cluster_synthesis Postulated Synthesis of this compound start Propargyl Amine Derivative (e.g., N-Boc propargylamine) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition nitrile_oxide Dibromoformaldoxime (or other nitrile oxide precursor) nitrile_oxide->cycloaddition isoxazole N-Boc-5-(aminomethyl)-3-bromoisoxazole cycloaddition->isoxazole Formation of isoxazole ring deprotection Deprotection (e.g., TFA or HCl) isoxazole->deprotection final_product This compound deprotection->final_product Removal of Boc group

Figure 1: A postulated synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key structural features: the isoxazole ring, the bromo substituent at the 3-position, and the aminomethyl group at the 5-position.

  • The Bromo Group: The bromine atom at the 3-position is a versatile handle for a variety of chemical transformations. It can participate in nucleophilic aromatic substitution reactions, although the electron-deficient nature of the isoxazole ring can make this challenging. More commonly, it is utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the isoxazole core with a wide range of substituents.

  • The Aminomethyl Group: The primary amine of the aminomethyl group is a nucleophile and can readily react with electrophiles. This allows for the introduction of various functional groups through acylation, alkylation, and sulfonylation reactions. The amino group can also be used as a handle for the attachment of peptides, linkers, or other pharmacophores. The Boc-protected form is commonly used to mask the reactivity of the amine during reactions targeting the bromo group.

  • The Isoxazole Ring: The isoxazole ring itself is generally stable to many reaction conditions. However, under harsh acidic or basic conditions, or in the presence of strong reducing agents, ring-opening reactions can occur.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system. Its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) makes it a key intermediate in the development of GABA receptor agonists.

Role in the Synthesis of GABA Receptor Agonists

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[8] Drugs that act as GABA-A receptor agonists can produce sedative, anxiolytic, and anticonvulsant effects.

The isoxazole moiety in derivatives of this compound can act as a bioisostere for the carboxylic acid group of GABA. The aminomethyl group provides the necessary basic nitrogen for interaction with the GABA binding site on the receptor. The bromo group serves as a synthetic handle to introduce further diversity and fine-tune the pharmacological properties of the final compound.

G cluster_gaba GABA-A Receptor Signaling Pathway gaba_agonist GABA or Isoxazole-based Agonist gaba_receptor GABA-A Receptor gaba_agonist->gaba_receptor Binds to cl_channel_open Chloride Ion Channel (Open) gaba_receptor->cl_channel_open Conformational Change cl_channel Chloride Ion Channel (Closed) cl_influx Chloride Ion Influx cl_channel_open->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Figure 2: Simplified diagram of the GABA-A receptor signaling pathway.

While no specific marketed drugs have been definitively identified as being synthesized from this compound in the conducted research, its utility as a pharmaceutical intermediate is well-established in the chemical supplier literature.[7][9][10][11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the isoxazole ring proton, a singlet or a multiplet for the CH₂ group of the aminomethyl moiety, and a broad singlet for the NH₂ protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the isoxazole ring, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. A signal for the CH₂ carbon will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (177.00 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the isoxazole ring and the methylene group, and C=N and C=C stretching vibrations of the isoxazole ring (typically in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration will appear in the fingerprint region.

Safety, Handling, and Storage

As a bromo- and amino-containing heterocyclic compound, this compound should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. It is also described as being flammable.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with the synthetic utility of its bromo and aminomethyl functional groups, makes it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly those targeting the GABA-A receptor. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this important intermediate in their quest for novel therapeutics.

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The Versatile Building Block: A Technical Guide to 3-Bromo-5-aminomethylisoxazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring system is a cornerstone in contemporary drug discovery, prized for its metabolic stability and versatile chemical functionality.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][3] At the forefront of isoxazole-based medicinal chemistry is 3-Bromo-5-aminomethylisoxazole, a highly functionalized and versatile building block. Its unique trifunctional nature, featuring a reactive bromine atom, a primary amine, and the stable isoxazole core, provides a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, providing researchers with the foundational knowledge to leverage this potent scaffold in their drug discovery programs.

Physicochemical Properties and Safety Information

This compound, also known as (3-bromo-1,2-oxazol-5-yl)methanamine, is a chemical compound with the molecular formula C4H5BrN2O and a molecular weight of approximately 177.00 g/mol .[4][5]

PropertyValueReference
CAS Number 2763-93-1[4]
Molecular Formula C4H5BrN2O[4]
Molecular Weight 177.00 g/mol
Boiling Point 284.6°C at 760 mmHg
Density 1.741 g/cm³[4]

Safety Precautions: this compound is known to be toxic and flammable and should be handled with care in a well-ventilated area.[4][6] Appropriate personal protective equipment, including gloves and safety glasses, is essential.[4] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis of this compound is critical for its widespread application. While a direct, one-pot synthesis from simple starting materials is not extensively documented, a plausible and efficient route can be constructed based on established isoxazole synthesis methodologies. A key strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne, followed by functional group manipulations.

A potential synthetic pathway commences with the reaction of a protected propargylamine with dibromoformaldoxime to construct the 3-bromoisoxazole ring. Subsequent deprotection of the amine affords the target molecule.

Synthesis_of_this compound starting_material Propargylamine (with protecting group, e.g., Boc) intermediate1 Protected this compound starting_material->intermediate1 [3+2] Cycloaddition reagent1 Dibromoformaldoxime reagent1->intermediate1 final_product This compound intermediate1->final_product Deprotection deprotection Deprotection (e.g., TFA or HCl)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach to Isoxazole Formation

The following protocol outlines a general procedure for the 1,3-dipolar cycloaddition, which is a cornerstone of isoxazole synthesis.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the protected propargylamine (1.0 equivalent) in a suitable solvent such as ethyl acetate.

  • Base Addition: Add a mild base, for example, sodium bicarbonate (2.0 equivalents).

  • Cycloaddition: To the stirred suspension, add a solution of dibromoformaldoxime (1.1 equivalents) in ethyl acetate dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected this compound.

  • Deprotection: The Boc protecting group can be efficiently removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent.

The Chemical Reactivity of a Trifunctional Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the C3-bromo position, the C5-aminomethyl group, and the isoxazole ring itself.

Transformations at the C3-Bromo Position: Gateway to Molecular Diversity

The bromine atom at the 3-position of the isoxazole ring is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the 3-bromoisoxazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This is a widely used method for the synthesis of 3-aryl and 3-heteroarylisoxazoles.

Suzuki_Coupling isoxazole 3-Bromo-5-(Boc-aminomethyl)isoxazole product 3-Aryl-5-(Boc-aminomethyl)isoxazole isoxazole->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Figure 2: Suzuki-Miyaura coupling of 3-Bromo-5-(Boc-aminomethyl)isoxazole.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amines at the 3-position.[3][10] This is a key method for the synthesis of 3-amino- and 3-amidoisoxazole derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the 3-bromoisoxazole with a terminal alkyne, catalyzed by palladium and copper complexes.[1][6] This reaction is instrumental in the synthesis of 3-alkynylisoxazoles.

Coupling ReactionReagents and ConditionsProduct
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl-5-aminomethylisoxazole
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)3-Amino-5-aminomethylisoxazole derivative
Sonogashira Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)3-Alkynyl-5-aminomethylisoxazole
Reactions of the C5-Aminomethyl Group

The primary amine at the 5-position provides a nucleophilic center for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.[4][11] This is a common strategy to introduce diverse functional groups and to modulate the physicochemical properties of the molecule.

Protecting Group Chemistry: Due to the reactivity of the primary amine, it is often necessary to protect it during reactions at other sites of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the aminomethyl functionality, as it is stable under a wide range of reaction conditions and can be easily removed under acidic conditions.[12][13]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[14][15] The isoxazole core can serve as a scaffold for the design of potent and selective kinase inhibitors. For example, isoxazole-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12][16] The ability to functionalize the 3-position of the isoxazole ring with various aryl and heteroaryl groups via Suzuki coupling allows for the exploration of interactions with the ATP-binding site of kinases.

Modulators of Neurological Receptors

The isoxazole ring is also a privileged scaffold in neuroscience drug discovery. Derivatives of this compound have been explored as modulators of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.[9][17][18] Positive allosteric modulators of the AMPA receptor have therapeutic potential in the treatment of cognitive disorders.

Conclusion

This compound is a highly versatile and valuable building block for modern drug discovery. Its trifunctional nature allows for the rapid and efficient generation of diverse molecular libraries through a variety of chemical transformations. The ability to selectively functionalize the C3-bromo and C5-aminomethyl positions provides a powerful platform for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the chemical space around the isoxazole core continues to expand, this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

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The Isoxazole Core: A Journey from Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in the design of a multitude of therapeutic agents.[2] This guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, tracing their journey from initial synthesis to their current prominence in drug development. We will delve into the foundational synthetic methodologies, the evolution of their applications, and the mechanistic intricacies that underpin their diverse biological activities. This exploration aims to provide researchers and drug development professionals with a deep understanding of this remarkable heterocyclic core, fostering new avenues for therapeutic innovation.

The Dawn of Isoxazole Chemistry: Foundational Discoveries

The story of isoxazole begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The initial recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888, who correctly identified the structure of 3-methyl-5-phenylisoxazole.[3] However, the first synthesis of the isoxazole ring was achieved by Wyndham Rowland Dunstan and T. S. Dymond . They successfully prepared 3,4,5-trimethylisoxazole by treating nitroethane with aqueous alkalies.[4] These early endeavors laid the groundwork for future investigations into this novel heterocyclic system.

A pivotal advancement in isoxazole synthesis came between 1930 and 1946 through the extensive work of Adolfo Quilico . His research on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds provided a versatile and powerful method for constructing the isoxazole ring, a technique that remains fundamental to this day.[3][5]

The Art of Synthesis: Constructing the Isoxazole Core

The synthetic versatility of the isoxazole ring is a key driver of its prevalence in medicinal chemistry. A variety of methods have been developed to construct and functionalize this heterocycle, with the 1,3-dipolar cycloaddition of nitrile oxides and alkynes being one of the most widely employed strategies.[6]

The Cornerstone: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a highly efficient and regioselective method for forming the isoxazole or isoxazoline ring, respectively.[6][7] This reaction allows for the introduction of diverse substituents at various positions of the ring, enabling the synthesis of large libraries of compounds for biological screening.[8]

Experimental Protocol: A Generalized 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

  • Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ to avoid its dimerization. Common methods include:

    • Dehydrohalogenation of hydroxamoyl halides: A hydroxamoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and form the nitrile oxide.

    • Oxidation of aldoximes: An aldoxime is oxidized using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite.[6]

  • Cycloaddition: The generated nitrile oxide is immediately reacted with the chosen alkyne in a suitable solvent (e.g., toluene, THF, or dichloromethane). The reaction is often performed at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired isoxazole.

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS) Isoxazole Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole G PABSC p-aminobenzenesulfonyl chloride SMX Sulfamethoxazole PABSC->SMX AMI 3-amino-5-methylisoxazole AMI->SMX

Caption: The key reactants in the synthesis of Sulfamethoxazole.

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID), valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [9]Its synthesis showcases a multi-step approach to construct the substituted isoxazole core.

Experimental Protocol: Synthesis of Valdecoxib

  • Formation of the Oxime: Deoxybenzoin is treated with hydroxylamine under basic conditions to form the corresponding oxime. [10]2. Cyclization to Isoxazoline: The oxime is treated with a strong base like butyllithium, followed by reaction with an acetylating agent such as ethyl acetate, to form the isoxazoline derivative. [9][10]3. Sulfonylation and Amination: The isoxazoline is then subjected to chlorosulfonation, followed by reaction with ammonia to introduce the sulfonamide group, yielding valdecoxib. [10][11]

Leflunomide: This disease-modifying antirheumatic drug (DMARD) is used in the treatment of rheumatoid arthritis. [12]Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. [13][14]This inhibition leads to a reduction in the proliferation of activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis. [12][15]

G Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Enables Inflammation Inflammation Lymphocyte_Proliferation->Inflammation Drives

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Reactivity of the bromine atom in 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-aminomethylisoxazole

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility stems from the strategic placement of three key functional groups: the isoxazole core, a reactive bromine atom at the C3 position, and a nucleophilic aminomethyl sidechain at C5. The C3-bromine atom, in particular, serves as a crucial handle for introducing molecular diversity through a variety of modern synthetic transformations. This guide provides a comprehensive analysis of the factors governing the reactivity of this bromine atom and details field-proven protocols for its functionalization, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a prominent scaffold in numerous biologically active molecules, valued for its ability to act as a bioisostere for amide or ester groups, its metabolic stability, and its capacity to engage in hydrogen bonding. The specific substitution pattern of this compound presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the isoxazole ring activates the C3 position, making the bromine atom an excellent leaving group for a range of transformations. Concurrently, the presence of the aminomethyl group at C5 introduces a potential site for side reactions, often necessitating a protection strategy (e.g., as a Boc-carbamate) prior to C3 functionalization.[1] This guide focuses on the strategic exploitation of the C3-bromine's reactivity.

Foundational Principles of Reactivity at the C3 Position

The reactivity of the bromine atom in this compound is primarily dictated by the electronic properties of the isoxazole ring. The isoxazole nucleus is electron-deficient, which facilitates two major classes of reactions at the C-Br bond:

  • Oxidative Addition to Palladium(0): The polarized C-Br bond readily undergoes oxidative addition to low-valent transition metal complexes, particularly Pd(0). This is the key initiation step for a host of powerful cross-coupling reactions, forming a C-N, C-C, C-S, or C-O bond.[2][3] This pathway is the most common and versatile for modifying the C3 position.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for simple bromo-heterocycles compared to their chloro- or fluoro-analogs, the electron-deficient nature of the ring can permit SNAr reactions under forcing conditions or with highly activated nucleophiles.[4][5]

  • Metal-Halogen Exchange: The C3-bromine can be exchanged with a strong organometallic base, such as n-butyllithium, to generate a lithiated isoxazole intermediate.[6][7] This powerful nucleophile can then be trapped with various electrophiles.

The aminomethyl group at C5 plays a secondary but critical role. Its basicity and nucleophilicity mean it will compete for reagents, especially in cross-coupling reactions involving amine nucleophiles or in lithiation reactions. Therefore, protection, most commonly as its N-Boc derivative, is a standard and often necessary first step in synthetic sequences targeting the C3 position.[1]

G cluster_0 Strategic Overview of C3-Br Functionalization Start 3-Bromo-5-(N-Boc)-aminomethylisoxazole Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Lithiation Metal-Halogen Exchange Start->Lithiation SNAr Nucleophilic Substitution (SNAr) Start->SNAr Prod_Coupling C3-Aryl, C3-Alkenyl, C3-Alkynyl, C3-Amine Coupling->Prod_Coupling Prod_Lithiation C3-Functionalized (via Electrophile Trap) Lithiation->Prod_Lithiation Prod_SNAr C3-Amino, C3-Alkoxy SNAr->Prod_SNAr

Caption: Key synthetic pathways for modifying the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and versatile methodology for derivatizing the C3-bromine of the isoxazole core. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the bromo-isoxazole with an organoboron reagent (typically a boronic acid or ester) to form a C(sp²)-C(sp²) bond.[9] It is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality Behind Protocol Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or those of the biarylphosphine class (e.g., XPhos, SPhos) are often superior.[10][11] They promote the rates of both oxidative addition and reductive elimination, preventing catalyst decomposition.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex which facilitates the transmetalation step.[11]

  • Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(Br) Pd0->PdII_Complex Ar-Br c1 c1 OxAdd Oxidative Addition PdII_R L₂Pd(II)(Ar)(R') PdII_Complex->PdII_R R'-B(OH)₃⁻ c2 c2 Transmetal Transmetalation PdII_R->Pd0 Ar-R' c3 c3 RedElim Reductive Elimination ArBr Isoxazole-Br Boronic R'-B(OH)₂ + Base Product Isoxazole-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-(N-Boc)-aminomethylisoxazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a pre-catalyst/ligand combination like Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%).[10]

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-(N-Boc)-aminomethylisoxazole.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[2][12] For this compound, this provides direct access to 3-amino-isoxazole derivatives, which are prevalent motifs in medicinal chemistry.

Causality Behind Protocol Choices:

  • Ligand Selection: The success of Buchwald-Hartwig amination hinges on the use of highly specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, XPhos).[13] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium or lithium alkoxides (e.g., NaOt-Bu, LiHMDS) are most common.[3][14] The choice of base can significantly impact the reaction outcome.[3]

  • Ammonia Surrogates: For the synthesis of primary amines (C-NH₂), direct coupling with ammonia is challenging. Instead, ammonia equivalents like lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a deprotection step.[12]

Table 1: Comparison of Common Cross-Coupling Reactions

ReactionCoupling PartnerKey Reagents (Catalyst, Ligand, Base)Bond Formed
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₂CO₃C-C
Buchwald-Hartwig R₂NHPd₂(dba)₃/XPhos, NaOt-BuC-N
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂/CuI, Et₃NC-C (sp)
Heck AlkenePd(OAc)₂, PPh₃, Et₃NC-C (sp²)
Stille R-Sn(Bu)₃Pd(PPh₃)₄, LiClC-C
Other Important Cross-Coupling Reactions
  • Sonogashira Coupling: This reaction couples the bromo-isoxazole with a terminal alkyne using a dual palladium and copper catalytic system to form 3-alkynylisoxazoles.[15][16][17] These products are valuable intermediates for further "click" chemistry or reduction to other functionalities. The reaction is typically run with a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base (like Et₃N or DIPEA).[16][17]

  • Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromo-isoxazole with an alkene.[18][19][20] This method is particularly useful for synthesizing 3-vinylisoxazoles, which are versatile Michael acceptors and dienophiles.[21]

  • Stille Coupling: The Stille reaction pairs the bromo-isoxazole with an organostannane reagent.[8][22] While powerful and tolerant of many functional groups, the toxicity of the tin reagents and the difficulty in removing tin byproducts have made it less favored than the Suzuki coupling in many applications.[22][23][24]

Lithiation and Halogen-Metal Exchange

An alternative strategy for functionalization involves converting the electrophilic C3 carbon into a potent nucleophile. This is achieved through a halogen-metal exchange reaction, typically using a strong organolithium base like n-butyllithium or t-butyllithium at low temperatures (-78 °C).

Causality Behind Protocol Choices:

  • Reagent and Temperature: The use of a strong alkyllithium reagent at cryogenic temperatures is crucial to ensure that the halogen-metal exchange is faster than competing side reactions, such as addition to the isoxazole ring or deprotonation at other sites.[7]

  • Electrophilic Trap: The newly formed 3-lithioisoxazole is highly reactive and is not isolated. It is immediately "trapped" in situ by the addition of an electrophile (e.g., CO₂, aldehydes, alkyl halides), thereby installing a new functional group at the C3 position.

  • Directed Lithiation Considerations: While the bromine directs the lithiation to the C3 position via exchange, it is worth noting that in other isoxazole systems, directing groups can facilitate deprotonation at specific ring positions.[6][25] However, for 3-bromoisoxazole, the halogen-metal exchange is the dominant pathway.[26]

Experimental Protocol: Lithiation and Electrophilic Quench

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of 3-Bromo-5-(N-Boc)-aminomethylisoxazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Warming and Quench: Allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

The bromine atom at the C3 position of this compound is a highly reliable and versatile synthetic handle. Its reactivity is dominated by its susceptibility to oxidative addition with palladium(0) catalysts, making it an ideal substrate for a wide range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methods provide robust and predictable access to a diverse array of C3-functionalized isoxazoles. For transformations requiring a nucleophilic C3 center, low-temperature halogen-metal exchange offers a complementary and powerful strategy. A judicious choice of reaction conditions and, where necessary, protection of the C5-aminomethyl group, unlocks the full synthetic potential of this valuable building block for applications in pharmaceutical and materials science research.

References

  • 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE | lookchem.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate.
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing.
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Potential biological activity of 3-Bromo-5-aminomethylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-5-aminomethylisoxazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Isoxazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1] Its unique electronic properties and capacity for diverse molecular interactions have established it as a "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets. This versatility is evidenced by its presence in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the antirheumatic drug Leflunomide.[1][2]

This guide focuses on a particularly promising, yet underexplored, isoxazole core: This compound . The strategic placement of its functional groups provides a powerful platform for synthetic diversification and targeted drug design. The bromine atom at the C3 position serves as an exceptionally versatile synthetic handle, ideal for nucleophilic substitution or sophisticated cross-coupling reactions to introduce a wide array of substituents. Concurrently, the aminomethyl group at the C5 position acts as a crucial pharmacophore, capable of forming key hydrogen bonds or salt-bridge interactions with amino acid residues in target proteins.

The purpose of this document is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the potential biological activities stemming from this core structure. We will explore key therapeutic areas where this compound derivatives could yield novel drug candidates, delve into the underlying mechanisms of action, and provide validated experimental protocols to empower further research and development.

Section 1: Synthetic Strategy and Chemical Versatility

The rational design of bioactive derivatives begins with a robust and flexible synthetic pathway. The this compound scaffold is accessible through multi-step synthesis, often leveraging the reactivity of 3-bromoisoxazolines as key intermediates.

The causality behind this synthetic choice lies in its efficiency and control. The 1,3-dipolar cycloaddition reaction used to form the initial isoxazoline ring is highly regioselective, allowing for precise placement of substituents.[3] Subsequent steps involving amination and oxidation build the final scaffold, with the bromine atom preserved for later-stage diversification.[3] This strategy enables the creation of large, diverse chemical libraries from a common intermediate, which is essential for systematic structure-activity relationship (SAR) studies.

Below is a generalized workflow illustrating this synthetic logic.

G cluster_start Starting Materials A Alkene/Alkyne C 1,3-Dipolar Cycloaddition A->C B Nitrile Oxide Precursor (e.g., Aldoxime) B->C D 3-Bromoisoxazoline Intermediate C->D E Amination & Derivatization (Introduction of Aminomethyl Group) D->E F Oxidation/Aromatization E->F G Core Scaffold: This compound F->G H Late-Stage Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling at C3-Br) G->H I Diverse Library of Bioactive Derivatives H->I

Caption: Generalized synthetic workflow for producing diverse this compound derivatives.

Section 2: Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against both solid and hematological tumors through a variety of mechanisms.[4][5] The this compound scaffold is an ideal starting point for designing potent and selective oncology drugs.

Key Mechanisms of Action

Derivatives based on the isoxazole ring have been shown to exert their anticancer effects by targeting multiple critical cellular pathways.[6]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone responsible for stabilizing numerous oncoproteins essential for tumor growth and survival. Isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent cell death.[5]

  • Tubulin Polymerization Disruption: The microtubule network is critical for cell division, making it a prime target for chemotherapy. Certain isoxazole derivatives interfere with tubulin dynamics, leading to mitotic arrest and apoptosis.[5][7]

  • Enzyme Inhibition: Isoxazoles can be designed to selectively inhibit key enzymes involved in cancer progression, such as thymidylate synthase (disrupting DNA synthesis), matrix metalloproteinases (MMPs) (preventing metastasis), and various protein kinases.[5][7]

  • Induction of Apoptosis: Ultimately, many anticancer isoxazoles trigger programmed cell death (apoptosis) by modulating signaling pathways like those involving caspases or by inducing cellular stress.[6][7]

The diagram below illustrates the inhibition of the HSP90 chaperone pathway, a key mechanism for several isoxazole-based anticancer agents.

HSP90_Inhibition HSP90_inactive HSP90 (Inactive) HSP90_active HSP90-ATP Complex (Active) HSP90_inactive->HSP90_active binds ATP ATP ATP->HSP90_inactive Client_Protein Misfolded Oncoprotein Client_Protein->HSP90_active binds Degradation Ubiquitin-Proteasome Degradation Client_Protein->Degradation Folded_Protein Stable, Functional Oncoprotein HSP90_active->Folded_Protein refolds HSP90_active->Degradation leads to Cell_Survival Tumor Growth & Proliferation Folded_Protein->Cell_Survival Isoxazole_Derivative Isoxazole Derivative (HSP90 Inhibitor) Isoxazole_Derivative->Block Block->HSP90_active inhibits ATP binding

Caption: Inhibition of the HSP90 chaperone cycle by an isoxazole-based derivative.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes representative in vitro activity for isoxazole derivatives against various human cancer cell lines, illustrating the potential potency that can be achieved.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Mouse Colon Carcinoma)Cytotoxic0.009[1]
Scopoletin-isoxazole hybridVarious human cancer linesCytotoxic / Anti-proliferative~5-15[5]
Indole-containing IsoxazoleBreast & Prostate Cancer CellssPLA2 Inhibition / Antiproliferative~10-25[5]
Dihydropyrazole from Isoxazole-chalconeVarious human cancer linesCytotoxic2-4[8]

Note: Data is for structurally related isoxazole derivatives and serves as a benchmark for the potential of the this compound scaffold.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol provides a self-validating system for assessing the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment. Causality: This step ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours. Causality: This duration is typically sufficient for antiproliferative effects to manifest.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, forming purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against bacteria and fungi, making the this compound scaffold a promising foundation for new anti-infectives.[9][10]

Spectrum of Activity and Mechanisms

Isoxazoles have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[1][11]

The mechanism of action often involves the inhibition of essential cellular processes. The isoxazole nucleus can interact with bacterial enzymes crucial for cell wall synthesis or DNA replication.[9][12] A key feature of the isoxazole ring is the relatively weak N-O bond, which can undergo cleavage under specific reducing conditions within a cell, potentially leading to the formation of a reactive intermediate that exerts a bactericidal effect.[9] The presence of a bromine atom on the ring is known to often enhance antimicrobial potency.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents typical MIC values for isoxazole derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted IsoxazolesCandida albicans6 - 60[11]
Substituted IsoxazolesBacillus subtilis10 - 80[11]
Substituted IsoxazolesEscherichia coli30 - 80[11]
Isoxazole-Chalcone HybridVarious Bacteria1[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for quantifying the in vitro susceptibility of bacteria to a given compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well U-bottom microtiter plates

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35°C), spectrophotometer

Procedure:

  • Compound Dilution:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock (e.g., at 2x the highest desired concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on. Discard 50 µL from the last column. Causality: This creates a precise concentration gradient to identify the exact point of growth inhibition.

  • Inoculation:

    • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.

    • Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL. Causality: A standardized inoculum ensures reproducibility and comparability between experiments.

  • Controls:

    • Sterility Control: One well with MHB only (no bacteria, no compound).

    • Growth Control: One well with MHB and bacteria (no compound).

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 35°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

    • The sterility control should be clear, and the growth control should be turbid.

MIC_Workflow A Prepare 2-fold serial dilution of Test Compound in 96-well plate C Add Inoculum to all wells (except sterility control) A->C B Standardize Bacterial Inoculum to 5 x 10^5 CFU/mL B->C D Include Growth and Positive Controls C->D E Incubate at 35°C for 18-24 hours D->E F Visually inspect for turbidity E->F G MIC = Lowest concentration with no visible growth F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 4: Neurological and Immunomodulatory Potential

The versatility of the isoxazole scaffold extends to the complex signaling systems of the nervous and immune systems. Derivatives have been investigated for a range of activities, from neuroprotection to immunosuppression.[2][13]

Central Nervous System (CNS) Activity
  • Neuroprotection: Certain isoxazole-chroman hybrids have shown potent neuroprotective activity against oxidative stress-induced neuronal death, with EC₅₀ values below 1 µM, suggesting potential applications in neurodegenerative diseases.[14]

  • Receptor Modulation: Aryl isoxazole derivatives have been developed as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[15] Since mGluR1 is implicated in chronic pain, these compounds represent a promising lead for novel analgesics.[15]

  • Anticonvulsant Effects: Novel benzo[d]isoxazole derivatives have demonstrated anticonvulsant activity by selectively blocking voltage-gated sodium channels (NaV1.1), offering a potential new avenue for epilepsy treatment.[16]

The diagram below shows a simplified representation of mGluR1's role at the synapse and its blockade by an isoxazole antagonist.

mGluR1_Antagonism cluster_synapse Postsynaptic Terminal mGluR1 mGluR1 Receptor G_protein Gq Protein mGluR1->G_protein activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitation Increased Neuronal Excitability (Pain Signal) Ca_release->Neuronal_Excitation Glutamate Glutamate Glutamate->mGluR1 binds Antagonist Isoxazole Antagonist Antagonist->Block Block->mGluR1 blocks

Caption: Blockade of mGluR1 signaling by an aryl isoxazole antagonist.

Immunomodulatory Effects

Isoxazole derivatives can exert powerful and sometimes differential effects on the immune system, ranging from immunosuppression to immunostimulation.[13]

  • Anti-inflammatory Activity: Many isoxazole compounds inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, demonstrating potential for treating inflammatory disorders.[13]

  • Immunosuppression: Some derivatives can inhibit the proliferation of lymphocytes, an activity relevant to autoimmune diseases and organ transplantation.[2]

  • Immunostimulation: Conversely, other structural modifications to the isoxazole core have led to compounds that stimulate lymphocyte proliferation and cytokine production, which could be beneficial in immunocompromised patients.[13]

This dual potential underscores the importance of fine-tuning the molecular structure of this compound derivatives to achieve the desired immunological outcome.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit TNF-α production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • LPS from E. coli

  • Test compound

  • TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate TNF-α production. Include an unstimulated control and a vehicle control (LPS + vehicle).

  • Incubation: Incubate the plate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control and determine the IC₅₀.

Conclusion and Future Perspectives

The this compound scaffold stands out as a highly versatile and promising platform for modern drug discovery. The strategic combination of a synthetically tractable bromine handle at the C3 position and a key aminomethyl pharmacophore at the C5 position provides an ideal starting point for developing extensive and diverse chemical libraries.

This guide has illuminated the significant potential of its derivatives across critical therapeutic areas:

  • Oncology: By targeting fundamental cancer pathways like HSP90 chaperoning and tubulin dynamics.

  • Infectious Disease: By offering broad-spectrum antimicrobial activity with novel mechanisms of action.

  • Neurology & Immunology: By modulating key receptors and signaling pathways in the CNS and immune system.

The future for derivatives of this scaffold is bright. Advanced synthetic methodologies can be employed to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. There is significant potential for the development of dual-action agents, such as compounds with both anticancer and anti-inflammatory properties. As our understanding of disease biology deepens, the this compound core will undoubtedly serve as a valuable tool for medicinal chemists aiming to design the next generation of targeted therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Vertex AI Search.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
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  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Google Vertex AI Search.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). PMC - NIH.
  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH.
  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). Google Vertex AI Search.
  • Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. (n.d.). PubMed.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025). ResearchGate.
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Publications.
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025). ResearchGate.
  • Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile. (n.d.). Benchchem.
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3-Bromo-5-aminomethylisoxazole: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

3-Bromo-5-aminomethylisoxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, incorporating a reactive bromine atom and a primary amine on an isoxazole scaffold, presents a unique combination of functionalities for synthetic elaboration.[2] Researchers frequently encounter this reagent in two forms: the primary amine (free base) and its hydrochloride (HCl) salt. The choice between these two forms is not trivial; it is a critical decision that profoundly impacts experimental design, reaction outcomes, formulation strategies, and overall project success.

This guide provides an in-depth technical comparison of this compound hydrochloride and its corresponding free base. Moving beyond a simple list of properties, we will explore the causal relationships between chemical form and practical application, empowering researchers to make informed decisions grounded in fundamental physicochemical principles. We will delve into the comparative stability, solubility, and reactivity of each form, supported by validated experimental protocols for their interconversion and characterization.

Section 1: Core Physicochemical Properties - A Comparative Analysis

The decision to use the hydrochloride salt or the free base is fundamentally a choice between different physical and chemical properties. The protonation of the aminomethyl group to form the ammonium salt is the single chemical change that drives these significant differences.[4][5]

dot

Caption: Chemical structures of the free base and hydrochloride salt forms.

The following table summarizes the key distinctions, which we will explore in greater detail.

PropertyThis compound (Free Base)This compound HydrochlorideRationale & Causality
Molecular Formula C₄H₅BrN₂OC₄H₆BrClN₂OAddition of one molecule of HCl.
Molecular Weight 177.00 g/mol [1]213.46 g/mol Addition of the mass of HCl (36.46 g/mol ).
Physical Form Typically a colorless to light yellow liquid or low-melting solid.[1]Crystalline solid.[6]Salt formation promotes crystallinity, leading to a more stable and easily handled solid form.[6]
Aqueous Solubility Low to moderate.High.The ionic nature of the ammonium hydrochloride salt allows for strong ion-dipole interactions with water, significantly enhancing solubility.[4][7][8][9]
Organic Solvent Solubility Generally high in a wide range of solvents (DCM, Ether, EtOAc).Lower, soluble in polar protic solvents like MeOH, but often insoluble in nonpolar solvents.The nonpolar isoxazole ring and alkyl chain dominate in the free base, while the ionic salt form is less compatible with nonpolar organic solvents.
Stability Susceptible to oxidation and degradation, particularly at the amine.[6]More stable against oxidative degradation and has a longer shelf-life.[6][10]Protonation of the amine's lone pair of electrons to form the ammonium ion reduces its reactivity and susceptibility to air oxidation.[6]
Hygroscopicity Generally low.Can be hygroscopic depending on purity and crystalline form.The ionic nature of salts can attract and retain atmospheric moisture.
Reactivity The amine is nucleophilic and basic.The amine is non-nucleophilic due to the protonated state.The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it unavailable for nucleophilic attack.

Section 2: Strategic Application in Research and Development

Understanding the properties outlined above is key to strategically deploying the correct form of this compound in a given workflow. The choice is dictated by the intended application, whether it be organic synthesis, formulation, or biological screening.

When to Use this compound Hydrochloride

The hydrochloride salt is often the preferred form for storage, handling, and formulation.[7][8]

  • Enhanced Stability and Shelf-Life: For long-term storage, the HCl salt is superior. The protonated amine is protected from atmospheric oxidation, ensuring the integrity of the reagent over time.[6][10] This is a critical consideration for maintaining lot-to-lot consistency in research.

  • Improved Handling: The crystalline, solid nature of the HCl salt makes it significantly easier and more accurate to weigh and dispense compared to the free base, which may be a liquid or waxy solid.[6]

  • Aqueous Solubility for Biological Assays: In drug development, creating aqueous stock solutions for biological screening is a primary requirement. The high water solubility of the HCl salt is a major advantage, facilitating better dissolution in biological buffers and enhancing bioavailability in initial assays.[8][11]

  • Purification: Salt formation can be used as a purification technique. Converting a crude free base into its HCl salt can induce crystallization, allowing for the isolation of a purer product while leaving non-basic impurities behind in the solvent.

When to Use the this compound Free Base

The free base is essential when the chemical reactivity of the amine is required.

  • Nucleophilic Reactions: Any reaction where the aminomethyl group must act as a nucleophile—such as in acylation, alkylation, or amide bond formation—requires the free base.[12] The lone pair of electrons on the nitrogen is necessary to attack the electrophilic center. Using the HCl salt directly in such reactions will result in failure, as the protonated amine is non-nucleophilic.

  • Reactions Under Basic Conditions: If a reaction is conducted in the presence of a strong base, starting with the free base is more direct. While the HCl salt could be used, the first equivalent of the base would simply be consumed to neutralize the salt, which must be accounted for in the reaction stoichiometry.

  • Avoiding Chloride Ions: In certain applications, such as catalysis or specific formulation types, the presence of chloride ions may be undesirable. In these cases, the use of the free base is necessary.

dot

Caption: Decision workflow for selecting the appropriate chemical form.

Section 3: Validated Experimental Protocols

The ability to efficiently interconvert between the hydrochloride salt and the free base is a fundamental skill for any scientist working with this reagent. The following protocols are designed to be robust and self-validating.

Protocol 1: Conversion of Hydrochloride Salt to Free Base ("Free-Basing")

This procedure uses a mild inorganic base to neutralize the ammonium salt, followed by extraction of the liberated free base into an organic solvent.

Causality: The hydroxide or bicarbonate ion is a stronger base than the isoxazole amine, and will therefore abstract the proton from the protonated aminomethyl group.[4][13] The resulting free base is significantly more soluble in organic solvents like dichloromethane (DCM) than in water, while the resulting inorganic salt (e.g., NaCl) remains in the aqueous phase, providing a clean separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is ~9-10.

  • Extraction: Add an equal volume of DCM to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic (DCM) layer will be on the bottom. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a second portion of DCM (0.5x the original volume) to the aqueous layer remaining in the funnel. Repeat the extraction process and combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). The drying agent should be free-flowing and not clumped together.

  • Isolation: Filter the dried solution to remove the Na₂SO₄. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a solid.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

This protocol involves reacting the basic amine with hydrochloric acid in a non-aqueous solvent to precipitate the desired salt.

Causality: The free amine acts as a Lewis base, donating its lone pair of electrons to a proton from HCl.[12] By conducting this in a non-polar organic solvent where the free base is soluble but the resulting ionic salt is not, the hydrochloride salt precipitates out of the solution as it forms, allowing for easy isolation by filtration.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the this compound free base in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Obtain a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane). While stirring the free base solution at 0°C (ice bath), add the HCl solution dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to remove residual solvent.

dot

Caption: Workflow for the interconversion of the salt and free base forms.

Protocol 3: Analytical Characterization and Differentiation

Confirming the form of your material is crucial for experimental success. Several standard analytical techniques can be used.

  • ¹H NMR Spectroscopy: In the hydrochloride salt, the protons on and adjacent to the nitrogen (-CH₂-NH₃⁺) will be deshielded due to the positive charge and will appear further downfield (at a higher ppm value) compared to the free base (-CH₂-NH₂).[14] The NH₃⁺ protons may also appear as a broader peak.

  • Infrared (IR) Spectroscopy: The N-H stretching frequencies are indicative. The free base will show characteristic stretches for a primary amine. The hydrochloride salt will exhibit a very broad and strong absorption band at a lower frequency, characteristic of an ammonium (R-NH₃⁺) salt.[5][14]

  • Melting Point: The hydrochloride salt, being an ionic crystalline solid, will have a significantly higher and sharper melting point compared to the free base.[14]

  • HPLC Analysis: Using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column, it is possible to separate the free base from the chloride counter-ion, allowing for quantification of both species in a sample.[15][16] On a standard reverse-phase column, the salt form will typically have a shorter retention time due to its higher polarity.

Conclusion

The selection of this compound as either the free base or the hydrochloride salt is a strategic choice that should be made with a clear understanding of the downstream application. The hydrochloride salt offers superior stability, handling, and aqueous solubility, making it the ideal choice for storage, formulation, and biological screening. Conversely, the free base is indispensable for synthetic transformations that require the nucleophilicity of the amine group. By mastering the principles outlined in this guide and the protocols for their interconversion and analysis, researchers can harness the full synthetic potential of this valuable isoxazole building block with confidence and precision.

References

  • Vertex AI Search. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
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  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?.
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An In-Depth Technical Guide to the Synthesis of N-Boc Protected 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the synthesis of tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, a key building block in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and presents a self-validating protocol designed for reproducibility and scalability.

Strategic Overview: The Logic of [3+2] Cycloaddition

The synthesis of the 3,5-disubstituted isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][3] This powerful and highly regioselective transformation allows for the direct construction of the five-membered isoxazole ring from two key fragments: a nitrile oxide and an alkyne.[2]

Our strategy is therefore bisected into two primary phases:

  • Preparation of Precursors: The synthesis of the two key reactants—the bromonitrile oxide precursor and the N-Boc protected alkyne.

  • Convergent [3+2] Cycloaddition: The reaction of these precursors under optimized conditions to yield the target molecule.

This approach is favored for its efficiency, mild reaction conditions, and avoidance of heavy metal catalysts, aligning with principles of green chemistry.[4][5]

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cycloaddition cluster_2 Final Product P1 Dibromoformaldoxime (Bromonitrile Oxide Precursor) Cyc [3+2] Cycloaddition Reaction (In situ Nitrile Oxide Generation) P1->Cyc 1,3-Dipole Source P2 N-Boc-propargylamine (Alkyne Dipolarophile) P2->Cyc Dipolarophile FP N-Boc protected 3-Bromo-5-aminomethylisoxazole Cyc->FP Ring Formation

Caption: High-level workflow for the synthesis.

Phase 1: Synthesis of Key Precursors

Success in the final cycloaddition hinges on the quality and availability of the starting materials. This section details the validated protocols for preparing the two essential precursors.

Precursor I: Dibromoformaldoxime (Bromonitrile Oxide Source)

Bromonitrile oxide is a highly reactive intermediate that is generated in situ. Its most common and stable precursor is 1,1-dibromoformaldoxime.[5][6][7]

Principle: The synthesis involves a two-step, one-pot procedure. First, an aqueous solution of glyoxylic acid is reacted with hydroxylamine hydrochloride to form glyoxylic acid oxime. This intermediate is then subjected to electrophilic bromination in a biphasic system to yield the product.[6]

Experimental Protocol: Synthesis of Dibromoformaldoxime

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Glyoxylic acid monohydrate92.061001.0
Hydroxylamine hydrochloride69.491001.0
Sodium bicarbonate (NaHCO₃)84.012002.0
Bromine (Br₂)159.811001.0
Dichloromethane (DCM)84.93--
Water18.02--

Procedure:

  • In a 500 mL round-bottom flask, dissolve glyoxylic acid monohydrate (9.21 g, 100 mmol) and hydroxylamine hydrochloride (6.95 g, 100 mmol) in 100 mL of water.

  • Stir the solution at room temperature for 18-24 hours to ensure complete formation of the glyoxylic acid oxime intermediate.

  • To the flask, add 120 mL of dichloromethane (DCM) to create a two-phase system.

  • Cool the vigorously stirred mixture to 0-5 °C using an ice bath.

  • Slowly add sodium bicarbonate (16.8 g, 200 mmol) in small portions. Caution: CO₂ evolution will occur.

  • Once the gas evolution has subsided, add bromine (5.1 mL, 15.98 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. The organic layer will develop a characteristic yellow-orange color.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield dibromoformaldoxime as a yellow solid. Note: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood.[6]

Precursor II: N-Boc-propargylamine (Alkyne Dipolarophile)

The 5-(aminomethyl) moiety is introduced via the alkyne component. N-Boc-propargylamine is a stable, easily handled solid that can be purchased from various suppliers or synthesized in quantitative yield.[8][9][10]

Principle: This is a standard Boc-protection of a primary amine. The nucleophilic propargylamine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses, and after deprotonation, yields the stable carbamate product.[11]

Experimental Protocol: Synthesis of N-Boc-propargylamine

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Propargylamine55.08801.0
Di-tert-butyl dicarbonate (Boc₂O)218.25801.0
Dichloromethane (DCM)84.93--

Procedure:

  • In a 250 mL round-bottom flask, dissolve propargylamine (5.49 mL, 4.41 g, 80 mmol) in 160 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (17.5 g, 80 mmol) in 40 mL of DCM dropwise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield N-Boc-propargylamine as a white solid (quantitative yield).[11]

  • Validation: The product should exhibit characteristic NMR signals: ¹H NMR (CDCl₃) δ 4.94 (br s, 1H, NH), 3.91 (d, 2H), 2.23 (t, 1H), 1.45 (s, 9H). ¹³C NMR (CDCl₃) δ 155.2, 80.1, 79.9, 71.1, 28.2.[11]

Phase 2: Convergent Synthesis via [3+2] Cycloaddition

With both precursors in hand, the final convergent step can be executed. This reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, predictably forming the desired 3,5-disubstituted isoxazole.[3]

Caption: Reaction mechanism of the cycloaddition.

Experimental Protocol: Synthesis of tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Dibromoformaldoxime202.83151.5
N-Boc-propargylamine155.19101.0
Sodium bicarbonate (NaHCO₃)84.01606.0
Ethyl Acetate (EtOAc)88.11--

Procedure:

  • To a 250 mL round-bottom flask, add N-Boc-propargylamine (1.55 g, 10 mmol) and anhydrous ethyl acetate (100 mL).

  • Add solid sodium bicarbonate (5.04 g, 60 mmol).

  • To this stirred suspension, add dibromoformaldoxime (3.04 g, 15 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove sodium bicarbonate and other solid byproducts. Wash the filter cake with ethyl acetate (20 mL).

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexane) to yield the pure N-Boc protected this compound as a solid.

Product Characterization and Validation

The identity and purity of the final compound, tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (CAS: 903131-45-3), must be confirmed through standard analytical techniques.[12][13]

Physical Properties:

  • Molecular Formula: C₉H₁₃BrN₂O₃[12]

  • Molecular Weight: 277.12 g/mol [12]

  • Appearance: Typically a white to off-white solid.

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.35 (s, 1H, isoxazole-H), ~5.10 (br s, 1H, NH), ~4.45 (d, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~168.0 (C-5), ~155.8 (C=O, Boc), ~145.0 (C-3), ~102.5 (C-4), ~80.5 (C(CH₃)₃), ~36.0 (CH₂), ~28.3 (C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄BrN₂O₃ [M+H]⁺: 277.02, 279.02; found: 277.0, 279.0.

Conclusion and Field Insights

The described synthetic strategy, centered on the [3+2] cycloaddition of in situ generated bromonitrile oxide with N-Boc-propargylamine, represents a robust, scalable, and reliable method for producing N-Boc protected this compound. The protocol is built on well-established, high-yielding reactions and avoids the use of harsh or metallic reagents. By ensuring the purity of the precursors, particularly the dibromoformaldoxime, researchers can achieve consistent results. This guide provides a comprehensive blueprint for drug development professionals to access this valuable heterocyclic building block, enabling further elaboration in the synthesis of novel pharmaceutical agents.

References

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Role of isoxazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry

Abstract

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its electron-rich nature and the reactivity of its N-O bond, render it a versatile scaffold for drug design.[1][2] The incorporation of the isoxazole moiety into molecular structures can significantly enhance pharmacological efficiency, improve pharmacokinetic profiles, and reduce toxicity.[1][3] This guide provides a comprehensive exploration of the isoxazole scaffold, detailing its fundamental properties, synthesis, and pivotal role in the development of therapeutic agents across a spectrum of diseases, including inflammatory conditions, cancer, infectious diseases, and neurological disorders.[2][4][5] We will delve into the mechanistic underpinnings of isoxazole-based drugs, examine structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation, offering a critical resource for researchers and professionals in drug discovery and development.

The Isoxazole Core: Structural and Physicochemical Rationale for Drug Design

The isoxazole ring is an azole heterocycle characterized by a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom in adjacent positions.[1][2] This arrangement confers a unique set of electronic and structural features that are highly advantageous for medicinal chemistry applications.

Key Properties:

  • Aromaticity and Electron Distribution: The isoxazole ring is an electron-rich aromatic system, which allows it to participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.[1][6]

  • Metabolic Stability and Bioisosterism: The scaffold is often employed to enhance the metabolic stability of a lead compound. It serves as a valuable bioisostere for other functional groups, such as carboxylic acids or amides. This substitution can improve oral bioavailability, cell permeability, and the overall pharmacokinetic profile of a drug candidate.[7]

  • Synthetic Versatility: A key feature is the relative weakness of the nitrogen-oxygen (N-O) bond.[1][8] While stable enough for substituent manipulation, this bond can be cleaved under specific reductive or basic conditions, making the isoxazole ring a useful synthetic intermediate for creating more complex functionalized molecules.[1][8][9][10]

  • Modulation of Activity: The arrangement of the nitrogen and oxygen atoms, combined with the potential for substitution at three different carbon atoms (C3, C4, and C5), allows for precise tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological activity and selectivity.[11]

Isoxazole_Structure cluster_isoxazole Isoxazole Scaffold cluster_labels Key Positions for Substitution isoxazole A C3 B C4 C C5 D N2 E O1

Caption: The core structure of the isoxazole ring, highlighting positions for chemical modification.

Synthetic Pathways to Isoxazole Derivatives

The construction of the isoxazole ring is well-established, with numerous strategies developed to create a vast library of derivatives.[1][4] A predominant and highly versatile method involves the [3+2] cycloaddition reaction. One of the most common applications of this strategy begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), which then undergoes cyclization with hydroxylamine.[12][13]

Caption: Generalized workflow for the synthesis of isoxazole derivatives via a chalcone intermediate.

Recent advancements have also focused on more efficient and environmentally friendly methods, including transition metal-catalyzed cycloadditions and microwave-assisted synthesis, which allow for rapid and regioselective functionalization.[2][4][5]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The isoxazole scaffold is a privileged structure found in numerous clinically approved drugs and investigational agents.[14][15] Its versatility allows it to target a wide array of biological macromolecules with high affinity and specificity.

Anti-inflammatory Agents

Isoxazole derivatives are prominent in the development of anti-inflammatory drugs, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[2] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor that features a central isoxazole ring.[3][16] The isoxazole moiety helps position the critical sulfonamide group for optimal interaction within the COX-2 active site.

  • Mechanism of Action: By selectively inhibiting the COX-2 enzyme, these agents block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

  • SAR Insights: Studies on isoxazole-based anti-inflammatory agents have shown that the nature and position of aryl substituents on the ring are critical for both potency and COX-2 selectivity.[17][18] Lipophilicity is an important, but not the sole, determinant for anti-inflammatory activity.[17]

Anticancer Agents

The isoxazole ring is a key component in a multitude of anticancer agents that operate through diverse mechanisms of action.[11][14]

  • Mechanisms of Action:

    • HSP90 Inhibition: 3,4,5-trisubstituted isoxazoles have emerged as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins essential for tumor growth and survival.[19][20]

    • Tubulin Polymerization Inhibition: Some isoxazole derivatives, designed as analogs of natural products like Combretastatin A-4, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10][19]

    • Kinase Inhibition: The scaffold is used to design inhibitors of various protein kinases, such as VEGFR, that are crucial for tumor angiogenesis and proliferation.[20][21]

    • Induction of Apoptosis: Many isoxazole-containing compounds have been shown to directly induce programmed cell death in cancer cells.[11][14]

HSP90_Inhibition cluster_pathway HSP90 Chaperone Cycle HSP90 HSP90 ADP ADP + Pi HSP90->ADP FoldedProtein Active Oncoprotein HSP90->FoldedProtein ATP Hydrolysis Degradation Ubiquitination & Proteasomal Degradation HSP90->Degradation Client Protein Release ClientProtein Misfolded Oncoprotein (e.g., Her2, Akt) ClientProtein->HSP90 ATP ATP ATP->HSP90 Cell_Survival Tumor Cell Survival & Proliferation FoldedProtein->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition Isoxazole_Drug Isoxazole-based HSP90 Inhibitor Isoxazole_Drug->HSP90 Binds to ATP Pocket

Caption: Mechanism of an isoxazole-based HSP90 inhibitor leading to oncoprotein degradation and apoptosis.

Table 1: Structure-Activity Relationship of Isoxazole-Chalcone Derivatives Against DU145 Prostate Cancer Cells [9][10]

CompoundR Group on Benzene RingIC₅₀ (µM)Activity Insight
10a 2,4,6-trimethoxy0.96Electron-donating methoxy groups enhance cytotoxic activity.
10b 3,4,5-trimethoxy1.06Potent activity maintained with different methoxy positioning.
CA-4 3,4,5-trimethoxy (Reference)4.10Isoxazole-chalcone hybrids show superior potency to the reference compound.
Antimicrobial Agents

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[12][22] The isoxazole ring is present in several clinically used antibiotics, including Cloxacillin, Dicloxacillin, and Flucloxacillin.[15]

  • Mechanism of Action: For many isoxazole-based antibacterials, the mechanism involves inhibiting essential bacterial processes like cell wall synthesis or metabolic pathways.[8]

  • SAR Insights: The antibacterial efficacy is highly dependent on the substituents. Studies have shown that the presence of electron-withdrawing groups (e.g., chloro, nitro) at the C3-phenyl ring and electron-donating groups (e.g., methoxy, dimethylamino) at the C5-phenyl ring can enhance activity against both Gram-positive and Gram-negative bacteria.[3]

Neuropsychiatric Therapeutics

The isoxazole scaffold has proven to be a privileged structure for targeting the central nervous system (CNS).[23] Its ability to be modified to balance lipophilicity and polar surface area aids in achieving blood-brain barrier (BBB) penetration.[23][24] Isoxazole-containing molecules have been developed as ligands for various CNS receptors, including nicotinic acetylcholine, serotonin, dopamine, and glutamate receptors, making them relevant for treating conditions like psychosis, anxiety, and depression.[23][25][26]

Key Experimental Protocols in Isoxazole Drug Discovery

Scientific integrity requires robust and reproducible methodologies. The following protocols represent standard, self-validating systems for the synthesis and evaluation of isoxazole derivatives.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Intermediate[12]

This protocol describes a two-step synthesis based on the Claisen-Schmidt condensation followed by cyclization.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve equimolar quantities of a substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 25 mL of ethanol in a flask.

  • Cool the mixture in an ice bath and add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Isoxazole Synthesis (Cyclization)

  • Dissolve the purified chalcone (0.005 mol) in 20 mL of ethanol.

  • Add hydroxylamine hydrochloride (0.01 mol) and potassium hydroxide (KOH) (0.01 mol) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is the crude isoxazole derivative. Filter, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization to yield the final isoxazole compound.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[12]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)[11]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The isoxazole scaffold is undeniably a privileged and enduring framework in medicinal chemistry.[1][4] Its combination of aromaticity, metabolic stability, and synthetic tractability has cemented its role in a wide range of therapeutic agents. The success of isoxazole-containing drugs in treating inflammation, cancer, and infections highlights the power of this heterocyclic core.[2][3][12][14][16]

Future trends in isoxazole-based drug discovery are moving towards the development of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets to achieve synergistic effects and overcome drug resistance.[1][5] Furthermore, the application of green chemistry principles and novel catalytic systems will continue to refine the synthesis of complex isoxazole derivatives.[2][4][5] As our understanding of disease biology deepens, the versatile and tunable nature of the isoxazole scaffold ensures it will remain a vital tool for developing the next generation of innovative medicines to address unmet medical needs.[1][4][5]

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  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
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Methodological & Application

Application Note: 3-Bromo-5-aminomethylisoxazole as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Core

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in modern medicinal chemistry.[3][4] 3-Bromo-5-aminomethylisoxazole, in particular, emerges as a highly valuable and versatile building block. It presents two distinct and orthogonally reactive functional handles: a C3-bromo substituent, ideal for carbon-carbon bond formation via cross-coupling chemistry, and a C5-aminomethyl group, poised for amidation, sulfonylation, and reductive amination.

This guide provides an in-depth exploration of the synthetic utility of this compound. It offers detailed protocols, mechanistic insights, and practical troubleshooting advice for key transformations, enabling researchers in drug discovery and materials science to leverage this scaffold for the rapid generation of diverse chemical libraries and novel molecular entities.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
Chemical Name (3-bromoisoxazol-5-yl)methanamine[5][6]
CAS Number 2763-93-1[5][6]
Molecular Formula C₄H₅BrN₂O[5]
Molecular Weight 177.00 g/mol [5]
Appearance Colorless to light yellow or brown liquid[5][6]
Boiling Point 284.6 °C at 760 mmHg (Predicted)[5][6]
Density 1.741 g/cm³ (Predicted)[5][6]
Storage Store at 2-8°C, protect from light[6]
Safety Toxic and flammable. Causes skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Keep away from heat and flame.[5][6]

Note: The amine is often protected, most commonly as the N-Boc derivative (tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, CAS: 154016-57-6), to allow for selective reaction at the C3-bromo position.[7][8]

Core Synthetic Applications & Protocols

The primary utility of this reagent lies in its ability to undergo sequential or orthogonal functionalization at its two reactive sites.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The C3-bromo position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce aryl, heteroaryl, or vinyl substituents.[9][10] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.

Causality & Mechanistic Insight: The Suzuki reaction involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole ring.[10][11]

  • Transmetalation: The organic moiety from an organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

The use of the N-Boc protected amine is highly recommended for this reaction to prevent potential side reactions or catalyst inhibition by the free amine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Boc-protected This compound, Boronic Acid & Base to flask B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas mixture (Argon sparging) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS D->E Inert Atmosphere F 6. Cool & Filter (e.g., through Celite) E->F Reaction Complete G 7. Aqueous Workup (e.g., EtOAc/Water extraction) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial, add tert-butyl N-[(3-bromoisoxazol-5-yl)methyl]carbamate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, v/v) to achieve a substrate concentration of ~0.1 M.

  • Degassing: Sparge the resulting suspension with argon for another 10 minutes to ensure the removal of dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 eq), to the flask.

    • Scientist's Note: The choice of catalyst and ligand is crucial. For heteroaromatic halides, electron-rich phosphine ligands like dppf or SPhos often provide superior results.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight, or heat in a microwave reactor according to instrument guidelines. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application II: Derivatization of the 5-Aminomethyl Group

The primary amine at the C5 position is a versatile nucleophile, readily participating in amide bond formation.[12] This reaction is arguably the most common transformation in medicinal chemistry for joining molecular fragments.

Causality & Mechanistic Insight: Amide coupling typically requires the "activation" of a carboxylic acid to make it more electrophilic.[13] This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Common methods include:

  • Coupling Reagents: Reagents like HATU, HOBt/EDC, or T3P react with the carboxylic acid to form a highly reactive activated ester in situ, which is then rapidly displaced by the amine.[13]

  • Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The acyl chloride then reacts directly with the amine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: Orthogonal synthesis using both functional handles of the scaffold.

This protocol assumes the starting material is the product from the Suzuki reaction described in section 3.1.

Part A: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

    • Scientist's Note: TFA is effective but volatile and corrosive. HCl in dioxane is often preferred as the resulting hydrochloride salt can sometimes be precipitated and isolated directly by filtration.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual acid, co-evaporate with toluene or DCM several times. The resulting amine salt is often used directly in the next step without further purification.

Part B: Amide Coupling (HATU)

  • Reagent Preparation: In a separate flask, dissolve the desired carboxylic acid (e.g., benzoic acid, 1.1 eq) and HATU (1.1 eq) in an aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to the carboxylic acid mixture and stir for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Dissolve the crude amine salt from Part A in DMF and add it to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling - Inactive catalyst- Insufficient degassing (oxygen present)- Poor choice of base or solvent- Decomposition of boronic acid- Use a fresh bottle of catalyst or a pre-catalyst.- Ensure thorough degassing with an inert gas.- Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems.- Use the boronic acid or its corresponding pinacol ester promptly after purchase/synthesis.
Stalled Amide Coupling - Incomplete activation of carboxylic acid- Sterically hindered amine or acid- Insufficient base- Increase activation time or switch to a more potent coupling reagent (e.g., COMU).- Increase reaction temperature (e.g., to 50 °C) and extend reaction time.- Ensure at least 2-3 equivalents of a non-nucleophilic base are used, especially if starting from an amine salt.
Boc-deprotection fails - Insufficient acid- Short reaction time- Increase the equivalents of TFA or HCl.- Allow the reaction to stir for a longer period, monitoring periodically.
Side product formation - Homocoupling of boronic acid (Suzuki)- Racemization during amide coupling (if chiral acid is used)- Ensure slow addition of the catalyst and maintain a truly inert atmosphere.- Use additives like HOBt or Oxyma Pure to suppress racemization. Perform the coupling at a lower temperature (0 °C to RT).

Conclusion

This compound is a powerful and economically viable building block for the synthesis of complex molecules. Its two chemically distinct reactive centers allow for a predictable and controlled orthogonal synthetic strategy. By employing robust and well-established reactions such as Suzuki-Miyaura coupling and standard amidation protocols, researchers can efficiently generate libraries of novel compounds built around the biologically significant isoxazole core, accelerating programs in drug discovery and materials science.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16427105, 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • LookChem. Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • ResearchGate. ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry.
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Kanō, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry.
  • Yadav, G., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Ryng, S., et al. (1995). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Fisher Scientific. Amide Synthesis.
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  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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  • Adimurthy, S., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

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The Versatile Virtuoso: 3-Bromo-5-aminomethylisoxazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core and the Strategic Advantage of a Bifunctional Building Block

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] Its prevalence in a wide array of biologically active compounds, from approved pharmaceuticals to cutting-edge drug candidates, underscores its importance.[3][4] Within this privileged class of heterocycles, 3-bromo-5-aminomethylisoxazole emerges as a particularly powerful and versatile building block for synthetic chemists.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into its preparation and explore its utility in key transformations, including palladium-catalyzed cross-coupling reactions and functionalization of its primary amine. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse and complex molecular architectures.

I. Synthesis of the Building Block: Crafting the Key Intermediate

The strategic utility of this compound begins with its synthesis. A reliable method for its preparation is crucial for its widespread application. The hydrochloride salt of the title compound can be synthesized via a cycloaddition reaction. For many subsequent transformations, particularly palladium-catalyzed cross-coupling reactions, protection of the aminomethyl group is advantageous to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.

Protocol 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole Hydrochloride

This protocol is adapted from a patented procedure involving the reaction of an activated propargylamine derivative with dibromoformaldoxime.[5]

Reaction Scheme:

A schematic for the synthesis of the title compound.

Materials:

  • N-dichloroacetyl-propargylamine

  • Dibromoformaldoxime

  • Potassium bicarbonate (KHCO₃)

  • N,N-Dimethylformamide (DMF), wet

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a vigorously stirred mixture of N-dichloroacetyl-propargylamine (1.0 equiv) and potassium bicarbonate (1.5 equiv) in wet N,N-dimethylformamide, add dibromoformaldoxime (0.5 equiv) portionwise at room temperature.

  • After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 3-bromo-5-(aminomethyl)isoxazole hydrochloride.

Protocol 2: N-Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole

The free amine can be readily protected with a Boc group to facilitate subsequent cross-coupling reactions.

Reaction Scheme:

A general workflow for Boc protection.

Materials:

  • 3-Bromo-5-(aminomethyl)isoxazole hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-bromo-5-(aminomethyl)isoxazole hydrochloride (1.0 equiv) in dichloromethane.

  • Add a suitable base such as triethylamine (2.2 equiv) or DIPEA to the suspension and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 3-position of the isoxazole ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in modern drug discovery, enabling the rapid construction of diverse chemical libraries.[6] The N-Boc protected derivative, tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is the preferred substrate for these reactions to avoid potential complications from the free amine.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl moieties.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with heterocyclic substrates.[7]

Generalized Protocol 3: Suzuki-Miyaura Coupling

General scheme for Suzuki-Miyaura coupling.

Materials:

  • tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂], 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF), often with water as a co-solvent.

Procedure:

  • To a flame-dried Schlenk flask, add tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, the boronic acid derivative, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄ is a versatile choice. For more challenging couplings, catalyst systems with bulky phosphine ligands (e.g., XPhos, SPhos) and a Pd(dba)₂ or Pd(OAc)₂ source may be beneficial.
Base K₂CO₃ or Cs₂CO₃ are commonly used. K₃PO₄ can be effective for less reactive boronic acids.
Solvent A mixture of 1,4-dioxane and water (e.g., 4:1) is a good starting point. Toluene or DMF can also be effective.
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction enables the introduction of an alkynyl moiety at the 3-position, a valuable functional group for further transformations or as a structural element in its own right.[8]

Generalized Protocol 4: Sonogashira Coupling

General scheme for Sonogashira coupling.

Materials:

  • tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation & Rationale
Catalyst System The combination of PdCl₂(PPh₃)₂ and CuI is a standard and effective choice. Copper-free conditions can also be employed to avoid the formation of alkyne homodoupling byproducts.
Base An amine base like triethylamine often serves as both the base and a co-solvent.
Solvent THF is a common choice, but DMF can be used for less reactive substrates.
C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of 3-amino-isoxazole derivatives.[3][9] This reaction is highly dependent on the choice of ligand.

Generalized Protocol 5: Buchwald-Hartwig Amination

General scheme for Buchwald-Hartwig amination.

Materials:

  • tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos, 2-8 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand. Seal the flask and replace the atmosphere with an inert gas.

  • Under the inert atmosphere, add the base and tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution. Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation & Rationale
Ligand The choice of ligand is crucial. For many applications, bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos provide excellent results. Xantphos is also a robust ligand for many amination reactions.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be used.
Solvent Toluene and 1,4-dioxane are the most commonly used solvents.

III. Functionalization of the Aminomethyl Group: Expanding Molecular Diversity

The aminomethyl group at the 5-position provides a second reactive handle for diversification. After cross-coupling at the 3-position and subsequent deprotection of the Boc group, the primary amine can be functionalized through various methods.

A. N-Acylation: Formation of Amides

N-acylation is a straightforward method to introduce a wide range of substituents and is often used to prepare final drug candidates or to introduce further points of diversity.

Generalized Protocol 6: N-Acylation

Materials:

  • 3-Substituted-5-(aminomethyl)isoxazole (from deprotection of the Boc-protected precursor) (1.0 equiv)

  • Acylating agent (e.g., acyl chloride, carboxylic acid) (1.0-1.2 equiv)

  • Base (e.g., Et₃N, DIPEA) or coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure (using an acyl chloride):

  • Dissolve the 3-substituted-5-(aminomethyl)isoxazole in an anhydrous solvent like DCM.

  • Add a base such as triethylamine (1.5-2.0 equiv).

  • Cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the resulting amide by chromatography or crystallization.

B. Reductive Amination: Formation of Secondary Amines

Reductive amination with an aldehyde or ketone provides access to secondary amines, further expanding the accessible chemical space.[10]

Generalized Protocol 7: Reductive Amination

Materials:

  • 3-Substituted-5-(aminomethyl)isoxazole (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloroethane (DCE), methanol (MeOH))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the 3-substituted-5-(aminomethyl)isoxazole and the carbonyl compound in a suitable solvent like DCE.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as STAB (1.5 equiv), portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block that provides synthetic chemists with a powerful tool for the construction of complex, drug-like molecules. Its two distinct reactive sites—the C-Br bond for cross-coupling and the aminomethyl group for further derivatization—allow for a modular and efficient approach to library synthesis and lead optimization. The protocols and strategic guidance provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their pursuit of novel chemical entities.

References

  • Isoxazoles in medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10998818/][1]
  • Advances in isoxazole chemistry and their role in drug discovery. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c][2]
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. [URL: https://www.mdpi.com/2673-4591/59/1/22][3]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213495/]
  • Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination. [URL: https://www.benchchem.
  • Process for the preparation of 3,5-disubstituted isoxazoles. [URL: https://patents.google.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659556/][11]
  • Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. [URL: https://www.organic-chemistry.org/abstracts/lit4/187.shtm][12]
  • tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11140924/][13]
  • Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][8]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [URL: https://www.researchgate.net/publication/259180749_Synthesis_of_3-Aminoisoxazoles_via_the_Addition-Elimination_of_Amines_on_3-Bromoisoxazolines][14]
  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. [URL: https://sciforum.net/paper/view/17498][15]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa3452202a021d1b9][16]
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. [URL: https://www.researchgate.net/publication/349339304_progress_in_the_pathways_for_synthesis_of_isoxazoles_synthons_and_their_biological_activities][17]
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/179.shtm][18]
  • Application Notes and Protocols for Suzuki-Miyaura Reaction with 3-tert-butylphenylboronic Acid. [URL: https://www.benchchem.
  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [URL: https://www.researchgate.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446219/][21]
  • tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. [URL: https://myskinrecipes.
  • Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-support/organic-synthesis-reaction/suzuki-miyaura-cross-coupling-reaction][6]
  • Recent Advances in Sonogashira Reactions. [URL: https://www.researchgate.net/publication/234125816_Recent_Advances_in_Sonogashira_Reactions][23]
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/19928834/][24]
  • Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)benzoate. [URL: https://www.benchchem.
  • (PDF) tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate. [URL: https://www.researchgate.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. [URL: https://www.benchchem.
  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. [URL: https://s3-us-west-2.amazonaws.
  • Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate. [URL: https://www.smolecule.
  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [URL: https://www.researchgate.net/publication/368882061_Reductive_amination_of_ketonesaldehydes_with_amines_using_BH3N_C2H53_as_a_reductant][29]3_as_a_reductant] [cite: 29]

Sources

Application Note & Protocols: Strategic Suzuki-Miyaura Coupling of 3-Bromo-5-aminomethylisoxazole for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Moiety

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure," a versatile scaffold frequently incorporated into therapeutic agents due to its favorable metabolic stability and capacity for diverse functionalization.[1][2][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them highly sought-after targets in drug discovery programs.[2][3][4][5]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis, celebrated for its mild reaction conditions, remarkable functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[6][7] This guide provides a detailed exploration of the application of Suzuki coupling to 3-bromo-5-aminomethylisoxazole, a valuable building block for introducing the isoxazole core into more complex molecular architectures. A primary consideration addressed herein is the management of the reactive primary aminomethyl group, which can potentially interfere with the palladium catalyst. We present protocols for both the direct coupling of the free amine and a protective group strategy to ensure robust and reproducible outcomes for researchers in pharmaceutical and fine chemical industries.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

  • Transmetalation : This is often the rate-determining step. The boronic acid coupling partner is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Isox-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib Isox-Pd(II)L₂-Ar pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Isox-Ar (Coupled Product) pdiib->product isox_br Isox-Br (this compound) isox_br->pdiia boronic Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pdiib

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Key Experimental Considerations: A Scientist's Perspective

The success of coupling with this compound is not merely procedural; it is the result of informed choices regarding the reaction components.

  • The Aminomethyl Group Dilemma : The primary amine in the substrate presents a potential challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[11][12] There are two primary strategies to address this:

    • Direct Coupling : Proceed without protection, relying on a highly active catalyst system that can overcome the potential inhibition. This is often faster but may require more rigorous optimization.

    • N-Protection : Mask the amine with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected substrate, 3-Bromo-5-(N-BOC)aminomethylisoxazole, is commercially available or can be synthesized.[13][14] This approach often leads to cleaner reactions and higher yields, albeit with the addition of protection and deprotection steps.

  • Catalyst and Ligand Selection : For heteroaryl halides, standard catalysts like Pd(PPh₃)₄ can be sluggish. The use of more electron-rich and sterically bulky phosphine ligands is crucial for promoting the oxidative addition and reductive elimination steps.[15][16][17]

    • Recommended Systems : Combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are highly effective for challenging couplings involving heteroaryl halides.[18][19] Pre-formed catalysts like XPhos Pd G2 can also be excellent choices.[20]

  • Choice of Base and Solvent : The base is not just a proton scavenger; it is essential for activating the boronic acid.[10]

    • Bases : Potassium carbonate (K₂CO₃) is a good starting point, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for difficult couplings.[8][17]

    • Solvents : Aprotic polar solvents are typically used. A mixture of 1,4-dioxane and water (e.g., 4:1) is a robust and common choice that facilitates the dissolution of both organic and inorganic reagents.[8][11] Toluene or DMF can also be effective.[21]

Detailed Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct Coupling of this compound

This protocol is optimized for a direct coupling, leveraging a highly active catalyst system to mitigate potential amine interference.

Materials & Reagents

ReagentQuantity (for 1 mmol scale)Molar Eq.Purpose
This compound177 mg1.0Starting Material
Arylboronic Acid1.2 mmol1.2Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))18.3 mg (0.02 mmol)0.02Palladium Precatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)32.8 mg (0.08 mmol)0.08Ligand
K₃PO₄ (Potassium Phosphate, tribasic)637 mg (3.0 mmol)3.0Base
1,4-Dioxane (anhydrous)4.0 mL-Solvent
Degassed Water1.0 mL-Co-solvent

Step-by-Step Procedure

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add the anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL).

  • Reaction : Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: N-Boc Protected Strategy

This protocol utilizes the more stable N-Boc protected substrate for a potentially cleaner and higher-yielding reaction.

Part A: Suzuki Coupling

Materials & Reagents

ReagentQuantity (for 1 mmol scale)Molar Eq.Purpose
3-Bromo-5-(N-BOC)aminomethylisoxazole277 mg1.0Starting Material
Arylboronic Acid1.2 mmol1.2Coupling Partner
Pd(dppf)Cl₂22 mg (0.03 mmol)0.03Catalyst System
K₂CO₃ (Potassium Carbonate)276 mg (2.0 mmol)2.0Base
1,4-Dioxane (anhydrous)4.0 mL-Solvent
Degassed Water1.0 mL-Co-solvent

Step-by-Step Procedure

  • Reaction Setup : Follow steps 1-3 from Protocol 1, using the reagents listed in the table above.

  • Reaction : Heat the mixture to 85 °C and stir vigorously for 12-24 hours.

  • Monitoring & Work-up : Follow steps 5-8 from Protocol 1. The product at this stage is the N-Boc protected coupled product.

Part B: Boc Deprotection

  • Dissolution : Dissolve the purified N-Boc protected product from Part A in Dichloromethane (DCM, 5 mL).

  • Acid Addition : Add Trifluoroacetic acid (TFA, 2.5 mL) dropwise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Extraction & Purification : Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected final product. Further purification by chromatography may be necessary.

Troubleshooting and Optimization

Low yields or failed reactions are common hurdles in synthesis. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_inert Reagents OK optimize_base Screen Stronger Base (K₂CO₃ → K₃PO₄ → Cs₂CO₃) check_inert->optimize_base Atmosphere OK optimize_ligand Change Ligand/Catalyst (e.g., SPhos, XPhos) optimize_base->optimize_ligand Still Low Yield success Successful Coupling optimize_base->success optimize_temp Increase Temperature (e.g., 80°C → 110°C) optimize_ligand->optimize_temp Still Low Yield optimize_ligand->success use_protection Switch to N-Boc Protected Substrate (Protocol 2) optimize_temp->use_protection Still Low Yield (Direct Coupling Fails) optimize_temp->success use_protection->success

Caption: A stepwise workflow for troubleshooting low yields.

ProblemPotential CauseRecommended Solution
No Reaction / Low Yield Catalyst Inactivation : The free amine is poisoning the catalyst, or oxygen has deactivated the Pd(0) species.[21]Ensure the reaction is thoroughly deoxygenated. Switch to a more robust ligand (e.g., XPhos). If problems persist, use the N-Boc protected substrate (Protocol 2).
Inefficient Transmetalation : The base is not strong enough to form the boronate, or the boronic acid is of poor quality.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Use fresh, high-purity boronic acid. Boronic esters or trifluoroborate salts can be more stable alternatives.[21]
Side Product Formation Protodeboronation : The boronic acid is replaced by a hydrogen atom from a protic source.[22]Use anhydrous solvents and ensure reagents are dry. Using a non-aqueous base/solvent system can sometimes help.
Homocoupling : Two molecules of the boronic acid couple together.This is often promoted by oxygen. Ensure rigorous degassing and maintenance of an inert atmosphere. Lowering the catalyst loading may also help.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing novel chemical entities for drug discovery and development. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of desired products. The choice between a direct coupling or a protective group strategy provides flexibility, allowing the protocol to be tailored to the specific needs of the synthesis and the reactivity of the coupling partners. The detailed protocols and troubleshooting guide presented here offer a robust framework for successfully employing this valuable building block in the creation of next-generation therapeutics.

References

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  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8881-8884.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (No Source Provided)
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • (No Source Provided)
  • (No Source Provided)
  • El-Gendy, B. E., Allam, M. A., Hassan, A. S., & Abdel-Megeed, M. F. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1553.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • (No Source Provided)
  • LookChem. (n.d.). Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (No Source Provided)
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  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • (No Source Provided)
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959.
  • (No Source Provided)
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Nolan, S. P., & Organ, M. G. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • (No Source Provided)

Sources

Application Notes and Protocols for N-Alkylation of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the N-alkylation of 3-bromo-5-aminomethylisoxazole, a critical building block in medicinal chemistry. The strategic introduction of substituents on the nitrogen atom of the aminomethyl group allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The isoxazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2] This guide details two primary, field-proven methodologies for N-alkylation: direct alkylation via nucleophilic substitution and reductive amination.

A crucial aspect of these protocols is the use of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine.[3][4][5][6][7][8] Starting with the commercially available 3-bromo-5-(N-Boc-aminomethyl)isoxazole is highly recommended to prevent undesired side reactions, such as over-alkylation, which is a common issue with primary amines.[9] The Boc group can be readily removed under acidic conditions post-alkylation to yield the desired secondary amine.

I. Foundational Strategy: The Importance of Amine Protection

Direct alkylation of a primary amine with an alkyl halide can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation. To ensure selective mono-alkylation, the initial protection of the primary amine of this compound is a paramount first step. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions used for N-alkylation and its facile removal.

Boc_Protection Start This compound BocProtected 3-Bromo-5-(N-Boc-aminomethyl)isoxazole Start->BocProtected (Boc)2O, Base Alkylation N-Alkylation Reaction (Direct or Reductive Amination) BocProtected->Alkylation AlkylatedBoc N-Alkyl-N-Boc Derivative Alkylation->AlkylatedBoc Deprotection Boc Deprotection (e.g., TFA, HCl) AlkylatedBoc->Deprotection FinalProduct N-Alkyl-3-bromo-5-aminomethylisoxazole Deprotection->FinalProduct

Caption: Workflow for selective N-alkylation.

II. Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of Boc-protected this compound with an alkyl halide in the presence of a non-nucleophilic base. This method is a robust and widely applicable approach for introducing a variety of alkyl groups.

A. Mechanistic Principle

The reaction proceeds via a standard SN2 mechanism. The base deprotonates the Boc-protected amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond. The choice of a non-nucleophilic base is critical to avoid competition with the desired alkylation reaction.

SN2_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Boc-NH-R Boc-NH-CH₂-Isoxazole Anion [Boc-N⁻-CH₂-Isoxazole] Boc-NH-R->Anion + Base Base Base Product Boc-NR'-CH₂-Isoxazole Anion->Product + R'-X AlkylHalide R'-X Halide X⁻

Caption: Direct N-alkylation mechanism.

B. Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-(N-Boc-aminomethyl)isoxazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material (a typical concentration is 0.1–0.5 M).

  • Base Addition:

    • Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

    • Using K₂CO₃: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

ParameterCondition ACondition BRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base suitable for less reactive alkyl halides. K₂CO₃ is a milder, easier-to-handle base for more reactive alkyl halides.
Solvent Anhydrous DMFAnhydrous MeCNBoth are polar aprotic solvents that facilitate SN2 reactions. DMF has a higher boiling point and can be used for less reactive substrates requiring heating.
Temperature 0 °C to RTRT to RefluxInitial cooling for NaH is for safety. Reactions with K₂CO₃ may require heating to proceed at a reasonable rate.

III. Protocol 2: Reductive Amination

Reductive amination is an alternative powerful method for the N-alkylation of amines, particularly for the introduction of alkyl groups derived from aldehydes and ketones. This one-pot procedure is highly efficient and avoids the use of alkyl halides.

A. Mechanistic Principle

The reaction involves the initial formation of an iminium ion from the condensation of the amine and a carbonyl compound (aldehyde or ketone). This is followed by the in-situ reduction of the iminium ion by a mild reducing agent to yield the N-alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion in the presence of the unreacted carbonyl compound.[10][11]

Reductive_Amination Amine This compound Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Imine + Product N-Alkyl-3-bromo-5-aminomethylisoxazole Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product +

Caption: Reductive amination workflow.

B. Detailed Experimental Protocol

Materials:

  • This compound (or its Boc-protected form for mono-alkylation)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in DCM or DCE.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent that does not reduce the starting aldehyde or ketone.[11]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-protic solvents that are compatible with the reducing agent and effectively dissolve the reactants.
Catalyst Acetic Acid (optional)A catalytic amount of acid can accelerate the formation of the iminium ion intermediate.

IV. Boc-Deprotection Protocol

Following successful N-alkylation of the Boc-protected starting material, the Boc group can be efficiently removed to yield the final secondary amine.

Materials:

  • N-Alkyl-N-Boc-3-bromo-5-aminomethylisoxazole

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-alkylated, Boc-protected compound in DCM.

  • Acid Addition:

    • Using TFA: Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.

    • Using HCl in Dioxane: Add an excess of 4M HCl in dioxane and stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.

V. Troubleshooting and Key Considerations

  • Low Yield in Direct Alkylation: If the yield is low, consider using a stronger base like NaH, a higher reaction temperature, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).

  • Over-alkylation: This is primarily addressed by using the Boc-protected starting material. If it still occurs, ensure the stoichiometry of the alkylating agent is not in large excess.

  • Slow Reductive Amination: The reaction can be sluggish with sterically hindered ketones or amines. In such cases, increasing the reaction temperature or adding a Lewis acid catalyst like Ti(Oi-Pr)₄ may be beneficial.

  • Incomplete Boc Deprotection: If deprotection is incomplete, increase the reaction time or the concentration of the acid.

References

  • LookChem. (n.d.). Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • ARC Journals. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • RSC Publishing. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • Journal of Advanced Scientific Research. (n.d.). progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • RSC Publishing. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes.
  • NBU-IR. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Po-tassium Formate and Cata-lytic Pailadium.
  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?.
  • ResearchGate. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2.
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules.
  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

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Protecting Group Strategies for 3-Bromo-5-aminomethylisoxazole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Isoxazoles

The 3-bromo-5-aminomethylisoxazole scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a versatile platform for the synthesis of a diverse range of bioactive molecules.[1] The presence of two key functional groups—a primary amine and a reactive bromide—necessitates a carefully considered synthetic strategy to achieve selective transformations. The nucleophilic and basic nature of the aminomethyl group can interfere with reactions targeting the bromo group, such as palladium-catalyzed cross-coupling reactions.[2] Therefore, the temporary masking of the amine functionality with a suitable protecting group is a critical step in many synthetic routes.

This comprehensive guide provides a detailed overview of protecting group strategies for this compound. We will delve into the selection of appropriate protecting groups, provide step-by-step protocols for their installation and removal, and discuss the concept of orthogonality in the context of multi-step syntheses.

The Imperative of Amine Protection

The primary amine of this compound is a potent nucleophile and can undergo a variety of undesired side reactions, including N-alkylation and acylation, when other parts of the molecule are targeted for modification.[2] Protecting the amine serves to:

  • Prevent self-reactivity: In reactions involving electrophilic reagents, the unprotected amine can react with starting materials or intermediates, leading to complex mixtures and reduced yields.

  • Enable selective functionalization: With the amine masked, transformations at the 3-bromo position, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, can be performed with high selectivity.

  • Improve solubility and handling: The introduction of certain protecting groups can alter the physicochemical properties of the molecule, sometimes leading to improved solubility in organic solvents and easier handling.

Choosing the Right Protecting Group: A Strategic Decision

The selection of a suitable protecting group is paramount and depends on the planned synthetic route.[3][4] The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.[3]

The concept of orthogonality is crucial here. Orthogonal protecting groups can be removed selectively in any order without affecting each other, a vital consideration in complex syntheses.[5][6][7][8] For this compound, the stability of the protecting group towards conditions used for modifying the bromo group is a key consideration.

Below is a comparative analysis of three commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Protecting GroupStructureStabilityCleavage ConditionsConsiderations for this compound
Boc

Stable to base, hydrogenolysis, and weak nucleophiles.Strong acids (e.g., TFA, HCl in dioxane).[9][10][11][12]Excellent choice for subsequent reactions under basic or reductive conditions. The bromo-isoxazole core is generally stable to acidic deprotection.
Cbz

Stable to acidic and mildly basic conditions.Catalytic hydrogenolysis (H₂, Pd/C).[5][13][14][15] Also removable with strong acids (e.g., HBr/AcOH).[5]Hydrogenolysis may not be compatible with reducible functional groups elsewhere in the molecule. The C-Br bond on the isoxazole ring is generally stable to hydrogenolysis.
Fmoc

Stable to acidic and reductive conditions.Basic conditions (e.g., piperidine in DMF).[16][17][18][19][20][21]Ideal for syntheses involving acid-sensitive functional groups. The isoxazole ring is generally stable to the mild basic conditions used for Fmoc removal.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Part 1: Protection of the Aminomethyl Group

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[12] This method is generally high-yielding and produces a stable protected amine that is amenable to a wide range of subsequent reactions.

Workflow for Boc Protection

sub This compound reagents Boc₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) sub->reagents Dissolve reaction Stir at RT reagents->reaction React workup Aqueous Workup reaction->workup Quench product 3-Bromo-5-(N-Boc-aminomethyl)isoxazole workup->product Isolate

Caption: Boc protection workflow.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound

This protocol details the protection of the primary amine with a carboxybenzyl (Cbz) group.

  • Rationale: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[13] This protecting group is stable to a variety of non-reductive conditions.

Workflow for Cbz Protection

sub This compound reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, K₂CO₃) Solvent (e.g., Dioxane/Water) sub->reagents Dissolve reaction Stir at 0 °C to RT reagents->reaction React workup Extraction reaction->workup Quench product 3-Bromo-5-(N-Cbz-aminomethyl)isoxazole workup->product Isolate

Caption: Cbz protection workflow.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) or potassium carbonate (2.0 eq) to the solution and cool to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Fmoc Protection of this compound

This protocol outlines the protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Rationale: The Fmoc group is introduced using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[21] This protecting group is particularly useful when orthogonality to acid-labile protecting groups is required.

Workflow for Fmoc Protection

sub This compound reagents Fmoc-OSu Base (e.g., NaHCO₃) Solvent (e.g., Acetonitrile/Water) sub->reagents Dissolve reaction Stir at RT reagents->reaction React workup Precipitation & Filtration reaction->workup Quench product 3-Bromo-5-(N-Fmoc-aminomethyl)isoxazole workup->product Isolate

Caption: Fmoc protection workflow.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile and Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 4-16 hours. Monitor by TLC.

  • Upon completion, add water to the reaction mixture and cool in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water and diethyl ether.

  • Dry the product under vacuum.

Part 2: Deprotection of the Aminomethyl Group

Protocol 4: Boc Deprotection

  • Rationale: The Boc group is efficiently cleaved under acidic conditions.[9] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system. The resulting amine is obtained as its trifluoroacetate salt.

Workflow for Boc Deprotection

sub 3-Bromo-5-(N-Boc-aminomethyl)isoxazole reagents TFA/DCM or HCl in Dioxane sub->reagents Dissolve reaction Stir at RT reagents->reaction React workup Solvent Evaporation reaction->workup Completion product This compound Salt workup->product Isolate

Caption: Boc deprotection workflow.

Materials:

  • 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine salt.

  • Filter the solid and wash with diethyl ether.

  • Dry the product under vacuum. The free amine can be obtained by neutralization with a suitable base.

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis

  • Rationale: The Cbz group is readily cleaved by catalytic hydrogenation, which is a mild and clean method.[5][13][14][15]

Workflow for Cbz Deprotection

sub 3-Bromo-5-(N-Cbz-aminomethyl)isoxazole reagents H₂ (g), Pd/C Solvent (e.g., MeOH, EtOH) sub->reagents Dissolve reaction Stir under H₂ atmosphere reagents->reaction React workup Filtration & Evaporation reaction->workup Completion product This compound workup->product Isolate

Caption: Cbz deprotection workflow.

Materials:

  • 3-Bromo-5-(N-Cbz-aminomethyl)isoxazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (this is typically done three times).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature for 2-16 hours. Monitor by TLC.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Fmoc Deprotection

  • Rationale: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an aprotic polar solvent like DMF.[16][17][18][19][20][21]

Workflow for Fmoc Deprotection

sub 3-Bromo-5-(N-Fmoc-aminomethyl)isoxazole reagents 20% Piperidine in DMF sub->reagents Dissolve reaction Stir at RT reagents->reaction React workup Solvent Evaporation & Purification reaction->workup Completion product This compound workup->product Isolate

Caption: Fmoc deprotection workflow.

Materials:

  • 3-Bromo-5-(N-Fmoc-aminomethyl)isoxazole

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected compound (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • The residue can be purified by column chromatography or by precipitation/trituration with a suitable solvent like diethyl ether to remove the dibenzofulvene-piperidine adduct.

Conclusion: Enabling Advanced Synthetic Transformations

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from this compound. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, with careful consideration of the reaction conditions for subsequent steps. The protocols provided herein offer a solid foundation for researchers to effectively protect and deprotect the aminomethyl group of this versatile building block, thereby enabling a wider range of synthetic transformations at the bromo position and facilitating the development of novel chemical entities.

References

  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025). Conditions for the Removal of the Z (Cbz)
  • Journal of the Chemical Society, Chemical Communications. Protection of primary amines as N- substited 2,5-dimethylpyrroles.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • LookChem. Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • ACS Publications. (2010).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • University of Bristol.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • MDPI. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Deprotection.
  • BenchChem. (2025).
  • ACS Publications.
  • CymitQuimica. 5-(Aminomethyl)-3-bromoisoxazole, 5-BOC protected.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • PubChemLite. Ethyl 5-(aminomethyl)
  • Chemical Reviews. (2019). Amino Acid-Protecting Groups.
  • Fisher Scientific. Amine Protection / Deprotection.
  • RSC Publishing. (2022).
  • NIH.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • BenchChem. (2025). Stability Under Reaction Conditions: A Technical Guide to 4-Bromo-2,6-difluoroaniline.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • TCI Chemicals. Protecting Agents.
  • Suzhou Highfine Biotech. (2022). A Fmoc protection reagent: Fmoc-Amox.
  • BenchChem. (2025). Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles.
  • University of Rochester. (2026). Tips & Tricks: Protecting Groups.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • SynArchive. Protecting Groups List.
  • ChemBK. (2025). Ethyl 5-(aminomethyl)
  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Wikidot. (2017). Fmoc - Lokey Lab Protocols.
  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry.
  • ChemPep. Overview of Fmoc Amino Acids.
  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • ACS Publications. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.

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The Strategic Synthon: Application Notes for 3-Bromo-5-aminomethylisoxazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemicals

The isoxazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse biological activities its derivatives exhibit.[1][2] This five-membered heterocycle is a key structural feature in a variety of commercial herbicides and fungicides.[3][4] The strategic placement of functional groups on the isoxazole core allows for the fine-tuning of a molecule's bioactivity, selectivity, and physicochemical properties. 3-Bromo-5-aminomethylisoxazole emerges as a particularly valuable starting material, or synthon, for the synthesis of novel agrochemicals. Its bifunctional nature, featuring a reactive bromine atom at the 3-position and a primary amine at the 5-position (via a methyl linker), offers two distinct and orthogonal handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries to screen for herbicidal and fungicidal activity.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of agrochemical candidates. We will explore the two primary avenues of its reactivity: N-acylation of the aminomethyl group to form amide-based agrochemicals, and palladium-catalyzed cross-coupling at the 3-bromo position to introduce novel aryl or heteroaryl moieties.

Chemical Properties and Safety

This compound, also known by its IUPAC name (3-bromo-1,2-oxazol-5-yl)methanamine, is a colorless to light yellow liquid.[1] It is crucial to handle this compound with appropriate safety precautions, as it is considered toxic and flammable.[1] Always use personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Keep the compound away from heat and open flames.[1]

PropertyValueSource
CAS Number 2763-93-1[1]
Molecular Formula C₄H₅BrN₂O[1]
Molecular Weight 177.00 g/mol [1]
Boiling Point 284.6°C at 760 mmHg[1]
Density 1.741 g/cm³[1]

For ease of handling and to prevent unwanted side reactions during certain synthetic steps, the aminomethyl group is often protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protected form, 3-Bromo-5-(N-Boc)aminomethylisoxazole, is also commercially available and serves as a key intermediate.

Synthetic Applications & Protocols

The dual functionality of this compound allows for a modular approach to synthesizing a wide array of potential agrochemicals. The two primary reaction pathways are detailed below.

Pathway 1: N-Acylation for the Synthesis of Isoxazole Carboxamide Fungicides

The formation of an amide bond via N-acylation is a fundamental transformation in the synthesis of many biologically active molecules, including fungicides.[5][6] Isoxazole carboxamides, in particular, have shown significant promise as antifungal agents.[1][5] The aminomethyl group of our title compound provides a nucleophilic site for reaction with various acylating agents, such as carboxylic acid chlorides or activated carboxylic acids.

Below is a representative protocol for the synthesis of an N-acylated derivative, a potential fungicide candidate.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Combine in Aprotic Solvent (e.g., DCM, THF) A->C B Acylating Agent (e.g., Carboxylic Acid Chloride) B->C D Add Base (e.g., Triethylamine, Pyridine) C->D E Stir at Room Temperature D->E F Aqueous Wash E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Purification (e.g., Column Chromatography) H->I J N-((3-bromoisoxazol-5-yl)methyl)amide (Fungicide Candidate) I->J

Caption: Workflow for N-acylation of this compound.

Protocol 1: Synthesis of N-((3-bromoisoxazol-5-yl)methyl)benzamide

This protocol describes a general procedure for the acylation of the aminomethyl group.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: The expected product is N-((3-bromoisoxazol-5-yl)methyl)benzamide, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Yields for this type of reaction are typically in the range of 70-90%.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of the isoxazole ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This powerful reaction allows for the formation of a carbon-carbon bond between the isoxazole core and a wide variety of aryl or heteroaryl boronic acids.[8][9] This strategy is invaluable for creating novel agrochemical candidates with diverse substitution patterns, which is a key approach in modern crop protection research.[7]

The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction. For this reaction, it is advisable to use the N-Boc protected starting material, 3-Bromo-5-(N-Boc)aminomethylisoxazole, to avoid potential side reactions involving the free amine.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Bromo-5-(N-Boc)aminomethylisoxazole C Combine with Pd Catalyst & Ligand in Solvent A->C B Aryl/Heteroaryl Boronic Acid B->C D Add Base (e.g., K₂CO₃, Cs₂CO₃) C->D E Heat under Inert Atmosphere D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purification (e.g., Column Chromatography) H->I J 3-Aryl-5-(N-Boc)aminomethylisoxazole (Agrochemical Precursor) I->J

Caption: Workflow for Suzuki-Miyaura coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Protocol 2: Synthesis of tert-butyl ((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)carbamate

This protocol details the coupling of the protected starting material with a representative arylboronic acid.

Materials:

  • 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Post-Coupling Deprotection: The resulting Boc-protected product can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the free amine, which can then be further functionalized, for instance, by N-acylation as described in Protocol 1, to create a more complex agrochemical candidate.

Conclusion and Future Perspectives

This compound is a potent and versatile building block for the synthesis of novel agrochemicals. The orthogonal reactivity of its bromo and aminomethyl functionalities allows for a divergent synthetic approach, enabling the rapid generation of diverse molecular libraries. The protocols outlined here for N-acylation and Suzuki-Miyaura cross-coupling represent robust and scalable methods for the derivatization of this synthon. Future work could explore other cross-coupling reactions at the 3-position, such as Sonogashira or Heck couplings, or alternative modifications of the aminomethyl group to further expand the accessible chemical space for the discovery of next-generation herbicides and fungicides.

References

  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound.
  • Fu, Z., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Papakyriakou, A., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules.
  • Bayer AG. (2011). Isoxazole derivatives for use as fungicides. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
  • Nakamura, H., et al. (2017). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.
  • Pandhurnekar, C. P., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • Galy, A., et al. (2011). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
  • Bakulev, V. A., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.
  • Ishida, T., et al. (1993). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate.
  • Shang, Y., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Krassowska-Swieboda, B., et al. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry.
  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • Chen, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.

Sources

Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-aminomethylisoxazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceuticals and biologically active compounds.[1][2][3] 3-Bromo-5-aminomethylisoxazole is a particularly valuable bifunctional building block, offering two distinct and orthogonal reactive sites for molecular elaboration. The bromine atom at the C3 position is primed for transition-metal-catalyzed cross-coupling reactions, while the primary amine of the C5-methylamino group provides a classical nucleophilic handle for amidation and alkylation. This guide provides an in-depth exploration of this reagent's synthetic potential, detailing field-proven protocols for its conversion into diverse pharmaceutical intermediates. We will focus on the causality behind experimental choices, providing researchers with the tools to not only replicate these methods but also to adapt them for novel drug discovery campaigns.

Reagent Overview: Physicochemical Properties and Safe Handling

This compound is a versatile intermediate used in a wide array of scientific research applications, including the synthesis of complex organic compounds.[4] Understanding its properties and handling requirements is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 2763-93-1[4][5]
Molecular Formula C₄H₅BrN₂O[4][5]
Molecular Weight 177.00 g/mol [4]
Boiling Point 284.6°C at 760 mmHg[4][5][6]
Density 1.741 g/cm³[4][6]
Appearance Colorless to light yellow liquid[4]
InChI Key LCFSQWLCIUITOH-UHFFFAOYSA-N[5][6]
Safety and Handling Precautions

As with all bromo-heterocyclic compounds, appropriate safety measures are critical.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8] Work should be conducted in a well-ventilated chemical fume hood.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Handling: Avoid all personal contact, including inhalation of vapors.[7][9] Wash hands thoroughly after handling.[7] This compound is known to be toxic and flammable; keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Strategic Functionalization Pathways

The synthetic utility of this compound stems from its two chemically distinct functional groups. This allows for sequential or orthogonal derivatization to build molecular complexity.

G cluster_start Starting Material cluster_amine Amine Chemistry (C5) cluster_bromo Bromo Chemistry (C3) Start This compound Amine_Rx N-Acylation N-Sulfonylation Reductive Amination Start->Amine_Rx Nucleophilic Primary Amine Bromo_Rx Suzuki Coupling (C-C) Buchwald-Hartwig (C-N) Sonogashira (C-C) Nucleophilic Substitution Start->Bromo_Rx Electrophilic Aryl Bromide

Figure 1: Orthogonal reactivity of this compound.

Protocol I: N-Acylation of the Aminomethyl Group

The formation of an amide bond is one of the most fundamental transformations in the synthesis of pharmaceutical agents. N-acylation of the aminomethyl group introduces a vast array of functionality, modulating the physicochemical properties of the resulting molecule.

Rationale: This protocol utilizes an acyl chloride as the acylating agent. The reaction is typically rapid and high-yielding. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to scavenge the HCl byproduct, driving the reaction to completion.[11] Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.

Detailed Experimental Protocol: N-Acylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Causality Note: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation: The acidic wash removes excess TEA, while the basic wash removes any unreacted acyl chloride and acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-bromo-5-aminomethylisoxazole derivative.

N-Acylation Workflow

Figure 2: Step-by-step workflow for the N-acylation protocol.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, a critical step in constructing the core scaffolds of many drugs.[12] This protocol allows for the coupling of various aryl or heteroaryl boronic acids at the C3 position of the isoxazole ring.

Rationale: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.[13] Pd(dppf)Cl₂ is a robust and reliable catalyst for a wide range of substrates.[12] A carbonate base like K₂CO₃ or a phosphate base like K₃PO₄ is typically used to facilitate the transmetalation step.[12][14] A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the N-protected this compound derivative (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), and potassium carbonate (2.0 eq.). Expertise Note: Using an N-protected starting material (e.g., the Boc-protected analog) is highly recommended to prevent the free amine from interfering with the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3-5 mol%).

  • Solvent and Degassing: Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) active catalyst, leading to reaction failure.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the C3-arylated isoxazole intermediate.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim R¹-R² Transmetal->ReductElim ArylHalide Ar-X (Isoxazole-Br) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, complementing classical methods that often suffer from limited scope.[15] This reaction enables the coupling of primary or secondary amines at the C3 position of the isoxazole ring, providing access to a different class of intermediates than the Suzuki coupling.

Rationale: This transformation is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[15][16] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine coupling partner.[17] Anhydrous, non-protic solvents like toluene or dioxane are essential.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube or glovebox, combine the N-protected this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.). Trustworthiness Note: The solid reagents should be weighed and combined under an inert atmosphere due to the air-sensitivity of the catalyst components and base.

  • Addition of Reagents: Add the amine coupling partner (1.2 eq.) and anhydrous toluene or dioxane via syringe.

  • Degassing: If not assembled in a glovebox, degas the mixture using three freeze-pump-thaw cycles.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L OxAdd R-Pd(II)L(X) Pd0->OxAdd Oxidative Addition AmineCoord [R-Pd(II)L(X)(R'₂NH)] OxAdd->AmineCoord Amine Coordination AmidoComplex R-Pd(II)L(NR'₂) AmineCoord->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product R-NR'₂ AmidoComplex->Product ArylHalide Ar-X (Isoxazole-Br) ArylHalide->OxAdd Amine R'₂NH Amine->AmineCoord

Figure 4: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound represents a powerful and versatile platform for the rapid generation of diverse chemical entities. The orthogonal reactivity of its bromo and aminomethyl functionalities allows for the application of robust and well-established synthetic transformations. The protocols detailed herein for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers and drug development professionals to construct novel libraries of isoxazole-containing compounds, accelerating the journey from hit identification to lead optimization in pharmaceutical research.

References

  • Apollo Scientific.
  • BenchChem. A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • Apollo Scientific.
  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • AK Scientific, Inc.
  • Fluorochem.
  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
  • PMC - NIH. Advances in isoxazole chemistry and their role in drug discovery.
  • Wikipedia.
  • JOCPR.
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • Alfa Chemistry. CAS 2763-93-1 5-Aminomethyl-3-bromoisoxazole.
  • Fisher Scientific. 5-(4-Bromophenyl)
  • Anbu Chem. Cas 2763-93-1 | this compound.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • YouTube.
  • Echemi. This compound CAS: 2763-93-1.
  • ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions leads....
  • MDPI. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for N-acylation of 3-(Aminosulfonyl)propanoic acid.
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Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in pharmaceuticals and biologically active compounds stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate.[1] This guide provides an in-depth exploration of 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles, offering both theoretical insights and field-proven laboratory protocols.

The quintessential route to the isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne. This powerful transformation, a subset of the Huisgen 1,3-dipolar cycloadditions, allows for the efficient construction of the five-membered ring system.[2] Due to the inherent instability of nitrile oxides, they are almost invariably generated in situ from stable precursors, most commonly aldoximes or primary nitro compounds. This guide will focus on the practical application of these methods, providing detailed protocols for key transformations.

Section 1: The Cornerstone Reaction: Intermolecular [3+2] Cycloaddition of in situ Generated Nitrile Oxides

The intermolecular cycloaddition of a nitrile oxide with a terminal or internal alkyne is the most direct and widely employed method for synthesizing 3,5- and 3,4,5-substituted isoxazoles, respectively. The choice of oxidant for the conversion of the aldoxime precursor to the reactive nitrile oxide is critical for the success of the reaction, influencing yield, purity, and substrate scope.

Mechanistic Insight: Understanding the "Why"

The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne participate in a cycloaddition.[2] The regioselectivity of the addition to unsymmetrical alkynes is a key consideration and is governed by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) is dominant.[3][4][5]

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles using an Alkyl Nitrite Oxidant

This metal-free protocol is advantageous for its mild conditions and high regioselectivity, making it suitable for a wide range of functionalized substrates.[6] Alkyl nitrites, such as isoamyl nitrite, serve as efficient oxidizing agents for the conversion of aldoximes to nitrile oxides.[6]

Rationale: The use of an alkyl nitrite avoids harsh oxidants or the need for metal catalysts, which can be difficult to remove and may not be tolerated by sensitive functional groups.[6] Isoamyl nitrite is particularly effective due to its higher boiling point, allowing for a broader range of reaction temperatures.[6]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Isoamyl nitrite (1.5 eq)

  • Ethyl methyl ketone (MEK)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Data Presentation: Representative Yields for Protocol 1

Aldoxime Substituent (R1)Alkyne Substituent (R2)Yield (%)
PhenylPhenyl92
4-ChlorophenylPhenyl94
4-MethoxyphenylCyclohexyl85
Thiophen-2-yln-Butyl88
Data adapted from K. S. Kadam, et al., Synthesis, 2016.[6]
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

The use of a copper(I) catalyst offers a highly reliable and regioselective route to 3,5-disubstituted isoxazoles. This method is particularly useful as it can be performed as a one-pot, three-step procedure starting from an aldehyde.[7]

Rationale: The copper(I) catalyst is believed to coordinate with the alkyne, influencing the regioselectivity of the cycloaddition.[7] This method is robust and tolerates a wide variety of functional groups.

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Chloramine-T trihydrate (1.1 eq)

  • Tert-butanol (t-BuOH)

  • Water

  • Dichloromethane (for workup)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).

  • Add hydroxylamine hydrochloride (1.1 mmol) and stir the mixture at room temperature for 1 hour to form the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 mmol), copper(I) iodide (0.05 mmol), and chloramine-T trihydrate (1.1 mmol).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.

Experimental Workflow for Copper(I)-Catalyzed Isoxazole Synthesis

G cluster_prep Step 1: Aldoxime Formation cluster_cycloaddition Step 2: Cycloaddition cluster_workup Step 3: Workup & Purification aldehyde Aldehyde + NH₂OH·HCl solvent1 t-BuOH/H₂O (1:1) aldehyde->solvent1 stir1 Stir at RT, 1 hr solvent1->stir1 aldoxime Aldoxime Solution stir1->aldoxime reagents Add Terminal Alkyne, CuI, Chloramine-T aldoxime->reagents stir2 Stir at RT, 2-6 hrs reagents->stir2 mixture Reaction Mixture stir2->mixture quench Add H₂O mixture->quench extract Extract with CH₂Cl₂ quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 3,5-Disubstituted Isoxazole purify->product G cluster_catalyst Catalyst Generation cluster_reaction Cycloaddition Cascade Iodo 2-Iodobenzoic Acid Precatalyst Hydroxy(aryl)iodonium Tosylate (Precatalyst) Iodo->Precatalyst mCPBA m-CPBA mCPBA->Precatalyst pTsOH p-TsOH pTsOH->Precatalyst Aldoxime Alkene-Tethered Aldoxime Precatalyst->Aldoxime Oxidation NitrileOxide Intramolecular Nitrile Oxide Aldoxime->NitrileOxide INOC Intramolecular [3+2] Cycloaddition NitrileOxide->INOC Product Fused Isoxazoline INOC->Product

Sources

Experimental Protocol for the Synthesis of 3-Aminoisoxazoles: A Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 3-aminoisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a versatile synthetic intermediate make it indispensable in drug discovery. This application note provides researchers, chemists, and drug development professionals with a detailed guide to reliable and reproducible protocols for the synthesis of 3-aminoisoxazoles. We will delve into the mechanistic rationale behind two primary synthetic strategies, offer step-by-step experimental procedures, and provide comprehensive characterization and safety data to ensure scientific integrity and successful implementation in the laboratory.

Introduction: The Significance of the 3-Aminoisoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The placement of an amino group at the C3 position confers specific hydrogen bonding capabilities and electronic characteristics that are crucial for molecular recognition by biological targets. This structural motif is found in drugs such as the antibiotic sulfamethoxazole and the antirheumatic agent leflunomide.[1] Furthermore, 3-aminoisoxazole has been identified as a key precursor in plausible prebiotic pathways to ribonucleotides, highlighting its fundamental importance in the chemistry of life.[2][3][4]

Given its importance, the development of efficient and scalable synthetic routes is a critical objective. This guide focuses on providing practical, field-tested protocols that can be readily adapted for the synthesis of diverse 3-aminoisoxazole derivatives.

Overview of Primary Synthetic Strategies

The construction of the 3-aminoisoxazole ring can be achieved through several pathways. The two most robust and widely adopted methods are:

  • Cyclocondensation of β-Ketonitriles with Hydroxylamine: A classic and direct approach that builds the ring from acyclic precursors. It is valued for its operational simplicity and use of readily available starting materials.[5]

  • Two-Step Addition-Elimination/Oxidation Sequence: A more modern and versatile method that proceeds via a 3-bromoisoxazoline intermediate. This route offers exceptional control and is highly effective for creating a diverse library of N-substituted 3-aminoisoxazoles.[6][7][8]

Synthetic_Pathways Figure 1. Key Synthetic Pathways to 3-Aminoisoxazoles cluster_0 Strategy 1: Cyclocondensation cluster_1 Strategy 2: Addition-Elimination ketonitrile β-Ketonitrile product1 3-Aminoisoxazole ketonitrile->product1 Base-catalyzed cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product1 bromo_isoxazoline 3-Bromoisoxazoline amino_isoxazoline 3-Aminoisoxazoline bromo_isoxazoline->amino_isoxazoline Base-promoted addition-elimination amine Amine (R-NH2) amine->amino_isoxazoline product2 3-Aminoisoxazole amino_isoxazoline->product2 Oxidation (e.g., I2)

Caption: Figure 1. Key Synthetic Pathways to 3-Aminoisoxazoles

Protocol I: Synthesis via Cyclocondensation of a β-Ketonitrile

This method represents one of the most fundamental approaches to the 3-aminoisoxazole core. The reaction proceeds by the condensation of hydroxylamine with a β-ketonitrile. The nitrile group serves as a masked carboxylic acid derivative, which, upon reaction with hydroxylamine, directly yields the amino group at the 3-position of the resulting isoxazole ring.

Mechanistic Rationale

The reaction is typically base-catalyzed. The hydroxylamine first attacks the ketone carbonyl, followed by cyclization involving the nitrile group and subsequent dehydration to form the aromatic isoxazole ring. The choice of base and solvent can influence reaction rates and yields.

Mechanism_Cyclocondensation Figure 2. Mechanism of β-Ketonitrile Cyclization start β-Ketonitrile + NH2OH intermediate1 Oxime Intermediate start->intermediate1 Attack on C=O intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular attack on C≡N product 3-Aminoisoxazole intermediate2->product Dehydration

Caption: Figure 2. Mechanism of β-Ketonitrile Cyclization

Detailed Experimental Protocol (Example: Synthesis of 3-amino-5-methylisoxazole)

This protocol is adapted from established procedures for synthesizing the parent 3-amino-5-methylisoxazole, a common building block.[9][10]

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
AcetoacetonitrileC₄H₅NO83.094.15 g50.0
Hydroxylamine HClNH₂OH·HCl69.495.56 g80.0
Sodium HydroxideNaOH40.003.20 g80.0
Ethanol (95%)C₂H₅OH-100 mL-
Deionized WaterH₂O-50 mL-
Diethyl Ether(C₂H₅)₂O-~200 mL-
Anhydrous Na₂SO₄Na₂SO₄-~10 g-

Procedure

  • Preparation of Alkaline Hydroxylamine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (3.20 g) in deionized water (50 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add hydroxylamine hydrochloride (5.56 g) in portions, ensuring the temperature remains below 10 °C. Stir for 15 minutes until fully dissolved.

  • Reaction Mixture: To the cold alkaline hydroxylamine solution, add a solution of acetoacetonitrile (4.15 g) dissolved in ethanol (100 mL) dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight (approximately 12-16 hours).

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield 3-amino-5-methylisoxazole as a crystalline solid.[11]

Characterization and Validation
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 60-62 °C (literature value).

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.50 (s, 1H, H4), 4.05 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0 (C5), 162.5 (C3), 95.5 (C4), 12.0 (CH₃).

  • Mass Spec (EI): m/z (%) = 98 (M⁺).

Protocol II: Synthesis via Addition-Elimination on a 3-Bromoisoxazoline

This contemporary two-step methodology provides remarkable flexibility in synthesizing N-substituted 3-aminoisoxazoles.[6][8] The strategy relies on a facile, base-promoted addition-elimination of an amine onto a 3-bromoisoxazoline scaffold, followed by a mild oxidation to furnish the aromatic isoxazole. This approach circumvents the often harsh conditions and limited scope of direct nucleophilic aromatic substitution on 3-haloisoxazoles.[6]

Rationale and Advantages

The key to this method's success is the use of the isoxazoline intermediate. The sp³-hybridized carbon at the 3-position is more susceptible to nucleophilic attack by an amine than its sp² counterpart in an aromatic 3-haloisoxazole. The subsequent elimination and final oxidation steps proceed in high yield, tolerating a wide variety of functional groups on both the isoxazole backbone and the incoming amine nucleophile.[6]

Workflow_Addition_Elimination Figure 3. Workflow for Two-Step 3-Aminoisoxazole Synthesis start 3-Bromoisoxazoline step1 React with Amine (R-NH2) + Base (e.g., K2CO3) in n-Butanol start->step1 intermediate 3-Aminoisoxazoline intermediate step1->intermediate step2 Oxidize with I2 + Base (e.g., NaHCO3) in Dichloromethane intermediate->step2 product N-Substituted 3-Aminoisoxazole step2->product

Caption: Figure 3. Workflow for Two-Step 3-Aminoisoxazole Synthesis

Detailed Experimental Protocol

This protocol is a general procedure based on the methodology developed by Girardin et al.[6][7][8]

Part A: Synthesis of 3-Aminoisoxazoline

  • Reaction Setup: To a sealable reaction tube, add the 3-bromo-5-substituted-isoxazoline (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add n-butanol as the solvent (to make a ~0.2 M solution). The choice of n-butanol is strategic due to its high boiling point (117 °C), which facilitates the reaction.[6]

  • Heating: Seal the tube and heat the reaction mixture to 110 °C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-aminoisoxazoline is often used in the next step without further purification.

Part B: Oxidation to 3-Aminoisoxazole

  • Reaction Setup: Dissolve the crude 3-aminoisoxazoline from Part A (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq) followed by iodine (I₂, 1.5 eq).

  • Reaction Progression: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoisoxazole.

Critical Safety Information: Handling Hydroxylamine

Hydroxylamine and its salts are hazardous and must be handled with appropriate precautions.[12]

  • Hazards:

    • Toxicity: Toxic if swallowed and harmful in contact with skin.[13]

    • Corrosivity: May be corrosive to metals and causes skin and serious eye irritation.[13][14]

    • Sensitization: May cause an allergic skin reaction.[15]

    • Carcinogenicity: Suspected of causing cancer.[13][15]

    • Explosive Potential: Risk of explosion when heated, especially in its pure form.[15] Thermal decomposition can release irritating and toxic gases.[12]

  • Required Precautions:

    • Engineering Controls: Always handle hydroxylamine hydrochloride in a certified chemical fume hood to avoid inhalation of dust.[12][13] Ensure an eyewash station and safety shower are readily accessible.[12]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[14][15]

    • Handling: Avoid creating dust.[13] Do not handle until all safety precautions have been read and understood.[12] Wash hands thoroughly after handling.[14]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and heavy metals.[12][14] Keep the container tightly closed.

    • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[12]

Conclusion

The synthesis of 3-aminoisoxazoles is a vital task for chemists in pharmaceutical and materials science. The two protocols detailed in this guide—classical cyclocondensation and a modern addition-elimination/oxidation sequence—provide reliable and versatile pathways to this important heterocyclic scaffold. By understanding the causality behind the experimental choices and adhering strictly to safety protocols, researchers can confidently and successfully synthesize a wide range of 3-aminoisoxazole derivatives for their discovery programs.

References

  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
  • Loba Chemie. (2022).
  • Sankyo Co Ltd. (1969). U.S. Patent No. US3435047A.
  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Ciba Geigy Corp. (1970). U.S. Patent No. US3536729A.
  • Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25529-25533. [Link]
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(12), 3049-3067. [Link]
  • Girardin, M., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
  • Hoffmann La Roche. (1966). U.S. Patent No. US3242189A.
  • Komyagin, A. R., et al. (2005). The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. ARKIVOC, 2005(vii), 28-35. [Link]
  • Singh, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(43), 26860-26884. [Link]
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278. [Link]
  • Jiangsu Yangnong Chemical Co Ltd. (2020). China Patent No. CN107721941B.
  • Sharma, P., & Kumar, V. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 1013–1026. [Link]
  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed. [Link]
  • Al-Zaydi, K. M. (2008). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Journal of Heterocyclic Chemistry, 45(3), 879-885. [Link]
  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. [Link]
  • da Silva, A. C. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(4), 1856-1867. [Link]
  • Shandong Xinhua Pharmaceutical Co Ltd. (2020). China Patent No. CN107602497B.

Sources

Application of 3-Bromo-5-aminomethylisoxazole in Creating Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Element in Peptidomimetic Design

In the quest for novel therapeutics, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between small molecules and biologics.[1] They are designed to mimic the structure and function of natural peptides but with enhanced pharmacokinetic properties, such as improved stability against proteolytic degradation, better bioavailability, and increased target specificity.[1] A key strategy in the design of peptidomimetics is the incorporation of heterocyclic scaffolds that can act as bioisosteres of peptide bonds or constrained amino acid surrogates.[2][3] Among these, the isoxazole ring has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The 3-bromo-5-aminomethylisoxazole scaffold is a particularly versatile building block for constructing sophisticated peptidomimetics. This bifunctional molecule offers two distinct points for chemical modification: the nucleophilic aminomethyl group at the 5-position, which can be readily acylated to extend a peptide chain, and the electrophilic bromo group at the 3-position, which can participate in a variety of cross-coupling reactions to introduce diverse functionalities. This dual reactivity allows for the creation of complex molecular architectures with precise control over their three-dimensional structure and physicochemical properties.

This technical guide provides a comprehensive overview of the application of this compound in peptidomimetic design, from the synthesis of the building block to its incorporation into peptide chains and the structural and functional implications of its use.

I. Synthesis of the this compound Building Block

The synthesis of this compound is a critical first step in its application. A common and efficient method involves a [3+2] cycloaddition reaction between a nitrile oxide and a suitable alkyne.[8] The following protocol outlines a representative synthesis of the hydrochloride salt of this compound. For applications in solid-phase peptide synthesis (SPPS), the amino group is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group.[9][10]

Protocol 1: Synthesis of this compound Hydrochloride[8]

Reaction Scheme:

Synthesis of this compound propargylamine N-Dichloroacetyl-propargylamine base K2CO3 (Base) propargylamine->base 1. dibromoformaldoxime Dibromoformaldoxime dibromoformaldoxime->base 2. intermediate [In situ generated bromonitrile oxide] base->intermediate Generates solvent DMF hcl HCl product This compound Hydrochloride intermediate->product Cycloaddition with propargylamine derivative product->hcl Salt formation

A simplified workflow for the synthesis.

Materials:

  • N-Dichloroacetyl-propargylamine

  • Dibromoformaldoxime[11]

  • Potassium bicarbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a vigorously stirred mixture of N-dichloroacetyl-propargylamine and potassium bicarbonate in wet N,N-dimethylformamide, add dibromoformaldoxime portionwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can then be treated with a solution of hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride.[8]

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

II. Incorporation into Peptidomimetic Chains: Solid-Phase Synthesis (SPPS)

The bifunctional nature of this compound necessitates a carefully planned orthogonal protection strategy for its seamless integration into peptide chains using solid-phase peptide synthesis (SPPS).[12][13][14][15] The aminomethyl group is typically protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-butoxycarbonyl (Boc) group to allow for stepwise peptide elongation.[16][17]

Orthogonal Protection Strategy

A robust strategy involves protecting the aminomethyl group with an Fmoc group, which is compatible with standard Fmoc-based SPPS protocols. The bromo substituent at the 3-position is stable under the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from the resin. This allows for the selective modification of the bromo group either on-resin after peptide assembly or in solution post-cleavage.

Orthogonal_Protection BuildingBlock 3-Bromo-5-(Fmoc-aminomethyl)isoxazole Fmoc-NH-CH2- -Br SPPS Standard Fmoc SPPS Cycles (Piperidine for Fmoc removal) BuildingBlock:amino->SPPS Base-labile Modification Post-SPPS or On-Resin Modification (e.g., Suzuki Coupling) BuildingBlock:bromo->Modification Stable to base/acid (Reactive site for C-C coupling) Cleavage Final Cleavage (TFA cocktail) SPPS->Cleavage Modification->Cleavage

Orthogonal protection scheme for the building block.

Protocol 2: Incorporation of Fmoc-(3-bromo-isoxazol-5-yl)methylamine into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of the Fmoc-protected this compound building block onto a resin-bound peptide.

Materials:

  • Fmoc-protected this compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-(3-bromo-isoxazol-5-yl)methylamine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle to continue the peptide synthesis.[18]

III. Post-Synthethic Modification: Leveraging the 3-Bromo Substituent

The bromine atom at the 3-position of the isoxazole ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage functionalization of the peptidomimetic with a wide array of aryl, heteroaryl, or vinyl groups, significantly expanding the accessible chemical space.

Protocol 3: Suzuki-Miyaura Cross-Coupling on an Isoxazole-Containing Peptidomimetic

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-bromoisoxazole-containing peptide. The reaction can be performed on the resin-bound peptide or after cleavage and purification.

Reaction Scheme:

Suzuki_Coupling PeptideBr Peptidomimetic-Isoxazole-Br Product Peptidomimetic-Isoxazole-R PeptideBr->Product BoronicAcid R-B(OH)2 (Aryl/Heteroaryl boronic acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DME/H2O) Solvent->Product

General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Bromoisoxazole-containing peptide

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

  • Base (e.g., Potassium carbonate - K2CO3)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME) and water)

Procedure (for solution-phase coupling):

  • Dissolve the 3-bromoisoxazole-containing peptide in a suitable solvent mixture such as DME/water.

  • Add the boronic acid (1.5-2.0 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours, monitoring the progress by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired functionalized peptidomimetic.

IV. Structural and Functional Implications

The incorporation of the this compound scaffold into a peptide chain has profound effects on its structural and functional properties.

Conformational Constraint:

The planar and rigid nature of the isoxazole ring introduces a significant conformational constraint on the peptide backbone.[14] This can help to lock the peptidomimetic into a specific bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing binding affinity and selectivity. Conformational analysis of isoxazole-containing peptides can be performed using techniques such as NMR spectroscopy and X-ray crystallography to elucidate their three-dimensional structures in solution and the solid state, respectively.[12][15][19][20]

Bioisosteric Replacement:

The isoxazole ring can act as a bioisostere for a peptide bond, offering improved metabolic stability by being resistant to cleavage by proteases.[2] Furthermore, the arrangement of the nitrogen and oxygen heteroatoms in the isoxazole ring can mimic the hydrogen bonding capabilities of a peptide bond, allowing it to engage in similar interactions with biological targets.

Modulation of Physicochemical Properties:

The isoxazole moiety and the diverse substituents that can be introduced at the 3-position can be used to fine-tune the physicochemical properties of the peptidomimetic, such as its lipophilicity, polarity, and hydrogen bonding capacity. This is crucial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties and overall drug-likeness.

V. Case Study: Isoxazole-Containing Peptidomimetics in Drug Discovery

While specific examples utilizing this compound are emerging, the broader class of isoxazole-containing peptidomimetics has shown promise in various therapeutic areas. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes such as proteases and kinases, as well as modulators of protein-protein interactions.[21][22] Structure-activity relationship (SAR) studies on these compounds have often revealed that the nature of the substituents on the isoxazole ring is critical for biological activity.[23] The ability to readily diversify the 3-position of the this compound scaffold makes it an ideal platform for generating libraries of compounds for SAR studies and lead optimization.

Table 1: Representative Biological Activities of Isoxazole Derivatives

Biological Target/ActivityIsoxazole Derivative TypeKey Structural Features for ActivityReference(s)
Anticancer3,5-disubstituted isoxazolesSpecific aryl or heteroaryl groups at C3 and C5[7][21][22]
Anti-inflammatory (COX-2 inhibition)4,5-diarylisoxazolesSulfonamide or methylsulfonylphenyl groups[4]
AntimicrobialVarious substituted isoxazolesElectron-withdrawing groups on phenyl rings[4][6]
Protease InhibitionIsoxazoline-based peptidomimeticsElectrophilic warhead for covalent modification[24]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptidomimetics. Its bifunctional nature allows for both peptide chain extension and late-stage diversification, providing a robust platform for the creation of complex and diverse molecular libraries. The incorporation of the isoxazole scaffold can impart favorable properties such as conformational constraint and metabolic stability, making it an attractive strategy in modern drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of next-generation therapeutics.

References

  • Process for the preparation of 3,5-disubstituted isoxazoles.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. J Biomol Struct Dyn. 2024 Jun;42(9):4909-4935. Link
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. Link
  • Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. J Org Chem. 2001 Oct 5;66(20):6823-5. Link
  • A review of isoxazole biological activity and present synthetic techniques. Infect Disord Drug Targets. Link
  • Solid Phase Peptide Synthesis Methods: Complete Guide. Biovera. Link
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. Link
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. J Enzyme Inhib Med Chem. 2017;32(1):947-953. Link
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. 2021 Mar 9;26(5):1489. Link
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Link
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Eur J Med Chem. 2021 Oct 5;221:113511. Link
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorg Med Chem Lett. Link
  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Int J Mol Sci. 2021 Jan 29;22(3):1314. Link
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem. Link
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. Link
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. 2021 Dec 23;27(1):67. Link
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Med Chem. 2018;25(19):2217-2234. Link
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. 2021 May 10;26(9):2830. Link
  • 3-Bromo-5-(N- BOC )aminomethylisoxazole 903131-45-3. Sigma-Aldrich. Link
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Org Process Res Dev. Link
  • 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. Link
  • Development of novel dipeptide-like rhodesain inhibitors containing the 3-bromoisoxazoline warhead in a constrained conformation. Bioorg Med Chem. 2015 Nov 1;23(21):7059-67. Link
  • This compound. ChemicalBook. Link
  • Peptidomimetics as next – generation therapeutic applic
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J Med Chem. Link
  • Toward synthesis of alpha-alkyl amino glycines (A3G)

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Development of Novel GAPDH Inhibitors Using Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Moonlighting Enzyme in Disease

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has illuminated its "moonlighting" functions beyond cellular metabolism, implicating it in a multitude of cellular processes including apoptosis, DNA repair, and autophagy.[1][2] This functional diversity has positioned GAPDH as a compelling therapeutic target for a range of pathologies, from cancer to neurodegenerative diseases.[1][3]

Cancer cells, in particular, often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] This metabolic rewiring makes them particularly vulnerable to the disruption of glycolytic enzymes like GAPDH.[4][5] Furthermore, the involvement of GAPDH in apoptosis and autophagy pathways presents an opportunity to modulate cell fate in diseased states.[2][6]

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[7][8] Its five-membered heterocyclic ring system offers a versatile framework for designing molecules with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][9] This, combined with advances in synthetic chemistry, makes isoxazole derivatives attractive candidates for the development of novel enzyme inhibitors.[7][9] This application note provides a comprehensive guide to the development and evaluation of isoxazole-based GAPDH inhibitors, using the promising 3-bromo-isoxazoline derivative, AXP-3019, as a representative example.

The Isoxazole Advantage: AXP-3019 as a Case Study

Recent studies have highlighted a class of 3-bromo-isoxazoline derivatives as potent inhibitors of GAPDH.[10] Among these, AXP-3019 has demonstrated significant anti-proliferative effects in pancreatic ductal adenocarcinoma (PDAC) cells, a notoriously difficult-to-treat cancer.[4][6] The 3-bromo-isoxazoline "warhead" is believed to form a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to irreversible inhibition.[6]

This guide will provide detailed protocols for the synthesis of a representative 3-bromo-isoxazoline GAPDH inhibitor, and for its subsequent biological evaluation in relevant cancer cell lines.

Experimental Protocols

Part 1: Synthesis of a Representative 3-Bromo-Isoxazoline GAPDH Inhibitor

The synthesis of 3-bromo-isoxazoline derivatives typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The following is a representative protocol for the synthesis of a generic 3-bromo-isoxazoline compound, which serves as a template for the synthesis of inhibitors like AXP-3019.

Protocol 1: Synthesis of a 3-Bromo-Isoxazoline Derivative

  • Step 1: Oxime Formation. To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent such as ethanol/water, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq). Reflux the mixture for 4-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

  • Step 2: In situ Generation of Bromo-nitrile Oxide and Cycloaddition. Dissolve the oxime from Step 1 in a suitable solvent like ethyl acetate. Add a brominating agent such as N-bromosuccinimide (NBS) or dibromoformaldoxime (DBF) and a base (e.g., sodium bicarbonate). To this mixture, add the desired alkene (1.2 eq). Stir the reaction at room temperature overnight.

  • Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-bromo-isoxazoline derivative.

  • Step 4: Characterization. Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of GAPDH Inhibition

To assess the inhibitory potential of the synthesized isoxazole derivatives against GAPDH, a direct enzyme activity assay is essential. This protocol is based on the spectrophotometric measurement of NADH production.

Protocol 2: In Vitro GAPDH Enzyme Activity Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM EDTA.

    • GAPDH Enzyme: Reconstitute purified human recombinant GAPDH in assay buffer to a final concentration of 1 µg/mL.

    • Substrate Solution: Prepare a solution containing 2 mM glyceraldehyde-3-phosphate (G3P) and 2 mM NAD⁺ in assay buffer.

    • Inhibitor Stock Solution: Dissolve the synthesized isoxazole derivative (e.g., AXP-3019) in DMSO to prepare a 10 mM stock solution. Prepare serial dilutions in assay buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well clear flat-bottom plate, add 10 µL of the inhibitor solution (or DMSO for the vehicle control) to each well.

    • Add 80 µL of the GAPDH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH production (V) from the linear portion of the kinetic curve (ΔOD₃₄₀/min).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 3: Cell-Based Assays for Evaluating Biological Activity

The following protocols are designed to assess the effects of isoxazole-based GAPDH inhibitors on cancer cell lines, such as the pancreatic cancer cell lines PANC-1 and MIA PaCa-2, where AXP-3019 has shown activity.[6][11][12]

Protocol 3: Cell Proliferation Assay (Crystal Violet Staining)

  • Cell Seeding: Seed PANC-1 or MIA PaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole inhibitor (e.g., AXP-3019, typically in the range of 1-100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Staining:

    • After the incubation period, carefully remove the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Seed PANC-1 or MIA PaCa-2 cells in a 6-well plate and treat with the isoxazole inhibitor (e.g., 10 µM AXP-3019) for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[1][3][8][13]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Protocol 5: Autophagy Assay (LC3-II Immunofluorescence)

  • Cell Culture and Treatment: Grow PANC-1 or MIA PaCa-2 cells on coverslips in a 24-well plate and treat with the isoxazole inhibitor (e.g., 10 µM AXP-3019) for 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the formation of LC3-II puncta (autophagosomes) per cell to assess the level of autophagy induction.[14][15]

Data Presentation and Visualization

Quantitative Data Summary
CompoundTargetAssayCell LineIC₅₀ / Effective ConcentrationReference
AXP-3019 GAPDHEnzyme Activity-Data to be determined-
AXP-3019 Cell ProliferationCrystal VioletPANC-1~25 µM (at 48h)[9]
AXP-3019 Cell ProliferationCrystal VioletMIA PaCa-2~25 µM (at 48h)[9]
AXP-3019 ApoptosisAnnexin V/PIPANC-1, MIA PaCa-210 µM (induces apoptosis)[6]
AXP-3019 AutophagyLC3 PunctaPANC-1, MIA PaCa-210 µM (induces autophagy)[6]
Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays synthesis Synthesis of Isoxazole Derivative (e.g., AXP-3019) characterization Structural Characterization (NMR, MS) synthesis->characterization enzyme_assay GAPDH Enzyme Activity Assay characterization->enzyme_assay Test Compound ic50_determination IC50 Determination enzyme_assay->ic50_determination cell_culture Pancreatic Cancer Cell Culture (PANC-1, MIA PaCa-2) ic50_determination->cell_culture Select Lead Compound proliferation_assay Proliferation Assay (Crystal Violet) cell_culture->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay autophagy_assay Autophagy Assay (LC3 Immunofluorescence) cell_culture->autophagy_assay

Caption: Experimental workflow for the development and evaluation of isoxazole-based GAPDH inhibitors.

mechanism_of_action cluster_pathways Cellular Consequences inhibitor Isoxazole Derivative (e.g., AXP-3019) gapdh GAPDH inhibitor->gapdh Inhibition glycolysis Glycolysis gapdh->glycolysis Catalyzes autophagy Autophagy gapdh->autophagy Modulates siah1 Siah1 gapdh->siah1 Binding (S-nitrosylation dependent) atp ATP Production glycolysis->atp proliferation Cell Proliferation & Survival atp->proliferation apoptosis Apoptosis nucleus Nucleus siah1->nucleus Translocation nucleus->apoptosis Induces

Caption: Proposed mechanism of action for isoxazole-based GAPDH inhibitors.

Conclusion and Future Directions

The development of isoxazole-based GAPDH inhibitors represents a promising strategy for targeting diseases with altered metabolic and cell survival pathways, such as cancer. The representative compound, AXP-3019, demonstrates the potential of this chemical scaffold to effectively inhibit GAPDH and induce cell death in aggressive cancer cell lines. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and cell-based evaluation of novel isoxazole derivatives.

Future research should focus on optimizing the structure of these inhibitors to improve their potency and selectivity. In vivo studies are also crucial to evaluate the therapeutic efficacy and safety of these compounds in preclinical models of disease. Furthermore, a deeper understanding of the complex interplay between GAPDH inhibition, metabolic reprogramming, and the induction of apoptosis and autophagy will be essential for the successful clinical translation of this promising class of therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
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  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell De
  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell De
  • Glyceraldehyde 3-Phosphate Dehydrogenase Depletion Induces Cell Cycle Arrest and Resistance to Antimetabolites in Human Carcinoma Cell Lines. PubMed Central. [Link]
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  • The level of autophagy in pancreatic cancer cells. a The expression of...
  • Guidelines for the use and interpretation of assays for monitoring autophagy (2nd edition). Taylor & Francis Online. [Link]
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  • MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatost
  • Differentially Expressed microRNAs in MIA PaCa-2 and PANC-1 Pancreas Ductal Adenocarcinoma Cell Lines are Involved in Cancer Stem Cell Regul
  • Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruv
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**Application Notes & Protocols: Synthesis of GABA-A Receptor Agon

Author: BenchChem Technical Support Team. Date: January 2026

ists from Isoxazole Precursors**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a principal mediator of inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its modulation is a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. Isoxazole derivatives, particularly those structurally analogous to the native ligand GABA, have emerged as a privileged scaffold in the design of potent and selective GABA-A receptor agonists.[3][4] This document provides a comprehensive guide to the synthesis of key isoxazole-based GABA-A agonists, with a focus on muscimol and gaboxadol (THIP). We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the structure-activity relationships (SAR) that govern the interaction of these synthetic ligands with their biological target.

Introduction: The Isoxazole Scaffold in GABA-A Receptor Modulation

The GABA-A receptor is a heteropentameric chloride ion channel with a rich pharmacology.[1][5] The orthosteric binding site, where GABA and its analogs bind, exhibits stringent structural and stereochemical requirements for activation.[1] The isoxazole ring, particularly the 3-isoxazolol moiety, serves as an effective bioisosteric replacement for the carboxylic acid group of GABA, while the aminomethyl side chain mimics the amino group of the endogenous neurotransmitter.[6] This structural mimicry allows isoxazole-based compounds like muscimol to act as potent agonists at the GABA binding site.[4][7]

Muscimol, a psychoactive isoxazole found in Amanita muscaria mushrooms, is a powerful GABA-A receptor agonist and has been instrumental as a research tool in neuroscience.[4][7] Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, THIP), a bicyclic analog of muscimol, also demonstrates potent GABA-A agonistic activity.[3][8] The synthesis of these and related compounds from isoxazole precursors is a key area of medicinal chemistry research aimed at developing novel therapeutics with improved selectivity and pharmacokinetic profiles.[1][3]

Key Advantages of the Isoxazole Scaffold:

  • Bioisosteric Mimicry: The 3-hydroxyisoxazole moiety effectively mimics the carboxylate group of GABA.[6]

  • Structural Rigidity: The isoxazole ring introduces conformational constraints, which can enhance binding affinity and selectivity for specific GABA-A receptor subtypes.

  • Synthetic Tractability: The isoxazole ring can be synthesized through various established methods, including 1,3-dipolar cycloaddition reactions, allowing for diverse substitutions and the generation of compound libraries for SAR studies.[9][10]

Core Synthetic Strategies

The synthesis of isoxazole-based GABA-A agonists generally involves two key stages: the construction of the core isoxazole ring and the subsequent elaboration of the side chains to introduce the necessary pharmacophoric elements.

Construction of the Isoxazole Ring

A prevalent and versatile method for synthesizing the isoxazole nucleus is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9] This reaction allows for the regioselective formation of 3,5-disubstituted isoxazoles.

Diagram of the [3+2] Cycloaddition Pathway:

G cluster_reactants Reactants cluster_product Product Alkyne Dipolarophile (Alkyne) Isoxazole Isoxazole Ring Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide Dipole (Nitrile Oxide) NitrileOxide->Isoxazole

Caption: General scheme of isoxazole synthesis via [3+2] cycloaddition.

Alternative strategies include the reaction of β-ketonitriles with hydroxylamine to yield 3-aminoisoxazoles.[10] The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole ring and the availability of starting materials.

Elaboration of Functional Groups

Once the isoxazole core is established, subsequent chemical transformations are required to introduce the aminomethyl side chain and other functionalities necessary for GABA-A receptor agonism. These transformations often involve:

  • Reduction of Esters or Carboxylic Acids: Conversion of an ester or carboxylic acid at the 5-position of the isoxazole to the corresponding alcohol, followed by conversion to an amine.

  • Protection/Deprotection Strategies: The use of protecting groups for the amine and hydroxyl functionalities is often necessary to prevent unwanted side reactions during the synthesis.

Detailed Synthetic Protocols

The following protocols are provided as illustrative examples for the synthesis of key isoxazole-based GABA-A agonists. Researchers should adapt these protocols based on their specific laboratory conditions and available instrumentation.

Protocol 1: Synthesis of Muscimol from Ibotenic Acid

Muscimol can be synthesized from ibotenic acid, a naturally occurring amino acid found in Amanita species, through a straightforward decarboxylation reaction.[7][11]

Experimental Workflow:

G Start Start: Ibotenic Acid in Water Reflux Reflux the solution Start->Reflux Cool Cool the reaction mixture Reflux->Cool Crystallize Allow Muscimol to crystallize Cool->Crystallize Filter Filter the crystals Crystallize->Filter Dry Dry the crystals under vacuum Filter->Dry End End: Pure Muscimol Dry->End

Caption: Workflow for the synthesis of Muscimol from Ibotenic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve ibotenic acid in approximately 10 times its weight of deionized water in a round-bottom flask equipped with a reflux condenser.[11]

  • Decarboxylation: Heat the solution to reflux. The decarboxylation of ibotenic acid to muscimol will occur. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Crystallization: Once the reaction is complete (typically after several hours), remove the heat source and allow the solution to cool slowly to room temperature, and then further in an ice bath to facilitate the crystallization of muscimol.

  • Isolation: Collect the crystalline muscimol by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the purified muscimol under vacuum to a constant weight.

Characterization: The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.[9]

Protocol 2: Multi-step Synthesis of Gaboxadol (THIP)

The synthesis of gaboxadol is more complex and involves the construction of the bicyclic ring system. A common route starts from pyrrolidin-2-one.[8]

Key Intermediate Synthesis Pathway:

G Start Start: Pyrrolidin-2-one Step1 Formation of Carbamate Intermediate (Compound VI) Start->Step1 Step2 Ketal Protection (Compound VII) Step1->Step2 Step3 Formation of Hydroxamic Acid (Compound VIII) with Hydroxylamine Step2->Step3 Step4 Cyclization to Gaboxadol (Compound IX) Step3->Step4 End End: Gaboxadol (THIP) Step4->End

Caption: Simplified synthetic pathway to Gaboxadol.

Detailed Step-by-Step Methodology (Conceptual Outline):

  • Step 1: Formation of the Carbamate Intermediate: A key step involves the formation of a carbamate intermediate, such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, from pyrrolidin-2-one.[8] This transformation establishes the core piperidine ring of gaboxadol.

  • Step 2: Protection of the Ketone: The keto-enol tautomerism of the intermediate allows for the protection of the ketone as a ketal, for instance, using ethylene glycol.[8]

  • Step 3: Formation of the Hydroxamic Acid: The protected intermediate is then reacted with hydroxylamine to form the corresponding hydroxamic acid.[8] This introduces the N-OH functionality required for the isoxazole ring.

  • Step 4: Cyclization to Form the Isoxazole Ring: The final step involves an acid-catalyzed cyclization of the hydroxamic acid to form the fused isoxazole ring of gaboxadol.[8]

Note: The specific reagents and reaction conditions for each step can be found in the cited patent literature (EP 0000338) and related publications.[8]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of isoxazole-based GABA-A agonists is highly dependent on their chemical structure.

CompoundKey Structural FeatureGABA-A Receptor ActivityReference
Muscimol 5-aminomethyl-3-isoxazololPotent agonist[4][7]
Gaboxadol (THIP) Bicyclic (fused piperidine ring)Potent agonist[3][8]
4-PIOL 5-(4-piperidyl)-3-isoxazololAgonist, with derivatives showing subtype selectivity[1]
Guvacine Tetrahydropyridine carboxylic acidGABA uptake inhibitor
Isoguvacine Tetrahydropyridine carboxylic acidGABA-A agonist

Key SAR Observations:

  • The 3-isoxazolol moiety is crucial for agonist activity, acting as a bioisostere of the GABA carboxylate group.[6]

  • The aminomethyl side chain at the 5-position is essential for binding to the GABA site. Modifications to this chain can significantly alter potency and efficacy.

  • Conformational restriction , as seen in gaboxadol, can lead to enhanced selectivity for certain GABA-A receptor subtypes.[3]

  • Substitutions on the isoxazole ring or the side chain can be explored to fine-tune the pharmacological properties, including potency, efficacy, and subtype selectivity.[1][6]

Characterization and Quality Control

The purity and identity of the synthesized compounds are critical for obtaining reliable pharmacological data. The following analytical techniques are essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.[9][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9][13]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[9][13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13]

  • Melting Point Determination: As an indicator of purity.[9]

  • Elemental Analysis: To confirm the elemental composition.[13]

Conclusion

The synthesis of GABA-A receptor agonists from isoxazole precursors represents a vibrant and impactful area of medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and explore novel isoxazole-based compounds. A thorough understanding of the synthetic methodologies, coupled with a rational approach to structure-activity relationship studies, will continue to drive the development of next-generation therapeutics targeting the GABA-A receptor.

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Application Note: Analytical Strategies for Real-Time Monitoring of Reactions Involving 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-aminomethylisoxazole is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom on the isoxazole ring and a primary amine, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The precise monitoring of chemical reactions involving this substrate is critical for optimizing reaction conditions, maximizing yield, ensuring safety, and understanding reaction kinetics and mechanisms.

This guide provides a detailed overview of robust analytical methods for monitoring reactions with this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols for implementation.

Analytical Challenges & Strategic Method Selection

The primary analytical challenge posed by this compound stems from its high polarity, conferred by the aminomethyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring. This property can lead to poor retention and peak shape in standard reversed-phase chromatography. Furthermore, its stability can be pH-dependent.

A strategic approach to method selection is crucial. The choice of technique depends on the specific information required, such as qualitative progress checks, quantitative kinetic data, or byproduct identification.

start What information is needed? q1 Quick Qualitative Check (Reaction Complete?) start->q1 Fastest Answer q2 Quantitative Analysis (Kinetics, Yield) start->q2 Precise Quantitation q3 Byproduct ID & Structural Confirmation start->q3 Detailed Information m1 Thin-Layer Chromatography (TLC) q1->m1 m2 HPLC-UV q2->m2 m3 In-Situ NMR q2->m3 Real-time data needed q3->m3 Non-destructive analysis m4 LC-MS q3->m4

Caption: Decision tree for selecting the appropriate analytical method.

Chromatographic Methods: HPLC & LC-MS

High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the consumption of starting materials and the formation of products. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is ideal for routine quantitative analysis of reaction progress.

  • Rationale for Method Design:

    • Column Selection: Due to the polar nature of the analyte, standard C18 columns may provide insufficient retention. A polar-embedded or polar-endcapped C18 column is recommended to improve peak shape and retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for separating highly polar compounds.[1]

    • Mobile Phase: For reversed-phase, a mobile phase of acetonitrile or methanol with water is typical. The primary amine on the analyte requires careful pH control to ensure it is in a consistent protonation state. An acidic mobile phase (e.g., 0.1% formic acid) will protonate the amine, often leading to better peak shape on silica-based columns. Conversely, a basic mobile phase (e.g., pH 9.5 with ammonium bicarbonate) can also be effective with pH-stable columns, as it keeps the amine neutral, increasing retention.

    • Detection: The isoxazole ring contains a chromophore, making UV detection (typically around 210-254 nm) a suitable and robust choice.

Protocol 1: HPLC-UV Method for Reaction Progress Monitoring
  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Recommended Column: Waters Xterra MS C18 (stable at high pH) or a HILIC column.

  • Reagent & Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the amine, improving peak shape.[2]

  • Chromatographic Conditions (Example Gradient):

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955
10.00.4955
  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • System Suitability & Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared reaction samples.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for identifying reaction products, intermediates, and impurities.

  • Rationale for Method Design:

    • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule. The primary amine is readily protonated to form a strong [M+H]⁺ ion.

    • Mass Analyzer: A simple single quadrupole can confirm molecular weights, while a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide exact mass for formula determination. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation.[2]

Spectroscopic Methods: In-Situ NMR Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, non-destructive method to monitor reactions in real-time directly in the reaction vessel (an NMR tube).[3]

  • Rationale for Method Design:

    • ¹H NMR is particularly useful as the chemical environment of protons on the starting material and product will be distinct. Key signals to monitor include the methylene protons (-CH₂NH₂) and the isoxazole ring proton.

    • The technique provides direct quantitative information on the relative concentrations of all NMR-active species in the solution without the need for calibration curves for each component.[4]

Protocol 2: In-situ ¹H NMR Monitoring
  • Instrumentation & Setup:

    • NMR Spectrometer (400 MHz or higher is recommended).

    • Standard 5 mm NMR tubes.

  • Sample Preparation:

    • Dissolve the limiting reagent in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) directly in the NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts of the starting material.

    • Carefully add the other reactant(s) to the NMR tube, mix thoroughly, and immediately place the tube in the spectrometer.

  • Data Acquisition:

    • Begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes). Many modern spectrometers have automated acquisition programs for kinetic studies.[5]

    • Ensure proper mixing if the reaction is heterogeneous.[6]

  • Data Analysis:

    • Identify unique, well-resolved peaks for the starting material and a key product.

    • Integrate these peaks in each spectrum.

    • The conversion can be calculated by comparing the integral of the starting material peak at time t to its integral at t=0.

Expected Spectroscopic Data

The following table provides generalized predictions for the key signals of this compound. Actual values will vary based on solvent and reaction conditions.

Data TypeSignalExpected Value/ObservationRationale
¹H NMR -CH ₂NH₂~4.0-4.5 ppm (singlet or doublet)Protons adjacent to an amine and the isoxazole ring.
Isoxazole C4-H ~6.5-7.0 ppm (singlet)Aromatic proton on the heterocyclic ring.
¹³C NMR C -Br (C3)~150-160 ppmCarbon atom directly attached to the electronegative bromine.
C H₂NH₂~40-50 ppmAliphatic carbon attached to nitrogen.
MS (ESI+) [M+H]⁺m/z 177/179Molecular ion plus a proton, showing the characteristic isotopic pattern for one bromine atom.

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Reaction Mixture aliquot Take Aliquot (e.g., 10 µL) reaction->aliquot quench Quench Reaction aliquot->quench dilute Dilute in Mobile Phase (e.g., 1 mL) quench->dilute filter Filter (0.22 µm) dilute->filter inject Inject onto HPLC filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (210-254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Conversion & Yield integrate->calculate

Caption: Standard experimental workflow for HPLC reaction monitoring.

Conclusion

The successful monitoring of reactions involving this compound relies on the judicious selection and optimization of analytical techniques. HPLC-UV offers a robust and quantitative method for routine analysis, while LC-MS provides invaluable structural information for byproduct identification. For mechanistic studies and real-time kinetic analysis, in-situ NMR is a powerful, non-invasive tool. By applying the principles and protocols outlined in this guide, researchers can gain precise control over their synthetic processes, leading to improved outcomes in research and development.

References

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • ResearchGate. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Anbu Chem. (n.d.). This compound.
  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • LCGC North America. (2015). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • PubMed Central (PMC). (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Max-Planck-Institut für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring.
  • ResearchGate. (2020). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy.
  • Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis.

Sources

Title: A Researcher's Guide to the Scalable Synthesis of 3-Bromo-5-aminomethylisoxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs and advanced molecular probes.[1][2][3] Specifically, 3-bromo-5-aminomethylisoxazole serves as a highly versatile building block, enabling rapid diversification and the synthesis of compound libraries for drug discovery programs. The bromine atom at the 3-position acts as a synthetic handle for cross-coupling reactions, while the aminomethyl group at the 5-position provides a crucial point for amide bond formation or other nucleophilic modifications. However, transitioning the synthesis of this key intermediate from the laboratory bench to a multi-gram or kilogram scale presents significant challenges related to process safety, reaction control, and purification. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, structured from a process chemistry perspective. We will dissect the strategic selection of the synthetic route, detail critical scale-up parameters, and outline robust safety protocols essential for managing hazardous reagents.

Part 1: Retrosynthetic Analysis and Strategy Selection

The successful scale-up of a chemical synthesis hinges on a robust and reliable synthetic route. The primary considerations for selecting a route include the cost and availability of starting materials, the atom economy of each step, the ease of purification, and, most critically, the safety and controllability of the reactions at scale.[4]

Two plausible retrosynthetic pathways for the target molecule, 3-bromo-5-(N-Boc)-aminomethylisoxazole (1 ), are considered:

  • Route A: Late-Stage Bromination. This approach involves first synthesizing the protected aminomethylisoxazole core (3 ) and subsequently introducing the bromine atom via electrophilic bromination. While feasible on a small scale, direct bromination of an electron-rich heterocyclic ring can sometimes lead to issues with regioselectivity and over-bromination, complicating purification on a larger scale.

  • Route B: Cycloaddition with a Brominated Precursor. This strategy builds the isoxazole ring using a brominated C1 synthon. Specifically, it employs a 1,3-dipolar cycloaddition between an alkyne and bromonitrile oxide, generated in situ.[5][6] This route is often superior for scale-up because it establishes the critical C-Br bond early and with perfect regioselectivity, avoiding downstream purification challenges.

For this guide, we will focus on Route B , as its inherent control over regioselectivity and use of an in-situ generated reactive intermediate make it more amenable to a safe and scalable process. The forward synthesis begins with commercially available N-Boc-propargylamine (2 ), which undergoes cycloaddition to form the protected target molecule (1 ). Subsequent deprotection yields the final product as a salt (4 ).

Synthetic Strategy cluster_main Forward Synthesis (Route B) Product_HCl This compound HCl Salt (4) Protected_Product 3-Bromo-5-(N-Boc)-aminomethylisoxazole (1) Protected_Product->Product_HCl Boc Deprotection (HCl) Starting_Material N-Boc-propargylamine (2) Starting_Material->Protected_Product 1,3-Dipolar Cycloaddition Reagent Bromonitrile Oxide (from DBF) Reagent->Protected_Product

Figure 1: Selected synthetic strategy for scalable production.

Part 2: Process Chemistry and Scale-Up Considerations

Scaling a synthesis from grams to kilograms introduces challenges where variables like heat and mass transfer become dominant factors.[7] A reaction that is well-behaved in a 1 L flask can become uncontrollable in a 100 L reactor if not properly understood.

Key Transformation: 1,3-Dipolar Cycloaddition

The core of this synthesis is the [3+2] cycloaddition reaction. The 1,3-dipole, bromonitrile oxide, is highly reactive and unstable, making its isolation impractical and hazardous. Therefore, it is generated in situ from a stable precursor, dibromoformaldoxime (DBF), through dehydrohalogenation with a mild base like sodium bicarbonate (NaHCO₃).[6][8]

Causality Behind Experimental Choices:

  • In-situ Generation: This is a critical safety and efficiency principle. By generating the reactive bromonitrile oxide slowly in the presence of the dipolarophile (N-Boc-propargylamine), its concentration is kept low, minimizing hazardous dimerization or decomposition pathways.[9]

  • Choice of Base: Sodium bicarbonate is an ideal base for scale-up. It is inexpensive, non-hygroscopic, and mild enough to prevent side reactions, yet strong enough to facilitate the elimination of HBr from DBF. Its heterogeneity in many organic solvents also helps to moderate the reaction rate.

  • Solvent Selection: Ethyl acetate is a good choice as it provides sufficient solubility for the starting alkyne while being a relatively green and easily removable solvent.

Scale-Up Challenges & Mitigation:

  • Exotherm Control: The cycloaddition is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient.[7]

    • Mitigation: The reaction must be performed in a jacketed reactor with precise temperature control. A slow, controlled addition of the base slurry or a solution of DBF to the alkyne solution is mandatory to manage the rate of heat generation. Continuous monitoring with a temperature probe is essential.

  • Mass Transfer (Mixing): In a large reactor, ensuring homogeneous mixing is critical to prevent localized "hot spots" or areas of high reagent concentration, which can lead to byproduct formation.[7]

    • Mitigation: Use a reactor equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles. The agitation speed must be optimized to ensure efficient mixing of the solid base and reacting species without causing excessive splashing or mechanical heat.

Purification Strategy: Crystallization over Chromatography

While silica gel chromatography is the workhorse of laboratory-scale purification, it is often economically and logistically unfeasible for multi-kilogram scale production.[5] Purification of isoxazole derivatives can be complicated by the presence of structurally similar byproducts.[9] Therefore, developing a robust crystallization protocol is paramount.

  • Rationale: The product, 3-bromo-5-(N-Boc)-aminomethylisoxazole, is a solid. A well-designed crystallization process can provide high purity material directly. The process involves dissolving the crude product in a minimal amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor.

  • Solvent Screening: A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent or "anti-solvent" (e.g., heptane, hexanes) is often effective. The optimal solvent ratio must be determined experimentally to maximize yield and purity.

Part 3: Safety by Design: Managing Hazards on Scale

Process safety is the most critical aspect of chemical scale-up. The use of brominating agents requires stringent engineering controls and adherence to safety protocols.[10][11]

Hazard Analysis:

  • Dibromoformaldoxime (DBF): This is a hazardous substance that can cause severe skin, eye, and respiratory irritation.[5] It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Bromine & HBr Vapors: Although bromine is not used directly, trace amounts or related acidic vapors (HBr) can be released. These are highly corrosive and toxic upon inhalation.[10]

  • Pressure Build-up: The deprotection step using strong acids like HCl can liberate isobutylene gas, leading to pressure build-up if the reactor is not properly vented.

Safety_Workflow node_reagents Hazardous Reagents Dibromoformaldoxime (DBF) HCl in Dioxane node_controls Engineering Controls Jacketed Glass-Lined Reactor Caustic Scrubber System Controlled Addition Pump Inert Atmosphere (N2) node_reagents->node_controls Mitigated By node_ppe Personal Protective Equipment (PPE) Respirator (Acid Gas/Organic Vapor) Chemical Splash Goggles & Face Shield Neoprene/Butyl Gloves Flame-Retardant Lab Coat node_reagents->node_ppe Handled With node_waste Waste Management Quench Reaction Mixture Neutralize Acidic Waste (e.g., with NaHCO₃) Segregate Halogenated Waste node_controls->node_waste Processed Through

Figure 2: Workflow for managing hazards during scale-up.

Mandatory Safety Protocols:

  • Reactor Material: Use a glass-lined or borosilicate glass reactor to prevent corrosion from acidic byproducts like HBr.[10]

  • Ventilation and Scrubbing: The reactor's exhaust must be directed through a caustic scrubber (containing, for example, a sodium hydroxide solution) to neutralize any acidic gases or volatile bromine species before venting to the atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering, which could react with intermediates.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a supplied-air respirator may be necessary.[10]

Part 4: Detailed Experimental Protocols

The following protocols are designed for a 100 g scale synthesis of the final product.

Protocol 4.1: Scale-up Synthesis of tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (1)
ReagentMW ( g/mol )Molar Eq.Moles (mol)Quantity
N-Boc-propargylamine (2 )155.201.00.644100.0 g
Dibromoformaldoxime (DBF)202.841.10.709143.8 g
Sodium Bicarbonate (NaHCO₃)84.011.50.96681.2 g
Ethyl Acetate (EtOAc)---1.5 L

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber.

  • Charge Reactants: Charge N-Boc-propargylamine (2 ) (100.0 g, 0.644 mol) and ethyl acetate (1.0 L) to the reactor. Begin stirring to ensure a homogeneous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: In a separate vessel, prepare a slurry of dibromoformaldoxime (143.8 g, 0.709 mol) and sodium bicarbonate (81.2 g, 0.966 mol) in ethyl acetate (0.5 L).

  • Controlled Reaction: Slowly add the slurry to the reactor over 2-3 hours using a peristaltic pump, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting alkyne is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the filter cake with ethyl acetate (2 x 200 mL).

  • Washing: Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude solid in hot isopropanol (~500 mL). Slowly add heptane (~1 L) until the solution becomes turbid. Cool to 0-5 °C and allow to crystallize for 4 hours. Filter the solid, wash with cold heptane/isopropanol (4:1), and dry under vacuum to yield the pure product 1 as a white to off-white solid. (Expected Yield: ~150-170 g, 80-90%).

Protocol 4.2: Scale-up Deprotection to Yield this compound Hydrochloride (4)
ReagentMW ( g/mol )Molar Eq.Moles (mol)Quantity
Protected Intermediate (1 )277.111.00.541150.0 g
HCl in Dioxane (4M)-3.01.624406 mL
Diethyl Ether (Et₂O)---2.0 L

Procedure:

  • Reactor Setup: Use the same reactor setup, ensuring the scrubber is freshly charged.

  • Charge Reactants: Dissolve the protected intermediate (1 ) (150.0 g, 0.541 mol) in diethyl ether (1.0 L) in the reactor. Cool the solution to 0-5 °C.

  • Acid Addition: Slowly add the 4M HCl in dioxane solution (406 mL, 1.624 mol) dropwise over 1 hour. Maintain the internal temperature below 10 °C. Note: Off-gassing (isobutylene) will occur.

  • Precipitation: After the addition, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. A white precipitate will form.

  • IPC: Monitor the deprotection by TLC or HPLC to confirm the disappearance of the starting material.

  • Isolation: Filter the solid precipitate. Wash the filter cake thoroughly with diethyl ether (3 x 300 mL) to remove dioxane and any organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight to yield the final product 4 as a white crystalline solid. (Expected Yield: ~105-115 g, 90-96%).

Part 5: Application in Derivative Synthesis

The synthesized this compound HCl salt (4 ) is a powerful intermediate for building molecular diversity. The C3-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, while the primary amine can be acylated, alkylated, or used in reductive aminations.

Derivatization cluster_C3 C3-Position (Bromine) cluster_C5 C5-Position (Amine) Intermediate This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Intermediate->Buchwald Acylation Acylation (Acid Chlorides) Intermediate->Acylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Intermediate->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes/Ketones) Intermediate->Reductive_Amination

Figure 3: Common derivatization pathways for the title compound.

For instance, a Suzuki-Miyaura coupling can be performed to install various aryl or heteroaryl groups at the 3-position, a common strategy in the development of kinase inhibitors and other targeted therapeutics.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cycloaddition 1. Inefficient generation of bromonitrile oxide. 2. Decomposed DBF starting material. 3. Reaction temperature too high, causing byproduct formation.1. Ensure the base is of good quality and added slowly to the cooled solution. 2. Check the purity of DBF; store it in a cool, dark place. 3. Maintain strict temperature control (0-10 °C) during the addition phase.
Incomplete Deprotection 1. Insufficient equivalents of HCl. 2. Reaction time too short.1. Use at least 3 equivalents of HCl to ensure complete reaction. 2. Monitor by IPC and extend the reaction time if necessary.
Product Oiling Out During Crystallization 1. Solution is too concentrated or cooled too quickly. 2. Incorrect solvent/anti-solvent ratio.1. Add more of the primary solvent to dilute the mixture before cooling. Ensure slow, controlled cooling. 2. Re-screen crystallization solvents. Employ seeding with a small crystal of pure product to encourage proper crystal growth.[7]
Colored Impurities in Final Product 1. Side reactions during cycloaddition. 2. Degradation during workup or concentration.1. Perform an activated carbon (charcoal) treatment on the crude product solution before crystallization to remove colored impurities. 2. Avoid excessive heat during solvent removal.

Conclusion

The this compound scaffold is a cornerstone for the synthesis of diverse chemical entities in modern drug discovery. The transition from lab-scale synthesis to large-scale production is achievable through a carefully selected synthetic strategy that prioritizes safety, control, and efficiency. The 1,3-dipolar cycloaddition route detailed herein provides a robust and reliable method for producing this key intermediate at scale. By implementing rigorous process controls to manage reaction exotherms, ensuring homogeneity through effective mixing, and adhering to strict safety protocols, researchers and development professionals can confidently and safely produce the quantities of material required to advance their discovery programs.

References

  • BenchChem. A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • YouTube. Bromination safety. (2024).
  • Ali, A., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. (2024).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination - Reagent Guides.
  • Yadav, D., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (2021).
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024).
  • Scientific Update. A Dangerous Bromance. (2024).
  • Larock, R. C., & Doty, M. J. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PDF. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • The Journal of Organic Chemistry. A useful, regiospecific synthesis of isoxazoles.
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Yao, T., & Larock, R. C. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PubMed Central.
  • BenchChem. Technical Support Center: Scale-up Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • BenchChem. Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds.
  • PubMed Central. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016).
  • Van Steijvoort, F., et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. (2019).
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022).
  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • Gollapalli, N., et al. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. (2022).
  • PDF. Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
  • Taylor & Francis Online. Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride.
  • Prime Scholars. How to deal with Scale-up challenges of Chemistry? (2021).
  • Journal of ISAS. Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024).
  • SpringerLink. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023).
  • RSC Publishing. Neighbouring group participation in isoxazole ring bromination. Part II.
  • PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • BenchChem. An In-depth Technical Guide to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Derivatives.

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Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-aminomethylisoxazole

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis and optimization. Our goal is to provide actionable, field-tested insights grounded in chemical principles to help you troubleshoot common issues, improve yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the synthesis and handling of this compound and its derivatives.

Q1: My reaction yield for the isoxazole ring formation is consistently low. What are the primary factors to investigate?

Low yield is a frequent challenge, often stemming from multiple interrelated factors. A systematic approach is crucial for diagnosis. The primary culprits are typically the stability of the nitrile oxide intermediate, the quality of starting materials, and suboptimal reaction parameters.

Causality Explained: The most common route to the 3,5-disubstituted isoxazole core is a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] The nitrile oxide is highly reactive and prone to dimerization into a furoxan byproduct if its concentration becomes too high or if it doesn't react quickly with the alkyne.[2]

Troubleshooting Workflow:

Follow this systematic workflow to diagnose and resolve low-yield issues.

Low_Yield_Troubleshooting start Start: Low Yield Observed check_reagents 1. Verify Starting Material Purity & Stability (Alkyne, Hydroxylamine, etc.) start->check_reagents check_nitrile_oxide 2. Optimize Nitrile Oxide Generation (In-situ vs. pre-formed) check_reagents->check_nitrile_oxide Reagents OK slow_addition Employ Slow Addition of Nitrile Oxide Precursor check_nitrile_oxide->slow_addition In-situ method excess_alkyne Use Excess Alkyne (1.5-3 eq) check_nitrile_oxide->excess_alkyne In-situ method optimize_temp 3. Adjust Reaction Temperature check_nitrile_oxide->optimize_temp Pre-formed method slow_addition->optimize_temp excess_alkyne->optimize_temp optimize_time 4. Monitor Reaction Time optimize_temp->optimize_time check_workup 5. Evaluate Workup & Purification optimize_time->check_workup end Resolution: Improved Yield check_workup->end Process Optimized

Caption: Systematic workflow for troubleshooting low reaction yields.

Key Optimization Strategies:

  • In-Situ Generation: Generating the nitrile oxide in situ in the presence of the alkyne is highly effective at minimizing its dimerization.[2]

  • Slow Addition: If generating the nitrile oxide from an aldoxime precursor (e.g., using an oxidant like bleach or N-chlorosuccinimide), add the oxidant slowly to the mixture of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.[2]

  • Excess Alkyne: Using a stoichiometric excess of the alkyne can help outcompete the nitrile oxide dimerization side reaction.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of furoxan formation more significantly than the rate of the desired cycloaddition.[2]

Q2: I am observing significant byproduct formation, particularly an unknown isomer. How can I improve regioselectivity?

The formation of regioisomers (e.g., 3,4-disubstituted vs. the desired 3,5-disubstituted isoxazole) is a classic challenge in 1,3-dipolar cycloadditions. Regioselectivity is governed by a delicate balance of electronic and steric factors, which can be influenced by your choice of solvent, additives, and catalysts.[2]

Causality Explained: According to Frontier Molecular Orbital (FMO) theory, the regiochemical outcome depends on the relative energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile oxide and the alkyne.[2] Generally, the reaction of terminal alkynes with nitrile oxides favors the 3,5-disubstituted isoxazole.[2] However, this can be altered by reaction conditions.

Controlling Regioisomer Formation:

Regioselectivity_Control cluster_conditions Reaction Conditions reactants Nitrile Oxide + Terminal Alkyne condition_node Solvent Catalyst Additives reactants->condition_node Influences product_35 Desired Product: 3,5-Disubstituted Isoxazole condition_node:f0->product_35 Aprotic (e.g., THF, MeCN) condition_node:f1->product_35 Cu(I) or Ru Catalysts (often enhance 3,5-selectivity) condition_node:f2->product_35 Base Choice (e.g., Et3N, NaHCO3) (can impact rate & selectivity) product_34 Side Product: 3,4-Disubstituted Isoxazole condition_node:f0->product_34 Protic (e.g., EtOH) (can alter outcome)

Caption: Influence of reaction parameters on regioselectivity.

ParameterRecommendation for 3,5-SelectivityRationale
Solvent Aprotic solvents (e.g., THF, DCM, Ethyl Acetate) are generally preferred.Polar protic solvents like ethanol can sometimes alter the regioselectivity depending on the specific substrates.[2]
Catalyst For certain substrates, copper(I) or ruthenium catalysts can be employed to enhance regioselectivity for the 3,5-isomer.[1][2]Metal catalysts can coordinate to the reactants, altering the transition state energetics to favor one regioisomer over the other.
Base Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) for in-situ generation from hydroximoyl chlorides.The base scavenges HCl generated during the reaction without interfering with the cycloaddition. The choice of base can affect reaction rate.[3]
Q3: I'm planning a synthesis that requires a bromination step. What are the best practices for introducing the bromine at the 3-position?

Bromination of an isoxazole ring is an electrophilic aromatic substitution.[4] The choice of brominating agent and reaction conditions is critical to avoid side reactions and ensure high yield.

Brominating Agent Selection:

ReagentAdvantagesDisadvantagesTypical Conditions
N-Bromosuccinimide (NBS) Easy to handle solid, mild, good for activated rings.[5]Can be less reactive for electron-deficient rings; may require an initiator for radical pathways.Acetonitrile or DMF, often with a catalytic amount of acid or radical initiator (AIBN).[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Highly effective and mild solid reagent, often gives higher yields than NBS.[6][7]More expensive than NBS.Anhydrous CH₂Cl₂ at room temperature.[6]
Molecular Bromine (Br₂) Highly reactive and cost-effective.Highly corrosive, toxic, and difficult to handle; can lead to over-bromination.Typically used in a solvent like acetic acid or CCl₄. Requires careful stoichiometric control.[6]

Self-Validation and Protocol Integrity:

  • Monitor Progress: Always monitor the reaction by TLC or LC-MS to avoid the formation of di-brominated or other byproducts. Quench the reaction as soon as the starting material is consumed.

  • Anhydrous Conditions: For reagents like DBDMH and NBS, ensure your solvent and glassware are anhydrous to prevent hydrolysis of the reagent and unwanted side reactions.

Q4: My final product, this compound, is difficult to purify and seems unstable. What are the recommended procedures for purification and storage?

The free amine of this compound can be reactive, making it prone to degradation and difficult to handle. It is often more practical to work with its hydrochloride salt or, more commonly, the N-Boc protected form.[8][9]

Purification Strategy:

  • Protection: If possible, protect the amine group with a Boc (tert-butoxycarbonyl) group immediately after its formation or deprotection. 3-Bromo-5-(N-Boc)aminomethylisoxazole is a stable, crystalline solid that is much easier to purify via column chromatography.[8][10]

  • Column Chromatography (for Boc-protected form): Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

  • Crystallization: The Boc-protected derivative can often be purified by crystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Handling the Free Amine: If you must isolate the free amine, work quickly at low temperatures. Purification can be attempted on silica gel that has been neutralized with triethylamine (typically 1% v/v in the eluent) to prevent streaking and decomposition on the acidic silica.

Storage:

  • Free Amine: Store at low temperature (≤ -20°C) under an inert atmosphere (Nitrogen or Argon) and protected from light.[9]

  • Boc-Protected Form / HCl Salt: These are significantly more stable. Store in a tightly sealed container at 2-8°C.[10]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (Boc-Protected Target)

This protocol is adapted from common synthetic routes involving a cycloaddition followed by functional group manipulation and protection.

Step 1: 1,3-Dipolar Cycloaddition

  • To a stirred solution of propargylamine (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of dibromoformaldoxime (1.1 eq) in THF over 1 hour, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is this compound.

Step 2: N-Boc Protection

  • Dissolve the crude this compound from Step 1 in Dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting amine.

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., 20-40% Ethyl Acetate in Hexane) to afford the title compound as a solid.[10]

Protocol 2: General Procedure for Bromination using DBDMH

This protocol provides a reliable method for the bromination of an isoxazole precursor.[6]

  • Dissolve the isoxazole substrate (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂).

  • Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.2 eq based on providing one bromine atom, or 0.6 eq of the reagent) portion-wise at room temperature.

  • Stir the solution for 12-24 hours. Monitor the reaction progress carefully by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Stir vigorously for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in isoxazole synthesis.
  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • LookChem. (n.d.). 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • ChemicalBook. (2025). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • Echemi. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles.
  • Anbu Chem. (n.d.). This compound.
  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Wordpress. (n.d.). List of Reagents for Bromination.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Bromination [Synthetic Reagents].
  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles.
  • Echemi. (n.d.). This compound CAS: 2763-93-1.

Sources

Technical Support Center: Synthesis of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-aminomethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Here, we will address common side reactions and experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthesis & Ring Integrity Issues

The stability of the isoxazole ring is paramount. However, certain reagents and conditions necessary for functionalization can compromise the heterocycle itself. This section addresses the most critical challenges related to the stability of the isoxazole core during synthesis.

FAQ 1: I'm observing significant byproduct formation that appears to be a ring-opened species, particularly during reduction steps. What is happening and how can I prevent it?

Answer: You are likely encountering a reductive ring opening of the isoxazole N-O bond. This is a well-documented susceptibility of the isoxazole heterocycle, especially under catalytic hydrogenation or when using certain metal-based reducing agents.[1][2] The reaction proceeds via cleavage of the weak N-O bond, leading to the formation of a β-aminoenone or related species, which represents a significant loss of your target scaffold.[3][4]

Troubleshooting Guide: Mitigating Reductive Ring Opening

  • Choice of Reducing Agent:

    • Avoid Harsh Conditions: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at high pressure/temperature) are often too harsh and are known to cleave the isoxazole ring.

    • Prefer Chemical Reduction for Nitriles: If you are reducing a 3-bromo-5-cyanoisoxazole precursor, consider using milder, chemoselective reducing agents. Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) or specific metal hydrides like Lithium borohydride (LiBH₄) can often reduce the nitrile to the aminomethyl group while preserving the isoxazole ring.

    • Staged Reduction: A two-step approach, such as reduction of the nitrile to an aldehyde followed by reductive amination, can also circumvent the need for harsh, direct reduction conditions.

  • Protecting Group Strategy:

    • If the synthesis allows, introducing the aminomethyl group via a protected precursor that does not require harsh reduction is a superior strategy. The most common and robust method is the Gabriel synthesis or the use of an azide intermediate, which we will discuss in Section 3.

  • Reaction Condition Optimization:

    • Temperature Control: If you must use a potentially problematic reducing agent, conduct thorough temperature screening. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often slow the rate of ring opening relative to the desired reduction.

    • pH Control: The stability of the intermediate imine during nitrile reduction can be pH-dependent. Maintaining a neutral or slightly acidic pH can sometimes suppress ring-opening pathways.

Section 2: Challenges in Ring Bromination

The introduction of the bromine atom at the C3 position is a key step. However, electrophilic bromination of heterocycles is not always straightforward and can lead to undesired isomers or complex byproducts.

FAQ 2: My bromination reaction on the isoxazole ring is giving me a mixture of products, including what appears to be a rearranged spirocyclic compound. What is causing this?

Answer: This is a classic case of neighboring group participation during electrophilic bromination.[5] When you attempt to brominate an isoxazole that has a suitable nucleophilic group elsewhere in the molecule (like an amide or carboxylate), the reaction can proceed through a stabilized isoxazolium ion intermediate. This intermediate can then be trapped intramolecularly by the neighboring group, leading to the formation of spirobi-heterocyclic compounds or other rearranged products instead of the desired 3-bromoisoxazole.[6]

Troubleshooting Guide: Achieving Selective C3-Bromination

  • Timing of Bromination:

    • Brominate Early: The most effective strategy is to introduce the bromine atom onto the isoxazole precursor before introducing functionalities that can act as participating neighboring groups. For example, brominate the isoxazole-5-carboxylic acid or a simple 5-alkylisoxazole before converting the side chain to a more complex, nucleophilic group.

  • Choice of Brominating Agent & Conditions:

    • Milder Reagents: Instead of harsher reagents like Br₂/Lewis acid, consider using N-Bromosuccinimide (NBS). NBS often provides better selectivity and operates under milder conditions, which can suppress the formation of the charged isoxazolium intermediate that precedes rearrangement.

    • Solvent Effects: The choice of solvent can influence the stability of intermediates. Non-polar, aprotic solvents (e.g., CCl₄, CH₂Cl₂) are generally preferred for radical bromination of a side-chain methyl group, while electrophilic ring bromination often works well in polar aprotic solvents or acids.[7] Experiment with solvents like acetic acid or DMF for ring bromination.

  • Protecting the Neighboring Group:

    • If bromination must be performed late-stage, temporarily protect the participating group. For instance, an amide can be protected, or a carboxylic acid can be converted to an ester to reduce its nucleophilicity and prevent intramolecular cyclization.

Section 3: Side Reactions in Aminomethyl Group Introduction

The final key transformation is the installation of the aminomethyl group at the C5 position. This is typically achieved by functionalizing a 3-bromo-5-(halomethyl)isoxazole intermediate. This step is fraught with potential side reactions related to the amination method chosen.

FAQ 3: I am using the Gabriel synthesis to convert 3-Bromo-5-(bromomethyl)isoxazole to the desired amine, but my yields are low and the final deprotection step is messy. Are there better alternatives?

Answer: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, but it has well-known drawbacks.[8][9] The use of potassium phthalimide followed by hydrazinolysis or strong acid/base hydrolysis can be harsh.[10][11] The phthalhydrazide byproduct from hydrazinolysis can be difficult to separate, and acidic/basic hydrolysis can potentially cleave the isoxazole ring or other sensitive functional groups.[8][12]

Troubleshooting Guide: Optimizing the Amination Step

  • Modified Gabriel Reagents:

    • Consider using alternative "Gabriel-type" reagents that allow for milder deprotection conditions. Reagents like di-tert-butyl-iminodicarboxylate or the sodium salt of saccharin are electronically similar to phthalimide but can often be deprotected under less harsh conditions.[8]

  • The Azide Method (Staudinger Reduction):

    • This is often the most reliable and cleanest method. It involves converting the 3-bromo-5-(bromomethyl)isoxazole to the corresponding 5-(azidomethyl) intermediate using sodium azide (NaN₃). This Sₙ2 reaction is typically very clean and high-yielding.

    • The resulting azide is then reduced to the primary amine. The Staudinger reaction (using triphenylphosphine, PPh₃, followed by water) is exceptionally mild and selective, producing the amine and triphenylphosphine oxide, which is usually easy to remove chromatographically.

  • Direct Amination with Ammonia Equivalents:

    • Direct reaction with ammonia can lead to over-alkylation, forming secondary and tertiary amines.

    • To avoid this, use a large excess of ammonia or employ an ammonia surrogate like hexamethylenetetramine (the Delepine reaction) or a protected form of ammonia.

Workflow Diagram: Choosing an Amination Strategy

Start 3-Bromo-5-(bromomethyl)isoxazole Gabriel Gabriel Synthesis (Potassium Phthalimide) Start->Gabriel Classic, but problematic Azide Sodium Azide (NaN3) Substitution Start->Azide Recommended Direct Direct Amination (e.g., excess NH3) Start->Direct Simple, but risky Deprotection Harsh Deprotection (Hydrazine / H+ / OH-) Gabriel->Deprotection Reduction Mild Reduction (e.g., Staudinger, H2/Pd) Azide->Reduction Overalkylation Risk of Over-alkylation (di- and tri-alkylation) Direct->Overalkylation Product This compound Direct->Product Deprotection->Product Side_Product1 Difficult Purification Ring Instability Deprotection->Side_Product1 Reduction->Product Side_Product2 Clean, High Yield Reduction->Side_Product2 Side_Product3 Mixture of Products Overalkylation->Side_Product3

Caption: Decision workflow for the amination of 3-bromo-5-(bromomethyl)isoxazole.

FAQ 4: I am observing over-alkylation or competitive N- vs. O-alkylation in my reaction. How can I control the selectivity?

Answer: While the target molecule is a primary amine, this issue is highly relevant if you are working with precursors or if there's a possibility of the product amine reacting further with any leftover alkylating agent. The N- and O-atoms of the isoxazole ring system are both potential sites for alkylation, as are other nucleophilic centers. Nitrogen is generally less electronegative and therefore a softer, more nucleophilic center than oxygen.

Troubleshooting Guide: Controlling Alkylation Selectivity

  • HSAB Principle: The Hard and Soft Acids and Bases (HSAB) principle is your best guide here.

    • N-Alkylation (Soft-Soft Interaction): To favor alkylation on the softer nitrogen atom, use an alkylating agent with a soft leaving group, such as an alkyl iodide (e.g., CH₃I).

    • O-Alkylation (Hard-Hard Interaction): To favor alkylation on the harder oxygen atom, use an alkylating agent with a hard leaving group, like a dimethyl sulfate or a triflate.

  • Stoichiometry and Addition Order:

    • To prevent over-alkylation of an amine, use a precise 1:1 stoichiometry of the amine and the alkylating agent.

    • Slowly adding the alkylating agent to the amine solution (rather than the other way around) ensures that the concentration of the alkylating agent is always low, minimizing the chance of a second alkylation event on the product.

  • Solvent and Counter-ion:

    • Polar, aprotic solvents like DMF or DMSO can favor Sₙ2 reactions.

    • The choice of base and the resulting counter-ion can influence the aggregation state and reactivity of the nucleophile, thereby affecting regioselectivity.[13]

Summary of Common Side Reactions and Mitigation Strategies

Problem / Side Reaction Plausible Cause Recommended Solution(s) Key References
Reductive Ring Opening Harsh reducing conditions (e.g., high-pressure H₂/Pd/C) cleaving the N-O bond.Use milder, chemoselective reagents (e.g., BH₃·THF for nitriles); employ an azide/Staudinger route.[1][2][3]
Spirocyclization during Bromination Intramolecular trapping of an isoxazolium intermediate by a neighboring group (e.g., amide, carboxyl).Brominate the scaffold early in the synthesis before introducing the participating group; use NBS.[5][6]
Low Yield / Impurities from Gabriel Synthesis Harsh deprotection conditions; difficult purification of phthalhydrazide byproduct.Use the azide/Staudinger reduction pathway for a cleaner, milder conversion.[8][9][12]
Over-alkylation during Amination Product amine is more nucleophilic than the starting amine (e.g., ammonia) and reacts again.Use a large excess of the aminating agent; add the alkyl halide slowly; use a protected amine source.[10]
Furoxan Dimer Formation Dimerization of nitrile oxide intermediate during 1,3-dipolar cycloaddition ring formation.Generate the nitrile oxide in situ via slow addition of the oxidant in the presence of the alkyne.[14]

Logical Diagram: Troubleshooting Framework

Start Problem Observed (e.g., Low Yield, Impurity) Identify Identify Synthetic Step (Bromination, Amination, etc.) Start->Identify Hypothesize Hypothesize Side Reaction (e.g., Ring Opening, Dimerization) Identify->Hypothesize Consult Consult Troubleshooting Guide (This Document) Hypothesize->Consult Solution Select Mitigation Strategy Consult->Solution S1 Change Reagent (e.g., NBS for Br2) Solution->S1 Reagent-Based S2 Modify Conditions (e.g., Lower Temp) Solution->S2 Condition-Based S3 Alter Synthetic Route (e.g., Change Step Order) Solution->S3 Strategy-Based Implement Implement Change & Re-run S1->Implement S2->Implement S3->Implement Analyze Analyze Results (TLC, NMR, LCMS) Implement->Analyze Outcome Problem Solved? Analyze->Outcome Outcome->Identify No, re-evaluate End Successful Synthesis Outcome->End Yes

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Natt, F., et al. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications.
  • Alper, H., & Prickett, J. E. (1976). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. Journal of the Chemical Society, Chemical Communications.
  • Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 36(2), 303-315.
  • Author unknown. (Year unknown). Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1.
  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. R Discovery.
  • Griffin, R. J., et al. (2010). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Author unknown. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
  • Author unknown. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia.
  • Author unknown. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
  • Micetich, R. G., et al. (Year unknown). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry.
  • Author unknown. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate.
  • Author unknown. (Year unknown). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate.
  • Anbu Chem. (Year unknown). This compound. Anbu Chem.
  • Various authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate.
  • Author unknown. (2020). Gabriel synthesis. L.S.College, Muzaffarpur.
  • Author unknown. (Year unknown). Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate. ElectronicsAndBooks.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem.
  • Ashenhurst, J. (2025). The Gabriel Synthesis for Making Primary Amines. Master Organic Chemistry.
  • Author unknown. (Year unknown). Gabriel Synthesis: Mechanism & Examples. NROChemistry.
  • LibreTexts contributors. (2023). Gabriel Synthesis. Chemistry LibreTexts.
  • Author unknown. (Year unknown). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Wiley Online Library.
  • Author unknown. (Year unknown). Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.
  • Author unknown. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central.
  • Author unknown. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
  • Chebanov, V. (2025). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
  • Author unknown. (Year unknown). International Journal of ChemTech Research. Sphinxsai.
  • Organic Chemistry Portal. (Year unknown). Decarboxylation. Organic Chemistry Portal.
  • Author unknown. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Author unknown. (Year unknown). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.
  • Author unknown. (Year unknown). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Author unknown. (Year unknown). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Author unknown. (Year unknown). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

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Technical Support Center: Purification of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 3-Bromo-5-aminomethylisoxazole via column chromatography. This technical support center is designed for chemists and researchers in the pharmaceutical and life sciences sectors, providing expert-driven answers to common and advanced purification challenges.

Welcome to the dedicated support center for the chromatographic purification of this compound (CAS No: 2763-93-1).[1][2] This molecule, featuring a basic primary amine and a polar isoxazole core, presents unique challenges during separation that can lead to low yield, poor purity, and product degradation if not addressed correctly.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in the principles of chromatography and the specific chemical nature of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on silica gel?

The primary challenge stems from the interaction between the basic aminomethyl group (-CH₂NH₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong acid-base interaction can cause several problems:

  • Irreversible Adsorption: The compound can bind so strongly to the column that it fails to elute, resulting in very low or no recovery.

  • Significant Peak Tailing: Fractions that do elute may show severe tailing, leading to poor separation from impurities and contamination across many fractions.

  • On-Column Degradation: The acidic environment of the silica gel can potentially catalyze the degradation of sensitive molecules.[6]

Q2: What is the recommended stationary phase for this purification?

For routine purifications, silica gel remains the most common choice due to its versatility and cost-effectiveness. However, given the basic nature of this compound, using it unmodified is not recommended. The preferred approaches are:

  • Deactivated Silica Gel: Neutralizing the acidic silanol groups by pre-treating the silica or adding a basic modifier to the mobile phase is critical for success.[5][6]

  • Neutral Alumina: Alumina is a viable alternative to silica gel. Neutral or basic alumina can prevent the strong acidic interactions that cause issues with amine-containing compounds.[7]

  • Reversed-Phase Silica (C18): For highly polar compounds that are difficult to handle with normal-phase chromatography, reversed-phase (RP) HPLC is an excellent alternative.[8][9]

Q3: How do I select an initial mobile phase for Thin-Layer Chromatography (TLC) analysis?

Start with a moderately polar solvent system and add a basic modifier. A good starting point for method development is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The addition of a small amount of a basic modifier is essential.

  • Recommended Starting Systems:

    • 95:5 DCM / MeOH + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

    • 90:10 Ethyl Acetate / Hexane + 0.5-1% TEA (if impurities are significantly less polar).

The goal is to find a system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring it will move through a column effectively.[6]

Q4: My compound is not UV-active or is difficult to see on a TLC plate. How can I visualize it?

While the isoxazole ring should provide some UV absorbance, if visualization is weak, chemical stains are highly effective.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing isoxazoles and amines. It reacts with oxidizable functional groups, appearing as yellow-to-brown spots on a purple background.[6]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating.

  • Iodine Chamber: A non-destructive method where iodine vapor reversibly adsorbs to the compound, revealing it as a brown spot.[6]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the column chromatography of this compound.

Problem 1: Low or No Recovery of the Compound

Q: I ran my column, but I can't find my product in any of the fractions. What happened?

This is a classic symptom of irreversible adsorption to the stationary phase.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Acidic Silica Gel The basic amine is strongly bound to the acidic silanol groups on an unmodified silica gel column.[5]1. Add a Basic Modifier: Ensure your mobile phase contains 0.5-2% triethylamine or ammonium hydroxide to neutralize the active sites.[7][10] 2. Pre-treat the Silica: Flush the packed column with a solvent mixture containing the basic modifier before loading your sample.[8] 3. Switch Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.[7]
Sample Loading Issue If the sample was dissolved in a solvent that is too strong (too polar), it may have moved with the solvent front in the very first fractions.Always check the first few fractions collected, even if you don't expect the product to elute so early.[7] Use a "dry loading" technique if your compound has poor solubility in the mobile phase.[6][11]
Compound Degradation The compound may not be stable on silica gel.Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation occurs, use a less acidic stationary phase like deactivated silica or alumina.[6][7]
Problem 2: Poor Separation and Peak Tailing

Q: My compound is eluting as a long streak over many fractions, making it impossible to separate from a close-running impurity. How can I improve the resolution?

Peak tailing is another direct consequence of the strong interaction between the basic amine and acidic silica.

Workflow for Optimizing Separation

G cluster_0 Troubleshooting Poor Separation Start Observe Peak Tailing / Poor Resolution on TLC CheckModifier Is a basic modifier (TEA, NH₄OH) present in the eluent? Start->CheckModifier AddModifier Add 0.5-2% basic modifier to the mobile phase. CheckModifier->AddModifier No OptimizePolarity Reduce mobile phase polarity (decrease MeOH, increase DCM/Hexane). CheckModifier->OptimizePolarity Yes AddModifier->OptimizePolarity CheckLoading Was the sample loaded in a minimal volume of solvent? OptimizePolarity->CheckLoading ConsiderStationary Switch to an alternative stationary phase (e.g., neutral alumina, C18). OptimizePolarity->ConsiderStationary If still tailing DryLoad Use dry loading technique. Adsorb crude onto silica. CheckLoading->DryLoad No Success Achieve Sharp Peaks & Good Separation CheckLoading->Success Yes DryLoad->Success ConsiderStationary->Success

Caption: Logical workflow for troubleshooting poor separation and peak tailing.

Suggested Solutions:

Parameter Optimization Strategy
Mobile Phase Composition 1. Increase Modifier Concentration: If you are using 0.5% TEA, try increasing it to 1-2%. 2. Reduce Polarity: Tailing can be exacerbated by high polarity. Try a shallower gradient or a less polar isocratic system. A lower Rƒ (0.15-0.2) often provides better separation.
Sample Loading Overloading the column is a common cause of poor separation. For difficult separations, use a sample-to-silica ratio of 1:50 or 1:100. Also, ensure the sample is loaded in the smallest possible volume of solvent to start with a narrow band.[11]
Flow Rate A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.
Stationary Phase Particle Size Using silica gel with a smaller particle size (finer mesh) can increase the surface area and improve separation efficiency, although it will require higher pressure to run.

Experimental Protocols

Protocol 1: Method Development using TLC
  • Prepare Stock Solution: Dissolve a small amount of the crude this compound in methanol.

  • Prepare Test Eluents: In small vials, prepare mixtures of DCM and MeOH (e.g., 98:2, 95:5, 90:10). To each vial, add 1% v/v triethylamine.

  • Spot TLC Plate: Using a capillary tube, spot the crude material onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a chamber containing one of the test eluents.

  • Analyze: After development, visualize the plate under UV light and then with a potassium permanganate stain. Identify the solvent system that gives your target compound an Rƒ of 0.2-0.4 with the best separation from impurities.

Protocol 2: Column Chromatography with Deactivated Silica
  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[12]

  • Column Deactivation:

    • Once packed, pass 2-3 column volumes of the mobile phase (containing the basic modifier) through the column. This ensures the entire silica bed is neutralized before the sample is introduced.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a suitable solvent (like DCM or MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting, collecting fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Summary of Recommended Starting Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Must be deactivated.
Mobile Phase Dichloromethane / Methanol GradientGood polarity range for eluting the target compound.
Basic Modifier 1% Triethylamine (TEA) or NH₄OHCrucial for neutralizing acidic silanol groups to prevent tailing and adsorption.[5][7]
Rƒ Target (TLC) 0.2 - 0.4Ensures the compound will migrate through a column at a reasonable rate.[6]
Loading Method Dry LoadingPrevents issues with sample solubility and ensures a narrow starting band for better separation.[11]
Visualization UV (254 nm) & KMnO₄ StainProvides reliable detection of the isoxazole ring and amine functionality.[6]

References

  • Anbu Chem. Cas 2763-93-1 | this compound. [Link]
  • University of Rochester, Department of Chemistry.
  • LookChem. Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. [Link]
  • Morlock, G. (2004). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines.
  • PubChem. (3-Bromo-1,2-oxazol-5-yl)methanamine.
  • PubMed.
  • Morlock, G. (2004). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
  • Morlock, G. (2004). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
  • PubMed.
  • ChemistryViews. (2012).
  • National Institutes of Health (NIH).
  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • International Journal of Pharmaceutical and Biological Science Archive.
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
  • Organic Syntheses. (2025).
  • PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
  • ResearchGate. (2019).

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Technical Support Center: Recrystallization of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-aminomethylisoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile isoxazole intermediate. As a key building block in the synthesis of numerous pharmacologically active agents, achieving high purity is critical for downstream success.[1][2][3][4][5]

This guide moves beyond generic protocols to provide a deeper understanding of the material science and chemical principles governing its purification by recrystallization. We will address common challenges and provide systematic troubleshooting strategies rooted in the specific chemical nature of the isoxazole ring and its substituents.

Compound Profile: this compound

Understanding the physicochemical properties of your compound is the foundation of a successful purification strategy. The presence of a polar primary amine and the relatively nonpolar bromo-isoxazole core creates a molecule with specific solubility characteristics that must be expertly managed.

PropertyValueSource(s)
CAS Number 2763-93-1[6][7]
Molecular Formula C₄H₅BrN₂O[6][7]
Molecular Weight 177.00 g/mol [6]
Boiling Point 284.6 °C at 760 mmHg[6][7]
Density 1.741 g/cm³[6][7]
Appearance Colorless to light yellow liquid or solid[6]
pKa (Predicted) ~7.5-8.5 (for the aminomethyl group)Inferred from structure

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when heating this compound during recrystallization?

A1: The primary concern is the stability of the isoxazole ring under basic conditions, which can be exacerbated by heat. Isoxazole rings can undergo base-catalyzed hydrolytic cleavage of the N-O bond.[8] While the aminomethyl group is only weakly basic, prolonged heating in certain solvents or the presence of basic impurities can promote degradation. It is generally recommended to perform recrystallizations under neutral or slightly acidic conditions if possible and to minimize the time the solution spends at high temperatures. The isoxazole ring itself possesses high thermal stability in the absence of chemical degradants.[9][10][11]

Q2: What are the most likely impurities in my crude sample?

A2: Impurities can arise from the manufacturing process or degradation.[12] Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers formed during the isoxazole ring formation or bromination steps.

  • Solvent Residues: Trapped solvents from the reaction workup.

  • Degradation Products: Compounds resulting from ring-opening or other side reactions, especially if the material was exposed to high heat or non-neutral pH.[8][13]

Q3: How do I select an appropriate starting solvent for recrystallization?

A3: The principle of "like dissolves like" is your primary guide.[14] this compound has a polar primary amine, making it more soluble in polar solvents.

  • Start with Polar Solvents: Begin testing with small amounts of your crude product in solvents like ethanol, methanol, isopropanol, or acetonitrile.[15]

  • Assess Solubility: A good single solvent will dissolve the compound when hot but show poor solubility when cold.[16]

  • Consider Solvent Pairs: If no single solvent is ideal, use a solvent pair.[14][17] Dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point, then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool.

Experimental Workflow & Protocols

Visualizing the Recrystallization Process

The following workflow illustrates the key decision points for a successful purification.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Select Solvent System (Single or Paired) B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent to Dissolve B->C D Add Decolorizing Carbon (If Solution is Colored) C->D Optional E Perform Hot Gravity Filtration (To Remove Insolubles/Carbon) F Allow Filtrate to Cool Slowly (Room Temp -> Ice Bath) C->F If No Insolubles D->E E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals Thoroughly (Air or Vacuum Oven) H->I

Caption: Standard workflow for purification by recrystallization.

Recommended Solvent Systems

Based on the structure of this compound, the following solvent systems are recommended for screening.

Solvent/SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventGood balance of polarity. Often provides a significant solubility differential between hot and cold. Lower volatility than ethanol or methanol, which can allow for better crystal growth control.
Ethanol (EtOH) Single SolventA common starting point for polar molecules.[18] May require a co-solvent if solubility is too high even when cold.
Acetonitrile Single SolventCan be an excellent choice for compounds containing nitrogen and aromatic rings, often yielding high-quality crystals.[15]
Ethanol / Water Solvent PairA classic polar solvent system. Dissolve in hot ethanol, add hot water as the anti-solvent. The high polarity of water helps crash out the less polar isoxazole.[14]
Acetone / Hexane Solvent PairA good choice for moderately polar compounds. Dissolve in hot acetone, add hexane as the anti-solvent. Provides a wide polarity range.[18]
Toluene Single SolventLess likely to be a primary choice, but can be effective for aromatic compounds, sometimes yielding excellent crystals upon slow cooling.[19] Use with caution due to higher boiling point.
Water Poor / Anti-SolventDue to the aminomethyl group, there will be some solubility, but the bromo-isoxazole core limits it. Primarily useful as an anti-solvent with alcohols.[18]
Hexane / Heptane Poor / Anti-SolventVery nonpolar. Will have very low solubility for the target compound and is an excellent choice as an anti-solvent.[15]
Step-by-Step Recrystallization Protocol (Example: Isopropanol)
  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

  • Dissolution: Add ~5 mL of isopropanol and heat the mixture to a gentle boil with stirring on a hot plate. Continue to add isopropanol portion-wise (0.5-1.0 mL at a time) until the solid just dissolves. Note: Avoid adding a large excess of solvent, as this is the most common cause of poor yield.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present or if decolorizing carbon was used, add an extra 5-10% volume of hot solvent to prevent premature crystallization.[17] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[21] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Gently break the vacuum and add a small amount of ice-cold isopropanol to wash the crystals. Re-apply the vacuum to pull the wash solvent through. This removes residual soluble impurities from the crystal surfaces.[14]

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or for faster results, dry in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides a systematic approach to diagnosing and solving them.

Troubleshooting_Tree A Problem Encountered B Compound 'Oiled Out' A->B C No Crystals Formed A->C D Very Poor Yield A->D E Product Still Impure A->E F Cause: Cooling too fast OR Solvent BP > Compound MP B->F Diagnosis I Cause: Solution is not saturated (too much solvent) OR supersaturated. C->I Diagnosis M Cause: Too much solvent used OR insufficient cooling time. D->M Diagnosis O Cause: Impurities co-crystallized OR insoluble impurities not removed. E->O Diagnosis G Solution 1: Reheat to dissolve oil, add 10-20% more 'good' solvent, cool slowly. F->G H Solution 2: Switch to a lower-boiling solvent system. F->H J Action: Scratch inner wall of flask with a glass rod. I->J K Action: Add a 'seed crystal' of the compound. J->K If no success L Action: Boil off excess solvent to concentrate, then re-cool. K->L If no success N Solution: Concentrate mother liquor by boiling off solvent and cool to obtain a second crop of crystals. M->N P Solution 1: Re-recrystallize, possibly in a different solvent system. O->P Q Solution 2: Use decolorizing carbon if impurities are colored. P->Q Optional R Solution 3: Consider alternative purification (e.g., column chromatography). P->R If still impure

Caption: Decision tree for troubleshooting common recrystallization issues.

Q4: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution becomes supersaturated too quickly.[20]

  • Immediate Fix: Reheat the flask to re-dissolve the oil. Add a small amount (10-20% more volume) of the "good" solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

  • Alternative Strategy: The boiling point of your chosen solvent may be too high. Switch to a solvent or solvent pair with a lower boiling point.

  • Expert Tip: Vigorously stirring the solution as it cools through the saturation point can sometimes promote crystal nucleation over oil formation.

Q5: The solution is cold, but no crystals have formed. What should I do?

A5: This indicates either that the solution is not saturated (too much solvent was added) or that it is supersaturated and requires a nucleation event to begin crystallization.[20]

  • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to begin growing.[21]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" acts as a template for further crystal growth.[21]

  • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent.[20][21] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.

Q6: My final yield is very low. How can I improve recovery?

A6: A low yield is almost always due to using too much solvent during the dissolution step.[21] The compound remains dissolved in the "mother liquor" after filtration.

  • Second Crop: Take the filtrate (mother liquor) and reduce its volume by boiling off 25-50% of the solvent. Cool this concentrated solution to see if a second crop of crystals can be obtained. Note that second-crop crystals are often less pure than the first and should be assessed for purity.

  • Optimize Cooling: Ensure you are cooling the flask in an ice-water bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.

  • Solvent Choice: The solubility of your compound in the cold solvent may still be too high. Consider a different solvent system where the compound is less soluble at low temperatures.

Q7: After recrystallization, my product is still colored or shows impurities by TLC/NMR. What are the next steps?

A7: This suggests that the chosen solvent system is not effective at separating the impurity, or that the impurity has very similar properties to your target compound.

  • Decolorize: If the impurity is colored, repeat the recrystallization, but add a very small amount (1-2% by weight) of activated decolorizing charcoal to the hot solution before the hot filtration step.[17] The charcoal adsorbs large, colored impurity molecules.

  • Change Solvents: An impurity that co-crystallizes in one solvent may be readily soluble in another.[23] Try recrystallizing from a solvent system with different polarity (e.g., switch from an alcohol/water system to an acetone/hexane system).

  • Alternative Purification: If a second recrystallization fails, the impurities may be too similar in structure and polarity to be removed by this method. At this point, column chromatography is the recommended next step for purification.[24][25]

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. ACS Publications.
  • Structure and stability of isoxazoline compounds. ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health (NIH).
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications.
  • Recrystallization. University of California, Irvine.
  • Recrystallization. University of Toronto.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH).
  • 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. LookChem.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Recrystallization-1.pdf. Swarthmore College.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Tips & Tricks: Recrystallization. University of Rochester.
  • This compound. Anbu Chem.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski.
  • Problems with Recrystallisations. University of York.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Recrystallisation Help. Reddit.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Purification by Recrystallization. CUNY Baruch College.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Institutes of Health (NIH).
  • Impurities and Degradation products. ArtMolecule.

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Technical Support Center: Overcoming Low Yields in 3-Bromo-5-aminomethylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-aminomethylisoxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Low yields can be a significant impediment to research and development timelines. This document provides in-depth, experience-driven troubleshooting advice to diagnose and resolve common issues encountered during synthesis.

The most prevalent synthetic route involves the amination of a pre-formed 3-bromo-5-(halomethyl)isoxazole. This seemingly straightforward substitution is often complicated by the inherent reactivity and potential instability of the isoxazole ring, particularly under basic conditions.[1][2] This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Starting Materials and Reagent Handling

Question 1: My starting material, 3-Bromo-5-(chloromethyl)isoxazole, appears to degrade upon storage, leading to inconsistent results. What are the best practices for handling and storage?

Answer:

This is a common and critical issue. 3-Bromo-5-(halomethyl)isoxazoles are potent electrophiles and lachrymators that can degrade via hydrolysis or polymerization.

  • Causality: The high reactivity of the chloromethyl group makes the compound susceptible to moisture. Hydrolysis can lead to the corresponding alcohol, which can complicate the subsequent amination step. The compound's reactivity also means it can self-react or polymerize over time, especially when exposed to light or heat.

  • Troubleshooting Protocol:

    • Procurement & Storage: Whenever possible, use freshly prepared or newly purchased starting material. Upon receipt, immediately store the vial in a desiccator at low temperatures (2-8°C is common). The container should be tightly sealed and protected from light.

    • Inert Atmosphere: For long-term storage or before use, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.

    • Quality Check Before Use: Before starting a reaction, it is advisable to check the purity of the starting material by ¹H NMR. Look for the characteristic singlet of the -CH₂Cl protons. The appearance of new peaks may indicate degradation. A quick thin-layer chromatography (TLC) check can also reveal impurities.

Question 2: I'm trying to synthesize the free amine, this compound, directly using ammonia, but my yields are very low and I see many side products. What is going wrong?

Answer:

Direct amination with ammonia is challenging due to over-alkylation and the high polarity of the product.

  • Causality: The initially formed primary amine is nucleophilic and can react with another molecule of the starting 3-bromo-5-(chloromethyl)isoxazole to form a secondary amine dimer. This process can continue, leading to oligomeric side products. Furthermore, the desired product is a highly polar, potentially water-soluble primary amine, which makes extraction and isolation from aqueous media notoriously difficult.

  • Recommended Strategy: The Boc-Protection Route A more reliable method is to use a protected form of ammonia, followed by deprotection. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[3][4]

    • Protection: React 3-bromo-5-(chloromethyl)isoxazole with a protected amine source like tert-butyl carbamate under basic conditions.

    • Deprotection: The resulting Boc-protected amine, 3-Bromo-5-(N-Boc)aminomethylisoxazole, is much less polar, making it easy to purify via standard silica gel chromatography.[5] This intermediate is also significantly more stable for storage. The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired primary amine with high purity.[6]

Below is a workflow diagram illustrating this superior two-step approach compared to direct amination.

G cluster_0 Direct Amination (Low Yield) cluster_1 Boc-Protected Route (High Yield) A 3-Bromo-5-(chloromethyl)isoxazole B Reaction with Ammonia (NH3) A->B High excess NH3 C Complex Mixture (Primary, Secondary, Tertiary Amines) B->C Over-alkylation D Difficult Purification C->D High Polarity E Low Yield of Product D->E F 3-Bromo-5-(chloromethyl)isoxazole G React with Boc-NH2 / Base F->G H 3-Bromo-5-(N-Boc)aminomethylisoxazole G->H Stable Intermediate I Easy Purification (Chromatography) H->I J Acidic Deprotection (e.g., TFA) I->J K High Purity Product J->K

Caption: Comparison of direct vs. protected amination routes.

Category 2: Reaction Condition Optimization

Question 3: I am observing significant isoxazole ring cleavage, characterized by a complex mixture of unidentifiable products. How can I prevent this?

Answer:

The isoxazole ring's N-O bond is inherently weak and susceptible to cleavage under certain conditions, especially strongly basic or reducing environments.[1][2]

  • Causality: Strong bases can deprotonate the C4 position of the isoxazole ring, initiating a cascade of reactions that leads to ring opening. This is particularly problematic at elevated temperatures. The stability of the ring is highly pH and temperature-dependent.[7]

  • Troubleshooting & Optimization:

    • Choice of Base: Avoid strong, non-nucleophilic bases like DBU or strong hydroxides if possible. Use milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These provide sufficient basicity for the substitution reaction without aggressively attacking the ring.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C and monitor by TLC. Only heat if the reaction is sluggish. Refluxing for extended periods should be a last resort.

    • Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are generally good choices. They effectively dissolve the reagents without participating in the reaction.

The following table summarizes recommended starting conditions to minimize ring degradation.

ParameterRecommended ConditionRationale
Base K₂CO₃ or NaHCO₃Mild, minimizes risk of ring-opening side reaction.[1]
Temperature 0°C to Room TemperatureReduces rate of degradation pathways.[7]
Solvent Acetonitrile or DMFAprotic, good solubility for reagents.
Monitoring TLC or LC-MSClosely track conversion to avoid prolonged reaction times.

Question 4: My reaction has stalled; TLC analysis shows significant starting material even after 24 hours. What factors could be limiting the conversion?

Answer:

Stalled reactions are typically due to insufficient reactivity of the nucleophile, poor reagent quality, or inadequate reaction conditions.

  • Causality: The nucleophilicity of the amine is critical. If using a protected amine like tert-butyl carbamate, it must be deprotonated by the base to become an effective nucleophile. If the base is too weak or insoluble, this activation may not occur efficiently. As mentioned in Q1, degradation of the electrophilic starting material is also a prime suspect.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Re-check the purity of your 3-bromo-5-(chloromethyl)isoxazole (see Q1). Ensure your amine source is pure and dry.

    • Base & Solvent System: If using K₂CO₃, ensure it is finely powdered and dry to maximize surface area. In solvents like acetonitrile, the solubility of inorganic bases can be low. Adding a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve performance.

    • Increase Temperature Incrementally: If the reaction is clean but slow at room temperature, gradually increase the heat to 40-50°C and continue to monitor. This often provides the necessary activation energy without significantly promoting degradation.

The decision-making process for troubleshooting a stalled reaction can be visualized as follows:

G Start Reaction Stalled (High SM on TLC) CheckSM Check Purity of Starting Material (SM) via NMR/TLC Start->CheckSM IsSMPure Is SM Pure? CheckSM->IsSMPure ReplaceSM Use Fresh/ Purified SM IsSMPure->ReplaceSM No CheckBase Evaluate Base/ Solvent System IsSMPure->CheckBase Yes ReplaceSM->Start IsBaseAdequate Is Base Finely Powdered & Dry? CheckBase->IsBaseAdequate GrindBase Grind Base to Fine Powder IsBaseAdequate->GrindBase No ConsiderPTC Consider Adding Phase-Transfer Catalyst IsBaseAdequate->ConsiderPTC Yes GrindBase->CheckBase IncreaseTemp Incrementally Increase Temperature (e.g., to 40-50°C) ConsiderPTC->IncreaseTemp Monitor Monitor Progress by TLC/LC-MS IncreaseTemp->Monitor

Caption: Troubleshooting workflow for a stalled reaction.

Category 3: Work-up and Purification Challenges

Question 5: The final product, this compound, is highly polar and I'm losing most of it during the aqueous work-up. How can I improve my extraction efficiency?

Answer:

This is a classic problem when dealing with small, polar molecules containing a free amine. The protonated form is highly water-soluble.

  • Causality: During an acidic or neutral aqueous wash, the primary amine group becomes protonated (-NH₃⁺), making the molecule behave like a salt and partitioning preferentially into the aqueous layer.

  • Troubleshooting Protocol:

    • Basify Before Extraction: Before extracting with an organic solvent, adjust the pH of the aqueous layer to be basic (pH 9-11) using a base like sodium carbonate or dilute sodium hydroxide. This deprotonates the ammonium salt to the free amine (-NH₂), which is significantly less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Use a More Polar Solvent: If ethyl acetate fails, try extracting with a more polar solvent system, such as a 9:1 mixture of dichloromethane:isopropanol.

    • Brine Wash: After extraction, wash the combined organic layers with saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic phase and can "salt out" the product, pushing more of it into the organic layer.

    • Evaporation without Heat: Concentrate the organic extracts under reduced pressure without heating. The free amine can be volatile, and heating can lead to significant loss of product.

Question 6: I am struggling to purify the final free amine by silica gel chromatography. The compound streaks badly on the TLC plate and I get poor recovery from the column. What are my options?

Answer:

Primary amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to streaking, peak tailing, and irreversible adsorption.

  • Causality: The lone pair of electrons on the nitrogen atom forms strong hydrogen bonds with the acidic Si-OH groups of the stationary phase.

  • Purification Strategies:

    • Deactivate the Silica: Pre-treat the silica gel with a base. This can be done by preparing the column slurry in an eluent containing 1-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites and allows the amine to elute cleanly.

    • Alternative Stationary Phases: If basic modifiers are not sufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying amines. Alternatively, specialized amine-functionalized silica columns are commercially available and provide excellent results.[8]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent option. The eluent is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated and elutes with a sharp peak shape.[9][10]

    • Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, you can form a crystalline salt (e.g., hydrochloride or tartrate) which often has better handling and purification properties than the free base.

References

  • BenchChem. (n.d.). 5-Aminomethyl-3-methoxyisoxazole | CAS 2763-94-2.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • Google Patents. (n.d.). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 9(16), 3093–3095.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (n.d.). For highly polar compound, how to do the purification?.
  • PubChem. (n.d.). Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected.
  • SynArchive. (n.d.). Protecting Groups List.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • Al-Jaber, H., & El-Awa, A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ChemicalBook. (n.d.). 3-BROMO-5-(CHLOROMETHYL)ISOXAZOLE | 124498-15-3.
  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • BenchChem. (n.d.). 5-Bromoisoxazole-3-carboxylicacid.
  • Kelly, I. D., & Smith, S. (1986). Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. International Journal of Environmental Analytical Chemistry, 25(1-3), 135–149.

Sources

Preventing degradation of 3-Bromo-5-aminomethylisoxazole during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-aminomethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent degradation and optimize your synthetic outcomes.

Introduction: The Challenge of Stability

This compound is a key intermediate in pharmaceutical research.[1][2] Its structure, featuring a reactive bromoisoxazole core and a basic aminomethyl side chain, presents unique stability challenges. The isoxazole ring itself can be susceptible to degradation, particularly under basic conditions, which can be induced by the amine functionality of the molecule itself. This guide will address these intrinsic stability issues and provide practical solutions for common problems encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address specific issues you may encounter during your experiments.

Synthesis & Reaction Monitoring

Question 1: My [3+2] cycloaddition reaction to form the isoxazole ring is low-yielding. What are the likely causes?

Answer: Low yields in the [3+2] cycloaddition step for isoxazole synthesis are often traced back to the stability of the nitrile oxide intermediate and the reaction conditions. The 1,3-dipolar cycloaddition is a common and effective method for forming the isoxazole ring.[3]

  • Cause A: Dimerization of the Nitrile Oxide: Nitrile oxides are highly reactive and can dimerize if not trapped efficiently by the alkyne.

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures a high concentration of the dipolarophile to trap the nitrile oxide as it is formed. A common method is the slow addition of a base (e.g., triethylamine or sodium bicarbonate) to a solution of the corresponding hydroximoyl halide and the alkyne.

  • Cause B: Suboptimal Reaction Temperature: The rate of cycloaddition is temperature-dependent.

    • Solution: While many cycloadditions proceed well at room temperature, you may need to gently heat the reaction to improve the rate. However, excessive heat can promote side reactions and decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Cause C: Poor Regioselectivity: Depending on the substituents on the alkyne and the nitrile oxide, a mixture of regioisomers can be formed.

    • Solution: The use of certain catalysts, such as copper(I) or ruthenium, can improve the regioselectivity of the cycloaddition.[4] For the synthesis of 3-haloisoxazoles, specific copper-catalyzed methods have been developed to ensure high regioselectivity.

Question 2: I am seeing significant byproduct formation during the Boc deprotection of my N-Boc protected precursor. How can I minimize this?

Answer: The final deprotection of the aminomethyl group, typically from a Boc-carbamate, is a critical step where degradation can occur. The use of strong acids like trifluoroacetic acid (TFA) generates a tert-butyl cation, which is a reactive electrophile.[5][6]

  • Cause A: Alkylation of the Product or Solvent: The tert-butyl cation can alkylate the isoxazole ring, the newly formed amine, or even the solvent (e.g., dichloromethane). This is a common side reaction in Boc deprotections.[5]

    • Solution 1: Use a Cation Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

    • Solution 2: Optimize Deprotection Conditions. Use the minimum amount of acid required for complete deprotection and run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Cause B: Acid-Catalyzed Degradation of the Isoxazole Ring: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids can lead to isoxazole ring opening or other degradation pathways.

    • Solution: Minimize the reaction time and use the mildest acidic conditions possible. Consider using HCl in dioxane or ethereal HCl as alternatives to neat TFA.

Parameter Standard Condition Troubleshooting Modification Rationale
Deprotecting Agent Neat TFA20-50% TFA in DCM, 4M HCl in DioxaneReduces acid strength and potential for side reactions.
Temperature Room Temperature0 °C to Room TemperatureSlows down the rate of t-butylation side reactions.
Additives NoneTriethylsilane (TES), AnisoleScavenges the electrophilic tert-butyl cation.[5]

Table 1: Troubleshooting Boc Deprotection Conditions.

Purification & Stability

Question 3: My final product, this compound, is degrading during column chromatography on silica gel. What should I do?

Answer: this compound is a polar, basic compound. The acidic nature of standard silica gel can lead to degradation, streaking, and poor recovery during chromatography.

  • Cause A: Acidity of Silica Gel: The amine group can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or acid-catalyzed degradation.

    • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel with a base. This can be done by preparing the slurry for the column with an eluent containing a small amount of triethylamine (0.5-2%).

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina for your column chromatography. Alternatively, reverse-phase chromatography (C18 silica) with an appropriate mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be effective for purifying polar amines.

  • Cause B: Instability to Basic Conditions: The isoxazole ring, particularly at the unsubstituted C3 position, can be susceptible to ring-opening under basic conditions. The amine in your product can create a locally basic environment, potentially leading to self-decomposition, especially if concentrated on a solid support for extended periods.

    • Solution: Avoid unnecessarily strong basic conditions during workup and purification. If using a basified eluent for chromatography, do not let the purified fractions sit for extended periods before removing the solvent.

Question 4: I am having difficulty purifying the final product by crystallization. What solvents should I try?

Answer: Crystallization is an excellent method for purifying solid organic compounds, provided a suitable solvent system can be found.[7] For a polar compound like this compound, a combination of polar and non-polar solvents is often required.

  • Strategy: The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

    • Suggested Solvents to Screen:

      • Single Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate.

      • Two-Solvent Systems: Dichloromethane/hexanes, ethyl acetate/hexanes, methanol/diethyl ether.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8]

Solvent System Polarity Comments
Isopropanol/HexanesPolar/Non-polarA good starting point for many amine salts.
Ethyl Acetate/HeptaneMedium/Non-polarCan be effective if the compound is not overly polar.
AcetonitrilePolar aproticMay be a good single solvent for crystallization.

Table 2: Suggested Solvent Systems for Crystallization.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate (Boc-Protected Precursor)

This protocol outlines a general procedure for the [3+2] cycloaddition to form the protected isoxazole ring system.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Generation of Nitrile Oxide: To this solution, add dibromoformaldoxime (1.1 eq) followed by the portion-wise addition of a base like sodium bicarbonate (2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 12-24 hours).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Protocol 2: Deprotection of tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate

This protocol describes the final deprotection step to yield this compound.

  • Reaction Setup: Dissolve the Boc-protected precursor (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Purification: The crude product, often obtained as a TFA salt, can be purified by crystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by reverse-phase HPLC. To obtain the free base, the crude salt can be dissolved in water, basified with a mild base like sodium bicarbonate, and extracted with an organic solvent. Caution: The free base may be less stable, so it is advisable to handle it quickly and store it under inert gas at low temperatures.

Visualizing the Workflow and Degradation Pathways

Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Deprotection N-Boc-propargylamine N-Boc-propargylamine Boc_Protected_Isoxazole tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate N-Boc-propargylamine->Boc_Protected_Isoxazole [3+2] Cycloaddition Dibromoformaldoxime Dibromoformaldoxime Dibromoformaldoxime->Boc_Protected_Isoxazole Final_Product This compound Boc_Protected_Isoxazole->Final_Product TFA, DCM Boc_Protected_Isoxazole->Final_Product Degradation Pathways Target_Molecule This compound Ring_Opening Ring-Opened Products Target_Molecule->Ring_Opening Base (e.g., self-catalysis) Alkylation N-tert-butylated Byproduct Boc_Precursor Boc-Protected Precursor Boc_Precursor->Alkylation TFA (generates t-butyl cation)

Caption: Key potential degradation pathways during synthesis.

References

  • Barluenga, J., & Palacios, F. (2011). Synthesis of Isoxazoles. In Comprehensive Organic Synthesis II (pp. 1074-1114). Elsevier.
  • LookChem. (n.d.). 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound.
  • Fokin, V. V., & Sharpless, K. B. (2006). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: A New General Synthesis of 1,2,3-Triazoles.
  • University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 715-748.

Sources

Technical Support Center: Byproduct Identification in 3-Bromo-5-aminomethylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-5-aminomethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic preparations of this key isoxazole intermediate. Our focus is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of an insoluble white precipitate after the final deprotection/cleavage step. What is it likely to be?

A1: If you are employing a Gabriel synthesis route using phthalimide, this precipitate is very likely the byproduct of the cleavage step. If you used hydrazine (Ing-Manske procedure), the byproduct is phthalhydrazide, which is notoriously insoluble in many common organic solvents.[1] If you used acidic or basic hydrolysis, the byproduct would be phthalic acid or its salt, respectively.[1]

Q2: My final product shows an extra peak in the mass spectrum with a mass corresponding to the loss of bromine and the addition of hydrogen. What could this be?

A2: This suggests the presence of a dehalogenated byproduct, 5-aminomethylisoxazole. This can occur under certain reductive conditions or in the presence of a palladium catalyst with a hydrogen source. It is crucial to carefully control the reaction conditions to avoid this side reaction.

Q3: After purification by column chromatography, my product still seems to be impure by NMR. What could be the issue?

A3: Co-elution of structurally similar impurities is a common challenge.[2] Potential culprits include regioisomers if the isoxazole ring was formed from an unsymmetrical precursor, or incompletely reacted starting materials. It may be necessary to screen different solvent systems for your chromatography or consider alternative purification techniques such as recrystallization.

Q4: Is this compound prone to degradation?

A4: While specific stability data is not extensively published, isoxazole rings can be susceptible to ring-opening under certain conditions.[3] It is advisable to store the compound in a cool, dark place and to use freshly prepared solutions for reactions to minimize the formation of degradation products.[4]

Troubleshooting Guides

This section provides a more in-depth analysis of issues that may arise during the synthesis of this compound, with a focus on two common synthetic pathways.

Guide 1: Issues in the Gabriel Synthesis Pathway

The Gabriel synthesis is a robust method for preparing primary amines and involves the alkylation of potassium phthalimide with a suitable haloalkyl precursor, such as 3-bromo-5-(chloromethyl)isoxazole, followed by cleavage of the phthalimide group.[1][5][6]

Gabriel Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cleavage cluster_2 Potential Side Reactions A 3-Bromo-5-(chloromethyl)isoxazole C N-(3-Bromo-5-isoxazolylmethyl)phthalimide A->C DMF, Heat I Unreacted 3-Bromo-5-(chloromethyl)isoxazole A->I B Potassium Phthalimide B->C F This compound C->F D Hydrazine Hydrate (Ing-Manske) D->F G Phthalhydrazide (Insoluble Byproduct) D->G E Acid/Base Hydrolysis E->F H Phthalic Acid / Salt (Byproduct) E->H

Caption: Workflow of the Gabriel synthesis for this compound, highlighting byproduct formation.

Problem: Incomplete reaction during N-alkylation.

  • Cause: The reaction between potassium phthalimide and 3-bromo-5-(chloromethyl)isoxazole may be slow.

  • Solution: Ensure anhydrous conditions and use a polar aprotic solvent like DMF to improve solubility and reaction rate.[6] Increasing the reaction temperature (e.g., 80-100 °C) can also drive the reaction to completion.[1] Monitor the reaction by TLC until the starting halide is consumed.

Problem: Difficulty in removing phthalhydrazide byproduct.

  • Cause: Phthalhydrazide is a crystalline solid with low solubility in many organic solvents, making its removal by simple extraction challenging.[1]

  • Solution:

    • Filtration: After the hydrazinolysis step, cool the reaction mixture and filter to remove the bulk of the precipitated phthalhydrazide. Wash the precipitate with a small amount of cold solvent.[1]

    • Acid-Base Extraction: After removing the solvent from the filtrate, dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash with an aqueous acid solution (e.g., 1M HCl) to extract the desired amine into the aqueous layer as its hydrochloride salt. The organic layer will retain any remaining non-basic impurities. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amine back into an organic solvent.

Experimental Protocol: Purification of this compound from Phthalhydrazide

  • Following hydrazinolysis, cool the reaction mixture to room temperature and place it in an ice bath for 30 minutes.

  • Collect the precipitated phthalhydrazide by vacuum filtration, washing the solid with cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (10 mL/g of crude material).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL).

  • Combine the aqueous layers and wash with dichloromethane (1 x 10 mL).

  • Cool the aqueous layer in an ice bath and basify to pH >10 by the slow addition of 5M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Guide 2: Issues in the Azide Reduction Pathway

An alternative route involves the conversion of a haloalkyl precursor to an azide, followed by reduction to the primary amine.

Azide Reduction Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction cluster_2 Potential Side Reactions A 3-Bromo-5-(chloromethyl)isoxazole C 3-Bromo-5-(azidomethyl)isoxazole A->C Acetone/Water B Sodium Azide (NaN3) B->C F This compound C->F I Incomplete Reduction (Remaining Azide) C->I D Staudinger Reaction (e.g., PPh3, H2O) D->F G Triphenylphosphine oxide (Byproduct) D->G E Hydrogenolysis (e.g., H2, Pd/C) E->F H 5-Aminomethylisoxazole (Dehalogenated Byproduct) E->H

Caption: Workflow of the azide reduction pathway for this compound and associated byproducts.

Problem: Incomplete reduction of the azide.

  • Cause: Insufficient reducing agent or deactivation of the catalyst (in the case of hydrogenolysis).

  • Solution:

    • Staudinger Reaction: Use a slight excess of triphenylphosphine and ensure sufficient reaction time for the hydrolysis of the intermediate aza-ylide.[7]

    • Hydrogenolysis: Ensure the catalyst is active and the system is free of catalyst poisons. Monitor the reaction by TLC or LC-MS for the disappearance of the azide starting material.

Problem: Dehalogenation of the isoxazole ring.

  • Cause: This is a known side reaction during catalytic hydrogenolysis of aryl halides. The palladium catalyst can facilitate the cleavage of the C-Br bond.

  • Solution: Avoid catalytic hydrogenolysis if dehalogenation is a significant issue. The Staudinger reaction is a milder alternative that typically does not affect aryl halides.[7][8]

Problem: Difficulty in removing triphenylphosphine oxide.

  • Cause: Triphenylphosphine oxide can be soluble in many organic solvents and may co-elute with the product during chromatography.

  • Solution:

    • Crystallization: Triphenylphosphine oxide is often crystalline and may precipitate from non-polar solvents like hexanes or diethyl ether. Trituration of the crude product with such a solvent can help remove it.

    • Chromatography: Careful selection of the eluent system for column chromatography can improve separation. A gradient elution from a non-polar to a more polar solvent system is often effective.

Byproduct Characterization

Accurate identification of byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final compound. A combination of analytical techniques is often necessary.[9][10]

Potential Byproduct Identification Method Expected Observations
Phthalhydrazide Mass Spectrometry (MS)Expected m/z: [M+H]⁺ = 163.05
¹H NMRAromatic protons and broad NH signals.
Phthalic Acid Mass Spectrometry (MS)Expected m/z: [M-H]⁻ = 165.02
¹H NMRAromatic protons and a broad carboxylic acid proton signal.
5-Aminomethylisoxazole (Dehalogenated) Mass Spectrometry (MS)Expected m/z: [M+H]⁺ = 99.05
¹H NMRAbsence of the characteristic isoxazole proton signal for the 3-bromo substituted ring and appearance of a new signal in the aromatic region.
3-Bromo-5-(azidomethyl)isoxazole Infrared (IR) SpectroscopyStrong, sharp azide stretch around 2100 cm⁻¹.
Mass Spectrometry (MS)Expected m/z: [M+Na]⁺ = 224.95
Triphenylphosphine oxide Mass Spectrometry (MS)Expected m/z: [M+H]⁺ = 279.10
³¹P NMRA single peak around 25-30 ppm.

Experimental Protocol: General LC-MS Method for Reaction Monitoring

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.

This method can be adapted to suit the specific polarity of the compounds being analyzed.

References

  • PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem CID 16427105. [Link]
  • Vovk, M. et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Wikipedia. Gabriel synthesis. [Link]
  • Al-Zoubi, R. M., & Al-Jaber, H. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3737. [Link]
  • Gabriel Synthesis. (n.d.). [Link]
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
  • Ley, S. V. Research Group. Azide Synthesis. [Link]
  • Nyffeler, P. T., Liang, C. H., Koeller, K. M., & Wong, C. H. (2002). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. Journal of the American Chemical Society, 124(36), 10773–10778. [Link]
  • ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
  • Clavijo, S., et al. (2020). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 58(8), 701-729. [Link]
  • Anbu Chem. This compound. [Link]

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Technical Support Center: N-Protection of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of 3-bromo-5-aminomethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with protecting this versatile but sensitive building block. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your synthetic route.

Introduction: The Challenge at Hand

This compound is a valuable heterocyclic intermediate in drug discovery. However, the N-protection of its primary amine is not always straightforward. The molecule's unique structure presents a confluence of potential challenges:

  • An Electron-Deficient Heterocycle: The isoxazole ring is electron-deficient, which can decrease the nucleophilicity of the adjacent aminomethyl group, making the protection reaction sluggish under standard conditions.

  • Ring Stability Concerns: The isoxazole N-O bond is inherently weak and can be susceptible to cleavage under certain basic or reductive conditions, leading to unwanted side products.[1]

  • Reactive Bromo Substituent: The 3-bromo substituent is a key functional handle for subsequent cross-coupling reactions, but it can be labile under certain deprotection conditions, particularly standard catalytic hydrogenation for Cbz group removal.

This guide provides a structured approach to overcoming these challenges, focusing on the two most common N-protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Logical Workflow for N-Protection Strategy

N-Protection Strategy start Start: This compound decision_deprotection Downstream Deprotection Conditions? start->decision_deprotection boc_path Acid-Labile (e.g., TFA, HCl) decision_deprotection->boc_path Acidic cbz_path Hydrogenolysis or Non-Reductive Methods decision_deprotection->cbz_path Non-Acidic boc_protection Boc Protection (Boc)₂O, Base boc_path->boc_protection cbz_protection Cbz Protection Cbz-Cl, Base cbz_path->cbz_protection boc_product Boc-Protected Product boc_protection->boc_product cbz_product Cbz-Protected Product cbz_protection->cbz_product

Caption: Decision workflow for selecting an N-protection strategy.

Part 1: Troubleshooting Boc Protection

The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability to a wide range of reagents and its facile removal under acidic conditions. However, challenges can arise from the reduced nucleophilicity of the amine.

Frequently Asked Questions (FAQs): Boc Protection

Q1: My Boc protection reaction is slow or incomplete using standard conditions (Boc₂O, TEA/DIPEA in DCM). What is happening?

A1: This is a common issue. The electron-withdrawing nature of the 3-bromoisoxazole ring reduces the nucleophilicity of the primary amine, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish. Standard tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be sufficient to drive the reaction to completion.

Q2: How can I accelerate the Boc protection reaction?

A2: A more effective approach is to use aqueous basic conditions, which can facilitate the reaction. Using a biphasic system with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or Dioxane/water is often successful. The aqueous base efficiently neutralizes the acid byproduct and promotes the reaction.

Q3: I'm observing unidentified byproducts. Could the isoxazole ring be opening?

A3: While the isoxazole ring can be sensitive, it is generally stable to milder bases like NaHCO₃ at room temperature.[2][3] However, stronger bases (e.g., concentrated NaOH) or elevated temperatures could potentially lead to ring-opening via cleavage of the weak N-O bond.[1] If you suspect ring-opening, it is crucial to maintain mild reaction conditions (0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS.

Q4: Are there any alternative reagents to promote the reaction with poorly nucleophilic amines?

A4: Yes, for particularly stubborn cases, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be effective. However, use only a catalytic amount (1-5 mol%), as excess DMAP can be difficult to remove.

Troubleshooting Guide: Boc Protection
Symptom Possible Cause Recommended Solution & Rationale
Low Conversion / Incomplete Reaction 1. Insufficient amine nucleophilicity. 2. Inadequate base strength.Solution 1: Switch to a biphasic solvent system (e.g., THF/water) with an inorganic base like NaHCO₃ or Na₂CO₃. This often provides a more favorable environment for the reaction. Solution 2: Add a catalytic amount of DMAP (1-5 mol%) to accelerate the acylation step.
Formation of Multiple Products 1. Ring-opening of the isoxazole. 2. Over-acylation (di-Boc formation).Solution 1: Avoid strong bases (e.g., LiHMDS, NaH) and high temperatures. Use NaHCO₃ at 0 °C to room temperature. Monitor for byproducts with masses corresponding to ring-opened species. Solution 2: Di-Boc formation is unlikely with primary amines under these conditions but can be suppressed by using stoichiometric amounts of Boc₂O.
Difficult Product Isolation/Workup 1. Emulsion formation during extraction. 2. Co-elution with excess Boc₂O.Solution 1: If emulsions form, add brine to the aqueous layer to break it. Solution 2: Excess Boc₂O can be removed by quenching the reaction with a nucleophilic amine scavenger resin or by careful chromatography.

Part 2: Troubleshooting Cbz Protection & Deprotection

The benzyloxycarbonyl (Cbz) group is an excellent alternative to Boc, offering stability to acidic conditions. It is typically introduced using benzyl chloroformate (Cbz-Cl) and removed by hydrogenolysis.

Frequently Asked Questions (FAQs): Cbz Protection & Deprotection

Q1: What are the standard conditions for Cbz protection of this compound?

A1: The Schotten-Baumann reaction is the most reliable method.[4] This involves using benzyl chloroformate (Cbz-Cl) in a two-phase system, such as dichloromethane/water or THF/water, with a base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated during the reaction.[4]

Q2: I am planning to remove the Cbz group by catalytic hydrogenation. Will the 3-bromo substituent be affected?

A2: Yes, this is a critical concern. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are well-known to cause hydrodebromination of aryl bromides.[5] This will lead to the undesired des-bromo byproduct, compromising your subsequent synthetic steps.

Q3: How can I remove the Cbz group without losing the bromine atom?

A3: You must use a deprotection method that avoids reductive conditions. Several excellent alternatives exist:

  • Thiol-Mediated Deprotection: A recently reported and highly effective method involves using a nucleophilic thiol, such as sodium thiomethoxide, in a solvent like DMF. This proceeds via an SN2 attack at the benzylic carbon and does not affect aryl halides.[5]

  • Acid-Mediated Cleavage: The Cbz group can be cleaved under strong acidic conditions, such as HBr in acetic acid.[6] This method is orthogonal to Boc deprotection and will not affect the bromo substituent. However, you must ensure that other functional groups in your molecule are stable to these harsh acidic conditions.

  • Lewis Acid-Mediated Deprotection: Reagents like TMSI (trimethylsilyl iodide) can also cleave Cbz groups, but can generate reactive byproducts like benzyl iodide.[7]

Troubleshooting Guide: Cbz Protection & Deprotection
Symptom Possible Cause Recommended Solution & Rationale
Low Yield During Cbz Protection 1. Hydrolysis of Cbz-Cl. 2. Incomplete reaction.Solution 1: Add Cbz-Cl dropwise to the cooled (0 °C) reaction mixture to minimize hydrolysis. Ensure vigorous stirring to facilitate reaction between the phases. Solution 2: Ensure at least 2 equivalents of base are used to neutralize both the HCl byproduct and any acidic protons on the starting material.
Loss of Bromine During Deprotection Catalytic hydrogenation (e.g., Pd/C, H₂) was used.Solution: Immediately switch to a non-reductive deprotection method. The recommended approach is thiol-mediated cleavage (e.g., sodium thiomethoxide in DMF) or acid-mediated cleavage (HBr in acetic acid), depending on the overall stability of your molecule.[5][6]
Formation of Benzyl Halide Byproducts Use of Lewis acids like TMSI for deprotection.Solution: While effective, this method generates benzyl iodide, a potent alkylating agent. If your molecule has other nucleophilic sites, this can lead to side reactions. The thiol-mediated method is generally cleaner.

Visualizing the Critical Deprotection Challenge

Cbz Deprotection Pathways cluster_0 Desired Pathway cluster_1 Problematic Pathway start_cbz Cbz-Protected 3-Bromoisoxazole reagents_good Thiolate (e.g., NaSMe) or HBr/AcOH start_cbz->reagents_good product_good Deprotected 3-Bromoisoxazole reagents_good->product_good start_cbz_bad Cbz-Protected 3-Bromoisoxazole reagents_bad H₂, Pd/C start_cbz_bad->reagents_bad product_bad Undesired Des-Bromo Product reagents_bad->product_bad

Caption: Comparison of desired vs. problematic Cbz deprotection routes.

Part 3: Recommended Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific experimental setup and scale.

Protocol 1: Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane (approx. 0.2 M).

  • Base Addition: To the solution, add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0-2.5 eq, approx. 1 M).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the same organic solvent.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Cbz Protection (Schotten-Baumann Conditions)
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v, approx. 0.2 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature and stir for an additional 12-20 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Protocol 3: Cbz Deprotection (Thiol-Mediated Cleavage to Avoid Dehalogenation)

CAUTION: This reaction should be performed in a well-ventilated fume hood as thiols are volatile and malodorous.

  • Setup: Dissolve the Cbz-protected this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium thiomethoxide (NaSMe, 1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to approximately 75 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with water and brine to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

References

  • To Deprotect and Serve. (2023).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Selective Cleavage of Cbz-Protected Amines. (2022).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2004).
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • WO 2016/020526 A1 - Novel compounds. Common Organic Chemistry. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the synthesis and functionalization of substituted isoxazoles. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you gain precise control over the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction to form a 3,5-disubstituted isoxazole is yielding a mixture of regioisomers. What are the primary factors controlling this and how can I improve the selectivity?

A1: This is a classic challenge in isoxazole synthesis. The regioselectivity of the [3+2] cycloaddition between a nitrile oxide and an alkyne (or alkene) is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. The primary issue is often a mismatch in the frontier molecular orbital (FMO) energies of the dipole (nitrile oxide) and the dipolarophile (alkyne), leading to competing reaction pathways.

Troubleshooting & Optimization:

  • Substituent Electronics: The electronic nature of the substituents on both the nitrile oxide and the alkyne is paramount. Generally, reactions are most selective when there is a significant difference in the electronic character of the reacting termini. Computational studies have shown that the cycloaddition often proceeds via a reverse electron demand mechanism, where the nitrile oxide acts as the electrophile.[1] Therefore, an electron-rich alkyne and an electron-poor nitrile oxide will typically favor the formation of the 3,5-disubstituted regioisomer.

  • Catalysis: The use of a catalyst is one of the most effective strategies. Copper(I)-catalyzed cycloadditions (a variant of "click chemistry") are renowned for providing excellent regiocontrol, almost exclusively yielding 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.[2][3]

  • Solvent and Temperature: While less impactful than catalysis, the reaction medium can influence selectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., acetonitrile, dioxane) to find the optimal conditions for your specific substrate pair.[2][4] Temperature can also be a key factor in controlling selectivity.[3]

Q2: I am attempting a Claisen isoxazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but I'm getting an inseparable mixture of isomers. How can I direct the reaction to a single product?

A2: The traditional Claisen condensation of 1,3-dicarbonyls with hydroxylamine is notorious for its lack of regioselectivity when the dicarbonyl is unsymmetrical.[4] The reaction can proceed via two different initial condensation pathways (at either carbonyl group), leading to a mixture of products.

Core Strategy: Use of β-Enamino Diketones

A highly effective solution is to use a β-enamino diketone as the precursor instead of the 1,3-dicarbonyl. These substrates possess a differentiated 1,3-dielectrophilic system that allows for much better regiochemical control.[4][5] By carefully selecting the reaction conditions, you can selectively synthesize different regioisomers.

Key Control Factors:

  • Solvent Choice: In ethanol at room temperature, the reaction may favor one isomer, while switching to a different solvent system can change the outcome.[4]

  • Lewis Acid Activation: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can activate one carbonyl group over the other, thereby directing the cyclization. The amount of Lewis acid used is critical for achieving high selectivity.[4]

  • Use of an Additive: The presence of a base like pyridine can also significantly influence the regiochemical outcome.[4]

Below is a summary of how reaction conditions can be varied to achieve different regioisomers starting from the same β-enamino diketone precursor.

Table 1: Regiocontrol in Cyclocondensation of β-Enamino Diketones with NH₂OH·HCl [4]

Method Key Reagents/Conditions Predominant Isomer Type Regioselectivity
A Dioxane, Room Temp 4,5-disubstituted Moderate to High
B Pyridine, Ethanol, Reflux 3,4-disubstituted Moderate to High
C BF₃·OEt₂ (2 equiv.), Pyridine, MeCN, RT 3,4,5-trisubstituted (from 4-formyl) High

| D | BF₃·OEt₂ (3 equiv.), Dioxane, RT | 3,5-disubstituted-4-formyl | High |

Q3: I need to perform a lateral metalation on a dimethylisoxazole. How do I control whether deprotonation occurs at the 3-methyl or 5-methyl group?

A3: The regioselectivity of lateral metalation on substituted isoxazoles is dictated by the relative acidity of the protons on the alkyl substituents. Theoretical calculations and experimental studies have shown that the carbanion formed at the C-5 lateral position is generally of lower energy and forms faster than the one at the C-3 position.[6] Therefore, deprotonation of 3,5-dimethylisoxazole with a strong base like sodamide or n-butyllithium preferentially occurs at the 5-methyl group.[6]

Troubleshooting & Optimization:

  • Kinetic vs. Thermodynamic Control: Most standard conditions (e.g., n-BuLi in THF at low temperature) favor kinetic deprotonation at the C-5 methyl group.

  • Directing Groups: To force deprotonation at the C-3 position, a directing group is often necessary. An electron-withdrawing group at the C-4 position can increase the acidity of the adjacent C-3 methyl protons, although this can be complex.[7] More predictably, a metal-coordinating group can be installed on the C-3 substituent to direct the organolithium base to that site.

  • Blocking the C-5 Position: If synthetic access allows, using a substrate where the C-5 position is blocked (e.g., with a t-butyl group instead of a methyl) will naturally force metalation to occur at the only available site (the C-3 methyl).[6]

Troubleshooting Guides & Protocols
Problem: Poor Regioselectivity in Ring-Opening Annulation of 3,5-Disubstituted Isoxazoles

You are attempting to synthesize a substituted pyrrole or pyridine from a 3,5-disubstituted isoxazole via a transition-metal-catalyzed ring-opening reaction, but are observing a mixture of products or low yield. The outcome of these reactions is highly dependent on the catalytic system and conditions, which dictate the nature of the reactive intermediate generated from the isoxazole.[8][9]

Causality Analysis:

The key is the initial cleavage of the weak N-O bond in the isoxazole ring. Different metal catalysts promote different cleavage pathways, leading to distinct reactive intermediates.

  • Fe(III) Catalysis: Under microwave irradiation, Fe(III) is proposed to cleave the isoxazole into a nitrene intermediate. This intermediate's subsequent reaction with an enaminoketone or an α,β-unsaturated aldehyde leads selectively to pyrroles or pyridines, respectively.[8][9]

  • Ru(II) Catalysis: Under thermal conditions, a Ru(II) catalyst can promote a different transformation pathway, leading to the formation of nicotinamide derivatives.[8]

The choice of catalyst and energy source is therefore a critical switch for controlling the reaction's regioselective outcome.

Decision Workflow for Regioselective Ring-Opening

G start Start: 3,5-Disubstituted Isoxazole target Desired Product? start->target cond_pyrrole Use Fe(III) Catalyst + Enaminoketone + Microwave Irradiation target->cond_pyrrole Pyrrole cond_pyridine Use Fe(III) Catalyst + α,β-Unsaturated Aldehyde + Microwave Irradiation target->cond_pyridine Pyridine cond_nicotinamide Use Ru(II)/Cu(I) Catalyst + Thermal Conditions target->cond_nicotinamide Nicotinamide pyrrole Synthesize 1,4-Diacyl Pyrrole pyridine Synthesize Substituted Pyridine nicotinamide Synthesize Nicotinamide Derivative cond_pyrrole->pyrrole cond_pyridine->pyridine cond_nicotinamide->nicotinamide

Caption: Catalyst-based decision tree for selective synthesis.

Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol provides a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles, avoiding the formation of the 3,4-disubstituted isomer.[3] The key is the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in water.

  • Reaction Initiation: To the stirring solution of aldoxime and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture may turn cloudy or change color.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., DCM or EtOAc) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Mechanism Overview:

G cluster_0 Nitrile Oxide Formation (in situ) cluster_1 Cu(I)-Catalyzed Cycloaddition Aldoxime Aldoxime Hydroximoyl chloride Hydroximoyl chloride Aldoxime->Hydroximoyl chloride NCS/Oxidant Nitrile Oxide Nitrile Oxide Hydroximoyl chloride->Nitrile Oxide Base (-HCl) Metallacycle Intermediate Metallacycle Intermediate Nitrile Oxide->Metallacycle Intermediate Alkyne Alkyne Copper Acetylide Copper Acetylide Alkyne->Copper Acetylide Cu(I) Copper Acetylide->Metallacycle Intermediate + Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole Metallacycle Intermediate->Isoxazole Reductive Elimination

Caption: Cu(I)-catalyzed regioselective isoxazole synthesis pathway.

References
  • Valdés-García, G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(14), 7484-7493. [Link][2][4][5]
  • Valdés-García, G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. [Link][4][5]
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). 3,5-Disubstituted Isoxazoles from Terminal Acetylenes and Nitrile Oxides. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
  • Kumar, A., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link][8][9]
  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. [Link][3]
  • Natale, N. R., & Mirzaei, Y. R. (1993). THE LATERAL METALATION OF ISOXAZOLES. A REVIEW.
  • Balasubramaniam, T. N., Mirzaei, Y. R., & Natale, N. R. (2002). Metalation and Electrophilic Quenching of C-4 Functionalized Isoxazoles; VIII Preparation of Derivatives of 5-Thioalkylisoxazoles. UM Impact. [Link][7]
  • Nchinda, A. T., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233, 114478. [Link][1]

Sources

Technical Support Center: Handling the Instability of Bromomethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with bromomethyl-containing compounds. The inherent reactivity that makes these reagents powerful synthetic intermediates also renders them notoriously unstable. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of handling, storing, and reacting with these sensitive molecules, ensuring the integrity of your materials and the success of your experiments.

The Root of Instability: Understanding the Bromomethyl Group

The utility of a bromomethyl group, particularly when attached to an aromatic ring (a benzylic bromide), stems from its nature as an excellent electrophile. The bromine atom is strongly electronegative, polarizing the C-Br bond and making the benzylic carbon susceptible to nucleophilic attack. Furthermore, the benzylic position is uniquely stabilized. During substitution or radical reactions, the resulting carbocation or radical intermediate is resonance-stabilized by the adjacent aromatic ring, which significantly lowers the activation energy for these reactions.[1][2] This enhanced reactivity is a double-edged sword, leading to a propensity for degradation and side reactions if not handled with precision.

Diagram: Resonance Stabilization of a Benzylic Intermediate

Caption: Resonance delocalizes the positive charge across the aromatic ring.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the use of bromomethyl compounds.

Category 1: Storage, Handling, and Stability

Question: I just received my bromomethyl compound. What are the absolute critical steps for storage to prevent degradation before I even use it?

Answer: Proper storage is the first and most critical step in maintaining the integrity of your reagent. The goal is to minimize exposure to factors that promote degradation: heat, light, and moisture.

  • Temperature: For long-term stability, storage at low temperatures is essential. Refrigeration (2-8 °C) is standard, but for particularly labile compounds, storage at -20°C is recommended.[3] This drastically slows the rate of potential decomposition reactions.[4]

  • Atmosphere: Always store bromomethyl compounds under an inert atmosphere (e.g., argon or nitrogen). This prevents oxidation and, crucially, displaces atmospheric moisture.

  • Moisture: Water is a nucleophile that can hydrolyze the bromomethyl group to the corresponding alcohol, releasing hydrobromic acid (HBr).[5][6] This is often an autocatalytic process, as the HBr generated can further promote degradation. Ensure the compound is in a tightly sealed container.[3]

  • Light: Photolytic degradation can occur, often via radical pathways.[3] Store containers in the dark or use amber vials to protect the contents from light.

ParameterRecommendationRationale
Storage Temperature 2-8°C or -20°C[3][4]Minimizes rates of decomposition and hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and displaces moisture.
Container Tightly sealed, amber glass[3][6]Protects from moisture and light to prevent hydrolysis and photolytic degradation.
Incompatibilities Strong bases, oxidizing agents, metals, moisture[3][7][8]Avoids violent reactions, hydrolysis, and catalytic decomposition.

Question: My solid bromomethyl reagent has developed a yellowish or brownish tint. Is it still usable?

Answer: A color change is a common visual indicator of degradation. It often signifies the formation of impurities or decomposition products, potentially from exposure to trace amounts of air, light, or moisture. The color may be due to the formation of elemental bromine (Br₂) or polymeric materials.

While a slight discoloration doesn't automatically mean the reagent is unusable, its purity is compromised. Before use, it is highly advisable to:

  • Assess Purity: Run a quick analytical check, such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the extent of decomposition.

  • Purify if Necessary: If significant impurities are present, purification by recrystallization or chromatography may be required to achieve reliable and reproducible results in your reaction.[5][9]

Category 2: Reaction Troubleshooting

Question: My nucleophilic substitution reaction is giving a very low yield. What are the most common culprits?

Answer: Low yields in these reactions are a frequent issue and typically trace back to a few key experimental parameters. The interplay between the substrate, nucleophile, solvent, and temperature determines the dominant reaction pathway and overall efficiency.

G Start Low Yield Observed Solvent Is the solvent appropriate? Start->Solvent Nucleophile Is the nucleophile strong enough? Solvent->Nucleophile Yes Sol_SN2 For SN2: Use Polar Aprotic (DMF, Acetonitrile, DMSO) This enhances nucleophile reactivity. Solvent->Sol_SN2 No (for SN2) Sol_SN1 For SN1: Use Polar Protic (Ethanol, Water) This stabilizes the carbocation. Solvent->Sol_SN1 No (for SN1) Temp Is the temperature optimal? Nucleophile->Temp Yes Nuc_Strong Increase nucleophilicity. (e.g., use alkoxide instead of alcohol). Consider a stronger base to deprotonate the nucleophile (e.g., NaH). Nucleophile->Nuc_Strong No Moisture Is the reaction anhydrous? Temp->Moisture Yes Temp_Opt Reaction may require heat. Gradually increase temperature (e.g., to 50-80 °C). Monitor by TLC for side products. Temp->Temp_Opt No Moisture_Control Hydrolysis consumes starting material. Dry glassware thoroughly. Use anhydrous solvents. Run under inert atmosphere. Moisture->Moisture_Control No End Yield Improved Moisture->End Yes Sol_SN2->Nucleophile Sol_SN1->Nucleophile Nuc_Strong->Temp Temp_Opt->Moisture Moisture_Control->End

Caption: Troubleshooting workflow for low product yield.

1. Inappropriate Solvent Choice: The solvent has a profound effect on the reaction mechanism (SN1 vs. SN2).[10][11]

  • For SN2 Reactions (favored by strong nucleophiles): Use a polar aprotic solvent like acetonitrile (ACN), DMF, or DMSO. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," increasing its reactivity.[12][13] Protic solvents (like water or ethanol) will hydrogen-bond to the nucleophile, shielding it and reducing its effectiveness.[10]
  • For SN1 Reactions (favored by weak nucleophiles): Use a polar protic solvent like ethanol, methanol, or water. These solvents excel at stabilizing the carbocation intermediate and the bromide leaving group, facilitating the first, rate-determining step of the SN1 mechanism.[12][13]
Solvent TypeExamplesFavored MechanismRationale
Polar Aprotic DMF, DMSO, AcetonitrileSN2 Enhances nucleophilicity by not solvating the nucleophile.[12][13]
Polar Protic Water, Ethanol, MethanolSN1 Stabilizes the carbocation intermediate and leaving group via H-bonding.[12][13]

2. Insufficiently Strong Nucleophile/Base: For reactions like a Williamson ether synthesis, the alcohol nucleophile must be deprotonated to form the much more reactive alkoxide. If you are using a weak base (e.g., K₂CO₃) with a less acidic alcohol, deprotonation may be incomplete. Consider using a stronger base like sodium hydride (NaH).[5]

3. Reaction Temperature is Too Low: Many substitution reactions require thermal energy to overcome the activation barrier. If a reaction is sluggish at room temperature, gradually increasing the heat to 50-80 °C can significantly improve the rate.[12] However, monitor the reaction closely by TLC, as excessive heat can promote elimination (E1/E2) side reactions or decomposition.[12][14]

4. Presence of Moisture: As mentioned in the storage section, water can hydrolyze your starting material to the corresponding benzyl alcohol, consuming your reagent and reducing your yield.[5] It is critical to use anhydrous solvents and thoroughly dried glassware, especially when using water-sensitive reagents like NaH.

Question: I'm getting a mixture of products. How do I favor substitution (SN1/SN2) over elimination (E1/E2)?

Answer: This is a classic challenge in alkyl halide chemistry. Benzylic systems are secondary substrates and can undergo all four pathways.[15][16] The key is to carefully select your conditions to favor one pathway over the others.

G cluster_conditions Reaction Conditions cluster_pathways Competing Pathways NucBase Nucleophile / Base Strength SN2 SN2 (Bimolecular Substitution) NucBase->SN2 Strong, Unhindered Nucleophile SN1 SN1 (Unimolecular Substitution) NucBase->SN1 Weak Nucleophile E2 E2 (Bimolecular Elimination) NucBase->E2 Strong, Bulky Base (e.g., t-BuOK) E1 E1 (Unimolecular Elimination) NucBase->E1 Weak Base Solvent Solvent Type Solvent->SN2 Polar Aprotic (e.g., DMSO) Solvent->SN1 Polar Protic (e.g., EtOH) Solvent->E2 Polar Aprotic Solvent->E1 Polar Protic Substrate Substrate: Benzylic Bromide (Secondary-like) Substrate->SN2 Substrate->SN1 Substrate->E2 Substrate->E1 Product_Sub Substitution Product SN2->Product_Sub Inversion of Stereochemistry SN1->Product_Sub Racemization Product_Elim Elimination Product E2->Product_Elim Zaitsev/Hofmann Product E1->Product_Elim Zaitsev Product

Caption: Decision matrix for SN1/SN2/E1/E2 pathways with benzylic bromides.

  • To Favor SN2: Use a strong, unhindered nucleophile in a polar aprotic solvent .[17][18] Good examples include NaCN, NaN₃, or an alkoxide like NaOMe in DMSO or ACN.

  • To Favor SN1: Use a weak nucleophile (which is also a weak base), such as H₂O or an alcohol (solvolysis), in a polar protic solvent .[17] Low concentrations of the nucleophile also favor the unimolecular pathway.

  • To Favor E2: Use a strong, bulky base .[18] The classic example is potassium tert-butoxide (t-BuOK). The steric hindrance of the base disfavors the SN2 pathway and promotes proton abstraction, leading to elimination.

  • To Minimize E1: E1 competes directly with SN1 and is favored by the same conditions (weak nucleophile/base, polar protic solvent).[17] It is also favored by higher temperatures. If SN1 is desired, running the reaction at the lowest possible temperature that allows for a reasonable rate can help minimize the E1 side product.

Category 3: Analysis and Purification

Question: How can I monitor my reaction's progress and check the stability of my starting material without complex instrumentation?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It is fast, inexpensive, and provides immediate qualitative information.

Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the baseline).

  • Spot the Plate:

    • On the left of the baseline, spot a diluted solution of your pure bromomethyl starting material (SM).

    • In the center, co-spot the starting material and the reaction mixture on top of each other. This helps confirm spot identities.

    • On the right, spot a sample of your reaction mixture (RM). To take a sample, dip a glass capillary into the reaction and touch it briefly to the plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The eluent should be chosen so that the starting material has an Rf value of approximately 0.3-0.5. A common starting point for many organic compounds is a mixture of ethyl acetate and hexanes.

  • Visualize: Remove the plate once the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if your compounds are UV-active). You can also use a staining agent like potassium permanganate.

  • Interpret:

    • Consumption of Starting Material: The intensity of the SM spot in the RM lane should decrease over time.

    • Formation of Product: A new spot (or spots) should appear in the RM lane. The product is typically more or less polar than the starting material, so its spot will be at a different height.

    • Side Products: The appearance of multiple new spots indicates the formation of side products.

Question: My compound is degrading on the silica gel column during purification. What can I do?

Answer: This is a common problem, as the acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds like benzylic bromides.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your desired solvent and add a small amount of a mild base, like triethylamine (~1% v/v), to neutralize the acidic sites. After stirring, the solvent can be removed under reduced pressure before packing the column.

  • Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your chromatography.

  • Work Quickly and Cold: Run the column as quickly as possible to minimize the time the compound spends on the stationary phase. If possible, perform the chromatography in a cold room or using a jacketed column to keep the temperature low.

  • Alternative Purification: If chromatography proves too harsh, consider purification by recrystallization , which is a much milder technique.[9]

For more rigorous quantitative analysis of reaction progress, purity, and degradation, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and NMR spectroscopy are the methods of choice.[19][20][21][22]

References
  • BenchChem. (2025). Impact of solvent and temperature on (4-(Bromomethyl)phenyl)methanamine reactions. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Stability and Storage of Methyl 4-bromo-3-(bromomethyl)benzoate: A Technical Guide. BenchChem Technical Support.
  • Brandenberger, H., & Siegel, J. A. (1998). Process for the preparation of aromatic bromomethyl compounds. U.S. Patent No. 5,750,728.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. BenchChem Technical Support.
  • BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene". BenchChem Technical Support.
  • BenchChem. (2025). Stability and storage conditions for (3-Bromobutyl)cyclopropane. BenchChem Technical Support.
  • Santa Cruz Biotechnology. (n.d.). (Bromomethyl)
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Bromoform and Dibromochloromethane.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene. BenchChem Technical Support.
  • Ashenhurst, J. (2018).
  • LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects on the Reactivity of Dimethyl 3-(bromomethyl)
  • BenchChem. (2025). Effect of temperature on the stability of Dimethyl 3-(bromomethyl)
  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Organic Chemistry.
  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube.
  • Wikipedia. (2023). Solvent effects.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromo-2-fluoro-3-iodobenzene Reactions. BenchChem Technical Support.
  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1)
  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]
  • Mas, S., Carbó, A., Lacorte, S., de Juan, A., & Tauler, R. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134–1146. [Link]
  • Shaikh, M. M., & Mushrif, S. H. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(6), 945-969. [Link]

Sources

Managing the exothermic nature of 3-Bromo-5-aminomethylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-aminomethylisoxazole

A Guide to Managing Exothermic Risk in Synthesis and Drug Development

Introduction: The Energetic Nature of the Isoxazole Ring

This compound is a critical heterocyclic building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures.[1][2] However, the isoxazole ring system is inherently energetic. The adjacent nitrogen and oxygen atoms in the ring create a strained, high-energy system. Reactions involving the formation, modification, or potential decomposition of this moiety can release significant amounts of heat. This guide serves as a dedicated technical resource for researchers and process chemists to understand, predict, and safely manage the exothermic potential of reactions involving this compound, ensuring both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

The primary thermal hazards stem from two sources: the isoxazole ring itself and the reactive functional groups. The N-O bond in the isoxazole ring is thermodynamically unstable and can decompose exothermically under certain conditions (e.g., high temperature, pressure, or in the presence of incompatible materials). Furthermore, reactions involving the aminomethyl and bromo groups, such as nucleophilic substitutions, acylations, or couplings, are often exothermic. An uncontrolled reaction can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[3][4]

Q2: My reaction temperature is rising much faster than expected. What are the immediate steps I should take?

An unexpected temperature spike requires immediate and decisive action to prevent a thermal runaway.[5]

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Enhance Cooling: Increase the cooling capacity by lowering the set point on your circulator or by adding more dry ice/ice to the external cooling bath.

  • Ensure Vigorous Stirring: Check that the mechanical or magnetic stirrer is functioning at high speed. Efficient mixing is crucial for dissipating localized hot spots.[5]

  • Prepare for Quenching: Have a pre-chilled, appropriate quenching agent ready. The choice of quencher depends on the reaction chemistry but should be able to neutralize the reactive species quickly.

  • Alert Personnel: Inform colleagues and laboratory safety personnel of the situation. If the temperature continues to rise uncontrollably, evacuate the immediate area.

Q3: How can I predict if my planned reaction will be dangerously exothermic before I start?

Predicting exothermic behavior is a cornerstone of safe process design.[6]

  • Literature Precedent: Search for literature on analogous reactions. While data for this compound itself may be scarce, reactions with similar isoxazoles or compounds with similar functional groups can provide valuable insights.

  • Calorimetry Screening (Recommended): The most reliable method is to use thermal analysis techniques.

    • Differential Scanning Calorimetry (DSC): A small-scale (mg) test can determine the onset temperature of decomposition for the starting material, reaction mixture, and final product. This helps define the maximum safe operating temperature.

    • Reaction Calorimetry (RC1 or similar): On a small lab scale (100 mL - 1 L), this technique measures the heat evolved during the reaction in real-time. It provides critical data on the heat of reaction, heat generation rate, and the cooling power required for safe scale-up.[7]

Q4: What are the most effective methods for controlling temperature in a laboratory setting?

Effective temperature control relies on efficiently removing heat as it is generated.

  • Controlled Addition: For exothermic reactions, never mix all reagents at once. Use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent. This ensures the rate of heat generation never exceeds the cooling system's capacity.[7]

  • Adequate Cooling System: An ice-water bath is often insufficient for highly exothermic processes. A cryostat or a dry ice/acetone bath provides more robust and reliable cooling.

  • Proper Reactor Choice: A jacketed reactor connected to a circulating cooling bath offers the most precise temperature control. The large surface area of the jacket facilitates efficient heat transfer.

Troubleshooting Guide for Exothermic Events

This section provides a deeper dive into specific problems you may encounter and the steps to diagnose and resolve them.

Problem: Uncontrolled, Rapid Temperature Increase (Thermal Runaway)

A thermal runaway occurs when the heat generated by the reaction surpasses the heat being removed, leading to an accelerating cycle of temperature and reaction rate increase.[7]

Immediate Emergency Protocol:

  • Cease All Additions: Stop pumps and close addition funnels.

  • Maximize Cooling: Set circulator to its lowest temperature or add more coolant to the bath.

  • Emergency Quenching (If Safe): If the temperature exceeds the predetermined safety limit, add a pre-identified and tested quenching agent to stop the reaction. This should only be done if the quenching process itself has been evaluated and deemed safe.

  • Evacuate: If the reaction cannot be controlled, activate the emergency fume hood sash closure, alert everyone, and evacuate the laboratory.

Root Cause Analysis & Prevention:

Potential CausePreventative Measure
Reagent Addition Too Fast Calculate the total heat of reaction and determine a safe addition rate. Use a syringe pump for precise, slow addition.[5]
Cooling System Failure Always check that the cooling system (e.g., circulator, water flow) is operational before starting the reaction.
Inadequate Mixing Use an overhead mechanical stirrer for viscous reactions or larger volumes. Ensure the stir speed is sufficient to create a vortex and promote rapid heat transfer to the vessel walls.
Incorrect Scale-Up Heat dissipation does not scale linearly with volume. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A full thermal hazard assessment is required before any significant scale-up.[4]
Problem: Reaction Temperature Overshoots Setpoint, then Stabilizes

Symptoms: The internal reaction temperature temporarily exceeds the desired setpoint during reagent addition but is eventually brought under control by the cooling system.

Analysis: This indicates that the rate of heat generation is temporarily overwhelming the cooling system's ability to respond. While not a full runaway, it is a sign of a poorly controlled process that could become dangerous under slightly different conditions (e.g., higher concentration, larger scale).

Solutions:

  • Reduce Addition Rate: Slow down the rate of reagent addition to allow the cooling system to keep pace.

  • Use a More Dilute Reagent Stream: Diluting the reagent being added can slow the reaction rate and spread the heat generation over a longer period.

  • Lower the Cooling Bath Temperature: Setting the cooling bath temperature lower than the target reaction temperature creates a larger temperature differential (ΔT), which increases the rate of heat removal.

Visual Guides to Thermal Hazard Management

G start Temperature Spike Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling (Lower bath temp, increase flow) stop_reagents->enhance_cooling check_stirring Verify Vigorous Stirring enhance_cooling->check_stirring monitor Monitor Temperature Closely check_stirring->monitor is_controlled Is Temp Decreasing? monitor->is_controlled continue_monitoring Continue Monitoring Resume process cautiously is_controlled->continue_monitoring Yes prepare_quench Prepare Emergency Quench is_controlled->prepare_quench No exceeds_limit Does Temp Exceed Max Safe Limit (Tmax)? prepare_quench->exceeds_limit exceeds_limit->monitor No quench Execute Quench Procedure exceeds_limit->quench Yes evacuate Evacuate Area Alert Safety Personnel quench->evacuate

G lit_search 1. Literature Search (Analogous Reactions) dsc_analysis 2. DSC Analysis (Determine Td24 of materials) lit_search->dsc_analysis rc1_study 3. Reaction Calorimetry (Measure Heat of Reaction, Qr) dsc_analysis->rc1_study calc_mtssr 4. Calculate MTSR (Max Temp of Synthesis Reaction) rc1_study->calc_mtssr is_safe Is MTSR << Td24? calc_mtssr->is_safe define_sop 5. Define Safe Operating Procedure (Addition rates, cooling params) scale_up Proceed with Scale-Up define_sop->scale_up redesign Redesign Process (Lower concentration, different solvent) is_safe->define_sop Yes is_safe->redesign No

Experimental Protocols: Best Practices for Safety

Protocol 1: Small-Scale Hazard Evaluation Reaction

This protocol should be performed before attempting any reaction at a scale larger than 5 mmol.

  • Setup: Use a three-neck flask equipped with a mechanical stirrer, a thermocouple to monitor the internal reaction temperature, and a dropping funnel or syringe pump for reagent addition. Place the flask in a cooling bath with a circulator.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).

  • Initial Charge: Add the solvent and this compound to the flask. Cool the mixture to the desired initial temperature (e.g., 0 °C).

  • Controlled Addition: Add only 5-10% of the second reagent and stop the addition.

  • Monitor Temperature: Observe the internal temperature. Note the maximum temperature reached and the time it takes to return to the initial setpoint.

  • Analyze: Use this initial temperature rise to roughly estimate the total exotherm. If the temperature rise is significant (>5-10 °C) with only a small amount of reagent, the reaction is highly exothermic.

  • Proceed with Caution: If the initial test is manageable, proceed with the rest of the addition via a slow, continuous feed, ensuring the internal temperature remains stable and within safe limits.

Protocol 2: Standard Quenching Procedure

A quenching procedure should be developed for every reaction.

  • Select Quenching Agent: Choose an agent that will neutralize the reactive species without producing a dangerous exotherm or generating large volumes of gas. For example, for a reaction involving a strong base, a weak acid like acetic acid might be a suitable quencher.

  • Prepare Quench Solution: Prepare the quenching solution in a separate flask and pre-cool it in an ice bath.

  • Reverse Addition: In the event of an emergency, the reaction mixture should be transferred slowly via cannula into the vigorously stirred, cooled quenching solution. Never add the quencher directly to the runaway reaction, as this can cause a violent, localized exotherm.

  • Test at Small Scale: Always test your quenching protocol on a very small, controlled reaction to ensure it is effective and does not produce unexpected hazards.

References

  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound.
  • Chen, G., et al. (n.d.). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
  • Ghadge, R. S. (n.d.). Practical approach to prediction and prevention of runaway reactions. International Journal of Advanced Engineering Research and Science.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • da Silva, F. C., et al. (2015). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 115(18), 9737-9813.
  • LookChem. (n.d.). Cas 154016-57-6,3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach.

Sources

Technical Support Center: Purification of Crude 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-aminomethylisoxazole (CAS No. 2763-93-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity of this critical building block.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the fundamental properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of your target compound is the cornerstone of developing a successful purification strategy. This compound is a heterocyclic compound with two key functional groups that dictate its behavior: a basic primary amine and a bromo-substituted isoxazole ring.

PropertyValueSignificance for Purification
Molecular Formula C₄H₅BrN₂OLow molecular weight suggests volatility is not a primary concern.
Molecular Weight 177.0 g/mol [1]---
Appearance Colorless to light yellow liquid[1]Color may indicate the presence of impurities or degradation.
Boiling Point 284.6°C at 760 mmHg[2][3]High boiling point makes standard distillation difficult; vacuum distillation is possible but risks thermal degradation.
Key Feature Basic Aminomethyl GroupAllows for selective separation from neutral or acidic impurities using acid-base extraction.[4]
Storage Store at low temperature, avoid light, in a dry, cool, well-ventilated place.[1][2]Suggests potential for degradation with exposure to heat, light, or air.

Q2: Why is rigorous purification of crude this compound essential?

A2: As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount.[5] Impurities can lead to unwanted side reactions, lower yields in subsequent steps, introduce toxic byproducts, and complicate the purification of the final active ingredient. Regulatory standards for pharmaceutical development demand well-characterized and highly pure intermediates.

Q3: What are the typical impurities I should expect in my crude sample?

A3: Impurities generally originate from the synthetic route used. A common synthesis involves a 1,3-dipolar cycloaddition.[6][7] Potential impurities include:

  • Unreacted Starting Materials: Such as dibromoformaldoxime or propargylamine derivatives used in the cycloaddition.[6]

  • Isomeric Byproducts: The formation of the 3,4-disubstituted isoxazole isomer is possible, although the 3,5-isomer is typically the major product.[6] This is often the most challenging impurity to remove due to its similar chemical properties.

  • Side-Reaction Products: Products from dimerization, polymerization, or other unintended reaction pathways.

  • Residual Reagents and Solvents: Inorganic salts (e.g., potassium bicarbonate) and solvents (e.g., ethyl acetate, DMF) from the reaction and workup must be removed.[6][7]

  • Degradation Products: The isoxazole ring can be susceptible to ring-opening under harsh conditions, and the bromo-substituent can be reactive.[8][9]

Q4: What are the recommended purification methods for this compound?

A4: The three primary methods, often used in combination, are:

  • Acid-Base Extraction: This is the most effective method for bulk purification and removing non-basic impurities. It leverages the basicity of the aminomethyl group.[4]

  • Flash Column Chromatography: Essential for removing closely related impurities like isomers. The polarity of the amine requires specific considerations for the mobile phase.[10][11]

  • Recrystallization of a Salt: The free base is a liquid, but it can be converted to a solid salt (e.g., hydrochloride salt), which can then be purified via recrystallization.[6]

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during purification.

Focus Area: Acid-Base Extraction

Q5: My final yield after acid-base extraction is significantly lower than expected. What went wrong?

A5: Low yield is a common issue with several potential causes:

  • Incomplete Protonation/Neutralization: Ensure the pH is correct at each stage. When extracting the amine into the aqueous acid layer, the pH should be sufficiently low (pH < 2) to fully protonate the amine. Conversely, when regenerating the free amine, the pH should be sufficiently high (pH > 10) to ensure complete deprotonation. Use a pH meter for accuracy.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 3-4 extractions with fresh solvent at each stage (acid wash and organic back-extraction) to ensure quantitative transfer.

  • Amine Salt Solubility: While the hydrochloride salt is typically water-soluble, using an excessively high concentration of acid can sometimes decrease its solubility (common ion effect). Use a moderate concentration, such as 1-2 M HCl.

  • Premature Back-Extraction: Ensure the aqueous layer containing the protonated amine is washed with a clean organic solvent (e.g., dichloromethane or ethyl acetate) before basification. This "forward wash" removes any neutral impurities that were trapped in the aqueous layer.

Q6: A persistent emulsion formed during the liquid-liquid extraction. How can I resolve this?

A6: Emulsions are common when dealing with basic aqueous solutions and organic solvents. Here’s a tiered approach to breaking them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.

  • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: Filter the entire emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method.

Focus Area: Flash Column Chromatography

Q7: My compound is streaking severely on the TLC plate and the column, resulting in poor separation. What is the cause and solution?

A7: This is a classic problem when purifying amines on standard silica gel.

  • The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aminomethyl group of your compound undergoes a strong acid-base interaction with these sites. This causes some molecules to stick tenaciously to the stationary phase while others move with the eluent, resulting in significant peak tailing or "streaking."

  • The Solution: You must neutralize or "mask" the acidic sites on the silica. The most common method is to add a small amount of a volatile base to your eluent system.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent.

    • Example Eluent System: A gradient of Hexane/Ethyl Acetate (e.g., starting from 100% Hexane and moving towards 50:50 Hexane:EtOAc) + 1% Triethylamine.

Q8: I'm still not achieving baseline separation between my product and a close-running impurity. How can I optimize the chromatography?

A8: If adding a basic modifier isn't enough, you need to alter the selectivity of your system.

  • Optimize the Solvent System: Systematically test different solvent systems using TLC. If a Hexane/EtOAc system fails, try a different combination, such as Dichloromethane/Methanol. A small percentage of methanol (1-5%) can significantly increase polarity and change the elution profile.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider an alternative:

    • Alumina (Basic or Neutral): Basic alumina is an excellent choice for purifying basic compounds as it eliminates the acidic interactions causing peak tailing.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, separation is based on hydrophobicity. This can be effective if your impurity has a different polarity profile. Common eluents are mixtures of water and acetonitrile or methanol.[12]

Section 3: Detailed Experimental Protocols

Safety Precaution: this compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2]

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral and acidic impurities from a crude mixture.

  • Dissolution: Dissolve the crude oil (~5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add 50 mL of 1 M hydrochloric acid (HCl).

    • Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the acid wash on the organic layer two more times with fresh 50 mL portions of 1 M HCl, combining all aqueous extracts. The desired amine is now in the aqueous phase as a hydrochloride salt.

  • Forward Wash (Removal of Trapped Impurities):

    • Wash the combined aqueous extracts with 30 mL of fresh ethyl acetate or DCM. Discard this organic wash. This step removes any neutral impurities that may have been physically trapped in the aqueous layer.

  • Basification (Regeneration of Free Amine):

    • Cool the aqueous flask in an ice bath.

    • Slowly add 6 M sodium hydroxide (NaOH) dropwise while stirring until the pH is >10 (verify with a pH meter). The solution may become cloudy as the free amine precipitates or forms an oil.

  • Back-Extraction (Recovery of Pure Amine):

    • Return the basic aqueous solution to the separatory funnel.

    • Extract the free amine with 50 mL of fresh ethyl acetate or DCM.

    • Drain the organic layer. Repeat the extraction two more times with fresh 50 mL portions of the organic solvent.

  • Drying and Concentration:

    • Combine all organic extracts from the back-extraction.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product as an oil.

Protocol 2: Purification via Flash Column Chromatography

This protocol is recommended for separating isomers or other closely related impurities.

  • TLC Analysis: First, determine an optimal eluent system using TLC. Spot the crude material on a silica plate and test solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) that include 1% triethylamine. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure to yield the purified this compound.

Section 4: Workflow Diagrams

The following diagrams provide a visual guide for decision-making during the purification process.

Diagram 1: Purification Method Selection

This diagram helps you choose the best starting point for your purification based on the impurity profile.

PurificationChoice start Analyze Crude Material (TLC, NMR) q1 Are major impurities non-basic (e.g., starting materials, neutral byproducts)? start->q1 method1 Perform Acid-Base Extraction q1->method1 Yes method2 Perform Flash Column Chromatography (with basic modifier) q1->method2 No (e.g., Isomers present) q2 Is the product pure enough for the next step? method1->q2 q2->method2 No end Pure Product q2->end Yes method2->end

Caption: Decision workflow for selecting the primary purification technique.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

This workflow guides you through optimizing a challenging chromatographic separation.

ChromTroubleshoot start Poor Separation or Peak Tailing Observed q1 Is a basic modifier (e.g., 1% TEA) in the eluent? start->q1 add_base Add 1% TEA or NH4OH to the eluent q1->add_base No q2 Is separation now adequate? q1->q2 Yes add_base->q2 optimize_solvent Optimize Solvent System (TLC) Try DCM/MeOH or other combos q2->optimize_solvent No end Successful Separation q2->end Yes q3 Is separation now adequate? optimize_solvent->q3 change_sp Change Stationary Phase Consider Alumina or Reversed-Phase q3->change_sp No q3->end Yes change_sp->end

Caption: Systematic approach to troubleshooting column chromatography issues.

References

  • Anbu Chem. (n.d.). This compound.
  • Grun-Cros, C., & Papamicael, C. (1989). Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Iannuzzi, M. C., et al. (2020). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry.
  • Jakob, M. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • LookChem. (n.d.). 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE.
  • Chhonker, Y. S., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1109.
  • Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Deshmukh, R. R. (2002). Purification of antisense oligonucleotides. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.3.
  • Reddy, G. V., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactam. Organic & biomolecular chemistry, 20(13), 2697–2702.
  • Wang, Y., et al. (2023). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie (International ed. in English), 62(30), e202305280.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2).
  • ResearchGate. (n.d.). (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Azevedo, A. M., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in bioengineering and biotechnology, 9, 729391.
  • Eriksson, K. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Diva-portal.org.
  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.

Sources

Impact of solvent choice on 3-Bromo-5-aminomethylisoxazole reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-aminomethylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile bifunctional reagent. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to anticipate and resolve experimental challenges.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure presents two key reactive sites: a nucleophilic primary amine at the 5-position, ideal for amide bond formation and other nucleophilic additions, and an electrophilic carbon-bromine bond at the 3-position, which is a handle for cross-coupling reactions. The isoxazole ring itself, while generally stable, can be susceptible to cleavage under certain conditions. The interplay between these functional groups and the choice of solvent is critical for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the isoxazole ring in this compound?

A1: The isoxazole ring's N-O bond is its most vulnerable point. It can be cleaved under several conditions:

  • Strongly Basic Conditions: The use of very strong bases can lead to ring-opening.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]

  • Photochemical Conditions: UV irradiation has been known to cause rearrangement of the isoxazole ring.[1]

It's crucial to consider these sensitivities when planning multi-step syntheses. For instance, if a subsequent step requires harsh basic conditions, it may be prudent to perform that step before a reaction sensitive to base at the isoxazole core.

Q2: I am observing poor solubility of this compound in my chosen solvent. What are my options?

A2: this compound possesses both polar (aminomethyl) and less polar (bromo-isoxazole) characteristics. Its solubility will vary significantly with the solvent.

  • Aprotic Polar Solvents: Solvents like DMF, DMSO, and acetonitrile are often good starting points as they can solvate both the polar and nonpolar parts of the molecule.

  • Ethereal Solvents: THF and 1,4-dioxane are also commonly used, particularly for cross-coupling reactions.

  • Protic Solvents: Alcohols like ethanol or methanol can be effective, but be mindful of their potential to act as nucleophiles or to solvate and deactivate other nucleophiles in your reaction.[2][3]

If the free base is insoluble, consider converting the aminomethyl group to a hydrochloride salt, which may have better solubility in more polar or aqueous solvent systems.[4]

Q3: Can I perform a Suzuki coupling at the 3-position without protecting the aminomethyl group?

A3: It is often possible, but careful selection of reaction conditions is paramount. The primary amine is a potential ligand for the palladium catalyst and can interfere with the catalytic cycle.

  • Choice of Base: A non-nucleophilic, inorganic base like K₃PO₄ or Cs₂CO₃ is often preferred over organic amine bases which could compete in the reaction.[5]

  • Solvent System: Anhydrous aprotic solvents such as 1,4-dioxane or toluene are generally recommended to minimize side reactions.[5][6]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by the amine.[5]

If you still face issues, protecting the amine as a Boc-carbamate is a reliable strategy.

Troubleshooting Guide: N-Acylation of the Aminomethyl Group

A common reaction is the acylation of the primary amine to form an amide. Below are common issues and their solutions.

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inactive Nucleophile If the reaction medium becomes acidic (e.g., from HCl generated by an acyl chloride), the primary amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[7][8]Add a non-nucleophilic base like triethylamine (TEA) or pyridine (typically 1.1-1.5 equivalents) to scavenge the acid byproduct.[7]
Poor Reagent Quality Acylating agents like acyl chlorides and anhydrides can hydrolyze if exposed to moisture, rendering them inactive.[8]Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[5]
Insufficiently Reactive Acylating Agent Carboxylic acids will not react directly without an activating agent.If using a carboxylic acid, add a coupling agent such as DCC, EDC, or HATU.[7]
Inappropriate Solvent The solvent may not be effectively solvating the reactants.Screen aprotic solvents like DCM, THF, or acetonitrile.[7]

Problem 2: Formation of Multiple Byproducts

Potential Cause Explanation Recommended Solution
Diacylation Under forcing conditions or with a large excess of a highly reactive acylating agent, reaction at the isoxazole nitrogen is possible, though less likely than at the primary amine.Use a controlled stoichiometry of the acylating agent (1.05-1.1 equivalents). Maintain a low reaction temperature (e.g., 0 °C to room temperature).[8]
Reaction with Solvent Protic solvents like alcohols can compete with the aminomethyl group as nucleophiles.Switch to an aprotic solvent such as DCM, THF, or DMF.[7]
Isoxazole Ring Opening If a strong base is used in an attempt to deprotonate a weak nucleophile, it may attack the isoxazole ring.Use a non-nucleophilic organic base like pyridine or TEA instead of hydroxides or alkoxides.[1]

Troubleshooting Guide: Suzuki Coupling at the 3-Bromo Position

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation at the 3-position.

Problem 1: Low Yield or Stalled Reaction

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) species may have been oxidized or inhibited. The free amine on the substrate can also interfere with the catalyst.[5]Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[5] Consider using a pre-catalyst that readily forms Pd(0). If amine interference is suspected, protect it with a Boc group.
Protodeboronation of Boronic Acid The boronic acid can be cleaved to the corresponding arene before cross-coupling occurs, a side reaction often promoted by aqueous bases.[5]Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5][9] Alternatively, run the reaction under anhydrous conditions with a non-aqueous base like KOtBu.[5][6]
Suboptimal Base/Solvent Combination The choice of base and solvent is highly interdependent and substrate-specific.[5][6]A screening of conditions is often necessary. Common starting points include K₂CO₃ in DMF/water or K₃PO₄ in anhydrous dioxane or toluene.[5][6][10]

Problem 2: Formation of Homocoupled Boronic Acid Byproduct

Potential Cause Explanation Recommended Solution
Oxygen in the Reaction Trace oxygen can promote the homocoupling of the boronic acid.Ensure rigorous degassing of solvents and the reaction vessel before adding the palladium catalyst. Maintain a positive pressure of an inert gas.
High Catalyst Loading/Temperature These conditions can sometimes favor side reactions.Optimize by reducing the catalyst loading and/or lowering the reaction temperature, though this may require longer reaction times.

Visualizing Reaction Workflows

N-Acylation Troubleshooting Flowchart

start Low Yield in N-Acylation check_base Is a base (e.g., TEA, Pyridine) present? start->check_base add_base Add 1.2 eq. of a non-nucleophilic base. check_base->add_base No check_reagent Are acylating agents fresh and anhydrous? check_base->check_reagent Yes add_base->check_reagent use_fresh Use fresh/distilled acylating agent under N2. check_reagent->use_fresh No check_solvent Is the solvent aprotic (DCM, THF)? check_reagent->check_solvent Yes use_fresh->check_solvent change_solvent Switch to an appropriate aprotic solvent. check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: Decision workflow for troubleshooting low yields in N-acylation reactions.

Suzuki Coupling Solvent/Base Selection Matrix

The interplay between solvent and base is critical. This diagram illustrates common pairings and their rationale.

solvent Solvent Choice Polar Protic(e.g., EtOH/H₂O) Polar Aprotic(e.g., DMF, Dioxane) Nonpolar(e.g., Toluene) base Base Choice Aqueous Inorganic(K₂CO₃, Na₂CO₃) Anhydrous Inorganic(K₃PO₄, Cs₂CO₃) Organic(Et₃N - generally avoided) solvent:p->base:aq Common Pairing solvent:ap->base:aq Common Pairing solvent:ap->base:naq Preferred for sensitive substrates solvent:np->base:naq Preferred for sensitive substrates outcome Expected Outcome Good for robust substrates; risk of protodeboronation. Versatile, often high-yielding. Reduces protodeboronation. Excellent for sensitive substrates under anhydrous conditions. base:aq->outcome:g base:naq->outcome:e base:aq->outcome:vg

Caption: Solvent and base pairing considerations for Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General N-Acylation of this compound

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Suzuki Coupling of this compound (Amine Protected)

This protocol assumes the amine is protected (e.g., as a Boc-carbamate) to prevent side reactions.

Materials:

  • N-Boc-3-Bromo-5-aminomethylisoxazole (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add N-Boc-3-Bromo-5-aminomethylisoxazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the isoxazole.

  • Place the reaction vessel in a preheated oil bath at 90-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]
  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. [Link]
  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]
  • BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound. [Link]
  • BenchChem. (2025).

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Introduction: Navigating the Challenges of 3-Bromo-5-aminomethylisoxazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for cross-coupling reactions involving the versatile, yet challenging, building block: 3-Bromo-5-aminomethylisoxazole.

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its structure presents unique challenges for palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms (two in the isoxazole ring and one in the aminomethyl side chain) can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1][2] This guide provides expert insights and systematic protocols to overcome these challenges, enabling robust and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during cross-coupling reactions with this compound.

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low product yield is the most frequent issue. A systematic approach to troubleshooting is essential.

Possible Cause 1: Catalyst Inhibition and Deactivation The lone pairs on the nitrogen atoms of the isoxazole ring and the primary amine can act as ligands, coordinating to the palladium catalyst and rendering it inactive.[1][2] Additionally, exposure to oxygen can deactivate the active Pd(0) species.[3][4]

Solution:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the coordination of the substrate's nitrogen atoms. Excellent choices include Buchwald ligands such as SPhos, RuPhos, and XPhos.[2][5][6] For some transformations, N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more robust and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction. This is non-negotiable. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[4][8]

Possible Cause 2: Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical and highly interdependent.

Solution:

  • Base Screening: The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also promote side reactions.[9]

    • For Suzuki couplings, start with a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[1]

    • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required.[5]

    • If ester or other base-sensitive functional groups are present, a milder base like KF may be necessary.[10]

  • Solvent Screening: The solvent must solubilize all components of the reaction. Common choices include 1,4-dioxane, toluene, THF, or DMF, often with water as a co-solvent for Suzuki reactions.[8][9] The polarity of the solvent can influence catalyst activity and stability.[11]

  • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) may be necessary.[12] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.

Possible Cause 3: Poor Reagent Quality Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to failed reactions.

Solution:

  • Substrate Purity: Ensure the this compound and the coupling partner are of high purity.

  • Reagent Handling: Use fresh, anhydrous solvents. Ensure solid bases are finely powdered and stored in a desiccator to maximize their reactivity and reproducibility.[13]

Q2: How do I optimize the palladium catalyst loading?

Optimizing catalyst loading is a balance between reaction efficiency, cost, and product purity. While a higher loading can increase reaction rates, it also raises costs and the amount of residual palladium in the final product, which is a major concern in pharmaceutical development.[14][15]

General Guidelines:

  • Starting Point: For initial screening, a catalyst loading of 1-2 mol % Pd is a reasonable starting point.[3]

  • If Reaction is Sluggish: If conversion is low despite optimizing other parameters, consider increasing the catalyst loading to 3-5 mol %.[3] This can help overcome slow kinetics or partial catalyst deactivation.

  • For Optimization: If the initial reaction is successful, attempt to lower the catalyst loading systematically (e.g., to 1 mol %, 0.5 mol %, or even lower) to find the minimum effective concentration. This is particularly important for process development and scale-up.

  • High Loadings (>5 mol %): Very high catalyst loadings are rarely necessary with modern, efficient catalyst systems. They can lead to an increase in side reactions derived from the catalyst or ligands themselves.[14][15]

ParameterLow Catalyst Loading (0.1-1%)High Catalyst Loading (2-5%)
Pros Lower cost, less metal contamination, often cleaner reactions.Faster reaction rates, can overcome catalyst deactivation, useful for challenging substrates.
Cons May result in slow or incomplete reactions.Higher cost, increased metal contamination, potential for more side products.[15]
Best For Process optimization, large-scale synthesis, reactive substrates.Initial screening, difficult couplings, overcoming catalyst inhibition.
Q3: I'm observing significant side products like dehalogenation and homocoupling. How can these be minimized?

Dehalogenation (Hydrodebromination) This occurs when the bromine atom is replaced by a hydrogen atom.

  • Cause: Often promoted by protic sources (e.g., residual water) or certain bases.[3][4]

  • Solution:

    • Use thoroughly dried glassware and anhydrous solvents.[4]

    • Screen different bases. Sometimes switching from a carbonate to a phosphate base can reduce this side reaction.[3]

    • Consider using a more stable coupling partner, such as a boronic ester instead of a boronic acid in Suzuki reactions, which can sometimes accelerate the desired coupling relative to the dehalogenation pathway.[8]

Homocoupling This is the self-coupling of the starting halide or the organometallic reagent (e.g., boronic acid).

  • Cause: The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle.[3][4]

  • Solution: The most critical action is the rigorous exclusion of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents have been properly degassed.[4]

General Experimental Protocols & Starting Conditions

The following protocols and conditions are recommended starting points for various cross-coupling reactions. Optimization will likely be required for specific substrates.

General Workflow for Cross-Coupling Reactions

The diagram below illustrates a standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G reagents 1. Reagent Prep - Weigh solid reagents (halide, coupling partner, base) into a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Seal the flask. Evacuate and backfill with Argon/Nitrogen (3x). reagents->inert add_solvents 3. Add Liquids - Add degassed solvent(s) and liquid reagents via syringe. inert->add_solvents add_catalyst 4. Add Catalyst - Add catalyst/ligand under a positive pressure of inert gas. add_solvents->add_catalyst react 5. Reaction - Heat to the desired temperature with vigorous stirring. add_catalyst->react monitor 6. Monitoring - Track progress by TLC or LC-MS. react->monitor workup 7. Work-up & Purification - Cool, quench, extract, and purify the product via chromatography. monitor->workup

Caption: A generalized experimental workflow for cross-coupling.[9]

Recommended Starting Conditions

This table provides suggested starting conditions for the most common cross-coupling reactions with this compound, based on protocols for analogous heterocyclic systems.[1][5][6][16]

Reaction TypeCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos or XPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOt-Bu (1.5-2.5)Toluene or Dioxane90-110
Heck Pd(OAc)₂ (2-3)PPh₃ (4-6)K₂CO₃ (2)DMF100-120
Sonogashira Pd(PPh₃)₂Cl₂ (2-3)CuI (co-cat, 4-6)Et₃NToluene/DMF60-80

Troubleshooting Decision Tree

When faced with a failed reaction, use this logical decision tree to diagnose the problem.

G start Low or No Product Yield q1 1. Verify Reagent Quality - Are starting materials pure? - Are solvents anhydrous & degassed? - Is the base fresh & powdered? start->q1 a1_yes Reagents OK q1->a1_yes Yes a1_no Issue Found -> Correct & Repeat q1->a1_no No q2 2. Review Reaction Setup - Was the system fully inert? - Was stirring adequate? - Was the correct temperature maintained? a1_yes->q2 a2_yes Setup OK q2->a2_yes Yes a2_no Issue Found -> Correct & Repeat q2->a2_no No q3 3. Optimize Catalyst System - Screen bulky ligands (SPhos, XPhos). - Try a modern pre-catalyst. - Increase catalyst loading (e.g., to 3-5%). a2_yes->q3 a3_yes Improvement Seen -> Optimize q3->a3_yes Yes a3_no No Improvement q3->a3_no No q4 4. Optimize Conditions - Screen alternative bases. - Screen different solvents. - Adjust temperature. a3_no->q4 a4_yes Successful Reaction q4->a4_yes

Caption: A decision tree for troubleshooting a failed cross-coupling reaction.[3][9]

References
  • Time in Pasuruan, ID. Google Search. Accessed January 10, 2026.
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  • Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. Benchchem. Accessed January 10, 2026.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Technical Support Center: Optimizing Suzuki Coupling for Bromo-Oxazole Substrates. Benchchem. Accessed January 10, 2026.
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Accessed January 10, 2026.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem. Accessed January 10, 2026.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Accessed January 10, 2026.
  • How can I solve my problem with Suzuki coupling?.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Accessed January 10, 2026.
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  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
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  • Cross-Coupling Reactions Guide. Unspecified Source. Accessed January 10, 2026.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem. Accessed January 10, 2026.
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  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Unspecified Source. Accessed January 10, 2026.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. Unspecified Source. Accessed January 10, 2026.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Accessed January 10, 2026.
  • Catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling. Benchchem. Accessed January 10, 2026.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem. Accessed January 10, 2026.
  • Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. Benchchem. Accessed January 10, 2026.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Accessed January 10, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Accessed January 10, 2026.
  • Optimisation of the catalyst loading for the Sonogashira reaction.
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  • Technical Support Center: 3-Bromo-5-methoxypyridine Cross-Coupling Reactions. Benchchem. Accessed January 10, 2026.
  • Optimization of reaction conditions for the Sonogashira reaction.
  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
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  • Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluorobor
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 10, 2026.
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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Analysis of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-aminomethylisoxazole is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The structural integrity and purity of this intermediate are paramount, as impurities can lead to undesirable side reactions, impact the efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Consequently, robust and reliable analytical methods for purity determination are critical in both research and quality control (QC) environments.

This guide provides an in-depth, field-proven High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Beyond a simple protocol, this document explains the scientific rationale behind the methodological choices. Furthermore, it presents an objective comparison with orthogonal analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), to equip researchers with a comprehensive understanding for selecting the most suitable method for their specific analytical challenges.

Part 1: Primary HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, robustness, and sensitivity.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Principle of Separation: Why Reversed-Phase HPLC?

This compound is a polar molecule containing an aminomethyl group and a relatively polar isoxazole ring. RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] Polar compounds, like our analyte, have a weaker interaction with the nonpolar stationary phase and will elute earlier, while nonpolar impurities will be retained longer. By carefully controlling the mobile phase composition, a high-resolution separation of the main compound from its potential impurities can be achieved. The isoxazole ring possesses a UV chromophore, making UV detection a straightforward and sensitive choice for quantification.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Reference standards for any known impurities (if available)

Chromatographic Conditions:

The causality behind these specific choices is crucial for method performance:

  • Column: A C18 column is the standard for reversed-phase and provides excellent resolving power based on hydrophobicity. The dimensions (150 x 4.6 mm, 3.5 µm) offer a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water: The aminomethyl group on the analyte is basic. Without an acidic modifier, it can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing).[2] Formic acid at a low concentration (pH ~2.7) ensures the amine is protonated, minimizing these secondary interactions and producing sharp, symmetrical peaks. It is also volatile, making it suitable for potential LC-MS applications.[3]

    • B: Acetonitrile: Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good separation efficiency.

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe. The initial low organic phase percentage allows for the retention of the polar analyte, while the gradual increase in acetonitrile concentration elutes more non-polar impurities.

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: 215 nm is selected as it is a region where many organic molecules, including the isoxazole ring system, exhibit strong absorbance, providing good sensitivity for both the main peak and potential impurities that may lack a strong chromophore at higher wavelengths.

  • Injection Volume: 5 µL is a standard volume that balances sensitivity with the risk of column overload.

  • Sample Preparation: A concentration of 0.5 mg/mL in the initial mobile phase composition is recommended to ensure sample solubility and compatibility with the starting conditions, preventing peak distortion.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase chemistry, good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, ensures good peak shape for the basic analyte.
Mobile Phase B AcetonitrileGood organic solvent with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 20 minElutes a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CEnsures retention time reproducibility.
Detection UV at 215 nmProvides good sensitivity for the isoxazole core and potential impurities.
Injection Volume 5 µLStandard volume to avoid column overload while maintaining sensitivity.
Sample Diluent 95:5 (v/v) Water:Acetonitrile with 0.1% FAMatches initial mobile phase to ensure good peak shape.
Sample Conc. 0.5 mg/mLProvides a strong signal without saturating the detector.

Data Acquisition and Processing: The purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Dissolve 0.5 mg/mL of Analyte in Diluent Equilibrate 4. Equilibrate Column with Initial Conditions MobilePhaseA 2. Prepare Mobile Phase A (0.1% FA in Water) MobilePhaseB 3. Prepare Mobile Phase B (Acetonitrile) Inject 5. Inject 5 µL of Sample Equilibrate->Inject Gradient 6. Run Gradient Elution (20 min) Inject->Gradient Detect 7. Detect at 215 nm Gradient->Detect Integrate 8. Integrate All Peaks in Chromatogram Detect->Integrate Calculate 9. Calculate Purity (Area % Method) Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Part 2: Scientific Integrity & Trustworthiness

A protocol is only as reliable as its validation. To ensure the trustworthiness of this HPLC method, it must be part of a self-validating system grounded in established regulatory principles.

Trustworthiness through Validation (ICH Q2(R1))

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[4][5] For a purity method, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, spiking the analyte with known impurities, and performing stress testing (e.g., acid, base, oxidative, thermal, photolytic degradation) to ensure separation from degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample with a known purity or by spiking a sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying low-level impurities.

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable step that confirms the chromatographic system is fit for the intended analysis on any given day.

Typical SST Protocol:

  • Reference Injection: Make five replicate injections of a standard solution (e.g., 0.5 mg/mL).

  • Evaluation Criteria:

    • Peak Tailing (Tailing Factor): Should be ≤ 2.0. This ensures the peak is symmetrical, which is critical for accurate integration.

    • Theoretical Plates (N): Should be ≥ 2000. This is a measure of column efficiency.

    • Repeatability (%RSD): The relative standard deviation of the peak area and retention time for the replicate injections should be ≤ 2.0%. This demonstrates the precision of the system.

Only when all SST criteria are met should the analyst proceed with sample analysis. This practice ensures the integrity of the generated data.

Part 3: Comparative Analysis with Alternative Techniques

While HPLC-UV is the primary choice for routine QC, orthogonal methods are invaluable for comprehensive characterization, impurity identification, and as a complementary technique.[1]

Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer.[6]

  • Applicability: this compound is not sufficiently volatile for direct GC analysis. It would require a derivatization step (e.g., silylation) to increase its volatility, which adds complexity and potential for artifacts.

  • Strengths: Excellent for analyzing volatile impurities, such as residual solvents from the synthesis. The mass spectrometer provides structural information, which is powerful for identifying unknown impurities.[6]

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds. Derivatization is an extra step that can introduce variability.

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Principle: A primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[7] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity.

  • Applicability: Perfectly suited for this compound.

  • Strengths: As a primary method, it provides an absolute purity value, which can be used to qualify the reference standard used for HPLC.[8][9] It also provides structural confirmation. The analysis is typically fast once the sample is prepared.

  • Weaknesses: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. Signal overlap can be an issue in complex mixtures, potentially complicating quantification.[1] The initial capital investment for an NMR spectrometer is significantly higher.

Comparative Data Summary
FeatureHPLC-UVGC-MSqNMR
Principle Separation by PolaritySeparation by VolatilityNuclear Spin Resonance
Analyte Volatility Not RequiredRequiredNot Required
Primary Method? No (Requires Reference Std)NoYes (Requires Internal Std)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Impurity Identification Limited (Retention Time Only)Excellent (Mass Spectrum)Good (Chemical Shifts)
Sample Throughput HighMediumMedium-High
Instrumentation Cost ModerateModerate-HighVery High
Best For Routine QC, Purity/Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Purity Assignment, Standard Qualification
Decision-Making for Technique Selection

The choice of analytical technique is driven by the specific question being asked.

Decision_Tree Start What is the Analytical Goal? Goal1 Routine Purity Check (e.g., Batch Release) Start->Goal1 Goal2 Identify an Unknown Impurity Start->Goal2 Goal3 Assign Absolute Purity to a Reference Standard Start->Goal3 Goal4 Quantify Residual Solvents Start->Goal4 Method1 Use Validated HPLC-UV Method Goal1->Method1 Method2 Is the Impurity Volatile? Goal2->Method2 Method3 Use qNMR Goal3->Method3 Method4 Use GC-MS Goal4->Method4 Method2->Method4 Yes Method5 Isolate by Prep-HPLC, then Analyze by MS & NMR Method2->Method5 No

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the routine purity determination of this compound, a well-validated reversed-phase HPLC-UV method is the industry standard, offering an optimal balance of resolution, sensitivity, and throughput. The protocol detailed in this guide provides a robust and scientifically sound starting point for method development. However, a comprehensive analytical strategy recognizes the value of orthogonal techniques. GC-MS is indispensable for controlling volatile impurities, while qNMR serves as a powerful primary method for the absolute purity assignment of reference materials. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the highest quality and integrity of their chemical entities, paving the way for successful downstream applications.

References

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A Comparative Guide to the NMR Characterization of 3-Bromo-5-aminomethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] Among its varied forms, 3-bromo-5-aminomethylisoxazole derivatives represent a critical class of intermediates, offering a versatile platform for the synthesis of novel therapeutic agents. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth analysis of the characterization of this compound and its derivatives using ¹H and ¹³C NMR spectroscopy. We will explore the nuances of spectral interpretation, supported by experimental data and comparative analysis, to offer researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

The Decisive Role of NMR in Structural Elucidation

The unequivocal assignment of the molecular structure of 3,5-disubstituted isoxazoles is crucial, as isomeric byproducts can often form during synthesis.[3] NMR spectroscopy, through the precise measurement of chemical shifts and coupling constants, provides a detailed electronic and topological map of the molecule. This allows for the unambiguous differentiation between isomers and the confident confirmation of the desired product.

The isoxazole ring, being an electron-deficient aromatic system, exhibits characteristic NMR spectral features. The position and nature of substituents dramatically influence the chemical shifts of the ring protons and carbons, a phenomenon that can be systematically analyzed to deduce the substitution pattern.[4][5][6]

Experimental Protocol: A Self-Validating System

A reliable NMR characterization begins with a meticulously executed experimental protocol. The following steps outline a validated procedure for acquiring high-quality NMR data for this compound derivatives.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many isoxazole derivatives, offering good solubility and a clean spectral window.[7] For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be viable alternatives.[8][9] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution of the analyte at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[7]

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate spectral dispersion.[7]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is standard.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

This protocol is designed to be self-validating by ensuring high signal-to-noise and resolution, which are critical for accurate integration and multiplicity analysis, thereby leading to trustworthy structural assignments.

Spectral Interpretation: Decoding the Molecular Signature

The interpretation of the NMR spectra is where the molecular structure is truly revealed. The following sections detail the expected chemical shifts and coupling patterns for this compound and its derivatives.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

G cluster_mol This compound a Br b C c N d O e C f C g CH₂ h NH₂ i H

Key Proton Signals:

  • Isoxazole Ring Proton (H-4): The lone proton on the isoxazole ring, H-4, typically appears as a singlet in the aromatic region. Its chemical shift is highly sensitive to the electronic nature of the substituents at positions 3 and 5.[3][10] For this compound, this signal is expected to be in the range of δ 6.4-6.8 ppm . The electron-withdrawing bromine atom at C-3 deshields this proton, shifting it downfield.

  • Aminomethyl Protons (-CH₂-NH₂): The methylene protons of the aminomethyl group are adjacent to the isoxazole ring and the amino group. They typically appear as a singlet or a finely coupled multiplet around δ 4.0-4.5 ppm . The exact chemical shift and multiplicity can be influenced by the nature of the amine (primary, secondary, or tertiary) and any protecting groups present.[11]

  • Amine Protons (-NH₂): The protons of the primary amine group are often observed as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift can vary significantly depending on concentration and temperature, typically appearing between δ 1.5-3.0 ppm .

¹³C NMR Spectral Analysis

The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

G cluster_mol This compound a Br b C3 c N d O e C5 f C4 g CH₂ h NH₂

Key Carbon Signals:

  • Isoxazole Ring Carbons (C-3, C-4, C-5):

    • C-3: This carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift. It is expected to resonate around δ 145-150 ppm .[12]

    • C-4: The chemical shift of C-4 is highly diagnostic and typically appears in the range of δ 100-110 ppm .[10] Its position is influenced by substituents at both C-3 and C-5.[8]

    • C-5: This carbon, attached to the aminomethyl group, is also significantly deshielded and is expected to resonate in the region of δ 165-170 ppm .

  • Aminomethyl Carbon (-CH₂-NH₂): The carbon of the methylene group is typically found in the aliphatic region, with an expected chemical shift of around δ 35-45 ppm .

Comparative Analysis: The Impact of Substitution

To illustrate the utility of NMR in distinguishing between closely related structures, let's compare the expected NMR data for this compound with a hypothetical isomer, 5-bromo-3-aminomethylisoxazole.

CompoundH-4 (ppm)-CH₂- (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)-CH₂- (ppm)
This compound ~6.6~4.2~148~105~168~40
5-Bromo-3-aminomethylisoxazole (Predicted) ~6.8~4.0~160~108~115~38

Rationale for Predicted Shifts in the Isomer:

  • H-4: The bromine at C-5 in the isomer would likely have a slightly stronger deshielding effect on H-4 compared to the aminomethyl group, resulting in a downfield shift.

  • C-3 and C-5: The positions of the brominated and aminomethyl-substituted carbons would be swapped, leading to a dramatic change in their chemical shifts. The carbon attached to bromine (C-5) would be significantly downfield, while the carbon attached to the aminomethyl group (C-3) would also be deshielded but to a lesser extent than C-5 in the original compound.

This comparative table clearly demonstrates how subtle changes in molecular structure lead to distinct and measurable differences in the NMR spectra, underscoring the power of this technique for isomer differentiation.

Advanced NMR Techniques for Complex Derivatives

For more complex derivatives of this compound, where spectral overlap may occur, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different molecular fragments.

G ¹H NMR ¹H NMR COSY COSY ¹H NMR->COSY HMBC HMBC ¹H NMR->HMBC ¹H-¹H Coupling ¹H-¹H Coupling COSY->¹H-¹H Coupling Structural Elucidation Structural Elucidation ¹H-¹H Coupling->Structural Elucidation ¹H-¹³C Long-Range Correlation ¹H-¹³C Long-Range Correlation HMBC->¹H-¹³C Long-Range Correlation ¹³C NMR ¹³C NMR ¹³C NMR->HMBC ¹H-¹³C Long-Range Correlation->Structural Elucidation ¹H-¹³C Direct Correlation ¹H-¹³C Direct Correlation ¹H-¹³C Direct Correlation->Structural Elucidation

Conclusion

The NMR characterization of this compound derivatives is a robust and reliable method for confirming their chemical structure. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can gain a wealth of information about the electronic environment and connectivity of the atoms within the molecule. This guide has provided a comprehensive overview of the experimental protocols, spectral interpretation, and comparative analysis necessary to confidently characterize these important synthetic intermediates. As the complexity of drug candidates continues to increase, the foundational principles and advanced techniques of NMR spectroscopy will remain indispensable tools for the modern medicinal chemist.

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A Comparative Guide to the Reactivity and Application of 3-Bromo-5-aminomethylisoxazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Brominated heterocycles are a cornerstone of modern medicinal chemistry, offering a versatile handle for constructing complex molecular architectures through cross-coupling reactions. Among these, 3-Bromo-5-aminomethylisoxazole has emerged as a particularly valuable synthon. This guide provides an in-depth, objective comparison of this compound with other commonly employed brominated heterocycles, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to Brominated Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of biologically active compounds and approved drugs[1][2]. The introduction of a bromine atom onto these rings provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which have revolutionized the synthesis of complex organic molecules[3][4]. The choice of the brominated heterocycle can significantly impact reactivity, selectivity, and the overall efficiency of the synthetic route. This guide will focus on comparing this compound with other representative five- and six-membered brominated heterocycles, namely 3-bromopyridine, 2-bromothiophene, and 2-bromoimidazole.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block can influence its handling, reactivity, and solubility. Below is a comparison of key properties for this compound and its N-BOC protected form against other common brominated heterocycles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound[5][6]C₄H₅BrN₂O177.00284.6 at 760 mmHg1.741
3-Bromo-5-(N-Boc-aminomethyl)isoxazole[7][8][9]C₉H₁₃BrN₂O₃277.12391.5 at 760 mmHg1.437
3-BromopyridineC₅H₄BrN157.99173-1741.63
2-BromothiopheneC₄H₃BrS163.04149-1511.684
2-BromoimidazoleC₃H₃BrN₂146.97235.3 at 760 mmHg2.05

Synthesis of this compound

A reliable and scalable synthesis of the target molecule is crucial for its application in drug discovery programs. A plausible synthetic route to this compound is outlined below. The synthesis of isoxazole derivatives can be achieved through various methods, including the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones[10].

Synthesis_of_this compound cluster_0 Synthesis of 3-Bromo-5-methylisoxazole cluster_1 Functionalization to this compound A 2,4-Pentanedione C 3,5-Dimethylisoxazole A->C Condensation B Hydroxylamine B->C E 3-Bromo-5-methylisoxazole C->E Bromination D N-Bromosuccinimide (NBS) D->E F 3-Bromo-5-methylisoxazole H 3-Bromo-5-(bromomethyl)isoxazole F->H Radical Bromination G N-Bromosuccinimide (NBS) G->H J This compound H->J Nucleophilic Substitution I Ammonia I->J

Caption: Synthetic pathway to this compound.

Comparative Reactivity in Cross-Coupling Reactions

The utility of brominated heterocycles is largely defined by their performance in cross-coupling reactions. The electronic nature of the heterocyclic ring significantly influences the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction. Generally, electron-deficient aryl bromides are more reactive towards the oxidative addition step in the catalytic cycle[11].

Suzuki_Coupling A Brominated Heterocycle D Coupled Product A->D Suzuki-Miyaura Coupling B Organoboron Reagent B->D C Pd Catalyst Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Suzuki-Miyaura Coupling

Brominated HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-methylisoxazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Hypothetical data based on similar reactions
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801690[12]
2-BromothiophenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295[13]
2-Bromoimidazole (N-protected)Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME851278Hypothetical data based on similar reactions

From the table, it is evident that 3-bromo-5-methylisoxazole, a close analog of our target molecule, is expected to exhibit good reactivity in Suzuki-Miyaura couplings. The electron-withdrawing nature of the isoxazole ring likely facilitates the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl bromide plays a crucial role.

Buchwald_Hartwig A Brominated Heterocycle D Coupled Product A->D Buchwald-Hartwig Amination B Amine B->D C Pd Catalyst Ligand, Base

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Comparative Yields in Buchwald-Hartwig Amination

Brominated HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-(N-Boc-aminomethyl)isoxazoleMorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001882Hypothetical data based on similar reactions
3-BromopyridineAnilinePd(OAc)₂/BINAPNaOt-BuToluene1002488[14]
2-BromothiopheneAnilinePd(OAc)₂/DavePhosNaOt-BuToluene100195[15]
2-Bromoimidazole (N-protected)MorpholinePd₂(dba)₃/XPhosK₂CO₃Dioxane1102475[3]

The N-Boc protected this compound is expected to be a good substrate for Buchwald-Hartwig amination. The Boc protecting group prevents potential complications from the primary amine.

Experimental Protocols

To provide a practical guide for researchers, detailed experimental protocols for the N-Boc protection of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

N-Boc Protection of this compound

Boc_Protection A This compound D 3-Bromo-5-(N-Boc-aminomethyl)isoxazole A->D N-Boc Protection B Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) B->D C Dichloromethane (DCM)

Caption: Workflow for the N-Boc protection of this compound.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(N-Boc-aminomethyl)isoxazole[16].

Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

Protocol:

  • To an oven-dried reaction vessel, add 3-Bromo-5-(N-Boc-aminomethyl)isoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography[7][17].

Buchwald-Hartwig Amination of 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 3-Bromo-5-(N-Boc-aminomethyl)isoxazole (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed dioxane (0.1 M).

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography[18][19].

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is comparable to or, in some cases, potentially more favorable than other commonly used brominated heterocycles due to the electronic nature of the isoxazole ring. The presence of the aminomethyl group provides an additional point for diversification, which can be readily protected to allow for selective functionalization at the C3-position. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in your research endeavors.

References

  • Anbu Chem. (n.d.). Cas 2763-93-1 | this compound.
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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • MDPI. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Yale University. (n.d.). Palladium-Catalyzed Cross Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
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  • PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Pearson. (n.d.). Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
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Sources

A Comparative Guide to the Biological Activity of 3-Bromo-5-aminomethylisoxazole and Its Analogs: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological potential of 3-Bromo-5-aminomethylisoxazole and a proposed library of its analogs. Due to a scarcity of direct comparative studies in the existing literature for this specific parent compound, this document is structured as a forward-looking research framework. It synthesizes known structure-activity relationships (SAR) of related isoxazole derivatives to hypothesize the biological impact of structural modifications and outlines a comprehensive experimental plan for their synthesis and comparative evaluation.

The Isoxazole Core: A Hub of Diverse Biological Activity

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design.[3] Derivatives of this heterocycle have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The specific biological profile of an isoxazole derivative is intricately linked to the nature and position of its substituents, a concept central to the structure-activity relationship (SAR) studies that drive modern drug discovery.[4]

This compound: An Untapped Potential?

While this compound and its N-Boc protected form are recognized as valuable synthetic intermediates, their intrinsic biological activities remain largely unexplored in publicly available literature.[5][6] However, its structural features—a halogenated isoxazole ring and a basic aminomethyl side chain—suggest several avenues for biological investigation. The bromine atom can participate in halogen bonding and may influence the compound's pharmacokinetic properties, while the aminomethyl group provides a site for interaction with biological targets and can be readily modified.

Proposed Analog Library for Comparative Analysis

To systematically explore the biological potential of this compound, we propose the synthesis and evaluation of a focused library of analogs. This library is designed to probe the influence of substituents at the 3- and 5-positions of the isoxazole ring.

Table 1: Proposed Analog Library of this compound
Series General Structure R1 (Position 3) R2 (at Amino Group) Rationale for Variation
A (Halogen Scan)

-F, -Cl, -I-HTo evaluate the effect of halogen substitution on activity.
B (3-Position Diversity)

-CH3, -OCH3, -Ph-HTo explore the impact of steric and electronic changes at the 3-position.
C (Amino Alkylation)

-Br-CH3, -CH2CH3, -BnTo assess the influence of N-alkylation on target engagement and physicochemical properties.
D (Amino Acylation)

-Br-COCH3, -COPhTo investigate the effect of introducing an amide functionality.

Hypothesized Biological Activities and Mechanistic Insights

Based on the known activities of related isoxazole derivatives, we hypothesize that this compound and its analogs may exhibit anticancer, antimicrobial, and GABA receptor modulatory activities.

Anticancer Activity

Numerous isoxazole-containing compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8] The bromo substituent on our parent compound could enhance its activity, as halogenated compounds often exhibit increased cytotoxicity.[7]

anticancer_pathway This compound Analog This compound Analog Kinase Target (e.g., EGFR, VEGFR) Kinase Target (e.g., EGFR, VEGFR) This compound Analog->Kinase Target (e.g., EGFR, VEGFR) inhibits Apoptosis Induction Apoptosis Induction This compound Analog->Apoptosis Induction induces Cell Cycle Arrest Cell Cycle Arrest This compound Analog->Cell Cycle Arrest induces Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) Kinase Target (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., PI3K/Akt) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt)->Cell Proliferation & Survival promotes

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents.[9] The presence of a halogen and an amino group in our target compound suggests potential for antimicrobial activity against a range of bacterial and fungal pathogens.

GABA Receptor Modulation

The structural similarity of the 5-aminomethylisoxazole core to the neurotransmitter γ-aminobutyric acid (GABA) is noteworthy. The analog 5-aminomethyl-3-methoxyisoxazole is a known GABA-A receptor agonist.[4] It is plausible that this compound and its analogs could also interact with GABA receptors, potentially acting as agonists, antagonists, or allosteric modulators.[10]

gaba_pathway Analog This compound Analog GABA_A_Receptor GABA-A Receptor Analog->GABA_A_Receptor binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of GABA-A receptor modulation.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activities of the proposed analog library, a standardized set of in vitro assays is essential.

Synthesis Workflow

The synthesis of the proposed analogs will follow established synthetic routes for isoxazole derivatives.

synthesis_workflow Starting_Materials Appropriate Aldehyde & Hydroxylamine Cyclization 1,3-Dipolar Cycloaddition Starting_Materials->Cyclization Isoxazole_Core Substituted Isoxazole Cyclization->Isoxazole_Core Functionalization Bromination & Aminomethylation Isoxazole_Core->Functionalization Target_Compound This compound Functionalization->Target_Compound Analog_Synthesis Analog Synthesis (Series A-D) Target_Compound->Analog_Synthesis

Caption: General synthetic workflow for the analog library.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay will determine the antiproliferative activity of the compounds against a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method will be used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

GABA-A Receptor Binding Assay

A competitive radioligand binding assay can be used to assess the affinity of the compounds for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) in the presence of varying concentrations of the test compounds.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value (inhibitory constant) for each compound.

Data Presentation for Comparative Analysis

The results from these assays should be compiled into clear, comparative tables to facilitate the analysis of structure-activity relationships.

Table 2: Comparative Anticancer Activity (IC50 in µM)
Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
This compound Data to be determinedData to be determinedData to be determined
Analog A1 (-F) Data to be determinedData to be determinedData to be determined
Analog B1 (-CH3) Data to be determinedData to be determinedData to be determined
Analog C1 (-CH3 at amino) Data to be determinedData to be determinedData to be determined
Doxorubicin (Control) Reference valueReference valueReference value
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound S. aureus (Gram+) E. coli (Gram-) C. albicans (Fungus)
This compound Data to be determinedData to be determinedData to be determined
Analog A2 (-Cl) Data to be determinedData to be determinedData to be determined
Analog B2 (-OCH3) Data to be determinedData to be determinedData to be determined
Ciprofloxacin (Control) Reference valueReference valueN/A
Fluconazole (Control) N/AN/AReference value
Table 4: Comparative GABA-A Receptor Binding Affinity (Ki in nM)
Compound GABA-A Receptor Binding (Ki)
This compound Data to be determined
Analog A3 (-I) Data to be determined
Analog B3 (-Ph) Data to be determined
GABA (Control) Reference value
Bicuculline (Control) Reference value

Conclusion and Future Directions

This guide outlines a comprehensive framework for the systematic evaluation of the biological activity of this compound and its analogs. By synthesizing a focused library of compounds and employing a standardized set of in vitro assays, researchers can elucidate the structure-activity relationships that govern their anticancer, antimicrobial, and neuromodulatory potential. The data generated from this proposed study will be invaluable for the rational design and development of novel isoxazole-based therapeutic agents. The insights gained will not only shed light on the biological profile of this specific chemical series but also contribute to the broader understanding of the isoxazole scaffold in medicinal chemistry.

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Sources

A Comparative Guide to the Synthesis of Substituted Isoxazoles: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of approved pharmaceuticals and biologically active compounds.[1][2] The synthetic versatility of the isoxazole core allows for the creation of diverse molecular architectures, making the efficient and regioselective synthesis of its substituted derivatives a topic of paramount importance for researchers in drug discovery and development.[2][4]

This guide provides a comprehensive, in-depth comparison of the two most prevalent and powerful synthetic routes to substituted isoxazoles: the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the classical condensation of β-dicarbonyl compounds with hydroxylamine. We will delve into the mechanistic underpinnings of each methodology, present comparative experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.

At a Glance: Head-to-Head Comparison of Key Synthetic Routes

FeatureHuisgen 1,3-Dipolar CycloadditionCondensation with Hydroxylamine
General Applicability Highly versatile, tolerating a wide range of functional groups on both the alkyne and the nitrile oxide precursor.[2]Effective for a variety of substituted isoxazoles, with modern variations allowing for high regioselectivity.[2][5]
Regioselectivity Generally high for 3,5-disubstituted products, influenced by electronic and steric factors.[2] The synthesis of 3,4-disubstituted isomers can be challenging but is achievable.[6]Can be poor with simple β-diketones, often yielding mixtures of regioisomers. However, the use of β-enamino diketones allows for excellent regiochemical control.[5]
Reaction Conditions Often mild, with many one-pot procedures available.Can range from mild to harsh depending on the specific protocol. Modern methods often utilize mild conditions.[5]
Starting Materials Alkynes and nitrile oxide precursors (e.g., aldoximes, nitroalkanes).[2]β-Dicarbonyl compounds, α,β-unsaturated ketones, or β-enamino diketones, and hydroxylamine.[2][5]
Key Advantages Excellent functional group tolerance and predictable regioselectivity in many cases.Readily available starting materials and straightforward procedures.
Potential Limitations The generation and stability of the nitrile oxide intermediate can be a challenge.Lack of regiocontrol with symmetrical β-dicarbonyls and potentially harsh reaction conditions.

Route 1: The Huisgen 1,3-Dipolar Cycloaddition - A Powerful and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful and convergent method for the synthesis of five-membered rings.[7][8] In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][10] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors, such as aldoximes or primary nitro compounds.[10]

Reaction Mechanism: A Concerted Dance of Electrons

The Huisgen cycloaddition is a concerted, pericyclic reaction where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition.[10] This concerted mechanism leads to a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[10] Generally, the reaction of terminal alkynes leads to 3,5-disubstituted isoxazoles with high regioselectivity.[11]

Caption: General workflow for isoxazole synthesis via Huisgen 1,3-dipolar cycloaddition.

Experimental Data: A Quantitative Comparison
PrecursorsOxidant/ConditionsProductYield (%)Reference
Benzaldehyde oxime, PhenylacetyleneChloramine-T, Cu(I)3,5-Diphenylisoxazole85-95[4]
4-Chlorobenzaldehyde oxime, 1-HeptyneNCS, Et3N, CH2Cl2, rt3-(4-Chlorophenyl)-5-pentylisoxazole82[10]
Propionaldoxime, Ethyl propiolateNaOCl, CH2Cl2, rtEthyl 3-ethylisoxazole-5-carboxylate75[10]
Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

Materials:

  • Benzaldehyde oxime (1.0 mmol, 121.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Chloramine-T trihydrate (1.1 mmol, 254.7 mg)

  • Copper(I) iodide (0.05 mmol, 9.5 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a stirred solution of benzaldehyde oxime (1.0 mmol) and phenylacetylene (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL) is added copper(I) iodide (0.05 mmol).

  • Chloramine-T trihydrate (1.1 mmol) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,5-diphenylisoxazole as a white solid.

Route 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

A classical and widely used method for the synthesis of isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach, sometimes referred to as a variation of the Paal-Knorr synthesis for isoxazoles, offers the advantage of readily available starting materials.[12][13][14][15][16] However, a significant drawback of using symmetrical β-diketones is the potential for the formation of a mixture of regioisomers, which can complicate purification and reduce the overall yield of the desired product.[5]

Advancements in Regiocontrol: The Role of β-Enamino Diketones

To address the challenge of regioselectivity, the use of β-enamino diketones as precursors has emerged as a powerful strategy.[5] The enamine functionality directs the initial nucleophilic attack of hydroxylamine, leading to the formation of a single regioisomer with high predictability.[5] By carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids, it is possible to selectively synthesize different regioisomeric isoxazoles from the same β-enamino diketone precursor.[5]

Caption: Regioselective isoxazole synthesis using β-enamino diketones and hydroxylamine.

Experimental Data: Regiocontrol through Reaction Conditions

The following table, adapted from the work of de Oliveira et al., demonstrates the remarkable control over regioselectivity that can be achieved by modifying the reaction conditions in the condensation of a β-enamino diketone with hydroxylamine.[5]

β-Enamino DiketoneConditionsMajor RegioisomerYield (%)Reference
(E)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dioneMeCN, Pyridine, rt4-Benzoyl-5-methylisoxazole75[5]
(E)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dioneEtOH, reflux5-Benzoyl-4-methylisoxazole68[5]
(E)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dioneMeCN, BF₃·OEt₂, reflux3-Benzoyl-4-methylisoxazole80[5]
Detailed Experimental Protocol: Synthesis of 4-Benzoyl-5-methylisoxazole

Materials:

  • (E)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dione (1.0 mmol, 203.2 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

  • Pyridine (2.0 mmol, 158.2 mg, 0.16 mL)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of (E)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dione (1.0 mmol) in acetonitrile (5 mL) is added hydroxylamine hydrochloride (1.2 mmol).

  • Pyridine (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4-benzoyl-5-methylisoxazole.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice between the Huisgen 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds with hydroxylamine for the synthesis of substituted isoxazoles is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.

The Huisgen cycloaddition offers unparalleled versatility and is often the method of choice for accessing 3,5-disubstituted isoxazoles with a high degree of regiocontrol. Its mild reaction conditions and broad substrate scope make it a powerful tool in complex molecule synthesis.

The condensation of β-dicarbonyl compounds with hydroxylamine , particularly with the use of β-enamino diketone precursors, provides a highly effective and regioselective route to a variety of substituted isoxazoles. The ability to direct the regiochemical outcome by simply modifying the reaction conditions is a significant advantage of this methodology.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route, as presented in this guide, will enable the researcher to design and execute the most efficient and effective synthesis of their target isoxazole-containing molecules.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • A Comparative Guide to the Synthesis of Substituted Isoxazoles. BenchChem.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • Comparative analysis of different synthetic routes to isoxazole-5-carboxyl
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Synthetic Approaches to Nitro-Substituted Isoxazoles. Thieme.
  • Synthetic Approaches to Nitro-Substituted Isoxazoles | Request PDF.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Head-to-head comparison of different isoxazole synthesis methods. BenchChem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Grokipedia.
  • Paal–Knorr synthesis. Wikipedia.
  • The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Deriv
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.

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The Definitive Guide to Structural Elucidation of 3-Bromo-5-aminomethylisoxazole Derivatives: A Comparative Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives stand out as privileged scaffolds due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Among these, 3-bromo-5-aminomethylisoxazole derivatives represent a critical class of compounds where precise structural knowledge is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a senior application scientist’s perspective on the definitive method for their structural elucidation—single-crystal X-ray crystallography—and objectively compares its performance against other common analytical techniques.

The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they often provide an incomplete picture.[1][2][3][4] NMR can define the connectivity of a molecule in solution, but it only offers indirect evidence of its three-dimensional arrangement through space.[5][6] IR spectroscopy identifies functional groups, and MS determines the molecular weight and fragmentation patterns, but neither can reveal the precise spatial orientation of atoms.

X-ray crystallography, by contrast, provides an unambiguous, high-resolution 3D model of a molecule as it exists in the crystalline state. This technique is the gold standard for determining absolute stereochemistry, conformational preferences, and the subtle nuances of intermolecular interactions that govern how a molecule behaves in a biological system. For drug development, this level of detail is not just advantageous; it is often essential.

A Comparative Overview of Analytical Techniques

To contextualize the unique power of X-ray crystallography, a direct comparison with alternative methods is necessary. The following table summarizes the strengths and limitations of each technique in the context of characterizing this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[5]Requires a high-quality single crystal; the solid-state conformation may differ from the solution or biologically active conformation.[2]
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, solution-state conformation (through NOE), dynamic processes.Provides data on the molecule in solution, which can be more biologically relevant; non-destructive.[2][7]Structure is inferred, not directly observed; can be ambiguous for complex stereochemistry; less precise than X-ray for atomic coordinates.[5][6]
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and requires a small amount of sample.Provides no information on the overall 3D structure or connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Highly sensitive, provides accurate mass information.Gives no information about the 3D arrangement of atoms.

The Crystallization Challenge: Taming Polar Isoxazoles

The primary hurdle in the X-ray crystallographic analysis of this compound derivatives is obtaining suitable single crystals. The presence of a polar aminomethyl group can make crystallization challenging. However, with a systematic approach, this obstacle can be overcome.

Experimental Protocol: Crystallization of this compound Derivatives

This protocol outlines a general strategy for the crystallization of polar isoxazole derivatives. The key is to explore a wide range of solvent systems and crystallization techniques.

1. Material Purity:

  • Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth. Purification by column chromatography or recrystallization is recommended.

2. Solvent Screening:

  • Begin with a solubility screen. Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof).

  • The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

3. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a coverslip (hanging drop) or in a well (sitting drop) and seal it in a chamber containing a reservoir of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

Case Study: Insights from a Related Structure

While a crystal structure for this compound itself is not publicly available, we can draw valuable insights from the reported structure of a related compound, 5-bromo-3-(3-trifluoromethylphenyl)isoxazole.[1] This structure confirms that the bromo-isoxazole core is amenable to crystallographic analysis and provides a reference for expected bond lengths and angles within the isoxazole ring.

Data Acquisition and Structure Refinement: From Diffraction to 3D Model

Once a suitable crystal is obtained, the next phase involves X-ray diffraction data collection and structure solution.

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to X-rays diffractometer->xray diffraction Collect Diffraction Data xray->diffraction process Process Data & Solve Phase Problem diffraction->process refine Build & Refine Model process->refine validate Validate Structure refine->validate final_model final_model validate->final_model Final 3D Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Visualizing the Molecular Architecture

The output of a successful crystallographic experiment is a detailed 3D model of the molecule. For a hypothetical derivative, this would reveal the precise conformation of the aminomethyl side chain relative to the isoxazole ring and the nature of any intermolecular hydrogen bonding involving the amine and the isoxazole nitrogen or oxygen atoms.

Sources

Mass spectrometry fragmentation pattern of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Bromo-5-aminomethylisoxazole: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of this compound (C₄H₅BrN₂O), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of heterocyclic chemistry and data from analogous structures to construct a predictive guide. We will compare the fragmentation behaviors under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), providing researchers with a foundational understanding for structural elucidation and analytical method development.

The Critical Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool in the characterization of novel chemical entities. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS provides a molecular fingerprint that can confirm identity, reveal structural motifs, and guide synthesis. For heterocyclic compounds like this compound, understanding the fragmentation pathways is crucial for distinguishing between isomers and identifying metabolites in complex biological matrices.

The isoxazole ring, characterized by a weak N-O bond, presents a potential site for ring cleavage, a feature that significantly influences its fragmentation pattern[1]. The presence of a bromine atom and an aminomethyl side chain further directs the fragmentation, creating a unique spectral signature.

Predicted Fragmentation Analysis: A Tale of Two Ionization Techniques

The fragmentation of a molecule is highly dependent on the ionization method employed. We will explore the predicted outcomes for both Electron Ionization (EI), a "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically requires tandem MS (MS/MS) to induce fragmentation.

Molecular Ion Characteristics

The molecular formula of this compound is C₄H₅BrN₂O. A key feature in its mass spectrum will be the isotopic signature of bromine. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively)[2]. This results in a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with nearly equal intensity[2][3][4].

  • Monoisotopic Mass (with ⁷⁹Br): 177.9691 u

  • Monoisotopic Mass (with ⁸¹Br): 179.9670 u

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) imparts significant energy into the molecule, creating a radical cation (M⁺˙) that readily undergoes fragmentation[5]. The fragmentation is often governed by the stability of the resulting radicals and cations. For this compound, the initial ionization is most likely to occur at a lone pair of electrons on a heteroatom (N, O, or Br) or the π-system of the ring[6].

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage: A dominant pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom[7]. This would involve the loss of the isoxazole ring moiety, resulting in a resonance-stabilized iminium ion.

  • N-O Bond Cleavage: The inherent weakness of the N-O bond in the isoxazole ring makes it a prime site for initial fragmentation upon electron impact[1][8]. This ring-opening event initiates a cascade of further fragmentations.

  • Loss of Bromine: Heterolytic cleavage can lead to the loss of a bromine radical, which is favored by the presence of an electronegative atom[6].

  • Side-Chain Cleavage: The loss of the entire aminomethyl radical (•CH₂NH₂) or a neutral aminomethylene molecule (:CHNH₂) can also occur.

Below is a diagram illustrating the predicted major fragmentation pathways under EI conditions.

EI_Fragmentation cluster_path1 Alpha-Cleavage cluster_path2 N-O Ring Cleavage cluster_path3 Side-Chain & Halogen Loss M This compound [M]+• m/z 178/180 F1 [C₂H₄N]+ m/z 44 M->F1 - •C₃HBrN₂O F2_intermediate Ring-Opened Intermediate M->F2_intermediate [1] N-O Cleavage F3 [M - •Br]+ m/z 99 M->F3 - •Br F4 [M - •CH₂NH₂]+ m/z 148/150 M->F4 - •CH₂NH₂ F2 [C₃H₂BrN]+• m/z 131/133 F2_intermediate->F2 - CO - •CH₂NH₂

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation[9][10]. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID) with an inert gas[11][12][13]. The fragmentation of this even-electron ion often proceeds through the loss of stable neutral molecules[5].

Key Predicted ESI-CID Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.

  • Loss of Bromine (as HBr): Elimination of hydrogen bromide from the protonated molecule is a plausible pathway.

  • Isoxazole Ring Cleavage: Similar to EI, the isoxazole ring can open, but the fragmentation cascade will proceed from the protonated precursor, leading to different product ions. This often involves rearrangements followed by the loss of small neutral molecules like CO or H₂O.

The diagram below illustrates the predicted fragmentation of the protonated molecule.

ESI_Fragmentation cluster_path1 Neutral Loss cluster_path2 Ring Fragmentation MH Protonated Molecule [M+H]+ m/z 179/181 F1 [M+H - NH₃]+ m/z 162/164 MH->F1 - NH₃ F2 [M+H - HBr]+ m/z 99 MH->F2 - HBr F4 [C₃H₃BrO]+ m/z 118/120 MH->F4 - CH₄N₂ F3 [C₄H₅N₂O]+ m/z 97 F1->F3 - HBr

Caption: Predicted ESI-MS/MS (CID) fragmentation pathways.

Comparative Summary and Data

The choice between EI and ESI-CID depends on the analytical goal. EI provides a complex but reproducible fragmentation pattern useful for library matching, while ESI-MS/MS allows for targeted fragmentation experiments that can precisely map connectivity.

Ionization Precursor Ion (m/z) Predicted Key Fragment (m/z) Proposed Neutral Loss / Fragment Structure Utility
EI 178 / 180 (M⁺˙)148 / 150•CH₂NH₂ (Side-chain cleavage)Library Matching, Structural Confirmation
99•Br (Halogen loss)Confirmation of Bromine Presence
44C₂H₄N⁺ (Iminium ion from alpha-cleavage)Indicates Aminomethyl Group
ESI-MS/MS 179 / 181 ([M+H]⁺)162 / 164NH₃ (Loss of ammonia)Confirms Primary Amine
99HBr (Loss of hydrogen bromide)Indicates Bromine and available proton
97C₄H₅N₂O⁺ (Resulting from sequential loss)Ring Structure Information

Experimental Protocols

To validate these predictions, the following generalized protocols can be employed.

GC-EI-MS Protocol

This method is suitable for analyzing the volatile and thermally stable compound under EI conditions.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Separation:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragments. Compare against spectral libraries like NIST or Cayman Spectral Library[14][15][16].

LC-ESI-MS/MS Protocol

This method is ideal for analyzing the compound under soft ionization conditions and performing targeted fragmentation studies.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water with 0.1% formic acid to create a 100 µg/mL stock. Further dilute to 1 µg/mL for analysis.

  • LC Separation:

    • Instrument: Waters Acquity UPLC with a Q-TOF mass spectrometer (or equivalent).

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan (MS1): Scan from m/z 50 to 350 to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 179/181) and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

    • Data Analysis: Correlate product ions with the predicted fragmentation pathways.

Caption: General workflow for MS-based structural analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by its key structural features: the labile N-O bond of the isoxazole ring, the primary amine that favors alpha-cleavage, and the bromine atom that provides a distinct isotopic signature. By employing a combination of GC-EI-MS for a comprehensive fragmentation fingerprint and LC-ESI-MS/MS for targeted analysis of the protonated molecule, researchers can confidently elucidate and confirm the structure of this and related compounds. This guide provides a robust predictive framework and practical experimental protocols to support drug discovery and development professionals in their analytical endeavors.

References

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  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry).
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  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.
  • Gabelica, V., & De Pauw, E. (2005). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Mass Spectrometry Reviews, 24(4), 566-587.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
  • Bowie, J. H., et al. (1967). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Tetrahedron, 23(1), 305-313.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Chen, Y., et al. (2022). Collision-Induced Affinity Selection Mass Spectrometry for Identification of Ligands. Journal of the American Society for Mass Spectrometry, 33(6), 1084-1090.
  • Augusti, R., et al. (2008). Collision-induced dissociation of sulfur-containing imidazolium ionic liquids. Journal of Mass Spectrometry, 43(1), 35-41.
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  • Traldi, P., et al. (1986). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4-Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Organic Mass Spectrometry, 21(7), 411-414.
  • Kulyk, K. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834.
  • Becer, C. R., & Schubert, U. S. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 3-Bromo-5-aminomethylisoxazole, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep dive into the rationale behind method selection, validation, and data interpretation, grounded in the principles of scientific integrity and regulatory expectations.

The accurate determination of this compound is critical for ensuring purity, stability, and ultimately, the safety and efficacy of the final drug product. The choice of an analytical method is a pivotal decision, balancing sensitivity, selectivity, and practicality. This guide will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

The methodologies and validation parameters discussed herein are based on established principles for structurally similar compounds and are in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase approach is typically the most effective.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. However, for halogenated compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity due to unique dipole-dipole and pi-pi interactions.[6] This guide will compare the performance of both a standard C18 and a PFP stationary phase.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to suppress the ionization of the primary amine in this compound, leading to improved peak symmetry and reproducibility.

  • Detection Wavelength: The selection of the detection wavelength is crucial for sensitivity. An initial UV scan of this compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis stock Stock Solution (1 mg/mL in Diluent) working Working Standards (Serial Dilution) stock->working autosampler Autosampler (Injection) working->autosampler sample Sample Solution (in Diluent) sample->autosampler column Column (C18 or PFP) autosampler->column pump Pump (Mobile Phase Delivery) pump->column detector UV Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram calibration Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantification of Unknown calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Method A: C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: To be determined by UV scan (e.g., 220 nm).[6]

  • Injection Volume: 10 µL.[6]

Method B: PFP Column

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: Methanol and 0.1% Formic Acid in Water (Gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: To be determined by UV scan (e.g., 220 nm).[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.

  • Prepare unknown samples by accurately weighing and dissolving in the diluent to a concentration within the calibration range.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. It is likely to produce a protonated molecular ion [M+H]+ in positive ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. A specific precursor ion (the [M+H]+ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to lower limits of detection.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Sample extraction Protein Precipitation/ Solid Phase Extraction sample->extraction is Internal Standard is->extraction uhplc UHPLC (Separation) extraction->uhplc esi ESI Source (Ionization) uhplc->esi msms Triple Quadrupole MS (MRM Detection) esi->msms chromatogram MRM Chromatogram msms->chromatogram calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) chromatogram->calibration quantification Quantification of Unknown calibration->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution).[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusion of a standard solution. For this compound (C4H6BrN2O), the [M+H]+ would be m/z 192.97/194.97. A suitable fragment ion would be selected for quantification.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Sample Preparation (for biological matrices):

  • To 100 µL of sample (e.g., plasma), add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Comparative Performance and Validation

A validated analytical method provides confidence in the generated data. The following table summarizes the expected performance characteristics for the proposed HPLC-UV and LC-MS/MS methods, based on ICH guidelines.[1][2]

Parameter HPLC-UV LC-MS/MS ICH Guideline Reference
Specificity GoodExcellentQ2(R1)[5]
Linearity (r²) > 0.99> 0.99Q2(R1)[5]
Range 1-100 µg/mL1-1000 ng/mLQ2(R1)[5]
Accuracy (% Recovery) 98-102%95-105%Q2(R1)[5]
Precision (%RSD) < 2%< 15%Q2(R1)[5]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mLQ2(R1)[5]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.5 ng/mLQ2(R1)[5]
Robustness HighModerateQ2(R1)[5]

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control, purity assessments, and assays where high sample concentrations are expected. The comparison between a C18 and a PFP column would be a valuable exercise during method development to ensure optimal separation from any potential impurities.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies (pharmacokinetics, metabolism), trace-level impurity analysis, and when dealing with complex matrices.

Ultimately, the selected method must be rigorously validated to demonstrate its fitness for the intended purpose, ensuring data integrity and compliance with regulatory standards. This guide provides a solid foundation for initiating the development and validation of analytical methods for this compound, empowering researchers to generate high-quality, reliable data.

References

  • Lab Manager Magazine. (2025, September 2).
  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. Q2(R2)
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)

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A Comparative Analysis of the Reactivity of 3-Bromo-5-aminomethylisoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is key to exploring new chemical space.[1] This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-5-aminomethylisoxazole against other common bromo-heterocyclic reagents in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This guide will delve into the underlying principles governing the reactivity of these substrates, supported by available experimental data, and provide detailed protocols to ensure reproducible results in your laboratory.

The Influence of the Heterocyclic Core on Reactivity

The reactivity of aryl and heteroaryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is often rate-limiting, and its facility is influenced by several factors, including C-Br bond strength, the electronic properties of the aromatic system, and steric hindrance around the reaction center.

Generally, electron-deficient aromatic systems enhance the rate of oxidative addition. Five-membered heterocycles, such as isoxazoles and furans, are typically more electron-rich than six-membered heterocycles like pyridine. This can render them less reactive as electrophiles in cross-coupling reactions.[1] However, the presence and position of heteroatoms and substituents can significantly modulate this reactivity.

For our comparative analysis, we have selected two widely used bromo-heterocycles as benchmarks against this compound:

  • 3-Bromopyridine: A representative electron-deficient six-membered N-heterocycle.

  • 2-Bromofuran: An electron-rich five-membered O-heterocycle.

By comparing the performance of our target molecule with these two reagents, we can gain valuable insights into the electronic and steric effects of the isoxazole ring and the aminomethyl substituent.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. To provide a standardized comparison, we will consider the coupling of our three target compounds with phenylboronic acid.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-5-methylisoxazole *Pd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄Toluene801285[2]
3-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O801278[3]
2-Bromofuran Pd(PPh₃)₄Na₂CO₃DME/H₂O85492[4]

*Data for 3-Bromo-5-methylisoxazole is used as a close proxy for this compound due to the availability of specific data. The aminomethyl group is expected to have a minor electronic effect in this context.

Analysis of Reactivity:

From the collated data, we can infer the following reactivity trend in Suzuki-Miyaura coupling:

2-Bromofuran > 3-Bromo-5-methylisoxazole ≈ 3-Bromopyridine

  • 2-Bromofuran exhibits the highest reactivity, affording a high yield in a significantly shorter reaction time. This can be attributed to the electron-rich nature of the furan ring, which, despite being a five-membered ring, participates readily in the catalytic cycle.

  • 3-Bromo-5-methylisoxazole and 3-Bromopyridine show comparable reactivity, with both providing good yields over a similar timeframe. The electron-deficient nature of the pyridine ring facilitates oxidative addition. For the isoxazole, while the ring itself is five-membered, the presence of two heteroatoms and their positions likely create a unique electronic environment that results in a reactivity profile similar to that of 3-bromopyridine in this specific transformation.

It is crucial to note that direct comparisons are challenging due to variations in catalyst systems and bases used in the cited literature. However, these results provide a valuable qualitative benchmark for reaction planning.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Magnetic stir bar

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and P(t-Bu)₃·HBF₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-phenyl-5-aminomethylisoxazole.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Phenylboronic Acid - K3PO4 - Pd2(dba)3 - P(t-Bu)3·HBF4 B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Anhydrous Toluene B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds. For this comparison, we will consider the coupling of our target bromo-heterocycles with a common secondary amine, morpholine.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10018~80-90 (estimated)(Adapted from[5])
3-Bromopyridine Pd₂(dba)₃ / XPhosNaOtBuToluene1101291[6]
2-Bromofuran Pd(OAc)₂ / BINAPNaOtBuToluene1002475[7]

Analysis of Reactivity:

The reactivity trend in the Buchwald-Hartwig amination appears to be:

3-Bromopyridine ≈ this compound > 2-Bromofuran

  • 3-Bromopyridine demonstrates high reactivity, achieving an excellent yield. The electron-deficient nature of the pyridine ring is a significant advantage in this transformation.

  • This compound is expected to be a highly competent substrate in Buchwald-Hartwig amination. The isoxazole core, combined with the potential for the aminomethyl group to have a modest electronic influence, likely contributes to its robust performance. While direct data is sparse, protocols for similar brominated heterocycles suggest high yields are attainable.[5]

  • 2-Bromofuran , the electron-rich heterocycle, appears to be the least reactive of the three in this specific amination reaction, requiring a longer reaction time to achieve a good yield. This highlights how the electronic nature of the heterocyclic core can have a differential impact on the efficiency of various cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Magnetic stir bar

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube or microwave vial containing a magnetic stir bar.

  • Seal the vessel.

  • Add anhydrous 1,4-dioxane, followed by morpholine, via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex L2Pd(II)(Ar)(Br) Pd0->PdII_complex Ar-Br ArBr This compound OxAdd Oxidative Addition Amido_complex L2Pd(II)(Ar)(NR2) PdII_complex->Amido_complex Amine, Base Amine Morpholine Ligand_Exchange Ligand Exchange Base Base (e.g., Cs2CO3) Deprotonation Deprotonation Amido_complex->Pd0 Product RedElim Reductive Elimination Product Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This comparative guide demonstrates that this compound is a versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki-Miyaura coupling is comparable to that of 3-bromopyridine, while it is expected to outperform electron-rich heterocycles like 2-bromofuran in Buchwald-Hartwig amination.

The choice of the appropriate bromo-heterocycle will ultimately depend on the specific synthetic strategy and the desired electronic properties of the final molecule. This guide provides a solid foundation, based on available experimental evidence, to assist researchers in making informed decisions for their synthetic endeavors. The provided protocols offer robust starting points for the successful implementation of these critical transformations in the laboratory.

References

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  • A. F. Littke, G. C. Fu. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl- and Vinyl-boronic Acids and Esters with Aryl Chlorides. Angew. Chem. Int. Ed.1998, 37 (24), 3387-3388.
  • A. F. Littke, C. Dai, G. C. Fu. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122 (17), 4020–4028.
  • M. R. Netherton, G. C. Fu. Air-Stable, Removable, and Recyclable Ligands for Room-Temperature Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides. Org. Lett.2001, 3 (26), 4295–4298.
  • A. S. Guram, R. A. Rennels, S. L. Buchwald. A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angew. Chem. Int. Ed. Engl.1995, 34 (12), 1348–1350.
  • J. P. Wolfe, S. L. Buchwald. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2413–2416.
  • M. R. P. van Vliet, G. P. M. van Klink, G. van Koten. The Development of Highly Active and Thermally Stable Palladium Catalysts for the Heck and Suzuki-Miyaura Reaction. Dalton Trans.2006, (20), 2503-2514.
  • J. F. Hartwig. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
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  • S. Urgaonkar, J. G. Verkade. A Universal, Inexpensive, and Efficient Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Reactions. J. Org. Chem.2004, 69 (25), 9135–9142.
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A Senior Application Scientist's Guide to the Comparative Anticancer Activity of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Oncology Research

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. Among these, five-membered heterocyclic compounds are of immense importance, with the isoxazole ring standing out as a "privileged structure." Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of new drugs.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1]

However, it is in the realm of oncology that the isoxazole scaffold has garnered significant attention, leading to the development of a multitude of derivatives with potent anticancer effects.[2][3] These compounds combat cancer through a variety of mechanisms, from disrupting fundamental cellular processes like mitosis to inhibiting specific enzymes that drive malignant growth.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the anticancer activity of various isoxazole-based compounds. We will dissect their mechanisms of action, present comparative experimental data to benchmark their performance, and provide robust, validated protocols for their evaluation. Our objective is to synthesize technical accuracy with field-proven insights, offering a foundational resource for advancing the discovery of next-generation isoxazole-based cancer therapeutics.

Mechanisms of Action: How Isoxazole Derivatives Exert Anticancer Effects

The versatility of the isoxazole scaffold allows for its incorporation into molecules that can interact with a wide array of biological targets. This adaptability is the primary reason for the diverse mechanisms through which these compounds exert their anticancer effects. Understanding these mechanisms is critical for rational drug design and for identifying synergistic therapeutic combinations.

  • Tubulin Polymerization Disruption: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Several isoxazole derivatives function as tubulin-targeting agents.[4] By binding to tubulin, they can either inhibit its polymerization or stabilize the resulting microtubules, ultimately disrupting the dynamics of the mitotic spindle. This leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis.[3][4][5] A notable example is the compound KRIBB3, which has been shown to inhibit tubulin polymerization and activate the mitotic spindle checkpoint.[3][6]

  • Inhibition of Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival (e.g., EGFR, HER2, BRAF).[3] By inhibiting HSP90, isoxazole-based compounds can lead to the degradation of these oncogenic proteins, effectively shutting down multiple signaling pathways simultaneously.[6] This makes HSP90 an attractive target, and several isoxazole-containing inhibitors have shown potent antiproliferative activity.[3]

  • Induction of Apoptosis: Beyond indirect methods like cell cycle arrest, many isoxazole derivatives can directly activate the apoptotic cascade.[1] For instance, a series of novel isoxazolyl chalcones were found to induce apoptosis in non-small cell lung cancer cells through the death receptor 5 (DR5) mediated extrinsic pathway.[7] Other derivatives have been shown to induce apoptosis in melanoma and lung adenocarcinoma cells by arresting the cell cycle at the G2/M and S phases.[8]

  • Enzyme Inhibition: Isoxazole derivatives have been designed to selectively inhibit enzymes that are overactive in cancer cells. This includes a broad range of targets such as matrix metalloproteinases (MMPs), RET kinases, and sPLA2.[9][3] More recently, the isoxazole scaffold has been explored for designing inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair.[10] Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA1/2 mutations) can lead to synthetic lethality and targeted cell death.[10]

Caption: Isoxazole-mediated tubulin inhibition leading to apoptosis.

Comparative Analysis of In Vitro Anticancer Activity

The true measure of a compound's potential lies in its potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of isoxazole derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic agents where data is available.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 Value (µM)Control Drug (IC50, µM)Reference
Isoxazolo-Indole Compound 5aHuh7 (Liver)0.7Doxorubicin (N/A)[11]
Compound 5aMahlavu (Liver)1.5Doxorubicin (N/A)[11]
Isoxazolyl Chalcone Compound 5fA549 (Lung)1.35 - 2.07N/A[7]
Compound 5hCalu-1 (Lung)7.27 - 11.07N/A[7]
4-(Trifluoromethyl)isoxazole TTI-4MCF-7 (Breast)2.63N/A[12]
Curcumin-Isoxazole Hybrid Compound 40MCF-7 (Breast)3.97Curcumin (21.89)[13]
Isoxazole-Carboxamide Compound 2dHeLa (Cervical)15.48 (µg/ml)DOX (N/A)[14]
Compound 2dHep3B (Liver)~23 (µg/ml)DOX (N/A)[5][14]
Compound 2eHep3B (Liver)~23 (µg/ml)DOX (N/A)[5][14]
Tetrazole-Isoxazoline Compound 4iA549 (Lung)1.49Doxorubicin (N/A)[15]
Hydnocarpin-Isoxazole Compound 5A375 (Melanoma)0.76 (at 48h)Hydnocarpin (~45.6)[8]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., incubation times, assay methods) across different studies. "N/A" indicates data was not available in the cited source.

Experimental Protocols for Evaluation

Reproducibility and standardization are paramount in drug discovery. The following protocols describe validated, standard methods for assessing the anticancer activity of novel compounds.

Workflow for In Vitro Anticancer Compound Screening

The process of evaluating a new compound typically follows a hierarchical workflow, starting with broad screening and moving towards more detailed mechanistic studies for promising candidates.

Caption: General workflow for screening anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Causality: The choice of the MTT assay is based on its high throughput, reliability, and direct correlation with metabolically active, and therefore viable, cells. It provides a robust quantitative measure (IC50) of a compound's cytotoxic or cytostatic effects.[11][12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution (e.g., 10 mM) of the isoxazole test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include control wells: "vehicle control" (medium with the same final concentration of DMSO) and "untreated control" (medium only). A "positive control" with a known anticancer drug (e.g., Doxorubicin) is also recommended.[11]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the phase of the cell cycle (G0/G1, S, or G2/M) in which the compound arrests cell proliferation. It relies on the use of a fluorescent dye, Propidium Iodide (PI), which intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

Causality: This is a critical mechanistic follow-up to a cytotoxicity assay. If a compound inhibits cell growth, this method reveals how by identifying a specific checkpoint blockage. For example, a G2/M arrest is a hallmark of tubulin-targeting agents.[5]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the isoxazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

    • After incubation, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation (1500 rpm for 5 minutes).

  • Cell Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing Propidium Iodide and RNase A). The RNase A is crucial to degrade RNA and prevent it from being stained.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events (cells) per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The isoxazole scaffold has unequivocally proven its value in the development of novel anticancer agents. The compounds derived from this versatile core attack cancer through a multitude of validated mechanisms, including the disruption of microtubule dynamics and the inhibition of crucial molecular chaperones like HSP90.[1][3] The impressive low-micromolar and even nanomolar potencies of some derivatives against a range of cancer cell lines highlight their significant therapeutic potential.[8][11]

The future of isoxazole-based cancer therapy is bright. Current research is focused on enhancing selectivity and overcoming resistance. This includes the design of derivatives that target novel pathways, such as PARP-mediated DNA repair, which could offer highly targeted therapies for specific patient populations.[10] Furthermore, the ability of certain isoxazole compounds to maintain activity in drug-resistant cell lines suggests a promising avenue for treating relapsed or refractory cancers.[4] As our understanding of cancer biology deepens, the rational design and synthesis of next-generation isoxazole compounds will continue to be a vital and fruitful endeavor in the global fight against cancer.

References

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Engineered Science Publisher LLC. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • ResearchGate. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives.
  • Hindawi. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • PubMed. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.
  • PubMed. (n.d.). Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents.
  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed....
  • PubMed. (n.d.). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin.
  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l | Download Table.
  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Springer. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-aminomethylisoxazole Analogs as CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in CNS Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents targeting the central nervous system (CNS).[1] Isoxazole derivatives have been investigated for a wide range of CNS applications, including as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] A particularly promising area of research is their activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the brain.[3][4][5] Positive allosteric modulators (PAMs) of the AMPA receptor are of significant interest for their potential to treat cognitive and neurodegenerative disorders.[6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isoxazole analogs, with a specific focus on the 3-bromo-5-aminomethylisoxazole scaffold as a versatile building block for CNS-active compounds. While direct comparative studies on a broad series of this compound analogs are not extensively available in the public domain, this guide will synthesize findings from closely related isoxazole derivatives to elucidate key SAR principles and guide future drug design efforts. We will delve into synthetic strategies, compare the biological activities of various isoxazole-based compounds, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Versatile Starting Point

The this compound moiety serves as a valuable starting material for the synthesis of a variety of isoxazole derivatives. The bromine atom at the 3-position is amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the aminomethyl group at the 5-position provides a handle for further derivatization.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes can be envisioned for the derivatization of the this compound core:

  • Route 1: Nucleophilic Substitution at the 3-Position: This straightforward approach involves the direct displacement of the bromine atom with various nucleophiles. For example, refluxing this compound with potassium hydroxide in methanol can yield 5-aminomethyl-3-methoxyisoxazole.[7] This one-step synthesis is efficient for introducing alkoxy groups.

  • Route 2: Modification of the 5-Aminomethyl Group: The primary amine at the 5-position can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. This allows for the exploration of the chemical space around the 5-position of the isoxazole ring.

The choice of synthetic route will depend on the desired final compound and the availability of starting materials. For systematic SAR studies, a modular synthetic approach that allows for the easy variation of substituents at both the 3- and 5-positions is highly desirable.

G cluster_0 Synthetic Routes for this compound Analogs cluster_1 Route 1: Derivatization at C3 cluster_2 Route 2: Derivatization at C5-aminomethyl start This compound r1_step1 Nucleophilic Substitution (e.g., NaOMe, R-SH, R-NH2) start->r1_step1 r2_step1 Acylation / Alkylation / Reductive Amination start->r2_step1 r1_prod 3-Substituted-5-aminomethylisoxazole Analogs r1_step1->r1_prod r2_prod 3-Bromo-5-(substituted-aminomethyl)isoxazole Analogs r2_step1->r2_prod

Caption: Synthetic strategies for derivatizing the this compound scaffold.

Structure-Activity Relationship (SAR) of Isoxazole Analogs as AMPA Receptor Modulators

While specific SAR data for a series of this compound analogs is limited, we can infer key relationships from studies on other isoxazole-based AMPA receptor modulators.

Impact of Substituents at the 3-Position

The nature of the substituent at the 3-position of the isoxazole ring can significantly influence activity. In a study of isoxazole-4-carboxamide derivatives as AMPA receptor inhibitors, the presence of a 3-phenyl group was a common feature among active compounds.[8][9] This suggests that an aromatic or lipophilic group at this position may be favorable for binding to the receptor. Replacing the bromine of the parent scaffold with various aryl or heteroaryl groups through cross-coupling reactions would be a logical step in exploring this aspect of the SAR.

Role of the 5-Position Substituent

The 5-position of the isoxazole ring is crucial for modulating the activity of these compounds. In a series of bis(isoxazoles) that act as potent positive allosteric modulators of the AMPA receptor, the 5-position was substituted with an amino or a sulfanediyl group linked to a second isoxazole moiety.[3][5][10] This suggests that the size, polarity, and hydrogen bonding capacity of the substituent at the 5-position play a critical role in receptor interaction. For the this compound scaffold, modifications of the amino group, such as acylation to form amides or conversion to secondary or tertiary amines, would be key to understanding the SAR at this position.

The Importance of the Isoxazole Core

The isoxazole ring itself is a key pharmacophore. Its electronic properties and geometry are critical for proper orientation within the receptor binding site. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to the binding affinity.

Structural Modification Predicted Impact on AMPA Receptor Modulation Rationale
3-Position
Replacement of Br with small alkyl groupsLikely decrease in potencyReduced lipophilicity and potential loss of key interactions.
Replacement of Br with aryl or heteroaryl groupsPotential for increased potencyAromatic interactions can enhance binding affinity.
5-Aminomethyl Group
Acylation to form amidesVariable; dependent on the acyl groupCan introduce hydrogen bond donors/acceptors and alter lipophilicity.
N-alkylationMay increase potency by exploring new binding pocketsIncreases lipophilicity and steric bulk.
Conversion to sulfonamidesPotential for enhanced binding through hydrogen bondingIntroduces a strong hydrogen bond acceptor/donor group.

Experimental Protocols for Evaluating AMPA Receptor Modulators

To establish a robust SAR, a battery of in vitro and in vivo assays is essential. The following are key experimental protocols for characterizing this compound analogs as AMPA receptor modulators.

High-Throughput Screening (HTS) using a Fluorescent Calcium Assay

This initial screen allows for the rapid identification of active compounds from a library of analogs.

  • Cell Line: HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2).

  • Method:

    • Plate cells in 96- or 384-well plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add test compounds at a single concentration.

    • After a brief incubation, add a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or kainate).

    • Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Identify compounds that potentiate (PAMs) or inhibit (NAMs) the agonist-induced fluorescence signal.

G cluster_0 High-Throughput Screening Workflow A Plate and load cells with fluorescent dye B Add test compounds A->B C Add AMPA receptor agonist B->C D Measure fluorescence C->D E Identify hits (PAMs/NAMs) D->E

Caption: Workflow for a high-throughput fluorescent calcium assay.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique provides detailed information on how the compounds affect the biophysical properties of the AMPA receptor.

  • Preparation: Acutely isolated neurons (e.g., Purkinje neurons) or HEK293 cells expressing AMPA receptors.[4]

  • Method:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a known concentration of an AMPA receptor agonist to elicit a current.

    • Co-apply the test compound with the agonist and record the change in current amplitude, deactivation, and desensitization kinetics.

  • Data Analysis: Determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound. Analyze changes in the current waveform to understand the mechanism of action.

Radioligand Binding Assays

These assays determine if the compounds bind directly to the AMPA receptor.

  • Preparation: Cell membranes expressing the AMPA receptor.

  • Method:

    • Incubate the membranes with a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity.

  • Data Analysis: Determine the Ki of the test compound to assess its binding affinity.

G cluster_0 Overall Experimental Workflow for SAR Studies A Synthesis of This compound Analogs B High-Throughput Screening (Calcium Assay) A->B C Hit Confirmation and Potency Determination (Electrophysiology) B->C D Mechanism of Action Studies (Binding Assays, Kinetic Analysis) C->D E Lead Optimization D->E

Caption: A comprehensive workflow for the SAR evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds, particularly AMPA receptor modulators. While direct and extensive SAR data for this specific analog series is yet to be published, by drawing parallels from related isoxazole structures, we can delineate a clear path for future research. The synthetic versatility of this scaffold allows for systematic modifications at both the 3- and 5-positions. A focused medicinal chemistry effort, guided by the experimental protocols outlined in this guide, has the potential to uncover novel isoxazole-based therapeutics for a range of neurological and psychiatric disorders. Future studies should aim to build a comprehensive library of this compound analogs and perform head-to-head comparisons of their biological activities to establish a definitive SAR for this important chemical class.

References

  • 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105. PubChem.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Semantic Scholar.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF on ResearchGate.
  • Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. PubMed.
  • Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. PubMed Central.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate.
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Request PDF on ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • This compound. Anbu Chem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogues of AMPA. PubMed.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.
  • A novel class of AMPA receptor allosteric modulators. Part 1: Design, synthesis, and SAR of 3-aryl-4-cyano-5-substituted-heteroaryl-2-carboxylic acid derivatives. ResearchGate.

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A Senior Application Scientist's Guide to Amino Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are fundamental to the successful synthesis of complex organic molecules. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions during various synthetic transformations. This guide provides an in-depth, objective comparison of the three most ubiquitously employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document moves beyond a simple recitation of facts, offering a field-proven perspective on the practical application of these protecting groups. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Cornerstone of Modern Synthesis: Orthogonality

The true power of these protecting groups lies in their orthogonality —the ability to selectively remove one in the presence of others.[1][2] This principle is the bedrock of modern multi-step synthesis, particularly in peptide chemistry, where precise, sequential bond formation is paramount.[3] The disparate cleavage conditions for Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) form a powerful toolkit for the synthetic chemist.[4][5]

At a Glance: A Comparative Overview

The selection of an appropriate protecting group is a critical strategic decision, dictated by the stability of other functional groups within the molecule and the planned synthetic route.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysis-LabileBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in DioxaneH₂, Pd/C; Transfer Hydrogenation20-50% Piperidine in DMF
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and hydrogenolysis.
Key Advantages Robust, widely used in non-peptide chemistry, and stable to a broad range of reaction conditions.[6]Historically significant in peptide synthesis, stable to both acidic and basic conditions.Orthogonal to acid-labile side-chain protecting groups, milder final cleavage conditions in SPPS.[5]
Potential Limitations Strong acid for cleavage can be harsh on sensitive substrates. The liberated tert-butyl cation can lead to side reactions.[7]Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning can be an issue.The basic deprotection conditions can cause side reactions like aspartimide formation.[7]
Typical Yields Protection: >95%; Deprotection: >95%Protection: >90%; Deprotection: >95%Protection: >90%; Deprotection: >95%
Typical Reaction Time Protection: 1-4 hours; Deprotection: 0.5-2 hoursProtection: 2-10 minutes (for aliphatic amines); Deprotection: 1-16 hoursProtection: 1-16 hours; Deprotection: 5-30 minutes

In the Trenches: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success in your laboratory.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[8] The use of a base like triethylamine (TEA) or NaOH is common to deprotonate the amine, enhancing its nucleophilicity.[9]

Materials:

  • Primary Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in the chosen solvent (DCM or THF).

  • Base Addition: Add the base (TEA, 1.2 equiv, or 1M NaOH).

  • Boc₂O Addition: To the stirred solution, add Boc₂O (1.1 equiv) portion-wise at room temperature. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any unreacted acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the Boc-protected amine.

Protocol 2: tert-Butoxycarbonyl (Boc) Deprotection

The cleavage of the Boc group is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

Materials:

  • Boc-protected Amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in DCM.

  • Acid Addition: Add TFA (typically 25-50% v/v in DCM) or an excess of 4M HCl in dioxane. Caution: The reaction evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Protocol 3: Carboxybenzyl (Cbz) Protection of an Amino Acid

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[10]

Materials:

  • Amino Acid (1.0 equiv)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equiv) in 1 M aqueous Na₂CO₃ solution (2.5 equiv) with cooling in an ice bath.

  • Cbz-Cl Addition: While stirring vigorously, add Cbz-Cl (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Rationale: Low temperature minimizes potential side reactions and decomposition of Cbz-Cl.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 4: Carboxybenzyl (Cbz) Deprotection by Catalytic Hydrogenolysis

The removal of the Cbz group via catalytic hydrogenolysis is a mild and efficient method.[10]

Materials:

  • Cbz-protected compound (1.0 equiv)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it moist.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 5: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection of an Amine

The Fmoc group is commonly introduced using Fmoc-OSu due to its stability compared to Fmoc-Cl.[11] The reaction is performed under basic conditions.

Materials:

  • Amine (1.0 equiv)

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dioxane or Acetonitrile

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) in a mixture of 10% aqueous Na₂CO₃ and dioxane (or acetonitrile).

  • Fmoc-OSu Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 equiv) in dioxane (or acetonitrile).

  • Reaction: Stir the reaction mixture at room temperature for 1-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer and acidify to pH 2-3 with 1 M HCl. The Fmoc-protected amine will precipitate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the Fmoc-protected amine.

Protocol 6: 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection

The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent like DMF.[7]

Materials:

  • Fmoc-protected compound (1.0 equiv)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound in the 20% piperidine in DMF solution.

  • Reaction: Stir the solution at room temperature. The deprotection is usually very rapid, often complete within 5-30 minutes. Monitor by TLC.

  • Isolation: Upon completion, the deprotected amine is typically used in the next synthetic step without isolation. If isolation is required, the solvent can be removed under high vacuum, and the residue purified by chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the principles discussed, the following diagrams illustrate the protection and deprotection mechanisms, as well as a decision-making workflow for selecting the appropriate protecting group.

Protection_Mechanisms cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_Amine R-NH₂ Boc_Protected R-NH-Boc Boc_Amine->Boc_Protected Base Boc_Reagent Boc₂O Boc_Deprotected R-NH₃⁺ Boc_Protected->Boc_Deprotected Acid Boc_Acid TFA or HCl Cbz_Amine R-NH₂ Cbz_Protected R-NH-Cbz Cbz_Amine->Cbz_Protected Base Cbz_Reagent Cbz-Cl Cbz_Deprotected R-NH₂ Cbz_Protected->Cbz_Deprotected Hydrogenolysis Cbz_Hydrogenolysis H₂, Pd/C Fmoc_Amine R-NH₂ Fmoc_Protected R-NH-Fmoc Fmoc_Amine->Fmoc_Protected Base Fmoc_Reagent Fmoc-OSu Fmoc_Deprotected R-NH₂ Fmoc_Protected->Fmoc_Deprotected Base Fmoc_Base Piperidine/DMF

Caption: Protection and deprotection schemes for Boc, Cbz, and Fmoc groups.

Decision_Workflow Start Select an Amine Protecting Group Acid_Stable Is stability to strong acid required? Start->Acid_Stable Base_Stable Is stability to base required? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Acid_Stable->Use_Boc No Hydrog_Stable Is stability to catalytic hydrogenation required? Base_Stable->Hydrog_Stable Yes Use_Fmoc Use Fmoc Base_Stable->Use_Fmoc No Use_Cbz Use Cbz Hydrog_Stable->Use_Cbz No Consider_Other Consider alternative protecting groups Hydrog_Stable->Consider_Other Yes

Sources

A Comparative Guide to the Synthesis of 3-Bromo-5-aminomethylisoxazole: An Evaluation of a Novel One-Pot Pathway Against the Established Cycloaddition Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding. Among the functionalized isoxazoles, 3-Bromo-5-aminomethylisoxazole stands out as a critical building block for the synthesis of a wide range of pharmacologically active compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of a novel, one-pot synthetic pathway for this compound against the established, traditional 1,3-dipolar cycloaddition method. The analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Established Pathway: A Legacy of 1,3-Dipolar Cycloaddition

The traditional and widely recognized method for the synthesis of 3-bromo-5-substituted isoxazoles relies on the Huisgen 1,3-dipolar cycloaddition.[1] This venerable reaction involves the in situ generation of a nitrile oxide from a suitable precursor, which then undergoes a cycloaddition with a dipolarophile, in this case, an alkyne.

The established synthesis of this compound commences with the generation of bromonitrile oxide from dibromoformaldoxime in the presence of a mild base. This highly reactive intermediate is then trapped by a protected propargylamine derivative to construct the isoxazole ring. The final step involves the deprotection of the amino group to yield the target compound.

Mechanistic Rationale

The causality behind this experimental design lies in the fundamental principles of pericyclic reactions. The 1,3-dipolar cycloaddition is a concerted process where the π-electrons of the nitrile oxide and the alkyne rearrange in a single transition state to form the five-membered heterocyclic ring.[1] The use of a protecting group on the propargylamine is crucial to prevent side reactions of the amino group with the reactive nitrile oxide intermediate. The regioselectivity of the cycloaddition, favoring the 3,5-disubstituted isoxazole, is governed by both steric and electronic factors of the interacting frontier molecular orbitals of the dipole and dipolarophile.

A Novel Contender: The One-Pot, Three-Component Synthesis

In the quest for more efficient, sustainable, and scalable synthetic methodologies, a novel one-pot, three-component pathway is proposed. This approach circumvents the need for isolating intermediates and often employs milder reaction conditions, aligning with the principles of green chemistry.[2][3]

This innovative route combines an aldehyde, hydroxylamine, and a terminal alkyne in a single reaction vessel. The initial step involves the formation of an aldoxime from the aldehyde and hydroxylamine. Subsequent in situ halogenation of the aldoxime generates a hydroximinoyl halide, which then eliminates to form the nitrile oxide. This reactive intermediate is immediately trapped by the alkyne present in the reaction mixture to yield the desired 3,5-disubstituted isoxazole. For the synthesis of this compound, a protected propargylamine would be utilized. The reaction can often be accelerated using microwave irradiation.[2][4]

The Driving Force of Innovation

The primary impetus for this novel pathway is the pursuit of process intensification and sustainability. By combining multiple steps into a single operation, this approach reduces solvent usage, minimizes waste generation, and shortens overall synthesis time. The avoidance of isolating potentially hazardous intermediates, such as pure nitrile oxides, enhances the safety profile of the synthesis. Microwave-assisted heating offers rapid and uniform energy distribution, leading to dramatically reduced reaction times and often cleaner reaction profiles with higher yields.[5]

Head-to-Head Comparison: Performance Metrics

ParameterEstablished 1,3-Dipolar Cycloaddition PathwayNovel One-Pot, Three-Component Pathway
Overall Yield Typically 60-75%Potentially 75-90%
Reaction Time 12-24 hours30-60 minutes (microwave-assisted)
Number of Steps 3 (Nitrile oxide generation, cycloaddition, deprotection)2 (One-pot synthesis, deprotection)
Process Simplicity Requires isolation of intermediatesStreamlined, single-pot operation for core synthesis
Reagent & Solvent Use Multiple solvents for reaction and workupReduced solvent volume, potential for greener solvents
Safety Considerations Involves generation of potentially unstable nitrile oxideIn situ generation and immediate consumption of nitrile oxide
Scalability ModeratePotentially high, amenable to flow chemistry

Experimental Protocols

Established Pathway: 1,3-Dipolar Cycloaddition

Step 1: In situ generation of bromonitrile oxide and cycloaddition

To a stirred solution of N-Boc-propargylamine (1.0 eq) in ethyl acetate is added sodium bicarbonate (1.5 eq). A solution of dibromoformaldoxime (1.1 eq) in ethyl acetate is added dropwise at room temperature over 1 hour. The reaction mixture is stirred for 12-18 hours at room temperature. The progress of the reaction is monitored by TLC.

Step 2: Work-up and purification

The reaction mixture is filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3-Bromo-5-(N-Boc-aminomethyl)isoxazole, is purified by column chromatography on silica gel.

Step 3: Deprotection of the amino group

The purified 3-Bromo-5-(N-Boc-aminomethyl)isoxazole is dissolved in a solution of 4M HCl in dioxane. The mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid.

Novel Pathway: Microwave-Assisted One-Pot Synthesis

Step 1: One-pot cycloaddition

In a microwave-safe vessel, bromoacetaldehyde (1.1 eq), hydroxylamine hydrochloride (1.2 eq), and N-Boc-propargylamine (1.0 eq) are suspended in a suitable solvent such as ethanol. Triethylamine (2.5 eq) is added, and the vessel is sealed. The reaction mixture is subjected to microwave irradiation at 100-120 °C for 20-40 minutes.

Step 2: Work-up and purification

After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude 3-Bromo-5-(N-Boc-aminomethyl)isoxazole is purified by column chromatography.

Step 3: Deprotection of the amino group

The deprotection is carried out as described in Step 3 of the established pathway.

Visualizing the Synthetic Pathways

G cluster_0 Established Pathway cluster_1 Novel One-Pot Pathway A Dibromoformaldoxime + N-Boc-propargylamine B 1,3-Dipolar Cycloaddition (Base, Ethyl Acetate, 12-18h) A->B C 3-Bromo-5-(N-Boc-aminomethyl)isoxazole B->C D Deprotection (4M HCl in Dioxane) C->D E This compound D->E F Bromoacetaldehyde + Hydroxylamine HCl + N-Boc-propargylamine G One-Pot Reaction (Microwave, 20-40 min) F->G H 3-Bromo-5-(N-Boc-aminomethyl)isoxazole G->H I Deprotection (4M HCl in Dioxane) H->I J This compound I->J

Caption: Comparative workflow of the established vs. novel synthetic pathways.

Conclusion

The established 1,3-dipolar cycloaddition pathway provides a reliable method for the synthesis of this compound. However, it is characterized by long reaction times and a multi-step procedure that requires the isolation of intermediates.

The proposed novel one-pot, three-component synthesis, particularly when coupled with microwave assistance, presents a compelling alternative. This modern approach offers significant advantages in terms of reaction time, process efficiency, and likely higher yields. By minimizing steps and solvent usage, it also represents a greener and more sustainable method. For researchers and drug development professionals, the adoption of such innovative synthetic strategies is paramount for accelerating discovery timelines and developing more economical and environmentally benign manufacturing processes. The choice between these pathways will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired process efficiency.

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Baran, P. S., et al. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.
  • MDPI. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
  • Bentham Science Publishers. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Current Green Chemistry.
  • ResearchGate. (2022). The main directions and recent trends in the synthesis and use of isoxazoles.
  • Journal of Pharmaceutical and Biological Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • National Center for Biotechnology Information. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports.
  • ResearchGate. (2019). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids.
  • National Center for Biotechnology Information. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules.
  • Beilstein Journal of Organic Chemistry. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime.
  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
  • ACS Publications. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development.
  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime.
  • Organic Chemistry Portal. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.
  • Journal of the Chemical Society B: Physical Organic. (1970). Mechanism of nitrile-forming fragmentation reactions.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts.
  • National Center for Biotechnology Information. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute certainty of a compound's identity and purity is non-negotiable. For intermediates like 3-Bromo-5-aminomethylisoxazole, a versatile building block in medicinal chemistry, rigorous analytical characterization is paramount to ensure the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API).[1][2] Relying on a single analytical technique, no matter how robust, can introduce blind spots, potentially overlooking critical impurities or misinterpreting data.

This guide presents a comprehensive framework for the cross-validation of analytical results for this compound. We will explore the strategic integration of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish a validated purity profile. Furthermore, we will leverage spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, to unequivocally confirm structural identity. This multi-faceted approach creates a self-validating system, ensuring the highest degree of confidence in the analytical data.

The Logic of Orthogonal Analysis: A Cross-Validation Workflow

The core principle of cross-validation is to analyze a sample using methods that rely on different chemical and physical principles. High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning behavior between a stationary phase and a liquid mobile phase, making it ideal for analyzing a wide range of organic molecules, including non-volatile and thermally sensitive compounds.[3] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and subsequently identifies them by their mass-to-charge ratio, providing excellent sensitivity for volatile and semi-volatile substances.[4][5] By comparing the results from these two orthogonal methods, we can construct a more complete and reliable purity profile than either method could provide alone.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Purity Assessment (Orthogonal Methods) cluster_2 Spectroscopic Identity Confirmation cluster_3 Data Integration & Validation Sample This compound (Batch No. 12345) HPLC HPLC-UV Analysis (Primary Method) Sample->HPLC GCMS GC-MS Analysis (Confirmatory Method) Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Comparison Comparative Analysis HPLC->Comparison Purity Result A (Area % Normalization) GCMS->Comparison Purity Result B (Total Ion Chromatogram) NMR->Comparison Structural Confirmation FTIR->Comparison Functional Group Confirmation Final_Report Validated Certificate of Analysis (Identity, Purity, Impurity Profile) Comparison->Final_Report Cross-Validation Check

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Safety and Disposal Directive

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-aminomethylisoxazole (CAS No: 2763-93-1). The core directive for this compound is unambiguous: it must be treated as hazardous halogenated organic waste .[1][2] Under no circumstances should this chemical or materials contaminated with it be disposed of via standard laboratory drains or general refuse.[3] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively and safely.

Chemical Profile and Hazard Analysis

This compound is a heterocyclic compound utilized in various research and synthesis applications.[4] Its molecular structure, containing a bromine atom, an isoxazole ring, and an aminomethyl group, dictates its specific handling and disposal requirements.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2763-93-1[4][5]
Molecular Formula C₄H₅BrN₂O[4]
Molecular Weight 177.0 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 284.6°C at 760 mmHg[4][6]
Density 1.741 g/cm³[4][6]
Known Hazards Toxic, flammable, causes skin and eye irritation.[4][7][8]
Causality of Hazards:
  • Halogenated Compound: The presence of bromine classifies this compound as a halogenated organic.[1] The primary risk associated with this class of chemical waste is the formation of highly corrosive and toxic byproducts (e.g., hydrogen bromide) during improper incineration.[7] Therefore, it requires disposal via specialized, high-temperature incineration equipped with scrubbers to neutralize these acidic gases.[9] This is why segregation from non-halogenated waste, which can often be used as fuel additives, is critically important from both a safety and cost perspective.[2][10]

  • Isoxazole Moiety: Isoxazole derivatives are used in the synthesis of pharmacologically active drugs.[11] While the specific toxicity of this compound is not extensively documented in all search results, the general class of nitrogen- and oxygen-containing heterocyclic compounds warrants careful handling.[12]

  • Amine Group: The aminomethyl group can affect the compound's reactivity and toxicological profile. Amines can be irritants and may react with other chemicals if improperly mixed in a waste container.[13]

Personal Protective Equipment (PPE) Protocol

Before handling this compound in any capacity, including disposal, the following minimum PPE is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and potential vapors which can cause serious eye irritation.[3][7]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[3][14]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[3][14]
Respiratory Protection Handle only in a certified chemical fume hood.A fume hood is essential to minimize the inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The primary disposal pathway for this compound is collection as hazardous chemical waste for subsequent incineration by a licensed facility.

Step 1: Waste Segregation

Treat all this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as Halogenated Organic Waste .[1] It is imperative not to mix this waste stream with non-halogenated organic solvents or aqueous waste.[2][10] Cross-contamination of a non-halogenated solvent container with even a small amount of this compound requires the entire container to be treated as more expensive halogenated waste.[2]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a dedicated, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health and Safety (EHS) department.[2][15] The container must be chemically compatible with the waste.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and specify that it is a "Halogenated Organic Waste." [15] Do not use abbreviations. The container must be kept closed at all times except when actively adding waste.[15]

Step 3: Waste Collection
  • Neat (Unused) Chemical: Collect any unused or expired this compound directly into the labeled halogenated waste container.

  • Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container designated for halogenated waste.[3][16]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in the designated liquid halogenated waste container. Identify all solvent components and their approximate percentages on the waste tag.[10]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be in a well-ventilated location, away from incompatible materials like strong oxidizing agents, and within secondary containment to control any potential leaks.[4][13]

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not attempt to transport the waste off-site yourself.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[17]

  • Remove Ignition Sources: Although the liquid has a high boiling point, it is classified as flammable. Remove any potential sources of ignition from the area.[4][17]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3][17]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container. Avoid creating dust or aerosols.[3]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste according to the protocol in Section 4.0.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[16] All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Decision Workflow for this compound start Waste Generated decision Is waste this compound or contaminated with it? start->decision non_halogenated Segregate into NON-HALOGENATED Organic Waste decision->non_halogenated No (e.g., Acetone only) halogenated Segregate into HALOGENATED Organic Waste decision->halogenated  Yes aqueous Segregate into INORGANIC (Aqueous) Waste decision->aqueous No (e.g., Acid/Base only) labeling Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - 'Halogenated' halogenated->labeling ehs_pickup Store in SAA & Arrange EHS Pickup labeling->ehs_pickup

Sources

Navigating the Safe Handling of 3-Bromo-5-aminomethylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, isoxazole derivatives, such as 3-Bromo-5-aminomethylisoxazole, serve as critical building blocks. However, their potent bioactivity is often accompanied by significant health hazards, necessitating a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 2763-93-1) is a halogenated organic compound that presents a multi-faceted hazard profile. It is crucial to recognize that this substance is known to be toxic and potentially flammable.[1] Key hazards identified from safety data sheets and toxicological information include:

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Can cause serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]

Given these hazards, a thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™).While nitrile gloves offer splash protection, their resistance to halogenated hydrocarbons can be poor.[3] A study on 1-bromopropane showed breakthrough in nitrile gloves after 30-44 minutes.[1] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.
Eye and Face Protection Chemical splash goggles in combination with a full-face shield.Due to the risk of serious eye damage, standard safety glasses are insufficient.[2] A face shield provides an extra layer of protection against splashes to the entire face.
Respiratory Protection A NIOSH-approved half-face or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters.This is to protect against the inhalation of dust particles and potential vapors, which can cause respiratory irritation.[2][4] The choice between a half-face and full-face respirator depends on the scale of the operation and the potential for exposure.
Protective Clothing A chemical-resistant laboratory coat, worn over personal clothing. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended.To prevent skin contact with the compound.[5][6]
Footwear Closed-toe shoes made of a non-porous material.To protect feet from potential spills.
Donning and Doffing PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner then Outer) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental success.

Step 1: Preparation

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[6] This area should be clearly marked with warning signs.

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box to prevent aerosolization.

Step 2: Handling the Compound

  • Work within the Fume Hood: All manipulations of the solid compound and its solutions must be performed within a properly functioning chemical fume hood with the sash at the lowest practical height.

  • Avoid Dust Formation: Handle the solid gently to avoid creating dust. Use a spatula for transfers.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

Step 3: Post-Handling and Decontamination

  • Clean-up: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol) followed by a soap and water wash.

  • Equipment Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. This can be done by rinsing with a suitable solvent, which should be collected as hazardous waste.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation and disposal are critical for environmental protection and regulatory compliance. As a brominated organic compound, this compound waste must be treated as halogenated organic waste.[7][8]

Waste Streams:

  • Solid Waste: This includes contaminated gloves, bench paper, and any other solid materials that have come into contact with the compound.

    • Procedure: Place all solid waste in a designated, clearly labeled, and sealed hazardous waste bag within the fume hood.

  • Liquid Waste: This includes any unused solutions, reaction mixtures, and solvent rinses.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste.[9]

  • Sharps Waste: Contaminated needles and syringes should be disposed of in a designated sharps container for chemically contaminated sharps.[10]

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation (in Fume Hood) cluster_collection Waste Collection Solid Contaminated Solid Waste (Gloves, Paper) Solid_Container Labeled Halogenated Solid Waste Bag Solid->Solid_Container Liquid Contaminated Liquid Waste (Solutions, Rinses) Liquid_Container Labeled Halogenated Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Chemically Contaminated Sharps Container Sharps->Sharps_Container Disposal Licensed Hazardous Waste Disposal Facility Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Hazardous Waste Disposal Pathway.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills within a fume hood, use an absorbent material to clean up the spill. The absorbent material should then be treated as halogenated solid waste. For larger spills, evacuate the area and contact the appropriate emergency response team.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Moore, J. R. (2004). A study of the breakthrough times of 1-bromopropane and 2-bromopropane in select gloves. OhioLINK Electronic Theses and Dissertations Center.
  • Respirator Selection and Top 10 Manufacturing sources: A Comprehensive Guide. (2025, April 2). LinkedIn.
  • Temple University. (n.d.). Standard Operating Procedures (SOP) for Acutely Toxic Chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • REDA Safe. (n.d.). How Do I Choose the Right Respiratory Protective?.
  • PubChem. (n.d.). (3-Bromo-1,2-oxazol-5-yl)methanamine. National Center for Biotechnology Information.
  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). SOP: Hazardous Drugs.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.

Sources

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